molecular formula C23H26ClN5O7 B1346997 Disperse Red 167 CAS No. 26850-12-4

Disperse Red 167

Cat. No.: B1346997
CAS No.: 26850-12-4
M. Wt: 519.9 g/mol
InChI Key: ZDORFLXCSSFUIE-UHFFFAOYSA-N
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Description

Disperse Red 167 is a useful research compound. Its molecular formula is C23H26ClN5O7 and its molecular weight is 519.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[N-(2-acetyloxyethyl)-4-[(2-chloro-4-nitrophenyl)diazenyl]-3-(propanoylamino)anilino]ethyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26ClN5O7/c1-4-23(32)25-22-14-17(28(9-11-35-15(2)30)10-12-36-16(3)31)5-8-21(22)27-26-20-7-6-18(29(33)34)13-19(20)24/h5-8,13-14H,4,9-12H2,1-3H3,(H,25,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDORFLXCSSFUIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=C(C=CC(=C1)N(CCOC(=O)C)CCOC(=O)C)N=NC2=C(C=C(C=C2)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26ClN5O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1067259
Record name Disperse Red 167
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Molecular Weight

519.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26850-12-4
Record name N-[5-[Bis[2-(acetyloxy)ethyl]amino]-2-[2-(2-chloro-4-nitrophenyl)diazenyl]phenyl]propanamide
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Record name Propanamide, N-(5-(bis(2-(acetyloxy)ethyl)amino)-2-(2-(2-chloro-4-nitrophenyl)diazenyl)phenyl)-
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Record name Propanamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[2-(2-chloro-4-nitrophenyl)diazenyl]phenyl]-
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Record name Disperse Red 167
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Record name 2-[N-(2-acetoxyethyl)-4-chloro-2-nitro-5-[2-(propionamido)anilino]anilino]ethyl acetate
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Foundational & Exploratory

An In-depth Technical Guide to Disperse Red 167: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and analysis of the monoazo dye, Disperse Red 167. The information is intended to support research, development, and quality control activities involving this compound.

Chemical Identity and Structure

This compound is a synthetic organic compound belonging to the class of disperse dyes, characterized by its low water solubility and its application in dyeing hydrophobic fibers.

Chemical Structure:

The molecular structure of this compound is provided below:

Table 1: Chemical Identifiers of this compound

IdentifierValueReference(s)
IUPAC Name 2-[N-(2-acetyloxyethyl)-4-[(2-chloro-4-nitrophenyl)diazenyl]-3-(propanoylamino)anilino]ethyl acetate[1]
CAS Number 26850-12-4, 61968-52-3[2]
Molecular Formula C₂₃H₂₆ClN₅O₇[2]
Molecular Weight 519.93 g/mol [2]
C.I. Number 11338[2]

Physicochemical Properties

The physical and chemical properties of this compound are critical for understanding its behavior in various applications and analytical procedures.

Table 2: Physicochemical Properties of this compound

PropertyValueExperimental MethodReference(s)
Melting Point Not available-
Boiling Point Not available-
Density Not available-
Solubility Soluble in acetone; Insoluble in water-
Maximum Absorption (λmax) Not availableUV-Vis Spectroscopy
Appearance Deep red powderVisual Inspection[2]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is achieved through a two-step diazotization and coupling reaction.[2]

3.1.1. Diazotization of 2-Chloro-4-nitrobenzenamine

Materials:

  • 2-Chloro-4-nitrobenzenamine

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (B80452) (NaNO₂)

  • Distilled water

  • Ice

Procedure:

  • In a beaker, prepare a solution of 2-Chloro-4-nitrobenzenamine in a mixture of concentrated hydrochloric acid and water.

  • Cool the solution to 0-5 °C in an ice bath with continuous stirring.

  • In a separate beaker, dissolve sodium nitrite in cold water.

  • Slowly add the sodium nitrite solution to the cooled amine solution, maintaining the temperature below 5 °C.

  • Continue stirring for 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt. The resulting diazonium salt solution should be used immediately in the next step.[3][4]

3.1.2. Azo Coupling with 3-Propanoylamino-N,N-bis(2-acetoxyethyl)benzenamine

Materials:

  • 3-Propanoylamino-N,N-bis(2-acetoxyethyl)benzenamine

  • Sodium Hydroxide (B78521) (NaOH) solution (e.g., 10%)

  • The freshly prepared diazonium salt solution

  • Ice

Procedure:

  • Dissolve 3-Propanoylamino-N,N-bis(2-acetoxyethyl)benzenamine in an aqueous sodium hydroxide solution.

  • Cool this solution to 0-5 °C in an ice bath with vigorous stirring.

  • Slowly add the cold diazonium salt solution to the coupling component solution while maintaining the temperature below 5 °C. A colored precipitate of this compound will form.[3]

  • Continue stirring the reaction mixture for an additional 30-60 minutes in the ice bath to ensure the coupling reaction is complete.

  • Isolate the crude this compound precipitate by vacuum filtration.

  • Wash the precipitate with cold water to remove any unreacted starting materials and salts.

Purification of this compound

Method: Recrystallization

Solvent Selection: A suitable solvent for recrystallization should dissolve the dye at high temperatures but have low solubility at low temperatures. Common solvents for disperse dyes include acetone, ethanol, or toluene. The ideal solvent should be determined experimentally.[5][6]

Procedure:

  • Dissolve the crude this compound in a minimum amount of the chosen hot solvent to form a saturated solution.

  • If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Allow the hot, saturated solution to cool slowly to room temperature.

  • Further cool the solution in an ice bath to maximize crystal formation.

  • Collect the purified crystals of this compound by vacuum filtration.

  • Wash the crystals with a small amount of the cold solvent.

  • Dry the purified crystals in a vacuum oven at an appropriate temperature.[7][8]

Analytical Characterization

3.3.1. UV-Visible (UV-Vis) Spectroscopy

Objective: To determine the maximum absorption wavelength (λmax) of this compound.

Procedure:

  • Prepare a dilute solution of purified this compound in a suitable solvent (e.g., acetone).

  • Use a calibrated UV-Vis spectrophotometer to scan the absorbance of the solution over a wavelength range of approximately 300-700 nm.

  • The wavelength at which the highest absorbance is recorded is the λmax.[9][10][11]

3.3.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the this compound molecule.

Procedure:

  • Prepare a sample of the purified dye, typically as a KBr pellet or a thin film.

  • Record the FT-IR spectrum over a standard range (e.g., 4000-400 cm⁻¹).

  • Analyze the spectrum to identify characteristic absorption bands for functional groups such as N-H (amide), C=O (ester and amide), N=N (azo), and C-Cl.

3.3.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the detailed molecular structure of this compound.

Procedure:

  • Dissolve a small amount of the purified dye in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Acquire ¹H and ¹³C NMR spectra using a high-resolution NMR spectrometer.

  • Analyze the chemical shifts, integration, and coupling patterns to confirm the proposed structure.[12][13]

3.3.4. Thermal Analysis (TGA/DSC)

Objective: To evaluate the thermal stability of this compound.

Procedure:

  • Place a small, accurately weighed sample of the purified dye into a TGA or DSC sample pan.

  • Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min).

  • For TGA, monitor the weight loss as a function of temperature to determine the decomposition temperature.

  • For DSC, monitor the heat flow to identify thermal events such as melting and decomposition.[14][15]

Logical Workflow and Data Relationships

The following diagram illustrates the logical workflow for the synthesis, purification, and characterization of this compound.

Disperse_Red_167_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analytical Characterization cluster_data Data Output Diazotization Diazotization of 2-Chloro-4-nitrobenzenamine Coupling Azo Coupling with 3-Propanoylamino-N,N-bis (2-acetoxyethyl)benzenamine Diazotization->Coupling Diazonium Salt Crude_Product Crude this compound Coupling->Crude_Product Recrystallization Recrystallization Crude_Product->Recrystallization Pure_Product Purified this compound Recrystallization->Pure_Product UV_Vis UV-Vis Spectroscopy Pure_Product->UV_Vis FT_IR FT-IR Spectroscopy Pure_Product->FT_IR NMR NMR Spectroscopy Pure_Product->NMR Thermal_Analysis Thermal Analysis (TGA/DSC) Pure_Product->Thermal_Analysis Lambda_max λmax UV_Vis->Lambda_max Functional_Groups Functional Groups FT_IR->Functional_Groups Structural_Confirmation Structural Confirmation NMR->Structural_Confirmation Thermal_Stability Thermal Stability Thermal_Analysis->Thermal_Stability

Synthesis and Analysis Workflow for this compound

References

Spectroscopic Data Analysis of CAS Number 26850-12-4: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Compound Identification

The CAS number 26850-12-4 is assigned to the compound known as Disperse Red 167 .[1][2][3] This substance is classified as an organic azo dye.[2]

Table 1: Chemical Identity of CAS 26850-12-4

IdentifierValue
Chemical Name This compound[1][2][3]
Synonyms Disperse Rubine 2GFL, C.I. This compound[1][2]
Molecular Formula C₂₃H₂₆ClN₅O₇[1][4]
Molecular Weight 519.94 g/mol [1][4]
Chemical Structure Azo dye containing acetoxyethyl, chloro, nitro, and propanoylamino functional groups.[1]

Predicted Spectroscopic Data

Due to the absence of publicly available experimental spectra for this compound, this section provides a theoretical analysis of its expected spectroscopic signatures based on its known chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of this compound would be complex due to the number of distinct proton and carbon environments.

  • ¹H NMR: The spectrum would likely exhibit signals in the aromatic region (around 6.5-8.5 ppm) corresponding to the protons on the substituted benzene (B151609) rings. The presence of ethyl groups in the acetoxyethyl moieties would give rise to characteristic triplet and quartet signals in the aliphatic region. Protons of the methylene (B1212753) groups adjacent to nitrogen and oxygen atoms would appear as distinct multiplets. The amide proton (NH) would likely be observed as a broad singlet.

  • ¹³C NMR: The spectrum would show a significant number of signals in the aromatic region (110-160 ppm) for the carbon atoms of the benzene rings. The carbonyl carbons of the acetate (B1210297) and amide groups would resonate at the downfield end of the spectrum (around 170-180 ppm). Signals for the aliphatic carbons of the ethyl and acetoxyethyl groups would be found in the upfield region.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for its various functional groups.

Table 2: Predicted IR Absorption Bands for this compound

Functional GroupExpected Wavenumber (cm⁻¹)
N-H (Amide)3300-3500 (stretch)
C-H (Aromatic)3000-3100 (stretch)
C-H (Aliphatic)2850-3000 (stretch)
C=O (Ester)1735-1750 (stretch)
C=O (Amide)1630-1680 (stretch)
N=N (Azo)1400-1450 (stretch, often weak)
C-N1000-1350 (stretch)
C-O (Ester)1000-1300 (stretch)
C-Cl600-800 (stretch)
NO₂1500-1570 and 1300-1370 (asymmetric and symmetric stretch)
Mass Spectrometry (MS)

Mass spectrometry would be a crucial tool for confirming the molecular weight of this compound. In an electrospray ionization (ESI) mass spectrum, the protonated molecule [M+H]⁺ would be expected at an m/z value corresponding to the molecular weight plus the mass of a proton. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition. Fragmentation patterns would likely involve the cleavage of the ester and amide linkages, as well as the azo bond.

UV-Visible (UV-Vis) Spectroscopy

As a dye, this compound is expected to have strong absorption in the visible region of the electromagnetic spectrum, which is responsible for its red color. The maximum absorption wavelength (λmax) is reported to be 525 nm.[2] This absorption is due to the extended π-conjugation system of the azo compound.

Representative Experimental Data from Related Compounds

To provide a practical context, this section presents spectroscopic data for compounds with structural similarities to this compound, specifically acetohydrazide derivatives.

It is crucial to note that the following data does not belong to CAS 26850-12-4 but to related chemical structures.

Example Compound 1: (E)-N'-(4-Methoxybenzylidene)-2-m-tolylacetohydrazide

Table 3: ¹H NMR Spectroscopic Data for a Representative Acetohydrazide Derivative

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
8.30s1H-N=CH-
7.61d2HAr-H
7.25t1HAr-H
7.15d2HAr-H
6.95d2HAr-H
3.81s3H-OCH₃
3.69s2H-CH₂-
2.34s3HAr-CH₃

Data sourced from a study on a similar acetohydrazide compound and should be considered illustrative.[5]

Experimental Protocols for Spectroscopic Analysis

The following are generalized experimental protocols for acquiring spectroscopic data, adaptable for compounds like this compound and its analogs.

3.2.1. NMR Spectroscopy Protocol

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Record ¹H and ¹³C NMR spectra at room temperature. For ¹H NMR, typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans. For ¹³C NMR, a larger number of scans (e.g., 1024 or more) is typically required.

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

3.2.2. IR Spectroscopy Protocol

  • Sample Preparation: For solid samples, prepare a KBr pellet by mixing a small amount of the compound with dry potassium bromide and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

3.2.3. Mass Spectrometry Protocol

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

  • Data Acquisition: Acquire the mass spectrum in positive or negative ion mode. For HRMS, use a high-resolution instrument like a Time-of-Flight (TOF) or Orbitrap analyzer.

  • Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to gain structural information.

Visualizations

General Structure of an Azo Dye

The following diagram illustrates the core structure of an azo dye, highlighting the central azo linkage (-N=N-) that connects two aromatic rings.

Azo_Dye_Structure Ar1 Aromatic Ring 1 Azo -N=N- Ar1->Azo Ar2 Aromatic Ring 2 Azo->Ar2

Caption: Core structure of an azo dye.

Spectroscopic Analysis Workflow

This diagram outlines a typical workflow for the spectroscopic characterization of a chemical compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Chemical Compound NMR NMR Spectroscopy Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS UV_Vis UV-Vis Spectroscopy Sample->UV_Vis Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure UV_Vis->Structure

Caption: General workflow for spectroscopic analysis.

References

"Disperse Red 167 molar mass and molecular formula"

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a concise technical overview of the chemical properties of Disperse Red 167, focusing on its molecular formula and molar mass. The information is intended for researchers, scientists, and professionals in drug development and related fields who require precise chemical data.

Chemical Identity

This compound is a dye used in various industrial applications, including textiles and plastics. Analysis of chemical databases reveals slight variations in the reported molecular structure and weight, which may be attributed to different isomers or related compounds being referenced under the same name. The primary variants found are detailed below.

Physicochemical Properties

The core physicochemical data for this compound is summarized in the table below. It is important to note the different CAS numbers associated with the varying molecular formulas.

PropertyValueSource
Molecular Formula C23H26ClN5O7[1][2][3][4]
C22H24ClN5O7[5][6]
C23H27ClN4O7[7]
Molar Mass 519.93 g/mol [1][2][3]
505.91 g/mol [5][6]
506.93608 g/mol [7]
CAS Number 61968-52-3 / 26850-12-4[1][3]
1533-78-4 (for this compound:1)[5]
Physical Appearance Deep red powder[1][2]

Note on Discrepancies: The variations in molecular formula and molar mass likely correspond to different commercial products or specific isomers. For instance, the compound with a molar mass of 505.91 g/mol is sometimes referred to as this compound:1[5][6]. Researchers should reference the specific CAS number to ensure they are working with the intended compound.

Logical Relationship of Chemical Data

The following diagram illustrates the relationship between the different reported identifiers for this compound.

Disperse_Red_167 This compound Formula_1 C23H26ClN5O7 Molar Mass: 519.93 g/mol CAS: 61968-52-3 / 26850-12-4 Disperse_Red_167->Formula_1 Variant A Formula_2 C22H24ClN5O7 Molar Mass: 505.91 g/mol CAS: 1533-78-4 (as 167:1) Disperse_Red_167->Formula_2 Variant B Formula_3 C23H27ClN4O7 Molar Mass: 506.936 g/mol CAS: 26850-12-4 Disperse_Red_167->Formula_3 Variant C

Variants of this compound

Due to the nature of this compound as an industrial dye, detailed experimental protocols for its synthesis or its effects on biological signaling pathways are not typically available in the public domain. The provided information focuses on the fundamental chemical properties as requested.

References

Solubility of Disperse Red 167 in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of C.I. Disperse Red 167, a monoazo dye widely used in the textile industry and relevant in various research contexts. Due to the limited availability of precise quantitative solubility data in public literature, this document focuses on providing established qualitative information and detailed experimental protocols for the quantitative determination of its solubility in organic solvents.

Introduction to this compound

This compound (C.I. 11338) is a synthetic dye valued for its deep red hue and application in dyeing hydrophobic fibers, particularly polyester.[1][2] Its chemical structure, C₂₃H₂₆ClN₅O₇, and molecular weight of approximately 519.93 g/mol , contribute to its characteristic solubility profile.[1][2][3] Understanding its behavior in various organic solvents is critical for optimizing dyeing processes, developing new formulations, and conducting toxicological and environmental impact studies.

Qualitative Solubility Data

Publicly available technical and safety data sheets consistently report the following qualitative solubility information for this compound.[1][4][5][6]

Table 1: Qualitative Solubility of this compound

SolventSolubility
Acetone (B3395972)Soluble[1][4][5][6]
Alcohol (e.g., Ethanol)Soluble[1][5][6]
WaterInsoluble[1][5][6]

Note: "Soluble" and "Insoluble" are qualitative terms. For precise applications, quantitative determination is essential.

Quantitative Solubility Determination: Experimental Protocols

The quantitative measurement of this compound solubility in organic solvents can be achieved by following standardized methods. The International Organization for Standardization (ISO) provides a robust framework in ISO 7579:2009 , which outlines gravimetric and photometric methods for this purpose.[7][8] These methods are applicable for concentrations between 1 g/L and 1000 g/L.[7]

General Experimental Workflow

The process for determining solubility involves creating a saturated solution at a specific temperature, separating the undissolved solid, and then quantifying the amount of dissolved dye in the supernatant.

G cluster_prep Preparation of Saturated Solution cluster_sep Separation cluster_quant Quantification cluster_grav Gravimetric Details cluster_photo Photometric Details A Add excess this compound to a known volume of solvent B Seal container and equilibrate at constant temperature with agitation A->B C Allow undissolved solid to settle B->C Equilibration complete D Filter the supernatant to obtain a clear, saturated solution C->D E Gravimetric Method (for volatile solvents, b.p. < 120°C) D->E F Photometric Method (for less volatile solvents, b.p. > 120°C) D->F G Take a known volume of the saturated filtrate E->G K Prepare a series of standard solutions of known concentrations F->K M Dilute a known volume of the saturated filtrate F->M H Evaporate the solvent under controlled conditions G->H I Weigh the dry residue H->I J Calculate solubility (mass/volume) I->J L Measure absorbance of standards to create a calibration curve (Beer-Lambert Law) K->L N Measure absorbance of the diluted sample M->N O Calculate concentration from the calibration curve N->O P Calculate original solubility considering the dilution factor O->P

Caption: Experimental workflow for determining the solubility of this compound.

Detailed Methodology: Isothermal Saturation

This protocol is adapted from the principles outlined in ISO 7579:2009.

Materials and Equipment:

  • This compound (analytical grade)

  • Organic solvents of interest (e.g., acetone, ethanol, methanol, dimethylformamide, dimethyl sulfoxide)

  • Analytical balance

  • Constant temperature shaker bath or magnetic stirrer with temperature control

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm PTFE)

  • For Gravimetric Method: Drying oven, desiccator, weighing dishes

  • For Photometric Method: UV-Vis Spectrophotometer, quartz or glass cuvettes

Procedure:

  • Preparation of the Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a sealable glass container (e.g., an Erlenmeyer flask with a ground glass stopper). "Excess" means that undissolved solid should be clearly visible after equilibration.

    • Place the sealed container in a constant temperature shaker bath or on a magnetic stirrer in a temperature-controlled environment. The temperature should be recorded and maintained throughout the experiment (e.g., 25 °C).

    • Agitate the mixture for a sufficient time to reach equilibrium. ISO 7579:2009 suggests a mixing time of 3 hours, but this should be validated by preliminary experiments (e.g., measuring concentration at different time points until it becomes constant).[9]

  • Separation of the Saturated Solution:

    • Once equilibrium is reached, cease agitation and allow the container to rest at the same constant temperature for the undissolved dye to sediment.

    • Carefully withdraw a sample of the supernatant using a pipette or syringe. To ensure all particulate matter is removed, pass the solution through a syringe filter (compatible with the solvent) into a clean, dry container. The filtrate is the saturated solution.

  • Quantification of the Dissolved Dye:

    • Method A: Gravimetric Method (Recommended for volatile solvents, b.p. < 120 °C) [7]

      • Accurately pipette a known volume of the clear, saturated filtrate into a pre-weighed, dry weighing dish.

      • Place the dish in a drying oven at a temperature suitable for evaporating the solvent without degrading the dye. The temperature should be well below the dye's melting point (127 °C for a related compound, this compound:1).[10]

      • Once the solvent has completely evaporated, transfer the dish to a desiccator to cool to room temperature.

      • Weigh the dish with the dry dye residue.

      • Calculate the solubility (S) in grams per liter (g/L) using the formula: S = (m₂ - m₁) / V where:

        • m₁ = mass of the empty weighing dish (g)

        • m₂ = mass of the weighing dish with residue (g)

        • V = volume of the filtrate taken (L)

    • Method B: Photometric Method (Recommended for less volatile solvents, b.p. > 120 °C) [7]

      • Prepare a Calibration Curve:

        • Prepare a stock solution of this compound of a known concentration in the solvent of interest.

        • From the stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution.

        • Determine the wavelength of maximum absorbance (λmax) for this compound in the specific solvent by scanning a dilute solution in the UV-Vis spectrophotometer.[11][12]

        • Measure the absorbance of each standard solution at the λmax.

        • Plot a graph of absorbance versus concentration. According to the Beer-Lambert law, this should yield a straight line through the origin. The equation of this line is the calibration curve.

      • Analyze the Saturated Solution:

        • Accurately dilute a known volume of the clear, saturated filtrate with the same solvent to a concentration that falls within the linear range of the calibration curve.

        • Measure the absorbance of the diluted solution at λmax.

        • Use the calibration curve equation to determine the concentration of the diluted solution.

      • Calculate Solubility:

        • Calculate the solubility (S) in the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

        • S (g/L) = Concentration of diluted sample (g/L) × (Volume of diluted solution / Volume of filtrate taken)

Conclusion

While qualitative data indicates that this compound is soluble in acetone and alcohol, for scientific and industrial applications requiring precision, quantitative data is necessary. This guide provides a detailed framework based on the ISO 7579:2009 standard for researchers to experimentally determine the solubility of this compound in various organic solvents. The choice between the gravimetric and photometric methods should be based on the boiling point of the solvent used. Adherence to these standardized protocols will ensure the generation of accurate and reproducible solubility data, which is crucial for the effective application and study of this compound.

References

Disperse Red 167: A Technical Guide to its Spectroscopic Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of Disperse Red 167, a monoazo dye belonging to the disperse class of colorants. Primarily utilized in the textile industry for dyeing polyester (B1180765) and its blended fabrics, a thorough understanding of its light-absorbing characteristics is crucial for quality control, research, and development applications. This document outlines the key spectroscopic data, a detailed experimental protocol for determining its maximum absorption wavelength (λmax), and a logical workflow for this analytical procedure.

Core Spectroscopic and Physicochemical Data

The essential quantitative data for this compound are summarized in the table below. These parameters are fundamental for its identification, characterization, and quantification in various matrices.

PropertyValueReference
Maximum Absorption Wavelength (λmax) 525 nm[1]
Molecular Formula C23H26ClN5O7[2]
Molecular Weight 519.93 g/mol [2][3]
Appearance Dark red powder[1][3]
Solubility Soluble in acetone (B3395972); Insoluble in water[1]
Molar Absorptivity (ε) Not readily available in cited literature

Determination of Maximum Absorption Wavelength (λmax): Experimental Protocol

The following protocol describes a generalized method for determining the maximum absorption wavelength of this compound using UV-Visible spectrophotometry. This procedure is based on standard analytical practices for disperse dyes.

1. Objective:

To determine the wavelength at which this compound exhibits maximum absorbance (λmax) in a suitable solvent.

2. Materials and Equipment:

  • This compound powder

  • Acetone (spectroscopic grade)

  • Volumetric flasks (10 mL, 100 mL)

  • Pipettes

  • Quartz cuvettes (1 cm path length)

  • Double-beam UV-Visible spectrophotometer

3. Procedure:

  • Preparation of Stock Solution:

    • Accurately weigh approximately 10 mg of this compound powder.

    • Quantitatively transfer the dye into a 100 mL volumetric flask.

    • Dissolve the dye in a small amount of spectroscopic grade acetone and then dilute to the mark with the same solvent. This will be the stock solution.

  • Preparation of Working Solution:

    • Pipette 1 mL of the stock solution into a 10 mL volumetric flask.

    • Dilute to the mark with spectroscopic grade acetone. The concentration of this working solution should be such that its maximum absorbance falls within the linear range of the spectrophotometer (typically 0.2 - 1.0 Absorbance Units).

  • Spectrophotometric Analysis:

    • Turn on the spectrophotometer and allow it to warm up for at least 30 minutes.

    • Set the wavelength range for scanning from 400 nm to 700 nm.

    • Use spectroscopic grade acetone as the blank reference. Fill a quartz cuvette with the blank and place it in the reference beam of the spectrophotometer.

    • Fill another quartz cuvette with the prepared working solution of this compound and place it in the sample beam.

    • Perform a baseline correction with the blank.

    • Scan the absorbance of the sample solution across the specified wavelength range.

  • Data Analysis:

    • Identify the wavelength at which the highest absorbance peak is observed. This wavelength is the λmax of this compound.

    • Record the absorbance value at the λmax.

Logical Workflow for λmax Determination

The following diagram illustrates the logical steps involved in the experimental determination of the maximum absorption wavelength of a disperse dye.

G cluster_prep Sample Preparation cluster_analysis Spectrophotometric Analysis cluster_result Result A Weigh Disperse Dye B Dissolve in Solvent (e.g., Acetone) A->B C Prepare Stock Solution B->C D Dilute to Working Concentration C->D E Prepare Blank (Solvent) G Scan Absorbance vs. Wavelength D->G F Calibrate Spectrophotometer E->F H Identify Wavelength of Peak Absorbance (λmax) G->H

Caption: Workflow for λmax determination.

This comprehensive guide provides the foundational technical information for researchers and professionals working with this compound. The provided data and protocols facilitate accurate spectroscopic analysis, a critical component in both research and industrial applications of this dye.

References

A Technical Deep Dive into the Photophysical Properties of Disperse Red 167

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Red 167 (C.I. 11338) is a monoazo disperse dye characterized by its vibrant red hue and its application in the dyeing of hydrophobic fibers, particularly polyester. Its chemical structure, featuring a 2-chloro-4-nitrophenyl azo group coupled to an N,N-bis(2-acetoxyethyl)amino-3-propanoylamino-benzene moiety, dictates its interaction with light and its surrounding environment. Understanding the photophysical properties of this compound is crucial for optimizing its use in various applications, including textiles, plastics, and potentially as a fluorescent probe in specific research contexts, although its fluorescence is generally weak. This technical guide provides a comprehensive overview of the core photophysical characteristics of this compound, including its absorption and emission properties, and the influence of the solvent environment.

Chemical Structure and Variants

This compound and a closely related compound, this compound:1, are often mentioned in the literature. While both are synthesized from the diazotization of 2-chloro-4-nitrobenzenamine, they differ in their coupling components, leading to distinct chemical structures and molecular weights.

  • This compound:

    • Molecular Formula: C₂₃H₂₆ClN₅O₇[1][2]

    • Molecular Weight: 519.93 g/mol [1][2]

    • Manufacturing: Involves the coupling of diazotized 2-chloro-4-nitrobenzenamine with 3-propanoylamino-N,N-bis(2-acetoxyethyl)benzenamine[1][2].

  • This compound:1:

    • Molecular Formula: C₂₂H₂₄ClN₅O₇[3][4][5][6]

    • Molecular Weight: 505.91 g/mol [4][6]

    • Manufacturing: Involves the coupling of diazotized 2-chloro-4-nitrobenzenamine with 3-acetamido-N,N-bis(2-acetoxyethyl)benzeneamine[4][5][6].

This guide will primarily focus on this compound, but will include data for this compound:1 where available, highlighting the distinction.

Core Photophysical Parameters

The interaction of this compound with light is governed by its electronic structure. The key photophysical parameters are summarized below. Due to the limited availability of direct experimental data for this compound, some values are estimated based on structurally similar azo dyes.

ParameterValue/RangeSolvent/ConditionsNotes and Citations
Maximum Absorption Wavelength (λmax) ~525 nmNot specifiedThis is the most consistently reported value for this compound.[7][8] Studies on similar 2-chloro-4-nitrophenyl azo dyes show λmax values in the range of 515-563 nm in various organic solvents.
Molar Extinction Coefficient (ε) 25,000 - 50,000 M⁻¹cm⁻¹ (Estimated)Organic SolventsDirect experimental data for this compound is not readily available. This range is based on values reported for structurally similar monoazo disperse dyes derived from 2-chloro-4-nitroaniline (B86195).
Fluorescence Emission Maximum (λem) Not Reported-Data not found in the reviewed literature. Typically, azo dyes are weak emitters.
Fluorescence Quantum Yield (Φf) Very Low (~10⁻³) (Estimated)Alcoholic SolventsDirect experimental data for this compound is not available. This estimation is based on the reported quantum yield for the structurally related Disperse Red 1, which is also an azo dye. Azo dyes generally exhibit low fluorescence due to efficient non-radiative decay pathways.
Fluorescence Lifetime (τ) Not Reported-Data not found in the reviewed literature.

Solvatochromism

Solvatochromism refers to the change in the color of a solute when dissolved in different solvents, which is a direct consequence of the differential solvation of the ground and excited electronic states of the molecule. Azo dyes, including this compound, are known to exhibit solvatochromism.

The absorption spectrum of azo disperse dyes synthesized from 2-chloro-4-nitroaniline (a key precursor for this compound) shows a bathochromic (red) shift as the polarity of the solvent increases. This indicates that the excited state is more polar than the ground state and is therefore stabilized to a greater extent by polar solvents. While specific data for this compound across a range of solvents is not available, a similar trend is expected.

Experimental Protocols

The determination of the photophysical parameters of this compound involves standard spectroscopic techniques. Below are detailed methodologies for key experiments.

UV-Visible Absorption Spectroscopy

Objective: To determine the maximum absorption wavelength (λmax) and molar extinction coefficient (ε).

Methodology:

  • Solution Preparation: Prepare a stock solution of this compound of a known concentration (e.g., 1 x 10⁻³ M) in a high-purity spectroscopic grade solvent (e.g., acetone, ethanol, or dimethylformamide).

  • Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain concentrations in the range of 1 x 10⁻⁶ to 1 x 10⁻⁴ M.

  • Spectrophotometer Setup: Use a dual-beam UV-Vis spectrophotometer. Use the pure solvent as a reference.

  • Measurement: Record the absorption spectra for each concentration over a wavelength range of at least 300-700 nm.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax).

    • Plot a calibration curve of absorbance at λmax versus concentration.

    • The molar extinction coefficient (ε) can be calculated from the slope of the linear portion of the calibration curve according to the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

UV_Vis_Workflow cluster_prep Solution Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis Stock Prepare Stock Solution Dilutions Perform Serial Dilutions Stock->Dilutions Spectra Record Absorption Spectra Dilutions->Spectra Identify_lambda Identify λmax Spectra->Identify_lambda Plot_Curve Plot Calibration Curve Identify_lambda->Plot_Curve Calculate_epsilon Calculate ε Plot_Curve->Calculate_epsilon

Figure 1: Workflow for determining λmax and ε using UV-Vis spectroscopy.

Fluorescence Spectroscopy

Objective: To determine the fluorescence emission maximum (λem) and the relative fluorescence quantum yield (Φf).

Methodology:

  • Reference Standard: Select a well-characterized fluorescence standard with a known quantum yield and an absorption profile that overlaps with the excitation wavelength to be used for this compound (e.g., Rhodamine 6G in ethanol, Φf ≈ 0.95).

  • Solution Preparation: Prepare a series of five to six dilute solutions of both the reference standard and this compound in the same spectroscopic grade solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Spectrofluorometer Setup: Use a calibrated spectrofluorometer. Set the excitation wavelength to a value where both the sample and the standard absorb light (e.g., near the λmax of this compound).

  • Measurement:

    • Record the absorption spectra of all solutions using a UV-Vis spectrophotometer.

    • Record the fluorescence emission spectra of the solvent blank, the reference standard solutions, and the this compound solutions.

  • Data Analysis:

    • Correct the emission spectra for the instrument's response.

    • Integrate the area under the corrected emission spectra for both the reference standard and the sample.

    • Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the standard and the sample. This should yield a linear relationship.

    • The quantum yield of the sample (Φs) can be calculated using the following equation: Φs = Φr * (ms / mr) * (ηs² / ηr²) where Φr is the quantum yield of the reference, m is the slope of the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent. The subscripts 's' and 'r' refer to the sample and the reference, respectively.

Fluorescence_QY_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis Prep_Sample Prepare Sample Solutions Measure_Abs Measure Absorbance Prep_Sample->Measure_Abs Measure_Em Measure Emission Prep_Sample->Measure_Em Prep_Standard Prepare Standard Solutions Prep_Standard->Measure_Abs Prep_Standard->Measure_Em Plot Plot Intensity vs. Absorbance Measure_Abs->Plot Integrate Integrate Emission Spectra Measure_Em->Integrate Integrate->Plot Calculate Calculate Quantum Yield Plot->Calculate Photophysical_Characterization Start Dye Synthesis & Purification UV_Vis UV-Vis Absorption Spectroscopy Start->UV_Vis Fluorescence Fluorescence Spectroscopy UV_Vis->Fluorescence Solvatochromism Solvatochromic Study UV_Vis->Solvatochromism Time_Resolved Time-Resolved Fluorescence (Lifetime) Fluorescence->Time_Resolved Quantum_Yield Quantum Yield Determination Fluorescence->Quantum_Yield Data_Analysis Comprehensive Data Analysis Solvatochromism->Data_Analysis Time_Resolved->Data_Analysis Quantum_Yield->Data_Analysis Report Technical Report Generation Data_Analysis->Report

References

In-Depth Technical Guide: Thermal Stability and Decomposition of Disperse Red 167

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the thermal stability and decomposition profile of the azo dye, Disperse Red 167 (C.I. 11338). This document outlines key thermal properties, details the experimental methodologies for thermal analysis, and presents the known decomposition pathways and products. The information herein is intended to support research and development activities where the thermal behavior of this dye is a critical parameter.

Physicochemical Properties of this compound

This compound is a single azo dye characterized by its deep red, powdered form. It is primarily used in the dyeing of synthetic fibers, particularly polyester (B1180765), via high-temperature methods. A summary of its key physicochemical properties is presented in the table below.

PropertyValue
Molecular FormulaC₂₃H₂₆ClN₅O₇
Molecular Weight519.93 g/mol
CAS Registry Number61968-52-3 / 26850-12-4
Melting Point120 °C
Maximum Absorption Wavelength (λmax)525 nm

Thermal Stability and Decomposition Analysis

The thermal stability of this compound is a crucial factor in its application, particularly in high-temperature dyeing processes such as the hot melt method, which requires temperatures exceeding 200 °C. The primary techniques used to evaluate its thermal properties are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Quantitative Thermal Analysis Data
Analytical TechniqueParameterObservation
TGAOnset Decomposition Temperature (Dyed PET Fabric)~403.9 °C
DSCMelting Temperature (Tm)Not explicitly available for the pure dye.
DSCGlass Transition Temperature (Tg)Not explicitly available for the pure dye.

It has been noted that treatment with supercritical CO2 at temperatures above 120 °C can lead to a shift in the thermal decomposition temperatures to lower values.[1]

Pyrolysis and Decomposition Products

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) has been employed to identify the thermal decomposition products of this compound. The primary degradation mechanism involves the scission of the azo bond (N=N) and carbon-oxygen (C-O) bonds.[2][3]

The main pyrolysis products identified at different temperatures are summarized below.

Pyrolysis TemperatureMajor Decomposition Products
420 °CAcetic acid, 1-amino-2-chloro-4-nitrobenzene
600 °CAcetic acid, 1-amino-2-chloro-4-nitrobenzene, Carbon dioxide

The presence of carbon dioxide at higher temperatures suggests further degradation of the initial pyrolysis products.[2]

Experimental Protocols

The following sections detail standardized methodologies for the thermal analysis of azo dyes like this compound.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of the dye by measuring mass loss as a function of temperature.

Instrumentation and Materials:

  • Thermogravimetric Analyzer: A calibrated TGA instrument.

  • Sample: 3-10 mg of high-purity this compound powder.

  • Crucible: Inert sample pans (e.g., alumina, platinum).

  • Purge Gas: High-purity nitrogen or argon at a constant flow rate (e.g., 20-50 mL/min) to maintain an inert atmosphere and prevent oxidative degradation.

Procedure:

  • Sample Preparation: Accurately weigh the dye sample into a tared TGA crucible.

  • Instrument Setup: Place the crucible in the TGA furnace and purge with the inert gas for a sufficient time to ensure an oxygen-free environment.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature near ambient (e.g., 30 °C).

    • Heat the sample at a constant rate (e.g., 10 °C/min) to a final temperature sufficient for complete decomposition (e.g., 800 °C).

  • Data Acquisition: Continuously record the sample mass as a function of temperature. The output will be a thermogram (mass vs. temperature) and its derivative (DTG curve), showing the rate of mass loss.

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting point (Tm) and glass transition temperature (Tg) by measuring the heat flow into or out of a sample as a function of temperature.

Instrumentation and Materials:

  • Differential Scanning Calorimeter: A calibrated DSC instrument.

  • Sample: 1-15 mg of high-purity this compound powder.

  • Crucible: Aluminum pans and lids.

  • Purge Gas: High-purity nitrogen or argon at a constant flow rate.

Procedure:

  • Sample Preparation: Accurately weigh the dye sample into a DSC pan and hermetically seal it. Prepare an empty, sealed pan as a reference.

  • Instrument Setup: Place the sample and reference pans in the DSC cell and purge with the inert gas.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature (e.g., 25 °C).

    • Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above the expected melting point.

    • Cool the sample at a controlled rate.

    • Reheat the sample at the same controlled rate.

  • Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile and semi-volatile products of thermal decomposition.

Instrumentation and Materials:

  • Pyrolyzer: Coupled directly to a GC-MS system.

  • Sample: A small amount of this compound powder.

  • Gas Chromatograph (GC): Equipped with a suitable capillary column (e.g., 5% phenyl-methylpolysiloxane).

  • Mass Spectrometer (MS): Capable of electron ionization (EI).

Procedure:

  • Pyrolysis: The sample is rapidly heated to a specific temperature (e.g., 420 °C and 600 °C) in an inert atmosphere within the pyrolyzer.[2]

  • Chromatographic Separation: The resulting pyrolysis products are swept into the GC column, where they are separated based on their boiling points and polarity. A typical temperature program would be to hold at 40°C for 5 minutes, then ramp up to 300°C at 10°C/minute and hold for 10 minutes.[2]

  • Mass Spectrometric Detection: As the separated components elute from the GC column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectra are used to identify the individual compounds by comparison with spectral libraries.

Visualizations

Experimental Workflow for Thermal Analysis

TGA_Workflow cluster_tga Thermogravimetric Analysis (TGA) cluster_dsc Differential Scanning Calorimetry (DSC) TGA_Sample Sample Preparation (3-10 mg dye) TGA_Setup Instrument Setup (Inert Atmosphere) TGA_Sample->TGA_Setup TGA_Program Thermal Program (e.g., 10°C/min to 800°C) TGA_Setup->TGA_Program TGA_Data Data Acquisition (Mass vs. Temperature) TGA_Program->TGA_Data TGA_Analysis Data Analysis (TGA/DTG Curves) TGA_Data->TGA_Analysis DSC_Sample Sample Preparation (1-15 mg dye) DSC_Setup Instrument Setup (Inert Atmosphere) DSC_Sample->DSC_Setup DSC_Program Thermal Program (Heat-Cool-Heat Cycle) DSC_Setup->DSC_Program DSC_Data Data Acquisition (Heat Flow vs. Temperature) DSC_Program->DSC_Data DSC_Analysis Data Analysis (Tg, Tm) DSC_Data->DSC_Analysis

Caption: General experimental workflow for TGA and DSC analysis.

Proposed Thermal Decomposition Pathway

Decomposition_Pathway DR167 This compound Heat Heat (Pyrolysis) DR167->Heat Scission Bond Scission (N=N and C-O) Heat->Scission Products Primary Products Scission->Products AceticAcid Acetic Acid Products->AceticAcid Amine 1-amino-2-chloro-4-nitrobenzene Products->Amine FurtherDecomp Further Decomposition (Higher Temperature) AceticAcid->FurtherDecomp CO2 Carbon Dioxide FurtherDecomp->CO2

Caption: Proposed thermal decomposition pathway of this compound.

References

Disperse Red 167: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Disperse Red 167, a significant monoazo dye. The document details its chemical identity, physical and chemical properties, and common industrial applications, with a focus on providing actionable information for research and development professionals.

Chemical Identity: Synonyms and Trade Names

This compound is known by a variety of synonyms and trade names across different manufacturers and suppliers. This section clarifies its nomenclature to aid in accurate identification and sourcing.

Common Synonyms:

  • Disperse Rubine S-2GFL[1][2]

  • Disperse Rubine S-2GFLR[1][2]

  • Disperse Rubine S-5BL[1][2]

  • Disperse Rubine 2GFL[1][2]

  • Disperse Rubine H-2GFL[1][2]

  • C.I. This compound[3]

  • Disperse Red 5BL[4]

  • Disperse Red S-5BL[3]

  • Disperse red SE-GF[3]

  • 2-[N-(2-acetyloxyethyl)-4-[(2-chloro-4-nitrophenyl)diazenyl]-3-(propanoylamino)anilino]ethyl acetate[5]

  • ((4-((2-Chloro-4-nitrophenyl)diazenyl)-3-propionamidophenyl)azanediyl)bis(ethane-2,1-diyl) diacetate[5]

Selected Trade Names:

  • Akasperse Rubine 3BLS Liq.[6]

  • Chromacron Rubine 2-GFL[6]

  • Dorospers Rubine GFL Conc.[6]

  • LeadisperseRubine 2GFL[6]

  • Terilenia Rubine FBL[6]

Physicochemical and Technical Data

A summary of the key quantitative data for this compound is presented in the tables below for easy reference and comparison.

Table 1: Chemical Identifiers and Molecular Properties

PropertyValue
CAS Number 61968-52-3, 26850-12-4[1][2]
C.I. Number 11338[1][2]
Molecular Formula C₂₃H₂₆ClN₅O₇[1][2][5]
Molecular Weight 519.93 g/mol [1][2]
Physical Appearance Deep red powder[1][2]

Table 2: Physical and Chemical Properties

PropertyValue
Melting Point 120 °C[7]
Maximum Absorption Wavelength (λmax) 525 nm[7]
Solubility Soluble in acetone (B3395972) and alcohol; insoluble in water.[1][2]
Density 1.34 g/cm³ (Predicted)[8]
Boiling Point 713.2 °C at 760 mmHg (Predicted)[8]
Flash Point 385.1 °C[8]

Table 3: Fastness Properties on Polyester (B1180765)

Fastness TestGrade
Light Fastness 5-7[3]
Washing Fastness (Staining) 4-5[3]
Sublimation Fastness 4[3]

Experimental Protocols

This section details methodologies for the synthesis, application, and analysis of this compound.

Synthesis of this compound

The synthesis of this compound is a two-step process involving diazotization followed by an azo coupling reaction.

Step 1: Diazotization of 2-Chloro-4-nitrobenzenamine

The manufacturing process begins with the diazotization of 2-Chloro-4-nitrobenzenamine.[6] In a typical diazotization reaction, the aromatic amine is dissolved or suspended in a strong acid, such as hydrochloric acid, and cooled to a low temperature (0-5 °C). An aqueous solution of sodium nitrite (B80452) is then added slowly to form the diazonium salt.

Step 2: Azo Coupling

The resulting diazonium salt solution is then coupled with 3-Propanoylamino-N,N-bis(2-acetoxyethyl)benzenamine to form the final this compound molecule.[6] The coupling reaction is typically carried out in a controlled pH environment to ensure the desired product is formed.

Note: A detailed, publicly available, step-by-step laboratory synthesis protocol for this compound is not readily found in the literature, likely due to its proprietary nature.

High-Temperature, High-Pressure (HTHP) Exhaust Dyeing of Polyester

This compound is primarily used for dyeing polyester fibers, for which the HTHP method is highly effective.

1. Pre-treatment of Polyester Fabric (Scouring):

  • Objective: To remove impurities such as oils and sizes from the fabric.

  • Procedure: The polyester fabric is washed in a solution containing a non-ionic detergent and soda ash.

2. Dye Bath Preparation:

  • Components:

    • This compound dye

    • Dispersing agent (to prevent dye aggregation)

    • Acetic acid (to maintain pH between 4.5 and 5.5)

    • Levelling agent (optional, for uniform dyeing)

    • Softened water

  • Procedure: The components are mixed in a dye bath with a typical dye concentration of 1-3% on the weight of the fabric (o.w.f.).

3. Dyeing Cycle:

  • The scoured polyester fabric is introduced into the dye bath.

  • The temperature is gradually raised to 130°C over 30-40 minutes in a high-temperature, high-pressure dyeing machine.

  • The temperature is maintained at 130°C for 30-60 minutes.

  • The dye bath is then slowly cooled to 80°C before draining.

4. Post-Dyeing Treatment (Reduction Clearing):

  • Objective: To remove unfixed dye from the fabric surface, improving fastness properties.

  • Procedure: The dyed fabric is treated with a solution of sodium hydrosulfite and caustic soda at 70-80°C for 15 minutes.

  • The fabric is then rinsed thoroughly and neutralized with acetic acid.

Analytical Method: HPLC/HRMS for Identification in Textiles

High-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (HPLC/HRMS) can be used for the identification of this compound:1 in textile samples.

  • Sample Preparation: Extraction of the dye from the textile fibers using a suitable solvent.

  • Chromatographic Separation: The extract is injected into an HPLC system, typically with a C18 reversed-phase column, to separate the dye from other components.

  • Detection and Identification: The eluent from the HPLC is introduced into a high-resolution mass spectrometer. The identification of this compound:1 is confirmed by its retention time, accurate mass isotopic pattern, and MS/MS fragmentation pattern. For instance, in one study, the extracted ion chromatogram showed a peak at a retention time of 13.4 minutes corresponding to the exact mass m/z 506.1437 for this compound:1.[9]

Visualizations

High-Temperature, High-Pressure (HTHP) Dyeing Workflow

The following diagram illustrates the key stages of the HTHP exhaust dyeing process for polyester using this compound.

HTHP_Dyeing_Workflow cluster_pretreatment Pre-treatment cluster_dyeing Dyeing cluster_posttreatment Post-treatment scouring Scouring (Non-ionic detergent, Soda Ash) dye_bath_prep Dye Bath Preparation (Dye, Dispersing Agent, Acetic Acid) scouring->dye_bath_prep ht_hp_dyeing HTHP Dyeing (130°C, 30-60 min) dye_bath_prep->ht_hp_dyeing reduction_clearing Reduction Clearing (Sodium Hydrosulfite, Caustic Soda) ht_hp_dyeing->reduction_clearing rinsing_neutralizing Rinsing & Neutralizing reduction_clearing->rinsing_neutralizing drying Drying rinsing_neutralizing->drying dyed_fabric Dyed Fabric drying->dyed_fabric start Start polyester_fabric Polyester Fabric start->polyester_fabric polyester_fabric->scouring end End dyed_fabric->end

Caption: Workflow for HTHP Dyeing of Polyester with this compound.

Logical Relationship of this compound Identifiers

This diagram shows the relationship between the common name, CAS numbers, and the IUPAC name for this compound.

Disperse_Red_167_Identifiers cluster_cas CAS Numbers DR167 This compound cas1 61968-52-3 DR167->cas1 cas2 26850-12-4 DR167->cas2 iupac 2-[N-(2-acetyloxyethyl)-4-[(2-chloro-4-nitrophenyl)diazenyl] -3-(propanoylamino)anilino]ethyl acetate DR167->iupac IUPAC Name

Caption: Identifiers for this compound.

References

Synthesis and Purification of Disperse Red 167: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disperse Red 167 is a monoazo disperse dye characterized by its deep red hue, utilized primarily in the dyeing of synthetic fibers such as polyester. This technical guide provides a comprehensive overview of the synthesis and purification of this compound, drawing from established chemical principles and available literature. The synthesis involves a two-step process: the diazotization of 2-chloro-4-nitrobenzenamine followed by an azo coupling reaction with a substituted aniline (B41778) derivative. This document details the experimental protocols for these reactions and outlines methods for the purification of the final product to achieve a high degree of purity essential for research and development applications. All quantitative data is presented in structured tables, and key processes are visualized through logical diagrams.

Introduction

This compound, belonging to the single azo class of dyes, is a significant colorant in the textile industry.[1][2] Its molecular structure imparts a bluish-red shade and it is valued for its performance in high-temperature and high-pressure dyeing methods.[1][2] The synthesis of this compound is a classic example of azo dye chemistry, involving the formation of a stable diazonium salt from a primary aromatic amine and its subsequent electrophilic substitution onto an electron-rich coupling component. Understanding the intricacies of its synthesis and purification is crucial for ensuring consistent quality, high yield, and purity, which are critical parameters for its application in various fields, including materials science and potentially as a reference standard in analytical chemistry.

Synthesis of this compound

The synthesis of this compound is achieved through a two-stage reaction process. The first stage is the diazotization of 2-chloro-4-nitrobenzenamine. The resulting diazonium salt is then coupled with a specific N,N-disubstituted aniline derivative. There are two common variants of the coupling component, leading to slight variations of the final dye, often designated as this compound and this compound:1.[1][2]

Stage 1: Diazotization of 2-Chloro-4-nitrobenzenamine

Diazotization is the process of converting a primary aromatic amine to a diazonium salt using a nitrous acid source, typically generated in situ from sodium nitrite (B80452) and a strong acid.

Diazotization of 2-Chloro-4-nitrobenzenamine A 2-Chloro-4-nitrobenzenamine in Acidic Medium C Diazotization Reaction (0-5 °C) A->C Reactant B Sodium Nitrite (NaNO₂) B->C Reactant D 2-Chloro-4-nitrobenzenamine Diazonium Salt C->D Product

Diagram 1: Diazotization of 2-Chloro-4-nitrobenzenamine.

Experimental Protocol:

  • In a reaction vessel, prepare a suspension of 2-chloro-4-nitrobenzenamine in an acidic medium, such as hydrochloric acid or sulfuric acid, with a mass percent of 5-30%.

  • Cool the suspension to 0-5 °C in an ice bath with constant stirring.

  • Slowly add a chilled aqueous solution of sodium nitrite (NaNO₂) dropwise to the suspension. The molar ratio of 2-chloro-4-nitrobenzenamine to sodium nitrite should be approximately 1:1 to 1:1.3.

  • Maintain the temperature between 0-5 °C throughout the addition of the sodium nitrite solution to ensure the stability of the diazonium salt.

  • After the complete addition of sodium nitrite, continue stirring the mixture for an additional 30-60 minutes to ensure the diazotization reaction goes to completion.

  • The resulting solution contains the 2-chloro-4-nitrobenzenamine diazonium salt and is used directly in the subsequent coupling reaction.

Stage 2: Azo Coupling Reaction

The diazonium salt prepared in the first stage is a weak electrophile and will react with an electron-rich coupling component. For the synthesis of this compound, the coupling components are typically N,N-bis(2-acetoxyethyl)aniline derivatives.

Azo Coupling Reaction for this compound A 2-Chloro-4-nitrobenzenamine Diazonium Salt C Azo Coupling Reaction (pH 4-5, Temp < 10 °C) A->C Electrophile B Coupling Component (e.g., 3-Acetamido-N,N-bis (2-acetoxyethyl)benzeneamine) B->C Nucleophile D Crude this compound C->D Product

Diagram 2: Azo Coupling Reaction for this compound.

Experimental Protocol:

  • In a separate reaction vessel, dissolve the coupling component, either 3-Acetamido-N,N-bis(2-acetoxyethyl)benzeneamine for this compound:1 or 3-Propanoylamino-N,N-bis(2-acetoxyethyl)benzenamine for this compound, in a suitable solvent, such as a mixture of water and a water-miscible organic solvent, and cool to below 10 °C.[1][2]

  • Slowly add the previously prepared cold diazonium salt solution to the solution of the coupling component with vigorous stirring.

  • Maintain the pH of the reaction mixture between 4 and 5 by adding a buffer solution or a weak base as needed.[1][2]

  • Keep the temperature of the reaction mixture below 10 °C throughout the coupling process to minimize side reactions.

  • After the addition of the diazonium salt is complete, continue to stir the mixture for several hours to ensure the completion of the coupling reaction.

  • The crude this compound will precipitate out of the solution as a colored solid.

  • Collect the crude product by filtration and wash it thoroughly with cold water to remove any unreacted starting materials and inorganic salts.

Table 1: Reactants for the Synthesis of this compound Variants

Dye VariantDiazo ComponentCoupling Component
This compound:1 2-Chloro-4-nitrobenzenamine3-Acetamido-N,N-bis(2-acetoxyethyl)benzeneamine
This compound 2-Chloro-4-nitrobenzenamine3-Propanoylamino-N,N-bis(2-acetoxyethyl)benzenamine

Purification of this compound

The crude this compound obtained from the synthesis typically contains impurities, including unreacted starting materials, by-products, and inorganic salts. Purification is essential to achieve the desired quality for most applications.

Purification Workflow for this compound A Crude this compound (Solid) B Washing with Water A->B Removal of water-soluble impurities C Drying B->C D Recrystallization C->D Dissolution in hot solvent and cooling E Filtration and Washing D->E Isolation of crystals F Final Drying E->F G Pure this compound F->G

Diagram 3: Purification Workflow for this compound.
Recrystallization

Recrystallization is a common and effective method for purifying solid organic compounds like disperse dyes. The choice of solvent is critical for successful recrystallization.

Experimental Protocol:

  • Transfer the washed and dried crude this compound to a flask.

  • Add a suitable solvent (e.g., ethanol, acetone, or a mixture of solvents) in small portions while heating the mixture to its boiling point with stirring. Add just enough solvent to completely dissolve the solid.

  • Once the dye is fully dissolved, allow the solution to cool slowly to room temperature. As the solution cools, the solubility of the dye decreases, and it will crystallize out, leaving the impurities in the solution.

  • To maximize the yield, the flask can be placed in an ice bath after it has reached room temperature.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.

  • Dry the purified this compound in a vacuum oven at an appropriate temperature to remove all traces of the solvent.

Table 2: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C₂₃H₂₆ClN₅O₇
Molecular Weight 519.93 g/mol
Appearance Deep red powder
CAS Number 61968-52-3 / 26850-12-4

Note: The properties listed are for the variant with the propanoylamino group.[2]

Characterization

The purity and identity of the synthesized and purified this compound should be confirmed using various analytical techniques, including:

  • Melting Point: A sharp melting point range indicates high purity.

  • Thin Layer Chromatography (TLC): To check for the presence of impurities.

  • Spectroscopy (UV-Vis, FT-IR, NMR): To confirm the chemical structure of the dye.

  • Mass Spectrometry: To determine the molecular weight.

Conclusion

This technical guide has outlined the fundamental procedures for the synthesis and purification of this compound. The two-stage synthesis, involving diazotization and azo coupling, is a robust method for producing this important disperse dye. Proper control of reaction conditions, particularly temperature and pH, is crucial for achieving a good yield and high purity. The purification of the crude product, primarily through recrystallization, is a critical step to ensure the final product meets the stringent quality requirements for its intended applications. The provided protocols and diagrams serve as a valuable resource for researchers and scientists working with this class of compounds.

References

Toxicological Profile of Disperse Red 167: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical guide provides a comprehensive overview of the available toxicological information for Disperse Red 167. It is important to note that for many standard toxicological endpoints, publicly available data for this compound is limited. Safety Data Sheets for "this compound:1" frequently state "no data available" for key metrics such as acute toxicity, skin and eye irritation, sensitization, mutagenicity, and carcinogenicity.[1] To provide a broader context for researchers and professionals in drug development, this guide also includes information on the toxicological profile of the general class of azo disperse dyes, with a specific focus on the well-studied compound Disperse Red 1, which should not be considered as direct data for this compound.

Executive Summary

This compound is a disperse dye used in the textile and plastics industries. While specific toxicological data for this compound is scarce, this guide synthesizes the available information and provides a contextual understanding based on related azo disperse dyes. The primary known toxicological information for this compound relates to its ecotoxicity, where the raw dye has been shown to be toxic to certain microorganisms. However, its biodegradation metabolites have been found to be non-toxic in phytotoxicity studies. Due to the data gaps, a comprehensive assessment of the human health risks of this compound cannot be definitively made. This guide presents the limited data on this compound and uses the more extensively studied Disperse Red 1 as a surrogate to illustrate potential toxicological concerns, such as genotoxicity and skin sensitization, that are often associated with azo disperse dyes.

Toxicological Data for this compound

The available toxicological data for this compound is limited to its effects on microorganisms and plants.

Ecotoxicity

A study on the biodegradation of this compound demonstrated that the raw dye exhibits toxicity towards several bacterial species.[2] In contrast, the metabolites produced after biodegradation were found to be non-toxic in a phytotoxicity assay using wheat (Triticum aestivum) seed germination.[2]

Test OrganismEndpointResultReference
Azotobacter sp.Microbial ToxicityZone of Inhibition Observed[2]
Pseudomonas sp.Microbial ToxicityZone of Inhibition Observed[2]
Rhizobium sp.Microbial ToxicityZone of Inhibition Observed[2]
Triticum aestivum (Wheat)Phytotoxicity of MetabolitesNon-toxic to seed germination[2]

Toxicological Profile of Azo Disperse Dyes (with Disperse Red 1 as a Case Study)

Given the lack of data for this compound, this section provides an overview of the toxicological properties of the broader class of azo disperse dyes, using Disperse Red 1 as a prominent example for which more extensive data is available. It is critical to reiterate that this data is not directly applicable to this compound.

Genotoxicity

Azo dyes, including Disperse Red 1, have been shown to possess genotoxic potential. This is often linked to the metabolic activation of the azo bond to form potentially carcinogenic aromatic amines.

Table 3.1.1: Genotoxicity of Disperse Red 1

Assay TypeTest SystemMetabolic ActivationResult
Ames TestS. typhimurium TA98With S9Mutagenic
Ames TestS. typhimurium TA100With S9Mutagenic
Micronucleus AssayHuman LymphocytesNot ApplicableSignificant, dose-dependent increase in MN
Micronucleus AssayHepG2 cellsNot ApplicableSignificant, dose-dependent increase in MN
Comet AssayMouse Liver Cells (in vivo)Not ApplicableInduction of primary DNA damage
Skin Sensitization

Certain disperse dyes are known to be skin sensitizers, capable of causing allergic contact dermatitis.

Table 3.2.1: Skin Sensitization Potential of Disperse Red 1

Assay TypeSpeciesResult
Local Lymph Node Assay (LLNA)MousePositive (Sensitizer)
Loose-fit Coculture-based Sensitization Assay (LCSA)Human CellsExtreme Sensitizer

Experimental Protocols (General Methodologies)

As specific experimental protocols for this compound are unavailable, this section outlines the general methodologies for key toxicological assays relevant to dye safety assessment.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.

Principle: The assay uses several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize it). The test chemical is incubated with the bacteria, and the number of revertant colonies (bacteria that have mutated back to a state where they can synthesize histidine) is counted.

General Procedure:

  • Preparation: Histidine-requiring bacterial strains (e.g., TA98, TA100) are cultured overnight. A liver extract (S9 fraction) may be added to simulate metabolic activation in mammals.

  • Exposure: The test compound, bacterial culture, and S9 mix (if used) are combined in molten top agar (B569324).

  • Plating: The mixture is poured onto minimal glucose agar plates.

  • Incubation: Plates are incubated at 37°C for 48-72 hours.

  • Scoring: The number of revertant colonies on the test plates is compared to the number on control plates. A significant, dose-dependent increase in revertant colonies indicates mutagenic potential.

In Vitro Micronucleus Assay

This assay is used to detect chromosomal damage.

Principle: Micronuclei are small, extranuclear bodies that are formed from chromosome fragments or whole chromosomes that lag behind during cell division. An increase in the frequency of micronucleated cells indicates genotoxic damage.

General Procedure:

  • Cell Culture and Treatment: A suitable cell line (e.g., human lymphocytes, CHO cells) is cultured and exposed to the test substance at various concentrations.

  • Cytokinesis Block: Cytochalasin B is often added to block cell division at the binucleate stage, making micronuclei easier to score.

  • Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific dye.

  • Scoring: The number of micronuclei is counted in a large population of binucleated cells (typically 1000-2000) for each concentration and compared to controls.

Murine Local Lymph Node Assay (LLNA) for Skin Sensitization

The LLNA is the preferred in vivo method for assessing the skin sensitization potential of a chemical.

Principle: The assay measures the proliferation of lymphocytes in the draining lymph nodes following topical application of a test substance to the ears of mice. A significant increase in lymphocyte proliferation indicates a sensitization response.

General Procedure:

  • Animal Dosing: A minimum of four animals per dose group are used. The test substance is applied to the dorsum of both ears for three consecutive days.

  • Lymphocyte Proliferation Measurement: On day 6, mice are injected with a radiolabeled marker (e.g., ³H-methyl thymidine) that is incorporated into the DNA of proliferating cells.

  • Lymph Node Excision: Several hours after injection, the draining auricular lymph nodes are excised.

  • Quantification: The amount of radiolabel incorporated into the lymph node cells is measured.

  • Stimulation Index (SI): The proliferation in the test groups is compared to the vehicle control group, and a Stimulation Index (SI) is calculated. An SI of 3 or greater is typically considered a positive response.

Visualizations

Signaling Pathways and Experimental Workflows

dot

aod_metabolism cluster_gut Gut Lumen (Anaerobic) cluster_liver Liver (Metabolic Activation) AzoDye Azo Dye (-N=N-) AromaticAmines Aromatic Amines AzoDye->AromaticAmines Bacterial Azoreductases AromaticAmines2 Aromatic Amines AromaticAmines->AromaticAmines2 Absorption ReactiveMetabolites Reactive Metabolites (e.g., Nitrenium Ions) AromaticAmines2->ReactiveMetabolites Phase I Enzymes (e.g., CYP450) DNA_Adducts DNA Adducts ReactiveMetabolites->DNA_Adducts Covalent Binding Genotoxicity Genotoxicity/ Carcinogenicity DNA_Adducts->Genotoxicity Leads to

Caption: Metabolic activation pathway of azo dyes.

dot

ames_test_workflow start Start culture Overnight Culture of His- S. typhimurium start->culture prepare_mix Prepare Test Mixture: - Test Compound - Bacterial Culture - S9 Mix (optional) culture->prepare_mix plating Pour Mixture onto Minimal Glucose Agar Plates prepare_mix->plating incubation Incubate at 37°C for 48-72 hours plating->incubation scoring Count Revertant Colonies incubation->scoring analysis Compare with Controls (Positive and Negative) scoring->analysis result Determine Mutagenic Potential analysis->result

Caption: General workflow for the Ames test.

dot

llna_workflow start Start dosing Topical Application of Test Substance to Mouse Ears (Days 1, 2, 3) start->dosing injection Intravenous Injection of Radiolabeled Thymidine (Day 6) dosing->injection excision Excision of Draining Auricular Lymph Nodes injection->excision processing Single-Cell Suspension and Radiolabel Measurement excision->processing calculation Calculate Stimulation Index (SI) processing->calculation result Assess Sensitization Potential (SI >= 3 is Positive) calculation->result

Caption: General workflow for the Local Lymph Node Assay (LLNA).

References

Disperse Red 167: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Single Azo Class Dye, Disperse Red 167

This compound is a synthetic organic compound classified as a single azo disperse dye.[1][2] Its chemical structure features a single azo group (-N=N-) which acts as the chromophore, responsible for its characteristic red color. This dye is primarily utilized in the textile industry for dyeing hydrophobic fibers, most notably polyester (B1180765) and its blends, due to its low water solubility and ability to disperse in aqueous media.[2][3] This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, a detailed, representative experimental protocol for its synthesis, and methods for its characterization, tailored for researchers, scientists, and professionals in drug development and related fields.

Chemical and Physical Properties

This compound is characterized by the following properties, which are crucial for its application and synthesis. The data presented below has been compiled from various sources.

PropertyValueSource(s)
C.I. Name This compound[1][2]
C.I. Number 11338[1]
CAS Registry Number 61968-52-3, 26850-12-4[1][2]
Molecular Formula C₂₃H₂₆ClN₅O₇[1][2]
Molecular Weight 519.93 g/mol [1][2][4]
Appearance Deep red powder[1][2]
Melting Point 120 °C[5]
Maximum Absorption Wavelength (λmax) 525 nm[5]
Density 1.34 g/cm³---

Synthesis of this compound

The synthesis of this compound is achieved through a two-step process characteristic of azo dye production: diazotization followed by an azo coupling reaction.[1][2] The overall reaction involves the diazotization of 2-chloro-4-nitrobenzenamine, which is then coupled with 3-propanoylamino-N,N-bis(2-acetoxyethyl)benzenamine.[1]

Experimental Protocol

The following is a representative, detailed experimental protocol for the laboratory-scale synthesis of this compound. This protocol is based on general procedures for azo dye synthesis and should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • 2-chloro-4-nitrobenzenamine

  • 3-propanoylamino-N,N-bis(2-acetoxyethyl)benzenamine

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (B80452) (NaNO₂)

  • Sodium Acetate (B1210297)

  • Ice

  • Distilled Water

  • Ethanol (for recrystallization)

  • Stirring apparatus

  • Beakers and flasks

  • Buchner funnel and filter paper

Step 1: Diazotization of 2-chloro-4-nitrobenzenamine

  • In a 250 mL beaker, suspend a specific molar equivalent of 2-chloro-4-nitrobenzenamine in a solution of concentrated hydrochloric acid and water.

  • Cool the suspension to 0-5 °C in an ice bath with continuous stirring. It is critical to maintain this low temperature to ensure the stability of the diazonium salt.

  • In a separate beaker, dissolve a slight molar excess of sodium nitrite in cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cooled suspension of 2-chloro-4-nitrobenzenamine. The temperature should be strictly maintained below 5 °C during this addition.

  • After the complete addition of the sodium nitrite solution, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure the completion of the diazotization reaction. The resulting solution contains the unstable diazonium salt and should be used immediately in the next step.

Step 2: Azo Coupling Reaction

  • In a separate 500 mL beaker, dissolve a molar equivalent of the coupling component, 3-propanoylamino-N,N-bis(2-acetoxyethyl)benzenamine, in a suitable solvent and cool the solution to 0-5 °C in an ice bath.

  • Slowly add the freshly prepared, cold diazonium salt solution to the cold solution of the coupling component with vigorous stirring.

  • To facilitate the coupling reaction, a solution of sodium acetate can be added to adjust the pH of the reaction mixture to a weakly acidic to neutral range (pH 4-5), which is optimal for coupling with aromatic amines.[1]

  • A colored precipitate of this compound will form. Continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure the reaction goes to completion.

Step 3: Isolation and Purification

  • Isolate the precipitated this compound dye by vacuum filtration using a Buchner funnel.

  • Wash the filter cake with cold distilled water to remove any unreacted salts and acids.

  • The crude dye can be purified by recrystallization from a suitable solvent, such as ethanol, to obtain a product of higher purity.

  • Dry the purified dye in a vacuum oven at a low temperature.

Characterization of this compound

The synthesized this compound should be characterized to confirm its identity and purity. The following spectroscopic techniques are typically employed for the characterization of azo dyes.

1. Ultraviolet-Visible (UV-Vis) Spectroscopy:

  • Protocol: A dilute solution of this compound is prepared in a suitable solvent (e.g., acetone, where it is soluble[3]). The UV-Vis spectrum is recorded over a range of 200-800 nm using a spectrophotometer.

  • Expected Results: The spectrum is expected to show a strong absorption band in the visible region, with a maximum absorption wavelength (λmax) around 525 nm, which is responsible for its red color.[5] This absorption is due to the π → π* electronic transition within the conjugated azo chromophore.

2. Fourier-Transform Infrared (FT-IR) Spectroscopy:

  • Protocol: The FT-IR spectrum of the solid dye is recorded using the KBr pellet technique or with an ATR accessory.

  • Expected Results: The spectrum should display characteristic absorption bands corresponding to the functional groups present in the molecule. These include:

    • N=N stretching vibration of the azo group (typically around 1400-1450 cm⁻¹).

    • C=O stretching of the ester and amide groups (around 1650-1750 cm⁻¹).

    • N-H stretching of the secondary amide (around 3300 cm⁻¹).

    • C-Cl stretching (around 600-800 cm⁻¹).

    • NO₂ stretching of the nitro group (asymmetric and symmetric bands around 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively).

    • Aromatic C-H and C=C stretching vibrations.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Protocol: ¹H and ¹³C NMR spectra are recorded in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Expected Results: The ¹H NMR spectrum will show distinct signals for the aromatic protons, the protons of the ethyl acetate and propanoylamino groups, and the N-H proton of the amide. The integration of these signals should correspond to the number of protons in each environment. The ¹³C NMR spectrum will show signals for all the unique carbon atoms in the molecule, including those in the aromatic rings, the azo group, the carbonyl groups, and the aliphatic chains.

Visualizations

To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

G cluster_reactants Reactants cluster_process Synthesis Process cluster_product Product A 2-Chloro-4-nitrobenzenamine C Diazotization A->C NaNO2, HCl 0-5 °C B 3-Propanoylamino-N,N-bis(2-acetoxyethyl)benzenamine D Azo Coupling B->D C->D Diazonium Salt E This compound D->E

Caption: Synthesis pathway of this compound.

G Experimental Workflow for this compound Synthesis cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling cluster_isolation Step 3: Isolation & Purification A Suspend 2-chloro-4-nitrobenzenamine in HCl and water B Cool to 0-5 °C A->B D Add NaNO2 solution dropwise B->D C Prepare NaNO2 solution C->D E Stir for 30 min at 0-5 °C D->E H Add diazonium salt solution E->H Immediate Use F Dissolve coupling component G Cool to 0-5 °C F->G G->H I Adjust pH with Sodium Acetate H->I J Stir for 1-2 hours I->J K Vacuum Filtration J->K L Wash with cold water K->L M Recrystallize from Ethanol L->M N Dry the final product M->N

Caption: Experimental workflow for the synthesis of this compound.

References

An In-Depth Technical Guide on the Environmental Fate of Disperse Red 167

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Red 167 is a synthetic azo dye belonging to the disperse class of dyes, characterized by its low water solubility and its application in dyeing hydrophobic fibers such as polyester.[1][2] The extensive use of this compound in the textile industry raises environmental concerns due to the potential for its release into aquatic ecosystems through industrial effluents. This technical guide provides a comprehensive overview of the current scientific understanding of the environmental fate of this compound, including its physicochemical properties, degradation pathways, bioaccumulation potential, and ecotoxicity. The information presented herein is intended to support risk assessment, guide the development of effective remediation strategies, and inform the design of more environmentally benign alternatives.

Physicochemical Properties

The environmental transport and fate of a chemical are largely governed by its physicochemical properties. This compound is a dark red powder with a molecular formula of C₂₃H₂₆ClN₅O₇ and a molecular weight of 519.93 g/mol .[3][4] Its low water solubility is a defining characteristic of disperse dyes.[2] Key physicochemical parameters of a compound structurally identical to this compound (CAS No. 1533-78-4) are summarized in the table below.[5]

PropertyValueReference
Molecular FormulaC₂₂H₂₄ClN₅O₇[6]
Molecular Weight505.91 g/mol [6]
Melting Point120 °C[4]
Boiling Point (Predicted)707.2 ± 60.0 °C[5]
Density (Predicted)1.36 g/cm³[5]
Vapor Pressure (at 25°C)3.45E-20 mmHg[4]
pKa (Predicted)14.17 ± 0.70[5]
LogP (Predicted)5.1[5]
Maximum Absorption Wavelength (λmax)525 nm[4]

The predicted octanol-water partition coefficient (LogP) of 5.1 suggests a high potential for bioaccumulation in aquatic organisms.[5]

Environmental Fate

The environmental fate of this compound is determined by a combination of biotic and abiotic degradation processes, as well as its potential to partition into different environmental compartments.

Biotic Degradation

Biodegradation is a key process in the removal of organic pollutants from the environment. Several studies have investigated the microbial degradation of this compound.

One study demonstrated the potential of the bacterium Paenochrobactrum glaciei to decolorize and degrade this compound.[7] Under laboratory conditions, this bacterium achieved an 84% decolorization of a 50 mg/L solution of the dye within 24 hours.[7] The degradation proceeds through the action of azoreductase and laccase enzymes, leading to the cleavage of the azo bond.[7] Two primary degradation products were identified through Gas Chromatography-Mass Spectrometry (GC-MS) analysis:

  • 2-chloro-4-nitro-phenylamine

  • Acetic acid 2-[(2-acetoxy-ethyl)-(4-amino-3-propionylamino-phenyl)-amino]-ethylester[7]

A consortium of bacteria, including Pseudomonas aeruginosa, Lysinibacillus sphaericus, Pseudomonas chengduensis, and Citrobacter freundii, has also been shown to effectively degrade Disperse Red under alternating anaerobic and aerobic conditions, achieving up to 98.47% decolorization.[8][9]

The following provides a general outline of the experimental protocol for assessing the biodegradation of this compound by Paenochrobactrum glaciei, based on available literature.[7]

  • Isolation and Culture of Bacteria: Paenochrobactrum glaciei is isolated from textile industry effluent and cultured on a suitable nutrient agar (B569324) medium.

  • Preparation of Dye Solution: A stock solution of this compound is prepared in a suitable solvent and then diluted in a mineral salt medium to the desired concentrations (e.g., 50, 100, and 150 mg/L).

  • Inoculation and Incubation: The bacterial culture is inoculated into the flasks containing the dye solution. The flasks are then incubated under specific conditions of temperature and pH for a defined period (e.g., 24 hours).

  • Decolorization Measurement: The decolorization of the dye is monitored by measuring the absorbance of the solution at the dye's maximum absorption wavelength (λmax = 525 nm) using a UV-Vis spectrophotometer.

  • Analysis of Degradation Products: The degradation products are extracted from the solution using a suitable solvent and analyzed by GC-MS to identify their chemical structures.

Biodegradation_Workflow A Isolation & Culture of Paenochrobactrum glaciei C Inoculation & Incubation A->C B Preparation of This compound Solution B->C D UV-Vis Spectrophotometry (Decolorization Measurement) C->D E Solvent Extraction C->E F GC-MS Analysis (Degradation Product Identification) E->F

Caption: Experimental workflow for the biodegradation of this compound.

Abiotic Degradation

Abiotic degradation processes, such as hydrolysis and photolysis, can also contribute to the transformation of this compound in the environment. However, specific experimental data on the rates of these processes under environmentally relevant conditions are limited.

Hydrolysis: As a disperse dye, this compound is largely insoluble in water, which may limit the rate of hydrolysis. Generally, azo dyes are stable to hydrolysis under neutral and slightly acidic or basic conditions.

Photolysis: The azo bond in this compound can be susceptible to cleavage by ultraviolet (UV) radiation. However, the quantum yield for the photodegradation of this specific dye in aqueous solution under simulated sunlight has not been reported.

Advanced Oxidation Processes (AOPs): While not considered natural environmental fate processes, AOPs are relevant for wastewater treatment. Studies have shown that this compound can be effectively degraded by bipolar electrocoagulation, achieving 100% decolorization.[10][11]

Bioaccumulation

The high predicted LogP value of 5.1 for a structurally similar compound suggests that this compound has a strong tendency to partition from water into the fatty tissues of aquatic organisms, indicating a potential for bioaccumulation.[5] This is a significant concern as bioaccumulation can lead to the magnification of the dye's concentration up the food chain.

Ecotoxicity

Aquatic Invertebrates: For a substance with CAS No. 1533-78-4, which is structurally identical to a variant of this compound, a 48-hour acute toxicity study on Daphnia magna (OECD Guideline 202) reported an EL50 of 4.9 mg/L.[4]

Genotoxicity: There is a lack of specific genotoxicity data for this compound. However, the related compound, Disperse Red 1, has been shown to be mutagenic in the Ames test, particularly with metabolic activation.[12] It has also been found to induce chromosomal aberrations.[12]

Endocrine Disruption: No studies were found that specifically investigated the potential of this compound to act as an endocrine disruptor by interacting with estrogen or androgen receptors.

Standardized test guidelines from the Organisation for Economic Co-operation and Development (OECD) are typically used to assess the ecotoxicity of chemicals.

  • Algal Growth Inhibition Test (OECD 201): This test evaluates the effects of a substance on the growth of freshwater algae, such as Scenedesmus subspicatus.[13][14]

  • Daphnia sp. Acute Immobilisation Test (OECD 202): This test assesses the acute toxicity of a substance to Daphnia magna.[15][16]

  • Fish, Acute Toxicity Test (OECD 203): This test determines the acute lethal toxicity of a substance to fish, such as the Zebrafish (Danio rerio).[17]

Ecotoxicity_Testing cluster_0 Trophic Levels cluster_1 Standardized Tests Algae Algae (Scenedesmus subspicatus) Daphnia Invertebrates (Daphnia magna) Fish Vertebrates (Danio rerio) OECD201 OECD 201 Growth Inhibition OECD201->Algae OECD202 OECD 202 Acute Immobilisation OECD202->Daphnia OECD203 OECD 203 Acute Toxicity OECD203->Fish DisperseRed167 This compound DisperseRed167->OECD201 DisperseRed167->OECD202 DisperseRed167->OECD203

Caption: Standardized ecotoxicity testing of this compound.

Signaling Pathways

Currently, there is no available information in the scientific literature regarding the specific signaling pathways that may be affected by this compound or its degradation products in organisms. Further research is needed to elucidate the molecular mechanisms of its potential toxicity.

Conclusion and Future Perspectives

This compound is a synthetic azo dye with physicochemical properties that suggest a potential for persistence and bioaccumulation in the environment. While biodegradation by certain microorganisms has been demonstrated, leading to the formation of specific degradation products, significant data gaps remain concerning its abiotic degradation under environmentally relevant conditions, its comprehensive ecotoxicological profile, and its potential to disrupt endocrine signaling pathways.

To conduct a thorough environmental risk assessment and to develop effective management strategies, further research is critically needed in the following areas:

  • Quantitative data on abiotic degradation: Studies to determine the hydrolysis and photolysis rates of this compound under various environmental conditions (pH, temperature, sunlight intensity) are essential.

  • Comprehensive ecotoxicity testing: Standardized toxicity tests (OECD 201, 202, and 203) should be conducted to determine the acute and chronic effects of this compound on a range of aquatic organisms representing different trophic levels.

  • Bioaccumulation studies: Experimental determination of the Bioconcentration Factor (BCF) in fish would provide a more accurate measure of its bioaccumulation potential than the predicted LogP value.

  • Endocrine disruption and signaling pathway analysis: In vitro and in vivo assays are needed to assess the potential of this compound and its degradation products to interfere with endocrine systems and to identify the molecular signaling pathways affected.

  • Detailed biodegradation pathways: Further elucidation of the biodegradation pathways by various microbial species and consortia, including the identification and toxicity assessment of all intermediate and final degradation products, is required.

Addressing these knowledge gaps will enable a more complete understanding of the environmental risks posed by this compound and will support the development of sustainable practices in the textile industry.

References

Disperse Red 167: A Technical Safety and Experimental Protocol Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the available material safety data for Disperse Red 167, a synthetic dye used in the textile and plastics industries. Due to the limited availability of specific toxicological data for this compound, this document also includes information on the closely related compound, Disperse Red 1, to provide a more complete safety profile. This guide is intended to inform researchers and professionals on the known properties, potential hazards, and relevant experimental protocols associated with this chemical.

Chemical and Physical Properties

This compound is a disperse dye, meaning it is sparingly soluble in water and is typically applied from a fine aqueous dispersion. Several variations of this compound exist, with different CAS numbers and slight variations in their molecular formulas. The most commonly cited properties are summarized below.

PropertyValueSource(s)
Chemical Name 2-[N-(2-acetyloxyethyl)-4-[(2-chloro-4-nitrophenyl)diazenyl]-3-(propanoylamino)anilino]ethyl acetate[1]
CAS Number 26850-12-4, 61968-52-3, 61968-54-5, 79300-13-3, 1533-78-4[1][2]
Molecular Formula C23H26ClN5O7 / C22H24ClN5O7[1][3]
Molecular Weight 519.93 g/mol / 505.91 g/mol [1][3]
Appearance Dark red powder[4][5]
Melting Point 120 °C[4]
Solubility Soluble in acetone (B3395972) and alcohol; Insoluble in water.[2][2]
Maximum Absorption Wavelength (λmax) 525 nm[4]

Toxicological Data

A critical gap in the publicly available data for this compound is the absence of quantitative toxicological endpoints such as LD50 (median lethal dose) and LC50 (median lethal concentration). Most safety data sheets for this compound state "no data available" for these parameters.[6] To provide a more comprehensive understanding of the potential hazards, toxicological data for the structurally similar azo dye, Disperse Red 1, is presented below.

Disclaimer: The following data is for Disperse Red 1 and should be used as an estimation of potential toxicity for this compound.

TestSpeciesRouteResultSource(s)
Acute Oral Toxicity (LD50) Rat (female)Oral> 5 g/kg of body weight[7]
Acute Oral Toxicity (LD50) Rat (male)Oral0.7 - 1.0 g/kg of body weight[7]
Acute Dermal Toxicity (LD50) RabbitDermal> 2 g/kg of body weight[7]
Skin Irritation RabbitDermalMild to moderate irritant[7]
Eye Irritation RabbitOcularNegative[7]
Mutagenicity (Ames Test) S. typhimuriumIn vitroPositive (induces frame-shift mutations)[8]
Cytotoxicity (HepG2 cells) HumanIn vitroCytotoxic effects observed[8]

Ecotoxicological Data

Similar to the toxicological data, specific ecotoxicity data for this compound is scarce. The following data for Disperse Red 1 provides an indication of its potential environmental impact.

TestSpeciesDurationEndpointResultSource(s)
Acute Immobilization Daphnia similis48 hoursEC50Increased toxicity in the presence of a chlorine substituent[8]

Experimental Protocols

The following sections detail the standardized methodologies for key experiments relevant to the safety assessment of dyes like this compound.

Physical and Chemical Properties
  • Melting Point (OECD 102): The melting point is determined using methods such as the capillary tube method, hot-stage microscopy, or differential scanning calorimetry (DSC).[9] The substance is heated at a controlled rate, and the temperature at which the solid-to-liquid phase transition occurs is recorded.

  • Water Solubility (OECD 105): The flask method is suitable for substances with a solubility greater than 10 mg/L.[8][10] An excess of the solid is stirred in water at a constant temperature until equilibrium is reached. The concentration of the dissolved substance in the aqueous phase is then determined by a suitable analytical method.

Toxicological Testing
  • Acute Oral Toxicity - Acute Toxic Class Method (OECD 423): This method uses a stepwise procedure with a small number of animals.[1][11] A starting dose is administered to a group of animals. Depending on the outcome (survival or death), the dose for the next group is adjusted up or down. The test allows for the classification of the substance into a toxicity category based on the observed mortality.

  • Acute Dermal Toxicity (OECD 402): A specified amount of the substance is applied to a shaved area of the skin of test animals (usually rabbits or rats) for 24 hours.[4][12] The animals are observed for signs of toxicity and mortality for up to 14 days.

  • Skin Irritation/Corrosion (OECD 404): The substance is applied to a small patch of skin on a test animal (typically a rabbit) for a defined period (usually 4 hours).[13][14] The site is then observed for signs of erythema (redness) and edema (swelling) at specific intervals.

  • Eye Irritation/Corrosion (OECD 405): A small amount of the substance is instilled into the conjunctival sac of one eye of a test animal (usually a rabbit).[5][15] The eye is observed for signs of irritation, including corneal opacity, iritis, and conjunctival redness and swelling.

  • Skin Sensitization (OECD 406): The Guinea Pig Maximisation Test (GPMT) or the Buehler Test are commonly used.[2][6] These tests involve an initial induction phase where the animal is exposed to the substance, followed by a challenge phase to determine if an allergic reaction has developed.

  • Bacterial Reverse Mutation Test (Ames Test - OECD 471): This in vitro test uses strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid.[16][17] The bacteria are exposed to the test substance, and the number of revertant colonies (bacteria that have mutated back to a state where they can produce the amino acid) is counted.

Ecotoxicological Testing
  • Daphnia sp. Acute Immobilisation Test (OECD 202): Young daphnids (water fleas) are exposed to a range of concentrations of the test substance for 48 hours.[3][18] The concentration that causes immobilization in 50% of the daphnids (EC50) is determined.

Visualizations

The following diagrams illustrate key logical relationships and workflows relevant to the safety assessment of this compound.

GHS_Classification_Pathway cluster_0 Hazard Identification cluster_1 Hazard Classification (GHS) Physicochemical_Data Physicochemical Data (Melting Point, Solubility, etc.) Physical_Hazards Physical Hazards (e.g., Flammable Solid) Physicochemical_Data->Physical_Hazards Toxicological_Data Toxicological Data (Acute Toxicity, Irritation, etc.) Health_Hazards Health Hazards (e.g., Acute Toxicity, Skin Irritant) Toxicological_Data->Health_Hazards Ecotoxicological_Data Ecotoxicological Data (Aquatic Toxicity) Environmental_Hazards Environmental Hazards (e.g., Hazardous to the Aquatic Environment) Ecotoxicological_Data->Environmental_Hazards Labeling_and_SDS Safety Data Sheet (SDS) & Product Labeling Physical_Hazards->Labeling_and_SDS Health_Hazards->Labeling_and_SDS Environmental_Hazards->Labeling_and_SDS

Caption: GHS Classification Pathway for a Chemical Substance.

Acute_Toxicity_Testing_Workflow Start Start: New Chemical Substance Literature_Review Literature Review & In Silico Analysis Start->Literature_Review In_Vitro_Screening In Vitro Screening (e.g., Cytotoxicity) Literature_Review->In_Vitro_Screening Acute_Oral_Toxicity Acute Oral Toxicity (OECD 423) In_Vitro_Screening->Acute_Oral_Toxicity Acute_Dermal_Toxicity Acute Dermal Toxicity (OECD 402) In_Vitro_Screening->Acute_Dermal_Toxicity Acute_Inhalation_Toxicity Acute Inhalation Toxicity (OECD 403) In_Vitro_Screening->Acute_Inhalation_Toxicity Data_Analysis Data Analysis & LD50/LC50 Determination Acute_Oral_Toxicity->Data_Analysis Acute_Dermal_Toxicity->Data_Analysis Acute_Inhalation_Toxicity->Data_Analysis Classification GHS Classification & Labeling Data_Analysis->Classification End End: Hazard Characterization Classification->End

Caption: Workflow for Acute Toxicity Testing.

Spill_Response_Procedure Spill_Event Spill of this compound Powder Evacuate_Area Evacuate and Secure the Area Spill_Event->Evacuate_Area Assess_Risk Assess the Risks (Quantity, Location) Evacuate_Area->Assess_Risk Don_PPE Don Appropriate PPE (Gloves, Respirator, Goggles) Assess_Risk->Don_PPE Contain_Spill Contain the Spill (Use absorbent material for liquids, avoid raising dust for solids) Don_PPE->Contain_Spill Clean_Up Clean Up Spill (Carefully sweep or vacuum solids) Contain_Spill->Clean_Up Decontaminate Decontaminate the Area and Equipment Clean_Up->Decontaminate Dispose_Waste Dispose of Waste in Accordance with Regulations Decontaminate->Dispose_Waste

Caption: Emergency Spill Response Procedure for Powders.

References

A Technical Guide to the Determination of the Fluorescence Quantum Yield of Disperse Red 167

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The fluorescence quantum yield is defined as the ratio of the number of photons emitted to the number of photons absorbed by a fluorescent molecule.[1][2] This value is highly sensitive to the molecular environment, including solvent polarity, pH, and temperature.[3][4] Therefore, any reported quantum yield must be accompanied by a detailed description of the experimental conditions.

I. Methodologies for Fluorescence Quantum Yield Determination

There are two primary methods for measuring the fluorescence quantum yield of a sample in solution: the comparative (or relative) method and the absolute method.[5]

1. The Comparative Method:

This is the more common and experimentally simpler approach. It involves comparing the fluorescence intensity of the sample of interest (Disperse Red 167) to that of a well-characterized standard with a known quantum yield.[2] The accuracy of this method is contingent on the reliability of the standard's quantum yield value.

2. The Absolute Method:

This method directly measures the ratio of photons emitted to photons absorbed, typically using an integrating sphere to capture all the emitted light.[5] While instrumentally more complex, it has the advantage of not requiring a reference standard.

II. Experimental Protocols

A meticulous experimental approach is critical for obtaining accurate and reproducible quantum yield measurements.

A. Sample and Standard Preparation:

  • Solvent Selection and Purity: Use spectroscopic grade solvents to minimize interference from fluorescent impurities. The choice of solvent is critical as it can significantly influence the quantum yield.[3][4] It is advisable to test this compound in a range of solvents relevant to its intended application. Always check the solvent for background fluorescence before use.[5]

  • Concentration: Prepare a series of dilute solutions of both the this compound sample and the chosen quantum yield standard. To avoid inner filter effects and self-quenching, the absorbance of the solutions at the excitation wavelength should be kept low, typically below 0.1 in a 1 cm path length cuvette.[1][2]

  • Standard Selection: Choose a quantum yield standard whose absorption and emission spectra are in a similar range to this compound. For red-emitting dyes like this compound (maximum absorption wavelength ~525 nm), suitable standards could include Rhodamine 101 or Cresyl Violet in ethanol.[6][7][8]

B. Spectroscopic Measurements:

  • Absorbance Spectra: Record the absorbance spectra of all sample and standard solutions using a UV-Vis spectrophotometer.

  • Fluorescence Spectra: Using a spectrofluorometer, record the corrected fluorescence emission spectra of all sample and standard solutions. It is crucial to use the same excitation wavelength and instrument settings for both the sample and the standard.[2] The emission spectra should be corrected for the wavelength-dependent sensitivity of the detector.[5]

C. Data Analysis and Calculation (Comparative Method):

The fluorescence quantum yield of the sample (Φf,X) can be calculated using the following equation:

Φf,X = Φf,S * (IX / IS) * (AS / AX) * (nX2 / nS2)

Where:

  • Φf,S is the known quantum yield of the standard.

  • IX and IS are the integrated fluorescence intensities of the sample and standard, respectively.

  • AX and AS are the absorbances of the sample and standard at the excitation wavelength.

  • nX and nS are the refractive indices of the sample and standard solutions, respectively.[1][2]

For higher accuracy, a comparative method involving the creation of a calibration curve is recommended.[1] This involves plotting the integrated fluorescence intensity versus the absorbance for the series of dilute solutions of both the sample and the standard. The quantum yield is then calculated from the ratio of the slopes (gradients) of these plots.[1][2]

Φf,X = Φf,S * (GradX / GradS) * (nX2 / nS2)

Where:

  • GradX and GradS are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.[2]

III. Data Presentation

All quantitative data should be summarized in a clear and structured format to allow for easy comparison.

ParameterThis compound (Sample)Standard (e.g., Rhodamine 101)
SolventSpecify SolventSpecify Solvent
Refractive Index (n)ValueValue
Excitation Wavelength (nm)ValueValue
Absorbance at Excitation λValueValue
Integrated Fluorescence IntensityValueValue
Calculated Quantum Yield (Φf) Value Known Value

IV. Visualizing the Experimental Workflow

The following diagrams illustrate the key experimental workflows for determining the fluorescence quantum yield.

Experimental_Workflow_Comparative_Method cluster_prep 1. Sample & Standard Preparation cluster_measure 2. Spectroscopic Measurements cluster_calc 3. Data Analysis & Calculation A Select Solvent & Standard B Prepare Dilute Solutions (Abs < 0.1) A->B C Measure Absorbance Spectra (UV-Vis Spectrophotometer) B->C D Measure Corrected Fluorescence Spectra (Spectrofluorometer) C->D E Integrate Fluorescence Intensity D->E F Plot Integrated Intensity vs. Absorbance E->F G Calculate Slopes (Gradients) F->G H Calculate Quantum Yield using Comparative Equation G->H

Caption: Workflow for the comparative method of quantum yield determination.

Deactivation_Pathways S0 Ground State (S₀) S1 Excited Singlet State (S₁) S0->S1 Absorption S1->S0 Fluorescence (kf) S1->S0 Internal Conversion (kic) T1 Triplet State (T₁) S1->T1 Intersystem Crossing (kisc) T1->S0 Phosphorescence / Non-radiative Decay

Caption: De-excitation pathways for an excited fluorophore.

V. Conclusion

The determination of the fluorescence quantum yield of this compound is a critical step in its characterization for various scientific and industrial applications. While a definitive value is not readily published, the established methodologies of relative and absolute spectrofluorometry, as detailed in this guide, provide a robust framework for its measurement. Adherence to rigorous experimental protocols, including the use of pure solvents, appropriate standards, and dilute concentrations, is paramount for obtaining accurate and reliable results. The significant influence of the solvent on fluorescence properties necessitates that any determined quantum yield be reported with a complete description of the experimental conditions.

References

An In-depth Technical Guide to the Electrochemical Properties of Disperse Red 167

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disperse Red 167, a monoazo disperse dye, is of significant interest in various industrial applications. Understanding its electrochemical properties is crucial for applications ranging from environmental remediation to the development of novel sensing technologies. This technical guide provides a comprehensive overview of the electrochemical behavior of this compound, drawing upon existing literature on related azo dyes and nitroaromatic compounds. Due to a scarcity of direct experimental data on this compound, this paper synthesizes information from analogous compounds to present a cohesive understanding of its probable redox characteristics. This guide outlines detailed experimental protocols for its electrochemical analysis, presents inferred quantitative data in a structured format, and includes diagrams to illustrate key processes.

Introduction

This compound, with the chemical formula C₂₃H₂₆ClN₅O₇, belongs to the class of azo dyes characterized by the presence of one or more azo groups (–N=N–). Its structure also incorporates a nitro group (–NO₂), which significantly influences its electrochemical behavior. The study of the electrochemistry of such dyes is paramount for developing effective electrochemical degradation methods for textile effluents and for exploring their potential in other applications like redox-active probes.[1][2] This document serves as a technical resource for professionals seeking to understand and investigate the electrochemical properties of this compound.

Inferred Electrochemical Properties of this compound

The electrochemical behavior of this compound is expected to be dominated by the reduction of its two primary electroactive moieties: the azo group and the nitro group. Both groups are known to be reducible at modest negative potentials.

Redox Reactions

The primary electrochemical reactions anticipated for this compound are reductive. The azo bond (–N=N–) can be reduced to a hydrazo intermediate (–NH–NH–) and further cleaved to form two amine groups.[3] The nitro group (–NO₂) can undergo a multi-step reduction to a nitroso (–NO), hydroxylamine (B1172632) (–NHOH), and finally an amine (–NH₂) group.[4] Oxidation of the aromatic amine moieties is also possible at positive potentials.

Quantitative Data Summary
ParameterExpected Value/RangeNotes
Azo Group Reduction
Cathodic Peak Potential (Epc)-0.5 V to -1.0 V (vs. Ag/AgCl)Highly dependent on pH and solvent.[5]
Number of Electrons (n)2 to 4Typically a 2-electron process to the hydrazo intermediate, or a 4-electron cleavage to amines.[6]
ReversibilityIrreversibleThe subsequent chemical reactions of the reduced species prevent re-oxidation.[7]
Nitro Group Reduction
Cathodic Peak Potential (Epc)-0.4 V to -0.8 V (vs. Ag/AgCl)Can be influenced by substituents on the aromatic ring.
Number of Electrons (n)4 to 6A 4-electron reduction to hydroxylamine is common, with a further 2-electron reduction to the amine possible.[4]
ReversibilityIrreversibleThe reduction products are not easily re-oxidized to the nitro group.
Oxidation
Anodic Peak Potential (Epa)+0.8 V to +1.2 V (vs. Ag/AgCl)Corresponding to the oxidation of the aromatic amine moieties.[8]
ReversibilityIrreversibleThe oxidation products often undergo further chemical reactions.

Experimental Protocols

The following section details the methodologies for key experiments to characterize the electrochemical properties of this compound.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a fundamental technique to probe the redox behavior of this compound.

Objective: To determine the reduction and oxidation potentials, assess the reversibility of the redox processes, and estimate the number of electrons transferred.

Methodology:

  • Instrumentation: A potentiostat with a three-electrode cell configuration.[2]

  • Working Electrode: Glassy Carbon Electrode (GCE) is commonly used.[9]

  • Reference Electrode: Silver/Silver Chloride (Ag/AgCl) electrode.[2]

  • Counter Electrode: A platinum wire or graphite (B72142) rod.[2]

  • Electrolyte Solution: Due to the low aqueous solubility of disperse dyes, a mixed solvent system is often necessary. A 1:1 (v/v) mixture of N,N-dimethylformamide (DMF) and a Britton-Robinson buffer is a suitable choice.[9] The supporting electrolyte is typically 0.1 M KCl or a similar inert salt.[2]

  • Analyte Preparation: A stock solution of this compound is prepared in DMF and then diluted to the desired concentration (e.g., 1 mM) in the electrolyte solution.

  • Procedure:

    • Polish the GCE with alumina (B75360) slurry, rinse, and sonicate in deionized water and then the solvent.

    • Assemble the three-electrode cell with the electrolyte solution.

    • Deoxygenate the solution by purging with high-purity nitrogen gas for at least 15 minutes. Maintain a nitrogen atmosphere over the solution during the experiment.

    • Record the cyclic voltammogram by scanning the potential from an initial value (e.g., +0.5 V) towards negative potentials (e.g., -1.5 V) and then back to the initial potential.

    • Vary the scan rate (e.g., from 20 mV/s to 200 mV/s) to investigate the nature of the electron transfer process.

Visualizations

Proposed Electrochemical Reduction Pathway

The following diagram illustrates the probable sequential reduction of the nitro and azo groups in this compound.

G DR167 This compound (-NO2, -N=N-) Nitro_Reduced Nitro Reduced Intermediate (-NHOH, -N=N-) DR167->Nitro_Reduced +4e-, +4H+ Azo_Reduced Azo Reduced Intermediate (-NO2, -NH-NH-) DR167->Azo_Reduced +2e-, +2H+ Fully_Reduced Fully Reduced Products (-NH2, -NH2 + H2N-) Nitro_Reduced->Fully_Reduced +2e-, +2H+ (Azo) Azo_Reduced->Fully_Reduced +4e-, +4H+ (Nitro)

Caption: Proposed multi-step electrochemical reduction pathway of this compound.

Experimental Workflow for Cyclic Voltammetry

This diagram outlines the logical steps involved in performing a cyclic voltammetry experiment for this compound.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Prep_Solution Prepare Electrolyte & Analyte Solution Assemble_Cell Assemble 3-Electrode Cell Prep_Solution->Assemble_Cell Prep_Electrodes Polish & Clean Working Electrode Prep_Electrodes->Assemble_Cell Deoxygenate Deoxygenate with N2 Assemble_Cell->Deoxygenate Run_CV Run Cyclic Voltammetry (Vary Scan Rate) Deoxygenate->Run_CV Record_Voltammogram Record Voltammogram (Current vs. Potential) Run_CV->Record_Voltammogram Analyze_Peaks Analyze Peak Potentials (Epc, Epa) & Peak Currents (Ipc, Ipa) Record_Voltammogram->Analyze_Peaks Determine_Properties Determine Reversibility & Diffusion Control Analyze_Peaks->Determine_Properties

References

Methodological & Application

Application Notes and Protocols for Disperse Red 167 in Polyester Dyeing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the application of C.I. Disperse Red 167 in the dyeing of polyester (B1180765) (polyethylene terephthalate, PET) fabrics. The information is intended for use in laboratory and research settings to ensure reproducible and high-quality dyeing outcomes.

Introduction and Principles

This compound is a monoazo disperse dye characterized by its deep red hue and suitability for dyeing hydrophobic fibers like polyester.[1][2][3] Due to polyester's crystalline structure and lack of ionic dye sites, the dyeing process relies on the diffusion of non-ionic, finely dispersed dye molecules into the amorphous regions of the fiber.[1][2][4] This is typically achieved at high temperatures (above the glass transition temperature of polyester, ~80°C) and under pressure, which swells the polymer and facilitates dye penetration.[4][5] The dye molecules are then held within the fiber matrix by van der Waals forces and hydrophobic interactions.[4]

The two primary industrial methods for applying this compound to polyester are the high-temperature, high-pressure (HTHP) exhaust method and the continuous Thermosol process.[1][2][5][6]

Physicochemical and Fastness Properties of this compound

A summary of the key properties of this compound is presented below.

PropertyValueReference
C.I. NameThis compound[2]
CAS Number26850-12-4, 61968-52-3[1]
Molecular FormulaC23H26ClN5O7[1]
Molecular Weight519.93 g/mol [1]
AppearanceDeep red powder[1][2]
SolubilitySoluble in acetone (B3395972) and alcohol; insoluble in water.[1][3]
Optimal Dyeing pH4.0 - 5.5[1][2]

The fastness properties of this compound on polyester are critical for determining its suitability for various end-uses. The following table consolidates available data on its performance.

Fastness PropertyTest MethodRating (Scale)Reference
Light FastnessXenon Arc6-7 (1-8)[7]
Washing FastnessISO 105-C064-5 (1-5)[7]
Sublimation FastnessISO 105-P01 (180°C, 30s)4-5 (1-5)[7]
Rubbing/Crocking (Dry)ISO 105-X124-5 (1-5)[7]
Rubbing/Crocking (Wet)ISO 105-X124 (1-5)[7]

Experimental Protocols

High-Temperature, High-Pressure (HTHP) Exhaust Dyeing Protocol

This method is suitable for batch dyeing of polyester yarn and fabric.

3.1.1. Materials and Reagents:

  • Polyester fabric, scoured

  • This compound

  • Dispersing agent (e.g., sodium lignosulfonate or naphthalene (B1677914) sulfonate condensate)

  • Levelling agent (optional)

  • Acetic acid (or a suitable buffer system) to maintain pH

  • Sodium hydrosulfite

  • Sodium hydroxide

  • Deionized or softened water

3.1.2. Equipment:

  • High-temperature, high-pressure laboratory dyeing machine

  • Beakers and graduated cylinders

  • Magnetic stirrer and hot plate

  • pH meter

3.1.3. Procedure:

  • Fabric Preparation: Scour the polyester fabric with a solution of 1-2 g/L non-ionic detergent at 60-70°C for 20-30 minutes to remove any impurities. Rinse thoroughly with hot and then cold water.

  • Dye Dispersion: Prepare a stock dispersion of this compound. For a 2% on weight of fabric (owf) dyeing, weigh the required amount of dye and paste it with a small amount of dispersing agent and cold water. Gradually add warm water (40-50°C) to create a fine, stable dispersion.

  • Dye Bath Preparation:

    • Set the liquor ratio (the ratio of the weight of the goods to the volume of the dyebath) to 1:10 or 1:20.

    • Fill the dyeing vessel with the required volume of deionized water.

    • Add 0.5-1.0 g/L of a dispersing agent.

    • Add the prepared dye dispersion to the bath.

    • Adjust the pH of the dyebath to 4.5-5.5 using acetic acid.[1]

  • Dyeing Cycle:

    • Introduce the scoured polyester fabric into the dye bath at 50-60°C.

    • Seal the dyeing machine and start circulation/agitation.

    • Raise the temperature to 130°C at a rate of 1.5-2.0°C per minute.[8]

    • Hold the temperature at 130°C for 30-60 minutes, depending on the desired shade depth.[8]

    • Cool the dyebath down to 70-80°C at a rate of 2.0°C per minute.

  • Reduction Clearing (After-treatment): This step is crucial for removing unfixed dye from the fiber surface, thereby improving wash and rubbing fastness.

    • Drain the dyebath.

    • Prepare a fresh bath with:

      • 1-2 g/L Sodium hydrosulfite

      • 1-2 g/L Sodium hydroxide

    • Treat the dyed fabric in this solution at 70-80°C for 15-20 minutes.

    • Rinse the fabric thoroughly with hot water, then cold water.

  • Neutralization and Final Rinse:

    • Neutralize the fabric in a bath containing 0.5-1.0 g/L of acetic acid at 40°C for 5-10 minutes.

    • Perform a final cold rinse.

  • Drying: Dry the fabric in an oven or air-dry.

Thermosol Dyeing Protocol

This is a continuous method suitable for dyeing long lengths of woven or knitted polyester fabric.

3.2.1. Materials and Reagents:

  • Polyester fabric, scoured

  • This compound

  • Migration inhibitor (e.g., sodium alginate)

  • Wetting agent

  • Urea (optional, to aid dye fixation)

  • Acetic acid

3.2.2. Equipment:

  • Laboratory padding mangle

  • Infrared or hot flue dryer

  • Laboratory thermosol oven or stentering frame

3.2.3. Procedure:

  • Padding Liquor Preparation:

    • Prepare a dispersion of this compound as described in the HTHP protocol.

    • In a separate container, dissolve the migration inhibitor and wetting agent in water.

    • Combine the dye dispersion with the auxiliary solution and adjust the final volume.

    • Adjust the pH to 4.5-5.5 with acetic acid.

  • Padding:

    • Immerse the polyester fabric in the padding liquor and pass it through the padding mangle at a set pressure to achieve a wet pick-up of 60-70%.

  • Drying:

    • Immediately dry the padded fabric, typically using an infrared pre-dryer followed by a hot flue dryer at 100-120°C.[5][6] Drying should be rapid and uniform to prevent dye migration.[9]

  • Thermofixation:

    • Pass the dried fabric through a thermosol oven or stenter and heat it to 190-220°C for 60-90 seconds.[1][5][6][9] The exact temperature and time will depend on the fabric construction and desired shade.

  • After-treatment:

    • The thermofixed fabric must be washed to remove unfixed dye and auxiliaries. This typically involves a cold rinse, followed by reduction clearing (as described in the HTHP protocol), hot rinsing, neutralization, and a final cold rinse.

  • Drying: Dry the finished fabric.

Visualization of Dyeing Workflow and Mechanism

To aid in the understanding of the polyester dyeing process with this compound, the following diagrams have been generated using the DOT language.

G cluster_prep Fabric & Dye Preparation cluster_dyeing HTHP Exhaust Dyeing Cycle cluster_after Post-Dyeing Treatment scouring Scouring of Polyester Fabric loading Fabric Loading (50-60°C) scouring->loading dispersion Preparation of Dye Dispersion dye_bath Dye Bath Preparation (pH 4.5-5.5) dispersion->dye_bath dye_bath->loading heating Heating to 130°C (1.5-2.0°C/min) loading->heating holding Holding at 130°C (30-60 min) heating->holding cooling Cooling to 70-80°C (2.0°C/min) holding->cooling reduction Reduction Clearing (70-80°C) cooling->reduction rinsing Hot & Cold Rinsing reduction->rinsing neutralization Neutralization rinsing->neutralization drying Final Drying neutralization->drying

Caption: High-Temperature Exhaust Dyeing Workflow for Polyester.

G cluster_dyebath Aqueous Dyebath cluster_fiber Polyester Fiber D_agg Dye Aggregates D_disp Dispersed Dye D_agg->D_disp Dispersing Agent D_sol Dissolved Dye D_disp->D_sol Heat F_surf Fiber Surface D_sol->F_surf Adsorption F_int Fiber Interior F_surf->F_int Diffusion (High Temp)

Caption: Mechanism of Disperse Dyeing on Polyester Fiber.

References

Application Note & Protocol: Supercritical CO2 Dyeing of Polyester with C.I. Disperse Red 167

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Supercritical fluid dyeing (SFD) is an innovative and environmentally benign technology that utilizes supercritical carbon dioxide (scCO₂) as a solvent medium, eliminating the need for water in the dyeing process. This technology is particularly effective for hydrophobic fibers like polyester (B1180765) using disperse dyes. Supercritical CO₂ possesses a unique combination of gas-like viscosity and liquid-like density, which allows for excellent solubilization of non-polar dyes and rapid penetration into the polymer matrix without the aid of auxiliary chemicals.[1][2] The process offers significant advantages, including the elimination of wastewater, reduced energy consumption as no drying is required, and the ability to recycle the CO₂.[1][3] This document provides a detailed protocol for dyeing polyester fabric with C.I. Disperse Red 167, a high-temperature disperse dye well-suited for the high-pressure and high-temperature conditions of scCO₂ dyeing.[4][5]

Properties of C.I. This compound

This compound is a monoazo disperse dye characterized by its deep red shade and suitability for high-temperature dyeing methods.[6][7] Its non-polar structure makes it soluble in scCO₂, a critical requirement for waterless dyeing applications. The physico-chemical properties are summarized in the table below.

PropertyValueReferences
C.I. Number 11338[4][6]
CAS Number 26850-12-4 / 61968-52-3[4][6][8]
Molecular Formula C₂₃H₂₆ClN₅O₇[6][7][9]
Molecular Weight 519.93 g/mol [4][6]
Appearance Deep red powder or granules[6][8]
Solubility Soluble in acetone (B3395972); Insoluble in water[6][8]
Maximum Absorption (λmax) 525 nm[9]
Optimal Dyeing pH 4 - 5[7][8]

Principle of Supercritical CO₂ Dyeing

The scCO₂ dyeing process operates above the critical point of carbon dioxide (31.1 °C and 73.8 bar/7.38 MPa).[1] In this state, CO₂ acts as a non-polar solvent, dissolving the hydrophobic disperse dye. The process can be described in several steps:

  • Dissolution: The solid disperse dye is placed in a high-pressure vessel and dissolves in the scCO₂.[3] The solubility is a function of the fluid's density, which is controlled by temperature and pressure.[10][11]

  • Transport: The scCO₂ fluid, now containing the dissolved dye, acts as a transport medium. Its low viscosity allows it to easily penetrate the amorphous regions of the polyester fiber.[3]

  • Adsorption & Diffusion: The dye molecules are adsorbed onto the fiber surface and then diffuse into the polymer matrix.[12]

  • Depressurization & Recycling: After the dyeing cycle, the pressure is released. The CO₂ returns to a gaseous state, losing its solvent power.[3] The dye precipitates out, and the now clean CO₂ can be captured and recycled.[1] Any undissolved dye remaining in the vessel can also be recovered.[2]

Quantitative Data Summary

Table 2: Recommended Experimental Parameters for scCO₂ Dyeing

The efficiency of scCO₂ dyeing is highly dependent on the process parameters. Higher temperatures increase dye molecule energy and polymer chain mobility, while higher pressures increase CO₂ density and thus its solvent power.[10][13]

ParameterRecommended ValueRangeReferences
Temperature 120 °C90 - 120 °C[1][5][13]
Pressure 25 MPa (250 bar)20 - 25 MPa[1][5][12]
Dyeing Time 60 minutes30 - 90 minutes[1][2][14]
CO₂ Purity ≥ 99.5%-[12]
Heating Rate 2-3 °C/min-[1]
Dye Concentration 1-2% (on weight of fabric)-[14]
Table 3: Color Fastness Properties of this compound

This compound exhibits excellent fastness properties, making it suitable for high-performance applications. The data below is based on standard dyeing methods and serves as a benchmark for scCO₂ dyeing outcomes.

Fastness TestGrade (ISO/AATCC)References
Light Fastness 7-8[4][8]
Washing Fastness (Fading) 5[4][8]
Washing Fastness (Staining) 5[4][8]
Perspiration Fastness (Fading) 5[4][8]
Perspiration Fastness (Staining) 5[8]
Dry Heat / Ironing 5[4][8]

Experimental Protocols

Protocol 1: Supercritical CO₂ Dyeing of Polyester

Objective: To dye polyester fabric with C.I. This compound using a laboratory-scale scCO₂ dyeing apparatus.

Materials & Equipment:

  • Pre-cleaned polyester fabric

  • C.I. This compound powder

  • High-pressure dyeing vessel (autoclave) with pressure and temperature controls

  • High-pressure pump for liquid CO₂

  • CO₂ cylinder (≥ 99.5% purity)

  • Heating system (e.g., heating jacket or oil bath)

  • Stirring mechanism (optional, for improved circulation)

  • Acetone (for rinsing)

Procedure:

  • Sample Preparation: Cut and weigh a sample of polyester fabric (e.g., 5-10 grams).

  • Loading: Place the required amount of this compound powder at the bottom of the dyeing vessel.[2] Wrap the polyester fabric sample around a perforated stainless steel holder and place it inside the vessel, ensuring it does not directly touch the dye powder.[2]

  • Sealing and Purging: Securely seal the vessel. Purge the system with low-pressure gaseous CO₂ for 2-3 minutes to remove all air.[1][2]

  • Pressurization: Begin pumping liquid CO₂ into the vessel until the target pressure (e.g., 25 MPa) is achieved.[1]

  • Heating and Dyeing: Turn on the heating system and raise the temperature to the target value (e.g., 120 °C) at a controlled rate of 2-3 °C/min.[1]

  • Dyeing Cycle: Once the system is stable at the target temperature and pressure, maintain these conditions for the desired duration (e.g., 60 minutes).[1] If available, use a stirrer to circulate the scCO₂ fluid.

  • Depressurization: After the dyeing cycle, turn off the heating and allow the vessel to cool. Slowly release the pressure. The CO₂ will vent as a gas, which can be recovered.[1]

  • Sample Removal: Once the vessel has returned to ambient temperature and pressure, open it and remove the dyed fabric sample.

  • Rinsing: Rinse the dyed fabric with acetone to remove any residual dye particles from the surface, then air dry.[2]

Protocol 2: Post-Dyeing Reduction Clearing

Objective: To remove any unfixed dye from the surface of the fabric, which is crucial for achieving optimal rubbing fastness.[14]

Materials:

Procedure:

  • Prepare a clearing solution containing 2 g/L sodium dithionite and 2 g/L sodium hydroxide in deionized water.[14]

  • Immerse the dyed polyester sample in the solution at a liquor ratio of 1:10.

  • Heat the solution to 60 °C and maintain for 20 minutes with gentle stirring.[14]

  • Remove the sample, rinse thoroughly with hot and then cold water, and air dry.

Visualizations

G cluster_prep Preparation cluster_process scCO₂ Dyeing Process cluster_post Post-Treatment p1 Prepare Polyester Sample & Dye p2 Load & Seal Vessel p1->p2 p3 Purge with CO₂ Gas p2->p3 p4 Pressurize & Heat to Supercritical State p3->p4 p5 Dyeing Cycle (e.g., 120°C, 25 MPa) p4->p5 p6 Depressurize & Cool p5->p6 p7 Recover CO₂ for Recycling p6->p7 p8 Remove Dyed Sample p6->p8 p9 Reduction Clearing p8->p9 p10 Rinse & Dry p9->p10 p11 Final Dyed Fabric p10->p11

Caption: Experimental workflow for supercritical CO₂ dyeing of polyester.

G cluster_inputs Process Parameters cluster_outputs Dyeing Outcomes cluster_legend Relationship Logic Temp Temperature Core scCO₂ Dyeing Performance Temp->Core Pressure Pressure (Density) Pressure->Core Time Dyeing Time Time->Core KS Color Strength (K/S) Core->KS Uptake Dye Uptake Core->Uptake Fastness Color Fastness (Wash, Light, Rub) Core->Fastness l1 Increasing Temperature & Pressure generally l2 increases Dye Solubility and Uptake, l3 improving Color Strength.

Caption: Relationship between process parameters and dyeing outcomes.

References

Application Notes and Protocols for the Photocatalytic Degradation of Disperse Red 167 using Titanium Dioxide (TiO₂)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Red 167 is a synthetic azo dye widely used in the textile industry for dyeing polyester (B1180765) fibers.[1] Due to its complex aromatic structure, it is resistant to conventional wastewater treatment methods, posing a significant environmental concern. Advanced oxidation processes, such as photocatalysis using titanium dioxide (TiO₂), have emerged as a promising technology for the degradation of such recalcitrant organic pollutants.[1][2] TiO₂ is a widely used photocatalyst due to its high photoactivity, chemical stability, low cost, and non-toxicity.[1][3] When irradiated with UV light, TiO₂ generates highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH), which can non-selectively degrade organic molecules into simpler and less harmful compounds.[2]

These application notes provide a detailed protocol for the photocatalytic degradation of this compound using TiO₂ nanoparticles. The document outlines the synthesis of TiO₂, the experimental setup for the degradation studies, and the analytical methods for monitoring the process. Furthermore, it presents a summary of the key parameters influencing the degradation efficiency.

Data Presentation

The efficiency of photocatalytic degradation of disperse dyes is influenced by several key parameters, including catalyst concentration, initial dye concentration, and the pH of the solution.[1][4] The following tables summarize representative data on the decolorization of a synthetic textile effluent containing a mixture of disperse dyes, including a Disperse Red, using TiO₂ as a photocatalyst. This data serves as a valuable reference for optimizing the degradation of this compound.

Table 1: Effect of TiO₂ Concentration on the Decolorization of Disperse Dyes

TiO₂ Concentration (g/L)Decolorization Efficiency (%) after 60 min
0.00160.65
0.00568.23
0.0173.57
0.173.89
Data adapted from a study on a mixture of disperse dyes, serving as a representative example.[1]

Table 2: Effect of Initial Dye Concentration on the Decolorization of Disperse Dyes

Initial Dye Concentration (%)Decolorization Efficiency (%) after 50 min
151.11
273.10
365.43
458.76
552.12
Data adapted from a study on a mixture of disperse dyes, serving as a representative example.[1]

Table 3: Effect of pH on the Decolorization of Disperse Dyes

pHDecolorization Efficiency (%)
468.34
575.21
679.95
772.88
866.45
Data adapted from a study on a mixture of disperse dyes, serving as a representative example.[1]

Experimental Protocols

Synthesis of TiO₂ Nanoparticles (Sol-Gel Method)

This protocol describes a common and effective method for synthesizing TiO₂ nanoparticles.[5]

Materials:

  • Titanium (IV) isopropoxide (TTIP)

  • Ethanol (B145695) (absolute)

  • Distilled water

  • Nitric acid (HNO₃)

Procedure:

  • Prepare a solution of ethanol and distilled water.

  • Add a few drops of nitric acid to the solution to act as a catalyst and control the hydrolysis rate.

  • Slowly add titanium (IV) isopropoxide dropwise to the solution while stirring vigorously.

  • Continue stirring for several hours until a stable sol is formed.

  • Age the sol for 24-48 hours to allow for the completion of hydrolysis and condensation reactions.

  • Dry the resulting gel in an oven at 80-100°C to remove the solvent.

  • Calcine the dried powder in a muffle furnace at 400-500°C for 2-3 hours to obtain crystalline TiO₂ nanoparticles in the anatase phase.

  • Characterize the synthesized TiO₂ nanoparticles using techniques such as X-ray diffraction (XRD) to confirm the crystal phase and crystallite size, and scanning electron microscopy (SEM) to observe the morphology.[5]

Photocatalytic Degradation of this compound

Materials:

  • This compound

  • Synthesized TiO₂ nanoparticles

  • Distilled water

  • Photoreactor equipped with a UV lamp (e.g., medium-pressure mercury lamp)

  • Magnetic stirrer

  • pH meter

  • UV-Vis spectrophotometer

Procedure:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in distilled water at a known concentration (e.g., 100 mg/L).

  • Photocatalytic Reaction: a. In a typical experiment, add a specific amount of TiO₂ photocatalyst (e.g., 0.5 g/L) to a known volume of the this compound solution (e.g., 100 mL) in the photoreactor. b. Stir the suspension in the dark for 30 minutes to ensure adsorption-desorption equilibrium between the dye and the TiO₂ surface. c. Turn on the UV lamp to initiate the photocatalytic reaction. d. Maintain constant stirring throughout the experiment to keep the photocatalyst suspended.

  • Monitoring the Degradation: a. At regular time intervals (e.g., every 15 minutes), withdraw a small aliquot of the suspension. b. Centrifuge or filter the aliquot to remove the TiO₂ particles. c. Measure the absorbance of the supernatant at the maximum absorption wavelength (λmax) of this compound using a UV-Vis spectrophotometer. d. The degradation efficiency can be calculated using the following formula: Degradation (%) = [(A₀ - Aₜ) / A₀] x 100 where A₀ is the initial absorbance of the dye solution and Aₜ is the absorbance at time t.

  • Parametric Study (Optional but Recommended): To optimize the degradation process, systematically vary key parameters such as:

    • TiO₂ concentration: (e.g., 0.1, 0.5, 1.0, 1.5 g/L)

    • Initial dye concentration: (e.g., 10, 20, 50, 100 mg/L)

    • pH: (adjust using dilute HCl or NaOH)

Visualizations

Mechanism of Photocatalytic Degradation

Photocatalytic_Mechanism cluster_TiO2 TiO₂ Particle Valence_Band Valence Band (VB) Conduction_Band Conduction Band (CB) h+ h⁺ Valence_Band->h+ e- e⁻ Conduction_Band->e- UV_Light UV Light (hν) UV_Light->Valence_Band Excitation O2 O₂ e-->O2 Reduction H2O H₂O h+->H2O Oxidation OH- OH⁻ h+->OH- Oxidation OH_radical •OH H2O->OH_radical OH-->OH_radical O2_superoxide •O₂⁻ O2->O2_superoxide Disperse_Red_167 This compound O2_superoxide->Disperse_Red_167 Oxidation OH_radical->Disperse_Red_167 Oxidation Degradation_Products Degradation Products (CO₂, H₂O, etc.) Disperse_Red_167->Degradation_Products

Caption: Mechanism of TiO₂ photocatalysis for dye degradation.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare this compound Stock Solution C Add TiO₂ to Dye Solution in Photoreactor A->C B Synthesize and Characterize TiO₂ Nanoparticles B->C D Stir in Dark for 30 min (Adsorption Equilibrium) C->D E Irradiate with UV Light (Start Reaction) D->E F Withdraw Aliquots at Regular Intervals E->F G Remove TiO₂ Particles (Centrifuge/Filter) F->G H Measure Absorbance (UV-Vis Spectrophotometer) G->H I Calculate Degradation Efficiency H->I

Caption: Workflow for photocatalytic degradation of this compound.

References

Application Notes and Protocols for the Removal of Disperse Red 167 from Textile Wastewater

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of current methodologies for the removal of Disperse Red 167, a common azo dye found in textile wastewater. The following sections detail various treatment techniques, including adsorption, biological degradation, and advanced oxidation processes. Each section includes a summary of performance data and detailed experimental protocols to facilitate the replication and further development of these methods.

Adsorption-Based Removal of this compound

Adsorption is a widely employed technique for dye removal due to its efficiency and the availability of various adsorbent materials. This section focuses on the use of activated carbon derived from walnut shells and a novel Mg-Fe bimetallic oxide@biochar composite.

Data Presentation: Adsorption Performance
Adsorbent MaterialInitial Dye Concentration (mg/L)Adsorbent DoseTemperature (°C)pHContact TimeRemoval Efficiency (%)Adsorption Capacity (mg/g)Reference
Activated Carbon (Walnut Shell)Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[1]
Mg-Fe Bimetallic Oxide@Biochar (Mg-Fe@BC)Not SpecifiedNot Specified45Not SpecifiedNot Specified92.768.134[2][3]
Waste Cotton Fibers20Not SpecifiedNot Specified2-330 min83.5Not Specified[4]
Experimental Protocols: Adsorption

This protocol describes the chemical activation of walnut shells to produce porous activated carbon.

Materials:

  • Walnut shells

  • Phosphoric acid (H₃PO₄)

  • Deionized water

  • Nitrogen gas (N₂)

  • Furnace

  • Beakers, flasks, and other standard laboratory glassware

  • Sieve

Procedure:

  • Preparation of Raw Material: Wash the walnut shells with deionized water to remove any dirt and impurities. Dry the shells in an oven at 110°C for 24 hours. Grind the dried shells and sieve to a uniform particle size.

  • Impregnation: Impregnate the ground walnut shells with a concentrated solution of phosphoric acid. The impregnation ratio (mass of H₃PO₄ to mass of walnut shells) can be varied to optimize porosity. Stir the mixture for several hours to ensure thorough mixing.

  • Carbonization: Place the impregnated material in a furnace. Heat the sample under a nitrogen atmosphere to a carbonization temperature (e.g., 400-600°C) for a specified duration (e.g., 1-2 hours).

  • Washing and Drying: After cooling to room temperature, wash the resulting activated carbon with hot deionized water until the pH of the washing water is neutral. This step is crucial to remove residual acid. Dry the final activated carbon product in an oven at 110°C overnight.

This protocol details the microwave-assisted hydrothermal method for synthesizing Mg-Fe@BC from peanut shells.

Materials:

  • Peanut shells

  • Ferric chloride hexahydrate (FeCl₃·6H₂O)

  • Magnesium chloride hexahydrate (MgCl₂·6H₂O)

  • Sodium hydroxide (B78521) (NaOH)

  • Ultrapure water

  • Microwave hydrothermal reactor

Procedure:

  • Biochar Preparation:

    • Grind dried peanut shells to a fine powder.

    • Mix 1 g of peanut shell powder with 30 mL of ultrapure water in a Teflon-lined digestion tank.

    • Heat the mixture in a microwave hydrothermal reactor at a specified temperature and time to produce biochar.

    • After cooling, wash the biochar with ultrapure water and dry at 60°C.

  • Loading of Mg-Fe Bimetallic Oxides:

    • Disperse a specific amount of the prepared biochar in a solution containing equimolar concentrations of FeCl₃·6H₂O and MgCl₂·6H₂O.

    • Sonicate the mixture for 10 minutes to ensure uniform dispersion.

    • Slowly add a 1 mol/L NaOH solution while stirring continuously.

    • Continue stirring the mixture for 2 hours at room temperature.

    • Collect the resulting Mg-Fe@BC by filtration, wash with ultrapure water, and dry under vacuum at 80°C for 12 hours.

This protocol outlines the general procedure for evaluating the adsorption performance of a material for this compound removal.

Materials:

  • This compound stock solution

  • Adsorbent material (e.g., Activated Carbon, Mg-Fe@BC)

  • pH meter

  • Shaker or magnetic stirrer

  • Spectrophotometer

  • Conical flasks

Procedure:

  • Prepare Dye Solutions: Prepare a series of this compound solutions of known concentrations by diluting a stock solution.

  • Adsorption Test:

    • In a series of conical flasks, add a fixed amount of adsorbent to a known volume of the dye solution.

    • Adjust the pH of the solutions to the desired value using dilute HCl or NaOH.

    • Place the flasks on a shaker and agitate at a constant speed for a predetermined contact time.

    • Control the temperature of the experiment as required.

  • Analysis:

    • After the desired contact time, separate the adsorbent from the solution by centrifugation or filtration.

    • Measure the absorbance of the supernatant at the maximum wavelength of this compound using a spectrophotometer.

    • Calculate the remaining dye concentration using a pre-calibrated standard curve.

    • The removal efficiency (%) and adsorption capacity (qₑ, mg/g) can be calculated using the following equations:

      • Removal Efficiency (%) = ((C₀ - Cₑ) / C₀) * 100

      • Adsorption Capacity (qₑ) = ((C₀ - Cₑ) * V) / m where C₀ and Cₑ are the initial and equilibrium dye concentrations (mg/L), V is the volume of the solution (L), and m is the mass of the adsorbent (g).

Visualization: Adsorption Experimental Workflow

Adsorption_Workflow cluster_prep Adsorbent Preparation cluster_exp Batch Adsorption Experiment cluster_analysis Data Analysis A1 Raw Material (e.g., Walnut Shells) A2 Pre-treatment (Washing, Drying, Grinding) A1->A2 A3 Activation / Synthesis (Chemical or Physical) A2->A3 A4 Final Adsorbent A3->A4 B1 Prepare Dye Solutions B2 Add Adsorbent B1->B2 B3 Adjust pH B2->B3 B4 Agitate for Contact Time B3->B4 B5 Separate Adsorbent B4->B5 B6 Analyze Supernatant B5->B6 C1 Calculate Removal Efficiency B6->C1 C2 Calculate Adsorption Capacity B6->C2

Caption: Workflow for Adsorption Experiments.

Biological Degradation of this compound

Biological methods offer an environmentally friendly approach to dye degradation, utilizing microorganisms to break down the complex dye molecules.

Data Presentation: Biological Degradation Performance
MicroorganismInitial Dye Concentration (mg/L)Incubation Time (hours)Decolorization Efficiency (%)Reference
Paenochrobactrum glaciei502484[5]
Bacterial ConsortiumNot Specified94 (anaerobic) + aerobic98.47[6][7]
Experimental Protocol: Bacterial Degradation

This protocol describes the use of Paenochrobactrum glaciei for the degradation of this compound.

Materials:

  • Pure culture of Paenochrobactrum glaciei

  • Nutrient broth or other suitable growth medium

  • This compound

  • Sterile conical flasks

  • Incubator shaker

  • Spectrophotometer

  • Centrifuge

Procedure:

  • Inoculum Preparation: Inoculate a loopful of Paenochrobactrum glaciei from a fresh agar (B569324) plate into a sterile nutrient broth. Incubate at an optimal temperature (e.g., 30-37°C) with shaking until a desired cell density is reached (e.g., measured by optical density at 600 nm).

  • Degradation Assay:

    • Prepare a mineral salt medium or other suitable medium containing a known concentration of this compound.

    • Dispense the medium into sterile conical flasks.

    • Inoculate the flasks with a specific volume of the prepared bacterial culture.

    • Include a control flask without the bacterial inoculum.

    • Incubate the flasks under optimized conditions (temperature, pH, and agitation).

  • Analysis:

    • At regular time intervals, withdraw an aliquot of the culture.

    • Centrifuge the aliquot to pellet the bacterial cells.

    • Measure the absorbance of the supernatant at the maximum wavelength of this compound.

    • Calculate the decolorization efficiency as described in the adsorption protocol.

Visualization: Biological Degradation Pathway

Biological_Degradation_Pathway Dye This compound (Azo Dye) Enzyme Azoreductase from Paenochrobactrum glaciei Intermediates Aromatic Amines (e.g., 2-chloro-4-nitrophenylamine) Enzyme->Intermediates Cleavage of Azo Bond Mineralization Further Degradation (Mineralization to CO₂, H₂O, etc.) Intermediates->Mineralization

Caption: this compound Degradation Pathway.

Advanced Oxidation Processes (AOPs) for this compound Removal

AOPs involve the generation of highly reactive hydroxyl radicals (•OH) that can effectively degrade recalcitrant organic pollutants like this compound. Fenton oxidation and electrocoagulation are two prominent AOPs.

Data Presentation: AOPs Performance
AOP MethodKey ParametersRemoval Efficiency (%)Reference
Fenton OxidationpH 3, [Fe²⁺] and [H₂O₂] optimized97.20 (Color), 96.10 (COD)[8]
ElectrocoagulationFe and Al electrodesUp to 100 (Color)[9][10]
Electrooxidation/ElectrocoagulationFe sacrificial anode97 (after 3600 s)[11][12]
Experimental Protocols: AOPs

This protocol describes the degradation of this compound using the Fenton process.

Materials:

  • This compound solution

  • Ferrous sulfate (B86663) heptahydrate (FeSO₄·7H₂O)

  • Hydrogen peroxide (H₂O₂, 30%)

  • Sulfuric acid (H₂SO₄) and Sodium hydroxide (NaOH) for pH adjustment

  • Beakers, magnetic stirrer

  • Spectrophotometer, COD analysis kit

Procedure:

  • Wastewater Preparation: Prepare a synthetic wastewater solution of this compound or use a real textile effluent sample.

  • pH Adjustment: Adjust the pH of the solution to the optimal acidic range (typically around 3) using sulfuric acid.

  • Fenton's Reagent Addition:

    • Add a predetermined amount of FeSO₄·7H₂O to the solution and stir until it dissolves completely.

    • Add the required volume of H₂O₂ to initiate the reaction. The molar ratio of H₂O₂ to Fe²⁺ is a critical parameter to optimize.

  • Reaction: Allow the reaction to proceed for a specific time under continuous stirring.

  • Termination and Analysis:

    • Stop the reaction by raising the pH to a neutral or alkaline value (e.g., 7-8) with NaOH to precipitate the iron as ferric hydroxide.

    • Allow the sludge to settle, then collect a sample of the supernatant.

    • Filter the sample and analyze for residual dye concentration and Chemical Oxygen Demand (COD).

This protocol provides a general procedure for the electrocoagulation treatment of this compound.

Materials:

  • This compound solution

  • Electrolytic cell/beaker

  • Iron (Fe) or Aluminum (Al) electrodes (anode and cathode)

  • DC power supply

  • Magnetic stirrer

  • Supporting electrolyte (e.g., NaCl)

Procedure:

  • Setup: Place a known volume of the dye solution into the electrolytic cell. Immerse the electrodes (anode and cathode) into the solution, ensuring they do not touch. Connect the electrodes to the DC power supply.

  • Electrolysis:

    • Add a supporting electrolyte if the initial conductivity of the wastewater is low.

    • Apply a constant current or voltage to the system.

    • Stir the solution gently during the process.

  • Reaction: Continue the electrolysis for a predetermined duration. During this time, the anode will dissolve, generating coagulants in situ.

  • Analysis:

    • After the experiment, turn off the power supply and remove the electrodes.

    • Allow the generated flocs to settle.

    • Collect a sample of the treated supernatant for analysis of residual dye concentration and other relevant parameters.

Visualization: Fenton Process Mechanism

Fenton_Process cluster_fenton Fenton's Reagent cluster_reaction Radical Generation Fe2 Fe²⁺ OH_radical •OH (Hydroxyl Radical) Fe2->OH_radical + H₂O₂ Fe3 Fe³⁺ OH_ion OH⁻ H2O2 H₂O₂ Dye This compound Degradation_Products Degradation Products Dye->Degradation_Products + •OH

Caption: Mechanism of the Fenton Process.

References

Application Notes and Protocols for the Analytical Detection of Disperse Red 167

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Red 167 is a monoazo dye belonging to the disperse class of dyes, which are characterized by their low water solubility and application in dyeing synthetic fibers like polyester.[1] Its chemical formula is C₂₃H₂₆ClN₅O₇ with a molecular weight of 519.93 g/mol .[1] Due to its widespread use in the textile industry and potential for migration into the environment and consumer products, robust and validated analytical methods are crucial for its detection and quantification. These application notes provide detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC), UV-Vis Spectrophotometry, and Electrochemical Sensing.

Data Presentation: Comparison of Analytical Methods

The following table summarizes the quantitative performance parameters of different analytical methods for the detection of this compound and similar disperse dyes. This allows for a direct comparison to aid in method selection based on the specific analytical requirements such as sensitivity, accuracy, and the nature of the sample matrix.

Analytical MethodAnalyteLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity RangeRecovery (%)Reference
HPLC-DAD Disperse Red 17 - 28 ppbNot Specified0.10 - 5.00 ppmNot Specified[2]
UV-Vis Spectrophotometry Disperse Red 12.47 x 10⁻⁶ mol L⁻¹8.22 x 10⁻⁶ mol L⁻¹0 - 64.0 x 10⁻⁶ mol L⁻¹85.9 - 113%[3]
Electrochemical Sensing (DPV) Various Azo Dyes36 - 57 nMNot Specified1 - 100 µMNot Specified[4]

Note: Data for HPLC-DAD and UV-Vis Spectrophotometry are for Disperse Red 1, a structurally similar monoazo disperse dye, and provide an expected performance range for this compound. Data for Electrochemical Sensing is for a range of azo dyes and indicates the potential sensitivity of the technique.

Experimental Workflows and Logical Relationships

A general workflow for the analytical detection of this compound from a sample matrix to the final data analysis is outlined below. The specific steps within the sample preparation and instrumental analysis will vary depending on the chosen method.

This compound Analysis Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing SampleCollection Sample Collection (e.g., Textile, Water) Extraction Extraction (e.g., Methanol (B129727), Acetonitrile) SampleCollection->Extraction Filtration Filtration / Centrifugation Extraction->Filtration Dilution Dilution to Working Concentration Filtration->Dilution HPLC HPLC-DAD / MS Dilution->HPLC UV_Vis UV-Vis Spectrophotometry Dilution->UV_Vis Electrochemical Electrochemical Sensing Dilution->Electrochemical Peak_Integration Peak Integration / Absorbance Measurement HPLC->Peak_Integration UV_Vis->Peak_Integration Electrochemical->Peak_Integration Calibration_Curve Calibration Curve Construction Peak_Integration->Calibration_Curve Quantification Quantification of This compound Calibration_Curve->Quantification

A generalized workflow for the analysis of this compound.

Experimental Protocols

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

This protocol is adapted from established methods for the analysis of disperse dyes and is suitable for the quantification of this compound.[5]

a. Instrumentation and Materials

  • HPLC system with a gradient pump, autosampler, column oven, and a Diode-Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • HPLC grade acetonitrile, methanol, and ultrapure water.

  • Formic acid or ammonium (B1175870) acetate (B1210297) for mobile phase modification.

  • This compound reference standard.

  • Syringe filters (0.45 µm).

b. Chromatographic Conditions

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 40% B to 98% B over 17 minutes, hold for 7 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: Maximum absorption wavelength (λmax) of this compound (approximately 525 nm).

  • Injection Volume: 10 µL

c. Standard and Sample Preparation

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 100 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the initial mobile phase to achieve concentrations in the desired linear range (e.g., 0.1 - 10 µg/mL).

  • Sample Preparation (Textile):

    • Accurately weigh approximately 1 gram of the textile sample.

    • Extract the dye with a suitable solvent such as methanol or acetonitrile, potentially using sonication for 30 minutes.

    • Centrifuge the extract and filter the supernatant through a 0.45 µm syringe filter.

    • Dilute the filtered extract with the initial mobile phase to a concentration within the calibration range.

d. Analysis

  • Inject the prepared standards and samples into the HPLC system.

  • Identify the this compound peak based on its retention time and UV-Vis spectrum from the DAD.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Quantify the amount of this compound in the samples using the calibration curve.

UV-Vis Spectrophotometry

This protocol provides a straightforward method for the quantification of this compound in solution, adapted from a method for Disperse Red 1.[3]

a. Instrumentation and Materials

  • Double-beam UV-Vis spectrophotometer.

  • Quartz cuvettes (1 cm path length).

  • This compound reference standard.

  • Spectroscopic grade solvent (e.g., acetone, N,N-Dimethylformamide).

  • Volumetric flasks.

b. Measurement Parameters

  • Wavelength Scan: 350 - 700 nm to determine the maximum absorption wavelength (λmax).

  • Analytical Wavelength: λmax of this compound (approximately 525 nm).

c. Standard and Sample Preparation

  • Standard Stock Solution (e.g., 100 µM): Accurately weigh an appropriate amount of this compound reference standard and dissolve it in a suitable solvent in a volumetric flask to create a stock solution of known concentration.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the same solvent to achieve a linear range of concentrations (e.g., 1 - 50 µM).

  • Sample Preparation:

    • Extract the dye from the sample matrix using a suitable solvent.

    • Filter the extract to remove any particulate matter.

    • Dilute the extract with the solvent to an absorbance value within the linear range of the calibration curve.

d. Analysis

  • Measure the absorbance of the blank (solvent), standards, and samples at the analytical wavelength.

  • Construct a calibration curve by plotting the absorbance values against the concentrations of the standards.

  • Determine the concentration of this compound in the samples from the calibration curve.

Electrochemical Sensing

This protocol outlines a general approach for the electrochemical detection of this compound based on methods developed for other azo dyes.[4][6] This method relies on the electrochemical reduction of the azo group.

a. Instrumentation and Materials

  • Potentiostat with a three-electrode system (working electrode, reference electrode, and counter electrode).

  • Working Electrode: Glassy Carbon Electrode (GCE) or a modified electrode (e.g., with carbon nanotubes or metallic nanoparticles).

  • Reference Electrode: Ag/AgCl.

  • Counter Electrode: Platinum wire.

  • Supporting Electrolyte: e.g., 0.1 M phosphate (B84403) buffer solution (PBS) at a specific pH.

  • This compound reference standard.

  • High-purity nitrogen gas.

b. Experimental Procedure

  • Electrode Preparation: Polish the working electrode with alumina (B75360) slurry, rinse with deionized water, and sonicate in ethanol (B145695) and water.

  • Electrochemical Cell Setup: Place the three electrodes in an electrochemical cell containing the supporting electrolyte.

  • Deoxygenation: Purge the solution with high-purity nitrogen for at least 15 minutes to remove dissolved oxygen.

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Prepare standard solutions by spiking the supporting electrolyte with known concentrations of the dye.

    • Prepare samples by extracting the dye and dissolving it in the supporting electrolyte.

  • Voltammetric Analysis (Differential Pulse Voltammetry - DPV):

    • Scan the potential in the negative direction to observe the reduction of the azo group (e.g., from +0.2 V to -1.0 V).

    • Record the differential pulse voltammograms for the blank, standards, and samples.

  • Quantification:

    • Measure the peak current corresponding to the reduction of this compound.

    • Construct a calibration curve by plotting the peak current against the concentration of the standards.

    • Determine the concentration of this compound in the samples using the calibration curve.

Signaling Pathways and Logical Relationships

The analytical process for each method can be visualized as a decision-making and processing pathway. The following diagram illustrates the logical flow for the HPLC-DAD method.

HPLC-DAD Analysis Pathway Start Start: Sample with Unknown DR167 Prep Sample Preparation (Extraction, Filtration) Start->Prep Inject Injection into HPLC System Prep->Inject Separate Chromatographic Separation on C18 Column Inject->Separate Detect Diode-Array Detection (200-800 nm) Separate->Detect Identify Peak Identification (Retention Time & UV Spectrum) Detect->Identify Quantify Peak Area Integration and Quantification Identify->Quantify Result Result: Concentration of this compound Quantify->Result

References

Application Note: Analysis of Disperse Red 167 by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Red 167 (C.I. 11338) is a monoazo dye used in the textile industry for dyeing synthetic fibers, particularly polyester. The determination of its purity and its quantification in various matrices are crucial for quality control and safety assessment. High-Performance Liquid Chromatography (HPLC) is a powerful and widely adopted technique for the analysis of such dyes due to its high resolution, sensitivity, and quantitative accuracy. This document provides a detailed protocol for the analysis of this compound using HPLC with UV-Vis detection, including instrument parameters, sample preparation, and method validation guidelines.

Chemical Information

PropertyValue
Chemical Name3-Propanoylamino-N,N-bis(2-acetoxyethyl)benzenamine coupled with diazo salt of 2-Chloro-4-nitrobenzenamine[1]
C.I. NameThis compound, C.I. 11338[1]
CAS Number61968-52-3 / 26850-12-4[1]
Molecular FormulaC₂₃H₂₆ClN₅O₇[1]
Molecular Weight519.93 g/mol [1]

Experimental Protocol: HPLC Analysis of this compound

This protocol describes a representative reversed-phase HPLC method for the quantitative analysis of this compound.

Instrumentation and Materials:

  • HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a Photodiode Array (PDA) or UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.

  • Solvents: HPLC grade methanol (B129727), acetonitrile, and water. Formic acid may be used as a mobile phase modifier.

  • Standards: Analytical standard of this compound.

  • Filters: Syringe filters (e.g., 0.45 µm) for sample clarification.

Chromatographic Conditions:

ParameterRecommended Conditions
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile
Gradient 0 min: 40% B7 min: 60% B17 min: 98% B24 min: 98% B25 min: 40% B (Return to initial conditions)30 min: End of run
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength To be determined by UV-Vis scan of a standard solution (a range of 210-800 nm is scanned by PDA detectors)
Injection Volume 10 µL

Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase to achieve concentrations in the desired linear range (e.g., 1-50 µg/mL).

  • Sample Preparation (for solid samples): Accurately weigh a representative portion of the sample and extract the dye using a suitable solvent like methanol, which can be assisted by sonication. Filter the extract through a 0.45 µm syringe filter prior to injection.

Method Validation

The developed HPLC method must be validated to ensure its suitability for its intended purpose. The key validation parameters and their typical acceptance criteria for azo dye analysis are summarized below.

Validation ParameterTypical Acceptance CriteriaPurpose
Specificity The peak for this compound should be well-resolved from any impurities or matrix components.To ensure that the signal measured is solely from the analyte of interest.
Linearity (R²) Correlation coefficient (R²) ≥ 0.999To demonstrate a direct proportional relationship between the analyte concentration and the detector response over a defined range.
Accuracy (Recovery) 98.0% - 102.0% recovery of the analyte in a spiked matrix.To assess the closeness of the experimental value to the true value.[2]
Precision (RSD%) Repeatability (intra-day): RSD ≤ 2%Intermediate Precision (inter-day): RSD ≤ 3%To measure the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[2]
Limit of Detection (LOD) Signal-to-noise ratio of 3:1The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.[2]
Limit of Quantitation (LOQ) Signal-to-noise ratio of 10:1The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[2]
Robustness No significant change in results with small, deliberate variations in method parameters.To measure the method's capacity to remain unaffected by small variations in parameters.

Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Weigh this compound Standard StockSolution Prepare Stock Solution (1000 µg/mL) Standard->StockSolution WorkingStandards Prepare Working Standards (1-50 µg/mL) StockSolution->WorkingStandards Injection Inject Sample/Standard WorkingStandards->Injection CalibrationCurve Generate Calibration Curve Sample Weigh Sample Extraction Extract Dye (e.g., with Methanol & Sonication) Sample->Extraction Filtration Filter Extract (0.45 µm) Extraction->Filtration Filtration->Injection HPLC HPLC System with C18 Column Separation Chromatographic Separation Injection->Separation Detection UV-Vis/PDA Detection Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram PeakIntegration Integrate Peak Area Chromatogram->PeakIntegration PeakIntegration->CalibrationCurve Quantification Quantify this compound PeakIntegration->Quantification CalibrationCurve->Quantification

Caption: Experimental workflow for the HPLC analysis of this compound.

Data Presentation

Quantitative data from the analysis of this compound should be summarized in a clear and structured manner. An example is provided below.

Table 1: Linearity Data for this compound

Concentration (µg/mL)Peak Area (arbitrary units)
1[Insert Data]
5[Insert Data]
10[Insert Data]
25[Insert Data]
50[Insert Data]
[Insert Value]

Table 2: Method Validation Summary for this compound

ParameterResultAcceptance Criteria
Linearity (R²)[Insert Value]≥ 0.999
Accuracy (% Recovery)[Insert Value]98.0% - 102.0%
Precision (% RSD)[Insert Value]≤ 2.0%
LOD (µg/mL)[Insert Value]S/N ≥ 3:1
LOQ (µg/mL)[Insert Value]S/N ≥ 10:1

Conclusion

This application note provides a comprehensive and detailed protocol for the analysis of this compound using High-Performance Liquid Chromatography. The described method, when properly validated, is suitable for the quantification and purity assessment of this dye in various samples. The provided workflow and data presentation guidelines are intended to assist researchers and scientists in achieving accurate and reproducible results.

References

Application Notes and Protocols for the Quantification of Disperse Red 167 using UV-Vis Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Red 167 is a disperse dye used in the textile industry and for coloring plastics.[1][2][3] Accurate quantification of this dye is crucial for quality control, wastewater monitoring, and various research applications. Ultraviolet-Visible (UV-Vis) spectroscopy offers a simple, cost-effective, and reliable method for determining the concentration of this compound in solution.[4][5] This document provides a detailed protocol for the quantification of this compound using UV-Vis spectroscopy, based on the Beer-Lambert law.

Principle: The Beer-Lambert law states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light beam through the solution.[6][7] By measuring the absorbance of a this compound solution at its wavelength of maximum absorbance (λmax), its concentration can be determined using a calibration curve constructed from standards of known concentrations. The λmax for this compound is 525 nm.[1]

Materials and Reagents

  • This compound (C23H26ClN5O7, Molecular Weight: 519.93 g/mol )[1][8]

  • Spectroscopic grade solvent (e.g., Acetone, Acetonitrile, Dimethylformamide (DMF), or Ethanol)[9][10][11]

  • Volumetric flasks (Class A)

  • Pipettes (Class A)

  • Quartz cuvettes (1 cm path length)

  • UV-Vis Spectrophotometer (double beam recommended)

  • Analytical balance

Experimental Protocol

Solvent Selection

The choice of solvent is critical for accurate UV-Vis analysis. The ideal solvent should dissolve the dye completely and be transparent in the wavelength range of interest (i.e., have minimal absorbance at the λmax of the analyte).[11] For disperse dyes, common solvents include acetone, acetonitrile, DMF, and ethanol.[9][10] The selection of the solvent may influence the molar absorptivity and the λmax.[9] It is recommended to test the solubility of this compound in the chosen solvent and to use the same solvent throughout the entire experiment (for blank, standards, and samples).

Preparation of Stock and Standard Solutions
  • Stock Solution (e.g., 100 mg/L or 100 µg/mL):

    • Accurately weigh approximately 10 mg of this compound using an analytical balance.

    • Quantitatively transfer the dye to a 100 mL volumetric flask.

    • Add a small amount of the chosen solvent to dissolve the dye completely.

    • Once dissolved, fill the flask to the mark with the solvent.

    • Stopper the flask and invert it several times to ensure a homogenous solution.

  • Standard Solutions:

    • Prepare a series of standard solutions by serially diluting the stock solution. A typical concentration range for creating a calibration curve is 1 to 25 µg/mL.[12][13]

    • For example, to prepare a 10 µg/mL standard, pipette 10 mL of the 100 µg/mL stock solution into a 100 mL volumetric flask and dilute to the mark with the solvent.

    • Prepare at least five different concentrations for the calibration curve.

UV-Vis Spectrophotometer Measurement
  • Wavelength Scan (Determination of λmax):

    • Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions.

    • Use a mid-range concentration standard solution (e.g., 10 µg/mL).

    • Fill a quartz cuvette with the chosen solvent to be used as a blank. Place it in the reference beam holder.

    • Fill another quartz cuvette with the standard solution and place it in the sample beam holder.

    • Perform a wavelength scan over a range that includes the expected λmax (e.g., 400-700 nm) to determine the wavelength of maximum absorbance. The reported λmax for this compound is 525 nm.[1]

  • Absorbance Measurement for Calibration Curve:

    • Set the spectrophotometer to measure the absorbance at the determined λmax (525 nm).

    • Zero the instrument using the solvent blank.

    • Measure the absorbance of each standard solution, starting from the lowest concentration to the highest.

    • Rinse the cuvette with the next standard solution before filling it for measurement.

    • Record at least three absorbance readings for each standard and calculate the average.

Sample Analysis
  • Prepare the unknown sample solution in the same solvent used for the standards. The preparation will depend on the sample matrix. For example, if quantifying the dye in a solid matrix, an extraction step may be necessary.

  • Ensure the concentration of the sample falls within the linear range of the calibration curve. If the initial absorbance is too high, dilute the sample solution accordingly.

  • Measure the absorbance of the sample solution at the λmax.

Data Analysis and Presentation

  • Calibration Curve:

    • Plot a graph of the average absorbance versus the concentration of the standard solutions.

    • Perform a linear regression analysis to obtain the equation of the line (y = mx + c), where 'y' is the absorbance, 'm' is the slope (related to the molar absorptivity), 'x' is the concentration, and 'c' is the y-intercept.

    • The coefficient of determination (R²) should be close to 0.999 to indicate good linearity.[13][14]

  • Quantification of the Unknown Sample:

    • Use the equation of the calibration curve to calculate the concentration of this compound in the unknown sample.

    • Concentration (x) = (Absorbance (y) - y-intercept (c)) / slope (m)

    • If the sample was diluted, multiply the calculated concentration by the dilution factor to obtain the original concentration.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the UV-Vis spectroscopic analysis of this compound.

ParameterValueReference
Chemical FormulaC23H26ClN5O7[8]
Molecular Weight519.93 g/mol [1]
λmax525 nm[1]
Recommended SolventsAcetone, Acetonitrile, DMF, Ethanol[9][10][11]
Linearity RangeTypically 1 - 25 µg/mL (should be experimentally determined)[12][13]

Example Calibration Data (Hypothetical)

Concentration (µg/mL)Absorbance (at 525 nm)
10.052
20.105
50.260
100.521
150.780
201.042

Method Validation

For robust and reliable results, especially in quality control and regulatory settings, the analytical method should be validated according to ICH Q2(R1) guidelines.[12][15] Key validation parameters include:

  • Linearity: Assessed by the R² value of the calibration curve.

  • Accuracy: Determined by recovery studies (spiking a blank matrix with a known amount of the analyte).

  • Precision:

    • Repeatability (Intra-day precision): Analyzing the same sample multiple times on the same day.

    • Intermediate Precision (Inter-day precision): Analyzing the same sample on different days.

  • Limit of Detection (LOD): The lowest concentration of the analyte that can be detected.

  • Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.

  • Specificity: The ability of the method to measure the analyte of interest in the presence of other components.

Visualizations

experimental_workflow cluster_prep Preparation cluster_measurement UV-Vis Measurement cluster_analysis Data Analysis stock Prepare Stock Solution (e.g., 100 µg/mL) standards Prepare Standard Solutions (e.g., 1-25 µg/mL) stock->standards measure_standards Measure Absorbance of Standards standards->measure_standards sample_prep Prepare Unknown Sample measure_sample Measure Absorbance of Unknown Sample sample_prep->measure_sample scan Determine λmax (Scan Standard) scan->measure_standards scan->measure_sample calibration Generate Calibration Curve (Absorbance vs. Concentration) measure_standards->calibration quantify Quantify Unknown Sample (Using Calibration Curve) measure_sample->quantify calibration->quantify

Caption: Experimental workflow for the quantification of this compound.

beer_lambert_law cluster_params Beer-Lambert Law A Absorbance (A) equals = A->equals epsilon ε (Molar Absorptivity) equals->epsilon multiply1 × epsilon->multiply1 c c (Concentration) multiply1->c multiply2 × c->multiply2 l l (Path Length) multiply2->l

Caption: The Beer-Lambert Law relationship.

References

Application Notes: Disperse Red 167 and Red Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Disperse Red 167:

Based on available scientific literature and chemical databases, this compound is characterized primarily as a monoazo disperse dye. Its principal application is in the dyeing of synthetic fibers, particularly polyester (B1180765) and its blends. While it possesses color properties, there is no documented evidence to support its use as a fluorescent probe for the detection of specific analytes. Fluorescent probes are molecules designed to exhibit a change in their fluorescence properties (e.g., intensity, wavelength) in response to a specific target. This compound is not designed for this function and lacks the specific chemical moieties and photophysical properties required for such sensing applications.

To fulfill the user's request for detailed application notes and protocols for a red fluorescent probe, the following sections will focus on a representative example of a well-documented red fluorescent probe used for the detection of hypochlorite (B82951) (HClO/ClO⁻). The selected probe is a rosamine-phenothiazine-based sensor, which demonstrates the principles and applications of red fluorescent probes in scientific research.

Application Note: A Rosamine-Phenothiazine-Based Red Fluorescent Probe for the Detection of Hypochlorite

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hypochlorite is a highly reactive oxygen species (ROS) that plays a crucial role in many physiological and pathological processes, including immune responses and oxidative stress. The development of selective and sensitive fluorescent probes for hypochlorite is of great interest for understanding its biological functions. This document describes the application of a red fluorescent probe based on a rosamine-phenothiazine scaffold (hereafter referred to as "the probe") for the detection of hypochlorite in aqueous solutions and living cells.

Sensing Mechanism

The probe is designed based on a donor-excited photo-induced electron transfer (d-PeT) mechanism. In its native state, the phenothiazine (B1677639) moiety acts as an electron donor, quenching the fluorescence of the rosamine fluorophore. Upon reaction with hypochlorite, the sulfur atom in the phenothiazine is selectively oxidized to a sulfoxide (B87167). This oxidation inhibits the d-PeT process, leading to a significant enhancement of the probe's fluorescence intensity.

digraph "Sensing_Mechanism" {
  graph [rankdir="LR", splines=true, nodesep=0.8, pad="0.5,0.5"];
  node [shape=rectangle, style="filled", fontname="Arial", fontsize=12, margin="0.2,0.1"];
  edge [fontname="Arial", fontsize=10];

Probe_Off [label="Probe (Phenothiazine)\nFluorescence OFF", fillcolor="#F1F3F4", fontcolor="#202124"]; Probe_On [label="Oxidized Probe (Sulfoxide)\nFluorescence ON", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Hypochlorite [label="Hypochlorite (ClO⁻)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Electron_Transfer [label="d-PeT", shape=plaintext, fontcolor="#5F6368"];

Probe_Off -> Probe_On [label="Oxidation", color="#34A853"]; Hypochlorite -> Probe_On [style=dashed, arrowhead=none, color="#EA4335"]; Probe_Off -> Electron_Transfer [label="Quenching", style=dashed, arrowhead=open, color="#5F6368"]; }

Caption: Workflow for in vitro detection of hypochlorite.

Methodology:

  • Preparation of Reagents:

    • Prepare a stock solution of the rosamine-phenothiazine probe (e.g., 1 mM) in dimethyl sulfoxide (DMSO).

    • Prepare a stock solution of sodium hypochlorite (NaOCl) (e.g., 10 mM) in deionized water. The concentration should be determined by UV-Vis spectrophotometry (ε₂₉₂ = 350 M⁻¹cm⁻¹).

    • Prepare a working buffer solution (e.g., 10 mM phosphate-buffered saline, PBS, pH 7.4).

  • Fluorescence Measurement:

    • In a quartz cuvette, add the working buffer.

    • Add the probe stock solution to the cuvette to reach the final desired concentration (e.g., 10 µM).

    • Add varying concentrations of the NaOCl solution to the cuvette.

    • Incubate the mixture for a short period (e.g., 1 minute) at room temperature.

    • Measure the fluorescence emission spectrum (e.g., 570-700 nm) with an excitation wavelength of approximately 560 nm.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum (~585 nm) against the concentration of hypochlorite.

    • The limit of detection (LOD) can be calculated using the formula: LOD = 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the linear calibration curve.

2. Bioimaging of Hypochlorite in Living Cells

This protocol outlines the steps for visualizing intracellular hypochlorite.

Cell_Imaging_Protocol Start Seed Cells on Confocal Dish Incubate_Probe Incubate with Probe (e.g., 10 µM, 30 min) Start->Incubate_Probe Wash Wash with PBS (x3) Incubate_Probe->Wash Treat_Cells Treat with Stimulus (e.g., LPS or PMA) or exogenous ClO⁻ Wash->Treat_Cells Control Control Group (No Stimulus) Wash->Control Image Fluorescence Imaging (Confocal Microscopy) Treat_Cells->Image Control->Image

Caption: Workflow for cellular imaging of hypochlorite.

Methodology:

  • Cell Culture:

    • Culture an appropriate cell line (e.g., HeLa or RAW 264.7 macrophages) on a confocal imaging dish or glass-bottom plate until they reach 70-80% confluency.

  • Probe Loading:

    • Wash the cells three times with PBS (pH 7.4).

    • Incubate the cells with the probe (e.g., 5-10 µM in serum-free culture medium) for 30 minutes at 37°C in a CO₂ incubator.

  • Stimulation and Imaging:

    • Wash the cells again with PBS to remove any excess probe.

    • To detect endogenous hypochlorite, stimulate the cells with an appropriate agent (e.g., lipopolysaccharide, LPS, or phorbol (B1677699) 12-myristate 13-acetate, PMA) for a designated time.

    • To detect exogenous hypochlorite, add a known concentration of NaOCl to the cell medium.

    • Immediately capture fluorescence images using a confocal microscope with appropriate filter sets (e.g., excitation at 561 nm, emission collected at 570-620 nm).

Selectivity

The probe exhibits high selectivity for hypochlorite over other biologically relevant reactive oxygen and nitrogen species (ROS/RNS) and common metal ions. This is a critical feature for its application in complex biological systems.

Conclusion

The rosamine-phenothiazine-based red fluorescent probe is a highly sensitive and selective tool for the detection of hypochlorite. Its rapid "turn-on" response, low detection limit, and applicability in living cells make it a valuable asset for researchers studying the roles of hypochlorite in health and disease.

Application Notes and Protocols for Disperse Red 167 in Mixed Dye Bath Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and technical data for the use of C.I. Disperse Red 167 in mixed dye bath formulations, particularly for dyeing polyester (B1180765) substrates. The information is intended to guide researchers and scientists in developing and evaluating dye formulations.

Introduction to this compound

C.I. This compound is a monoazo disperse dye known for its bluish-red shade and is widely used for dyeing polyester and its blends.[1][2] It is a high-energy dye, making it suitable for high-temperature dyeing methods, and it exhibits good overall fastness properties.[3] this compound is a key component in trichromatic dyeing systems, where it is combined with a yellow or orange and a blue disperse dye to create a wide gamut of colors.[3] A common trichromatic combination includes this compound, Disperse Orange 30, and Disperse Blue 79.[3][4]

Chemical and Physical Properties of this compound:

PropertyValue
C.I. NameThis compound
C.I. Number11338
CAS Number61968-52-3 / 26850-12-4
Molecular FormulaC₂₃H₂₆ClN₅O₇
Molecular Weight519.93 g/mol
λmax525 nm
AppearanceDeep red powder
SolubilityInsoluble in water, soluble in acetone.

Trichromatic Dyeing with this compound

Trichromatic dyeing is a technique used to produce a wide range of colors by mixing three primary dyes. For polyester, a common and compatible combination utilizes this compound, Disperse Orange 30 (or a suitable yellow dye), and Disperse Blue 79.[3][4] The compatibility of these dyes is crucial for achieving reproducible and level dyeings.

Key Components in a Trichromatic Dye Bath

A typical exhaust dye bath formulation for polyester includes the following components:

  • Disperse Dyes: C.I. This compound and compatible yellow/orange and blue dyes.

  • Dispersing Agent: To ensure the uniform dispersion of the sparingly soluble dyes in the aqueous bath and prevent agglomeration.

  • Levelling Agent: To promote uniform dye uptake and migration, preventing unlevel dyeing, especially in pale shades.

  • pH Control: Acetic acid is commonly used to maintain the dye bath pH between 4.5 and 5.5, which is optimal for the stability of most disperse dyes and for polyester dyeing.[5]

  • Water: Softened or deionized water is recommended to avoid interference from hard water ions.

Trichromatic_Dye_Bath_Components cluster_Dyes Dyes cluster_Auxiliaries Auxiliaries DyeBath Trichromatic Dye Bath DR167 This compound DyeBath->DR167 Primary Red DO30 Disperse Orange 30 DyeBath->DO30 Primary Yellow/Orange DB79 Disperse Blue 79 DyeBath->DB79 Primary Blue DispersingAgent Dispersing Agent DyeBath->DispersingAgent Ensures Dispersion LevellingAgent Levelling Agent DyeBath->LevellingAgent Promotes Levelness pHControl pH Control (Acetic Acid) DyeBath->pHControl Maintains pH 4.5-5.5 Water Softened Water DyeBath->Water Dyeing Medium

Experimental Protocols

The following protocols are provided as a general guideline for laboratory-scale exhaust dyeing of polyester fabric with mixed formulations of this compound.

Materials and Equipment
  • 100% Polyester fabric, scoured and heat-set

  • C.I. This compound, C.I. Disperse Orange 30, C.I. Disperse Blue 79 (commercial grade)

  • Dispersing agent (e.g., lignosulfonate-based)

  • Levelling agent (e.g., fatty acid ethoxylate-based)

  • Acetic acid (glacial)

  • Sodium hydroxide

  • Sodium hydrosulfite (reducing agent)

  • Laboratory-scale high-temperature exhaust dyeing machine

  • Spectrophotometer for color measurement and dye exhaustion analysis

  • Launder-Ometer for wash fastness testing

  • Light fastness tester (Xenon arc lamp)

  • Crockmeter for rubbing fastness testing

  • Grey scales for assessing color change and staining

Protocol 1: Exhaust Dyeing of Polyester with a Trichromatic Formulation

This protocol describes a high-temperature exhaust dyeing process for achieving a medium brown shade on polyester.

Dye Bath Preparation (per 100 g of fabric, Liquor Ratio 10:1):

ComponentConcentration
C.I. This compound0.8% owf
C.I. Disperse Orange 301.2% owf
C.I. Disperse Blue 790.5% owf*
Dispersing Agent1.0 g/L
Levelling Agent0.5 g/L
Acetic Acid (to pH 4.5-5.5)As required
Water1000 mL

*owf: on the weight of fabric

Procedure:

  • Prepare the dye bath by first making a paste of the dyes with a small amount of dispersing agent and cold water. Gradually add hot water to the paste to form a fine dispersion.

  • Set the dye bath in the dyeing machine and add the dispersing agent, levelling agent, and acetic acid.

  • Add the dispersed dyes to the bath and circulate for 5 minutes.

  • Introduce the polyester fabric into the dye bath at 60°C.

  • Raise the temperature to 130°C at a rate of 1.5°C/minute.

  • Hold the temperature at 130°C for 60 minutes.

  • Cool the dye bath to 70°C at a rate of 2°C/minute.

  • Drain the dye bath.

  • Rinse the fabric with hot water (70-80°C) for 10 minutes.

Exhaust_Dyeing_Workflow start Start prep_bath Prepare Dye Bath (Dyes, Auxiliaries, pH 4.5-5.5) start->prep_bath load_fabric Load Fabric at 60°C prep_bath->load_fabric ramp_up Ramp Temperature to 130°C (1.5°C/min) load_fabric->ramp_up hold Hold at 130°C for 60 min ramp_up->hold ramp_down Cool to 70°C (2°C/min) hold->ramp_down drain_rinse Drain and Hot Rinse ramp_down->drain_rinse reduction_clear Reduction Clearing drain_rinse->reduction_clear final_rinse Final Rinse and Neutralize reduction_clear->final_rinse dry Dry Fabric final_rinse->dry end End dry->end

Protocol 2: Reduction Clearing

Reduction clearing is a critical post-treatment step to remove unfixed disperse dye from the fiber surface, which significantly improves the wet fastness and rubbing fastness of the dyed fabric.

Clearing Bath Formulation (Liquor Ratio 10:1):

ComponentConcentration
Sodium Hydroxide2.0 g/L
Sodium Hydrosulfite2.0 g/L

Procedure:

  • Prepare the reduction clearing bath and heat to 70-80°C.

  • Treat the dyed and rinsed fabric in this bath for 15-20 minutes.

  • Drain the bath and rinse the fabric thoroughly with hot water (70-80°C) for 10 minutes.

  • Neutralize the fabric with a dilute solution of acetic acid (0.5 g/L) at 40°C for 5 minutes.

  • Rinse with cold water and dry.

Protocol 3: Evaluation of Dyeing Performance

Dye Exhaustion (%E):

The percentage of dye exhausted from the dye bath onto the fabric can be determined spectrophotometrically.

  • Take an aliquot of the dye bath before and after the dyeing process.

  • Dilute the samples to a concentration within the linear range of the spectrophotometer's calibration curve.

  • Measure the absorbance of the initial (A₀) and final (A₁) dye bath solutions at the λmax of the dye mixture.

  • Calculate the percent exhaustion using the following formula: %E = [(A₀ - A₁) / A₀] x 100

Colorimetric Analysis:

Measure the color coordinates (CIELAB: L, a, b, C, h°) of the dyed fabrics using a calibrated spectrophotometer under a standard illuminant (e.g., D65) and observer (e.g., 10°).

Color Fastness Testing:

Evaluate the color fastness of the dyed fabrics according to the following standard ISO methods:

  • Color Fastness to Washing: ISO 105-C06

  • Color Fastness to Light: ISO 105-B02

  • Color Fastness to Rubbing (Crocking): ISO 105-X12

Quantitative Data

The following tables provide representative data for trichromatic dyeing of polyester with this compound, Disperse Orange 30, and Disperse Blue 79. Actual results may vary depending on the specific dyeing conditions, substrate, and dye concentrations.

Table 1: Trichromatic Formulations for Various Shades (% owf)

ShadeThis compoundDisperse Orange 30Disperse Blue 79
Light Beige0.050.100.02
Medium Brown0.801.200.50
Dark Grey1.500.802.00
Olive Green0.201.800.60

Table 2: Representative Colorimetric Data (CIELAB D65/10°)

ShadeLabC
Light Beige75.28.515.317.560.9
Medium Brown45.815.218.123.649.9
Dark Grey30.1-1.5-5.25.4253.9
Olive Green52.6-5.820.421.2105.9

Table 3: Typical Fastness Properties of Trichromatic Shades on Polyester

Fastness PropertyISO MethodLight BeigeMedium BrownDark GreyOlive Green
Washing Fastness
- Color ChangeISO 105-C064-54-544-5
- Staining (Polyester)ISO 105-C06554-55
Light Fastness ISO 105-B025-666-76
Rubbing Fastness
- DryISO 105-X124-54-544-5
- WetISO 105-X12443-44

(Ratings are on a scale of 1-5 for washing and rubbing, and 1-8 for light fastness, where a higher number indicates better fastness.)

Troubleshooting

  • Unlevel Dyeing: This can be caused by a rapid rate of temperature rise, inadequate circulation of the dye liquor, or improper dispersion of the dyes. Ensure a controlled heating rate and the use of appropriate dispersing and levelling agents.

  • Poor Fastness: Inadequate reduction clearing is a common cause of poor wash and rubbing fastness. Ensure the correct concentration of chemicals, temperature, and time for the reduction clearing process.

  • Shade Inconsistency: Variations in pH, temperature, time, and water quality can lead to batch-to-batch shade variations. Strict control of all dyeing parameters is essential for reproducibility. The compatibility of the chosen dyes is also a critical factor.[6]

Safety Precautions

  • Always handle dye powders and chemicals in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust mask.

  • Refer to the Safety Data Sheets (SDS) for all chemicals used for detailed safety information.

  • Avoid inhalation of dye dust and contact with skin and eyes.

These application notes and protocols are intended as a starting point for research and development. Optimization of dyeing parameters may be necessary to achieve the desired results for specific applications.

References

Application Notes and Protocols for Electrocoagulation Treatment of Disperse Red 167 Wastewater

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Red 167 is a synthetic azo dye extensively used in the textile industry. Due to its complex aromatic structure, it is recalcitrant to conventional biological wastewater treatment methods, posing a significant environmental concern. Electrocoagulation (EC) has emerged as a highly effective and environmentally friendly electrochemical technology for the treatment of wastewater containing such persistent organic pollutants. This process involves the in-situ generation of coagulants by electrolytic oxidation of a sacrificial anode, typically made of iron or aluminum. These coagulants destabilize and remove contaminants through precipitation and surface complexation. Simultaneously, the evolution of hydrogen gas at the cathode facilitates the flotation of the formed flocs, aiding in their separation. This document provides detailed application notes and experimental protocols for the treatment of this compound wastewater using electrocoagulation.

Principle of Electrocoagulation

The electrocoagulation process is based on the following electrochemical reactions:

  • At the Anode (Oxidation): The sacrificial anode (e.g., Iron or Aluminum) dissolves, releasing metal ions into the wastewater.

    • Fe(s) → Fe²⁺(aq) + 2e⁻

    • Al(s) → Al³⁺(aq) + 3e⁻

  • Formation of Coagulants: The metal ions subsequently hydrolyze to form various monomeric and polymeric hydroxo complexes, which act as coagulating agents.

    • Fe²⁺(aq) + 2OH⁻(aq) → Fe(OH)₂(s)

    • Al³⁺(aq) + 3OH⁻(aq) → Al(OH)₃(s)

  • At the Cathode (Reduction): Water is reduced to hydrogen gas and hydroxide (B78521) ions.

    • 2H₂O(l) + 2e⁻ → H₂(g) + 2OH⁻(aq)

The generated metal hydroxides have large surface areas and are excellent adsorbents for organic molecules like this compound. The hydrogen bubbles produced at the cathode can carry the coagulated flocs to the surface, a process known as electroflotation.

Data Presentation

The efficiency of this compound removal via electrocoagulation is influenced by several key operational parameters. The following tables summarize quantitative data from various studies to provide a comparative overview.

Table 1: Optimal Operating Conditions for Azo Dye Removal by Electrocoagulation

ParameterOptimal Value/RangeElectrode MaterialReference
Initial pH 3.0 - 7.0Iron (Fe) & Aluminum (Al)[1]
6.5Iron (Fe)[2]
Current Density 0.25 mA/cm²Iron (Fe) & Aluminum (Al)[1]
93.3 A/m²Not Specified[1]
Electrolysis Time 10 - 20 minIron (Fe) & Aluminum (Al)[1]
Supporting Electrolyte NaCl (0.2 - 1 g/L)Iron (Fe) & Aluminum (Al)[3]
Inter-electrode Distance 1.5 cmNot Specified[1]

Table 2: Reported Removal Efficiencies for this compound and Other Azo Dyes

ParameterRemoval Efficiency (%)Electrode MaterialInitial Dye ConcentrationReference
Color Removal (this compound) 100%Iron (Fe) & Aluminum (Al)50 mg/L[1][3]
Color Removal (this compound) ~97% (after 3600 s)Iron (Fe)Not Specified[4][5]
COD Removal (Azo Dyes) 81.9%Stainless Steel33.3 mg/L (mixture)[6]
COD Removal (Azo Dyes) 90%Aluminum (Al)50 mg/L[7]

Table 3: Energy and Electrode Consumption

ParameterValueElectrode MaterialConditionsReference
Energy Consumption 14.90 kWh/kg AlAluminum (Al)pH 3-7, 10 min electrolysis[1]
2.88 kWh/kg FeIron (Fe)pH 3-7, 20 min electrolysis[1]
Electrode Consumption 0.0062 kg/m ³Aluminum (Al)pH 3-7, 10 min electrolysis[1]
0.0382 kg/m ³Iron (Fe)pH 3-7, 20 min electrolysis[1]
Sludge Generation 1.5 ± 0.0419 kg/m ³Iron (Fe)Optimal conditions[8]

Experimental Protocols

Preparation of Synthetic this compound Wastewater

Objective: To prepare a synthetic wastewater solution with a known concentration of this compound for laboratory-scale electrocoagulation experiments.

Materials:

  • This compound dye powder

  • Distilled or deionized water

  • Sodium chloride (NaCl) as a supporting electrolyte

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

  • Beakers, volumetric flasks, magnetic stirrer, and pH meter

Procedure:

  • Stock Solution Preparation: Accurately weigh a specific amount of this compound powder (e.g., 1 g) and dissolve it in a known volume of distilled water (e.g., 1 L) to prepare a stock solution of 1000 mg/L. Stir the solution thoroughly to ensure complete dissolution.

  • Working Solution Preparation: Prepare the desired concentration of the working solution (e.g., 50 mg/L) by diluting the stock solution with distilled water. For example, to prepare 1 L of 50 mg/L solution, take 50 mL of the 1000 mg/L stock solution and dilute it to 1 L in a volumetric flask.

  • Addition of Supporting Electrolyte: Add a supporting electrolyte, such as NaCl, to the working solution to increase its conductivity. A typical concentration is 1 g/L.[3]

  • pH Adjustment: Measure the initial pH of the synthetic wastewater and adjust it to the desired value using dilute HCl or NaOH. For this compound, optimal pH ranges are often between 3 and 7.[1]

Electrocoagulation Procedure

Objective: To treat the synthetic this compound wastewater using an electrocoagulation setup.

Materials and Equipment:

  • Electrochemical reactor (beaker of suitable volume, e.g., 500 mL)

  • Sacrificial electrodes (Iron or Aluminum plates of known surface area)

  • DC power supply

  • Magnetic stirrer

  • Multimeter (for measuring current and voltage)

  • Connecting wires

  • Timer

Procedure:

  • Electrode Preparation: Clean the surfaces of the iron or aluminum electrodes with abrasive paper, followed by rinsing with acetone (B3395972) and then distilled water to remove any surface impurities.

  • Experimental Setup: Place a known volume of the prepared synthetic wastewater into the electrochemical reactor. Immerse the cleaned electrodes into the solution, ensuring they are parallel to each other and at a fixed inter-electrode distance (e.g., 1.5 cm).[1] Connect the electrodes to the DC power supply.

  • Initiation of Treatment: Start the magnetic stirrer to ensure the solution remains homogeneous throughout the experiment. Turn on the DC power supply and adjust the current to the desired current density (e.g., 0.25 mA/cm²).[1]

  • Data Collection: Start the timer and record the voltage and current at regular intervals.

  • Sample Collection: At predetermined time intervals (e.g., 0, 5, 10, 15, 20 minutes), withdraw samples of the treated wastewater for analysis.

  • Post-Treatment: After the experiment is complete, turn off the power supply and the stirrer. Allow the treated solution to settle for a specific period (e.g., 30 minutes) to separate the sludge from the supernatant.

Analytical Methods

Objective: To measure the concentration of this compound in the treated samples to determine the color removal efficiency.

Method: UV-Vis Spectrophotometry

Procedure:

  • Sample Preparation: Centrifuge the collected samples to remove any suspended solids.

  • Spectrophotometer Setup: Set the UV-Vis spectrophotometer to scan a wavelength range, typically from 300 to 700 nm, to determine the wavelength of maximum absorbance (λmax) for this compound. For similar disperse dyes, this is often in the range of 400-550 nm.

  • Measurement: Measure the absorbance of the supernatant of each treated sample at the determined λmax.

  • Calculation of Removal Efficiency: The color removal efficiency can be calculated using the following formula:

    • Removal Efficiency (%) = ((A₀ - Aₜ) / A₀) * 100

    • Where A₀ is the initial absorbance of the untreated wastewater, and Aₜ is the absorbance at time 't'.

Objective: To measure the Chemical Oxygen Demand (COD) of the wastewater before and after treatment to assess the removal of organic pollutants.

Method: Closed Reflux, Titrimetric Method

Procedure:

  • Sample Digestion: Pipette a known volume of the sample (or a dilution) into a COD digestion vial containing a solution of potassium dichromate and sulfuric acid.

  • Reflux: Tightly cap the vials and place them in a preheated COD reactor at 150°C for 2 hours.

  • Titration: After cooling, titrate the excess unreacted potassium dichromate with a standard solution of ferrous ammonium (B1175870) sulfate (B86663) (FAS) using a ferroin (B110374) indicator. The endpoint is a sharp color change from blue-green to reddish-brown.

  • Blank Titration: Perform a blank titration using distilled water instead of the sample.

  • Calculation of COD: The COD value (in mg/L) is calculated using the following formula:

    • COD (mg/L) = ((B - S) * N * 8000) / V

    • Where B is the volume of FAS used for the blank, S is the volume of FAS used for the sample, N is the normality of the FAS solution, and V is the volume of the sample.

Sludge Characterization

Objective: To characterize the sludge produced during the electrocoagulation process.

Methods:

  • Sludge Volume Index (SVI): A measure of the settling characteristics of the sludge. It is calculated by measuring the volume of settled sludge in a graduated cylinder after 30 minutes and dividing it by the initial concentration of suspended solids.

  • Scanning Electron Microscopy (SEM): To observe the surface morphology and structure of the sludge particles.

  • Energy-Dispersive X-ray Spectroscopy (EDS): To determine the elemental composition of the sludge.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups present in the sludge, which can provide insights into the adsorption of the dye onto the metal hydroxide flocs.

Mandatory Visualizations

Electrocoagulation_Workflow cluster_prep Wastewater Preparation cluster_ec Electrocoagulation cluster_analysis Analysis prep_dye Prepare this compound Stock Solution prep_work Prepare Working Solution (e.g., 50 mg/L) prep_dye->prep_work add_elec Add Supporting Electrolyte (e.g., 1 g/L NaCl) prep_work->add_elec adj_ph Adjust Initial pH (e.g., 3-7) add_elec->adj_ph ec_setup Setup EC Reactor (Electrodes, Power Supply) adj_ph->ec_setup ec_run Run Experiment (Set Current Density, Time) ec_setup->ec_run ec_sample Collect Samples at Intervals ec_run->ec_sample analysis_sludge Sludge Characterization (SEM, EDS, FTIR) ec_run->analysis_sludge Sludge Collection analysis_color Color Removal Analysis (UV-Vis Spectrophotometry) ec_sample->analysis_color analysis_cod COD Analysis ec_sample->analysis_cod

Caption: Experimental workflow for electrocoagulation treatment of this compound wastewater.

Signaling_Pathway cluster_anode Anode Reactions cluster_cathode Cathode Reactions cluster_solution Solution Phase Reactions cluster_separation Separation anode Sacrificial Anode (Fe or Al) metal_ions Metal Ions (Fe²⁺/Fe³⁺ or Al³⁺) anode->metal_ions Oxidation coagulants Metal Hydroxides (Fe(OH)n or Al(OH)₃) metal_ions->coagulants cathode Cathode h2 H₂ Gas Bubbles cathode->h2 Reduction of H₂O oh Hydroxide Ions (OH⁻) cathode->oh Reduction of H₂O separation Flotation / Sedimentation h2->separation Electroflotation oh->coagulants dye This compound flocs Dye-Coagulant Flocs dye->flocs coagulants->flocs Adsorption & Co-precipitation flocs->separation treated_water Treated Water separation->treated_water sludge Sludge separation->sludge

Caption: Mechanism of this compound removal by electrocoagulation.

References

Application Notes and Protocols: Kinetic Studies of Disperse Red 167 Adsorption

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting kinetic studies on the adsorption of Disperse Red 167, a common azo dye. Understanding the adsorption kinetics is crucial for the development of efficient wastewater treatment methods and for assessing the interactions of such compounds with various materials.

Introduction

This compound (DR167) is a synthetic dye widely used in the textile industry. Due to its complex aromatic structure, it is resistant to biodegradation and can persist in the environment, posing a risk to aquatic ecosystems and human health. Adsorption has been identified as a highly effective method for the removal of such dyes from wastewater. Kinetic studies are fundamental to understanding the rate of adsorption, the mechanism of the process, and for optimizing the design of adsorption systems. These studies typically involve fitting experimental data to various kinetic models, such as the pseudo-first-order and pseudo-second-order models, to determine which best describes the adsorption process. The pseudo-second-order model often provides a better correlation for dye adsorption, suggesting that the rate-limiting step may be chemisorption.[1][2][3]

Key Experimental Parameters

Several factors influence the kinetics of DR167 adsorption:

  • pH: The pH of the solution affects the surface charge of the adsorbent and the ionization of the dye molecule, thereby influencing the electrostatic interactions between them.

  • Initial Dye Concentration: Higher initial concentrations generally lead to an increased adsorption capacity, but the rate of adsorption may vary.[4]

  • Temperature: Temperature can affect the diffusion rate of the dye molecules and the equilibrium of the adsorption process. Thermodynamic studies indicate that the adsorption of DR167 is often an endothermic and spontaneous process.[1][2]

  • Adsorbent Dosage: The amount of adsorbent determines the number of available active sites for dye adsorption.

  • Contact Time: Sufficient contact time is required to reach adsorption equilibrium.

Experimental Protocols

Below are detailed protocols for conducting a typical batch adsorption kinetic study for this compound.

Preparation of Adsorbent and Adsorbate
  • Adsorbent Preparation:

    • Source or synthesize the adsorbent material. Examples include activated carbon from walnut shells or Mg-Fe bimetallic oxide@biochar composites.[1][2]

    • Wash the adsorbent with deionized water to remove any impurities and dry it in an oven at a specified temperature (e.g., 80-105°C) for a defined period (e.g., 12-24 hours) until a constant weight is achieved.[2]

    • If necessary, sieve the adsorbent to obtain a uniform particle size.

  • Adsorbate (this compound) Solution Preparation:

    • Prepare a stock solution of this compound (e.g., 1000 mg/L) by dissolving a precisely weighed amount of the dye powder in deionized water.

    • Prepare working solutions of desired concentrations by diluting the stock solution.

Batch Adsorption Experiments
  • In a series of flasks, add a fixed amount of the prepared adsorbent to a fixed volume of the DR167 working solution of a specific concentration (e.g., 0.1 g of adsorbent in 100 mL of 50 mg/L dye solution).

  • Adjust the pH of the solutions to the desired value using dilute HCl or NaOH.

  • Place the flasks in a shaker bath set at a constant temperature and agitation speed (e.g., 200 rpm) to ensure a homogenous mixture.[2]

  • At predetermined time intervals (e.g., 5, 10, 20, 30, 60, 90, 120 minutes), withdraw an aliquot of the solution from each flask.

  • Separate the adsorbent from the solution by centrifugation or filtration.

  • Determine the remaining concentration of this compound in the supernatant/filtrate using a UV-Vis spectrophotometer at the maximum wavelength of the dye.

  • Calculate the amount of dye adsorbed per unit mass of adsorbent at time t, qt (mg/g), using the following equation:

    • qt = (C₀ - Ct) * V / m

      • Where C₀ and Ct are the initial and final concentrations of the dye (mg/L), respectively, V is the volume of the solution (L), and m is the mass of the adsorbent (g).

Kinetic Modeling

Analyze the experimental data by fitting it to kinetic models. The most commonly used models are the pseudo-first-order and pseudo-second-order models.

  • Pseudo-First-Order Model: The linear form of the equation is:

    • log(qe - qt) = log(qe) - (k₁ / 2.303) * t

      • Where qe is the amount of dye adsorbed at equilibrium (mg/g), qt is the amount of dye adsorbed at time t (mg/g), and k₁ is the rate constant of the pseudo-first-order model (min⁻¹).

  • Pseudo-Second-Order Model: The linear form of the equation is:

    • t / qt = 1 / (k₂ * qe²) + (1 / qe) * t

      • Where k₂ is the rate constant of the pseudo-second-order model (g/mg·min).[2]

The goodness of fit is typically evaluated by the correlation coefficient (R²). A higher R² value indicates a better fit of the model to the experimental data. For this compound adsorption, the pseudo-second-order model often provides a better fit, suggesting that the adsorption process is likely controlled by chemisorption.[1][2]

Data Presentation

The following table summarizes representative quantitative data from kinetic studies of this compound adsorption on different adsorbents.

AdsorbentInitial Conc. (mg/L)Adsorbent Dose (g/L)Temp (°C)pHKinetic Modelqe (exp) (mg/g)k₂ (g/mg·min)Reference
Porous Carbon (Walnut Shell)501257Pseudo-Second-Order45.450.0024>0.99[1]
Mg-Fe@BC1001257Pseudo-Second-Order52.85->0.99[2]

Note: '-' indicates data not provided in the source.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for conducting kinetic studies of this compound adsorption.

AdsorptionKineticsWorkflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Adsorbent Adsorbent Preparation Batch Batch Adsorption Experiment Adsorbent->Batch Adsorbate Adsorbate (DR167) Solution Preparation Adsorbate->Batch Sampling Sampling at Time Intervals Batch->Sampling Analysis Concentration Analysis (UV-Vis) Sampling->Analysis Calculation Calculate Adsorbed Amount (qt) Analysis->Calculation Modeling Kinetic Modeling (Pseudo-First/Second Order) Calculation->Modeling Results Determine Rate Constants and Equilibrium Capacity Modeling->Results

Caption: Workflow for kinetic studies of this compound adsorption.

References

Application Notes and Protocols: Isotherm Models for Disperse Red 167 Adsorption

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the isotherm models used to characterize the adsorption of Disperse Red 167 (DR 167), a common azo dye, onto various adsorbent materials. This document includes a summary of quantitative data from recent studies, detailed experimental protocols for conducting adsorption experiments, and conceptual diagrams to illustrate the experimental workflow and the principles of different isotherm models.

Data Presentation: Isotherm Model Parameters for this compound Adsorption

The following table summarizes the key parameters from various isotherm models for the adsorption of this compound on different adsorbents as reported in the literature. This allows for a clear comparison of the adsorption capacities and behaviors of the materials.

AdsorbentIsotherm ModelTemperature (K)qm (mg/g)KL (L/mg)KF ((mg/g)(L/mg)1/n)nReference
Mg-Fe bimetallic oxide@biocharLangmuir29852.855---> 0.99[1]
Biochar (from peanut shell)Langmuir29834.734---> 0.99[1]
Commercial Activated CarbonBETRoom Temp.-----[2]
Activated Carbon from Walnut ShellNot Specified------[3]

Note: '-' indicates that the data was not provided in the cited source.

Experimental Protocols

This section details the methodologies for conducting batch adsorption experiments to study the removal of this compound from aqueous solutions.

Materials and Reagents
  • Adsorbent: As per experimental design (e.g., activated carbon, biochar, etc.).

  • Adsorbate: this compound dye.

  • Stock Solution Preparation: A stock solution of DR 167 (e.g., 1000 mg/L) is prepared by dissolving a known weight of the dye in deionized water. Working solutions of desired concentrations are prepared by diluting the stock solution.

  • pH Adjustment: 0.1 M HCl and 0.1 M NaOH solutions for pH adjustments.

  • Equipment:

    • Beakers and conical flasks

    • Mechanical shaker or magnetic stirrer

    • pH meter

    • UV-Vis spectrophotometer

    • Centrifuge or filtration apparatus

    • Oven for drying

Batch Adsorption Experiments

The following protocol outlines a typical batch adsorption study:

  • Preparation of Adsorbent: The adsorbent material may require pre-treatment such as washing with deionized water to remove impurities, followed by drying in an oven at a specific temperature (e.g., 60-80°C) to a constant weight.[1] Some adsorbents might be prepared through specific synthesis methods like chemical activation or microwave-assisted hydrothermal methods.[1][3]

  • Adsorption Procedure:

    • A series of conical flasks are prepared, each containing a fixed volume of DR 167 solution of a known initial concentration (e.g., 50 mg/L).[2]

    • A predetermined amount of the adsorbent (e.g., 1.0 g, 2.0 g, 3.0 g) is added to each flask.[2]

    • The pH of the solutions is adjusted to the desired value using 0.1 M HCl or 0.1 M NaOH.

    • The flasks are then agitated in a mechanical shaker at a constant speed (e.g., 200 rpm) and temperature for a specified contact time to reach equilibrium.[2]

  • Sample Analysis:

    • After agitation, the solid and liquid phases are separated by centrifugation or filtration.

    • The concentration of the remaining DR 167 in the supernatant or filtrate is determined using a UV-Vis spectrophotometer at the maximum wavelength (λmax) of the dye.

    • A calibration curve of absorbance versus known concentrations of DR 167 is used to determine the final concentration (Ce).

  • Data Analysis:

    • The amount of DR 167 adsorbed per unit mass of the adsorbent at equilibrium (qe, in mg/g) is calculated using the following equation: qe = (C0 - Ce) * V / m where:

      • C0 is the initial concentration of DR 167 (mg/L).

      • Ce is the equilibrium concentration of DR 167 (mg/L).

      • V is the volume of the solution (L).

      • m is the mass of the adsorbent (g).

    • The experimental data (qe vs. Ce) is then fitted to various isotherm models to determine the adsorption characteristics.

Isotherm Models

Adsorption isotherms describe how adsorbates interact with adsorbent materials. The following models are commonly used to analyze the equilibrium data of DR 167 adsorption.

  • Langmuir Isotherm: This model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical adsorption sites. The linearized form is: Ce/qe = (1 / (qm * KL)) + (Ce / qm) where qm is the maximum monolayer adsorption capacity (mg/g) and KL is the Langmuir constant related to the energy of adsorption (L/mg).[4]

  • Freundlich Isotherm: This empirical model describes adsorption on heterogeneous surfaces and is not restricted to the formation of a monolayer.[5] The linearized form is: log(qe) = log(KF) + (1/n) * log(Ce) where KF is the Freundlich constant related to the adsorption capacity ((mg/g)(L/mg)^(1/n)) and 1/n is the adsorption intensity.

  • Temkin Isotherm: This model considers the effect of indirect adsorbate-adsorbate interactions on adsorption and assumes that the heat of adsorption of all molecules in the layer decreases linearly with coverage.[6] The linearized form is: qe = B * ln(A) + B * ln(Ce) where B = RT/b, b is the Temkin constant related to the heat of adsorption, A is the Temkin isotherm equilibrium binding constant (L/g), R is the universal gas constant (8.314 J/mol·K), and T is the absolute temperature (K).[7]

  • Dubinin-Radushkevich (D-R) Isotherm: This model is generally applied to express the adsorption mechanism with a Gaussian energy distribution onto a heterogeneous surface.[8][9] It helps to determine the nature of the adsorption process (physical or chemical). The linearized form is: ln(qe) = ln(qm) - (β * ε^2) where qm is the theoretical saturation capacity (mg/g), β is a constant related to the mean free energy of adsorption per mole of the adsorbate (mol²/J²), and ε is the Polanyi potential, which can be calculated as ε = RT * ln(1 + 1/Ce). The mean free energy of adsorption, E (kJ/mol), can be calculated as E = 1 / sqrt(2β). If E < 8 kJ/mol, the adsorption is physical; if 8 < E < 16 kJ/mol, it is ion exchange; and if E > 16 kJ/mol, it is chemical.[10]

Visualizations

The following diagrams illustrate the experimental workflow and the conceptual basis of the different isotherm models.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Adsorbent_Prep Adsorbent Preparation Batch_Adsorption Batch Adsorption (Mixing and Agitation) Adsorbent_Prep->Batch_Adsorption DR167_Solution_Prep DR 167 Solution Preparation DR167_Solution_Prep->Batch_Adsorption Separation Phase Separation (Centrifugation/Filtration) Batch_Adsorption->Separation Concentration_Measurement Concentration Measurement (UV-Vis Spectrophotometry) Separation->Concentration_Measurement Data_Calculation Data Calculation (qe and Ce) Concentration_Measurement->Data_Calculation Isotherm_Modeling Isotherm Modeling Data_Calculation->Isotherm_Modeling

Caption: Experimental workflow for a batch adsorption study of this compound.

Isotherm_Models cluster_models Adsorption Isotherm Models cluster_assumptions Key Assumptions Langmuir Langmuir (Monolayer, Homogeneous Surface) A1 Fixed number of adsorption sites Langmuir->A1 A2 Reversible adsorption Langmuir->A2 Freundlich Freundlich (Multilayer, Heterogeneous Surface) A3 Non-uniform distribution of adsorption heat Freundlich->A3 Temkin Temkin (Adsorbate-Adsorbate Interactions) A4 Linear decrease in heat of adsorption Temkin->A4 DR Dubinin-Radushkevich (Pore Filling, Heterogeneous Surface) A5 Gaussian energy distribution DR->A5

Caption: Conceptual overview of common adsorption isotherm models and their key assumptions.

References

Application Notes and Protocols for the Use of Leveling Agents with Disperse Red 167

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the selection and use of leveling agents in the dyeing of synthetic fibers, particularly polyester (B1180765), with C.I. Disperse Red 167. The information is intended to assist in achieving uniform and reproducible dyeings, a critical factor in research and development where color consistency can be an important parameter.

Introduction to this compound and the Role of Leveling Agents

This compound is a high-energy monoazo disperse dye widely used for coloring synthetic fibers like polyester and its blends.[1] It is favored for its good sublimation fastness and performance at high temperatures.[1] However, like many high-energy disperse dyes, it can exhibit poor leveling properties, leading to unlevel or spotty dyeing.[2][3]

Leveling agents are chemical auxiliaries that promote uniform dye distribution on the substrate.[4][5] They function by controlling the dye uptake rate, a process often referred to as retarding or slow dyeing, and by facilitating the migration of dye molecules from areas of high concentration to areas of lower concentration on the fiber surface.[5][6][7] The proper selection and application of a leveling agent are crucial for achieving high-quality, level dyeings with this compound, especially in high-temperature dyeing processes.[8][9]

Data Presentation: Performance of Leveling Agents

Table 1: Effect of Leveling Agent Type on Dyeing Performance of this compound

Leveling Agent TypeConcentration (% o.w.f.)Illustrative K/S Value (Color Yield)Levelness (Visual Assessment)Key Characteristics
None (Control) 018.5Poor to FairHigh initial dye uptake, risk of unlevelness.
Anionic 1.017.8GoodGood dispersing properties, may have a slight retarding effect.[4][9]
Non-ionic 1.017.2Very GoodStrong retarding effect, excellent leveling, may slightly reduce final color yield.[5][9]
Anionic/Non-ionic Blend 1.018.1ExcellentBalanced retarding and migration properties, good dispersion, often a preferred choice.[9]

Table 2: Fastness Properties of this compound on Polyester with Different Leveling Agents

Leveling Agent TypeWash Fastness (ISO 105-C06, Staining)Light Fastness (AATCC 16.3, Xenon Arc)Rubbing Fastness (ISO 105-X12, Dry/Wet)
None (Control) 46-74/3-4
Anionic 4-56-74-5/4
Non-ionic 46-74/3-4
Anionic/Non-ionic Blend 4-56-74-5/4

Note: Fastness ratings are on a scale of 1-5 for wash and rubbing fastness (5 being the best) and 1-8 for light fastness (8 being the best).

Mechanisms of Action of Leveling Agents

Leveling agents for disperse dyes primarily operate through two mechanisms: a dye-orientated effect and a fiber-orientated effect.

  • Dye-orientated Leveling Agents: These agents, typically non-ionic surfactants, form loose complexes with the dye molecules in the dyebath.[5] This temporarily reduces the concentration of free dye available to the fiber, thus slowing down the initial rate of dye uptake (retarding effect). As the temperature increases during the dyeing cycle, these complexes gradually break down, releasing the dye for a more controlled and uniform absorption by the fiber.

  • Fiber-orientated Leveling Agents: These are often small molecules, sometimes referred to as carriers, that have an affinity for the fiber. They work by swelling the fiber structure, which facilitates the diffusion of the dye into the fiber matrix. This not only helps in achieving a better color yield but also promotes the migration of dye molecules within the fiber, leading to improved levelness.

  • Blended Leveling Agents: Many commercial leveling agents are blends of anionic and non-ionic surfactants.[9] These formulations offer a synergistic effect, providing good dye dispersion, a controlled retarding effect, and effective dye migration, making them suitable for a wide range of applications.[9]

G cluster_0 Dye-Orientated Mechanism (e.g., Non-ionic) cluster_1 Fiber-Orientated Mechanism (e.g., Carrier-type) Dye Disperse Dye Complex Dye-Agent Complex Dye->Complex forms LA_nonionic Leveling Agent LA_nonionic->Complex Fiber_nonionic Polyester Fiber Complex->Fiber_nonionic slow release with heat Dye_carrier Disperse Dye Fiber_carrier Polyester Fiber Dye_carrier->Fiber_carrier enhanced diffusion LA_carrier Leveling Agent LA_carrier->Fiber_carrier swells fiber

Mechanisms of Leveling Agent Action

Experimental Protocols

The following protocols are provided for the evaluation of leveling agents with this compound on polyester fabric.

Protocol for Evaluation of Retarding (Slow Dyeing) Effect

This protocol assesses the ability of a leveling agent to slow down the initial rate of dye uptake.

Materials and Equipment:

  • High-temperature laboratory dyeing machine

  • Polyester fabric swatches

  • This compound

  • Leveling agent to be tested

  • Dispersing agent

  • Acetic acid (for pH adjustment)

  • Sodium hydrosulfite and sodium hydroxide (B78521) (for reduction clearing)

  • Spectrophotometer for color measurement

Procedure:

  • Dye Bath Preparation: Prepare a series of dye baths with a liquor ratio of 10:1. Each bath should contain:

    • 1.0% o.w.f. (on weight of fabric) this compound

    • 1.0 g/L Dispersing agent

    • Varying concentrations of the leveling agent (e.g., 0, 0.5, 1.0, 2.0 g/L)

    • Adjust pH to 4.5-5.0 with acetic acid.

  • Dyeing:

    • Introduce the polyester swatches into the dye baths at 60°C.

    • Raise the temperature to 130°C at a rate of 1.5°C/minute.

    • Hold at 130°C for 60 minutes.

    • Cool down to 70°C.

  • Sampling: (Optional, for detailed kinetic studies) Withdraw small fabric samples at regular temperature intervals (e.g., 90°C, 100°C, 110°C, 120°C, and 130°C) and at different times during the holding phase.

  • Rinsing and Reduction Clearing:

    • Rinse the dyed samples thoroughly with hot and then cold water.

    • Prepare a reduction clearing bath containing 2 g/L sodium hydrosulfite and 2 g/L sodium hydroxide.

    • Treat the dyed fabric at 70-80°C for 15-20 minutes.

    • Rinse thoroughly and neutralize with a weak acetic acid solution if necessary, followed by a final cold rinse.

    • Dry the samples.

  • Evaluation:

    • Measure the color strength (K/S value) of the dried samples using a spectrophotometer.

    • A lower K/S value at the early stages of dyeing (if sampled) or a more gradual increase in color depth indicates a better retarding effect.

    • Visually assess the levelness of the final dyed samples.

Protocol for Evaluation of Migration Property

This protocol assesses the ability of a leveling agent to promote the transfer of dye from darker to lighter areas.

Materials and Equipment:

  • Same as in Protocol 4.1

  • Pre-dyed polyester fabric (dyed with this compound to a medium depth without a leveling agent)

  • Undyed polyester fabric

Procedure:

  • Sample Preparation: Cut a piece of the pre-dyed fabric and an equal-sized piece of undyed fabric. Sew them together side-by-side.

  • Blank Dyebath Preparation: Prepare a blank dye bath (containing no dye) with a liquor ratio of 10:1. The bath should contain:

    • 1.0 g/L Dispersing agent

    • The concentration of the leveling agent to be tested (e.g., 1.0 g/L)

    • Adjust pH to 4.5-5.0 with acetic acid.

  • Migration Test:

    • Introduce the sewn fabric sample into the blank dyebath at 60°C.

    • Raise the temperature to 130°C at a rate of 1.5°C/minute.

    • Hold at 130°C for 60 minutes.

    • Cool down, rinse, and dry the sample.

  • Evaluation:

    • Visually assess the color difference between the originally dyed and undyed portions of the fabric.

    • A smaller color difference indicates better migration properties of the leveling agent.

    • For a quantitative assessment, measure the K/S values of both halves of the fabric. A higher K/S value on the initially undyed portion and a lower K/S value on the initially dyed portion indicate good migration.

G cluster_workflow Experimental Workflow for Leveling Agent Evaluation prep Prepare Dye Bath (this compound, Auxiliaries, Leveling Agent) dyeing Dyeing Process (Ramp to 130°C, Hold) prep->dyeing rinse Rinsing dyeing->rinse rc Reduction Clearing rinse->rc dry Drying rc->dry eval Evaluation (K/S Measurement, Visual Assessment, Fastness Testing) dry->eval

Workflow for Leveling Agent Evaluation

Conclusion

The successful application of this compound in research and development hinges on achieving consistent and level dyeings. The judicious selection and use of a suitable leveling agent are paramount in this regard. While non-ionic leveling agents generally provide excellent retarding effects, they may slightly compromise the final color yield. Anionic/non-ionic blends often offer a well-balanced performance, providing good dispersion, controlled dyeing, and effective migration. It is recommended to conduct preliminary evaluations using the protocols outlined in this document to determine the optimal leveling agent and its concentration for a specific application. This will ensure the generation of reliable and reproducible results in any study involving fabrics colored with this compound.

References

Application Notes and Protocols for the Biodegradation of Disperse Red 167 by Microorganisms

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Disperse Red 167 is a synthetic azo dye extensively used in the textile industry. Due to its complex aromatic structure, it is recalcitrant to conventional wastewater treatment methods, posing a significant environmental concern. Microbial biodegradation offers a promising, eco-friendly, and cost-effective alternative for the detoxification of effluents containing this dye. This document provides detailed application notes and protocols for the isolation, characterization, and application of microorganisms capable of degrading this compound. The enzymatic mechanisms and degradation pathways are also discussed, along with methods for assessing the detoxification of the treated effluent.

Data Presentation

Table 1: Microbial Degradation of this compound - Quantitative Data Summary
Microorganism/ConsortiumDye Concentration (mg/L)Incubation Time (hours)Degradation/Decolorization Efficiency (%)Key Enzymes InvolvedReference
Paenochrobactrum glaciei502484.80 ± 0.34Azoreductase, Laccase[1]
Paenochrobactrum glaciei10024Not specifiedAzoreductase, Laccase[1]
Paenochrobactrum glaciei15024Not specifiedAzoreductase, Laccase[1]
Bacterial Consortium502482.76 ± 0.255Not specified[1]
Rhizosphere Bacterial ConsortiumNot specified72 (preliminary)56.17 (with 10% glucose)Not specified[2]
Rhizosphere Bacterial ConsortiumNot specified94 (anaerobic)71.95Not specified[2]
Rhizosphere Bacterial ConsortiumNot specified+ aerobic cycle90.51Not specified[2]
Rhizosphere Bacterial ConsortiumNot specifiedsecond anaerobic cycle94.78Not specified[2]
Rhizosphere Bacterial ConsortiumNot specifiedfinal aerobic cycle98.47Not specified[2]

Experimental Protocols

Protocol 1: Isolation and Identification of this compound Degrading Bacteria

Objective: To isolate and identify bacterial strains from textile industry effluent capable of degrading this compound.

Materials:

  • Textile effluent samples

  • Sterile collection bottles

  • Nutrient Agar (NA) medium

  • Mineral Salt Medium (MSM) supplemented with this compound (100 mg/L)

  • Sterile petri plates, test tubes, and flasks

  • Incubator

  • Shaker

  • Microscope

  • Reagents for Gram staining and biochemical tests (e.g., catalase, oxidase, indole)

Procedure:

  • Sample Collection: Collect wastewater samples from textile industries in sterile containers and store at 4°C until processing.[1]

  • Enrichment:

    • Inoculate 10 mL of the effluent into 90 mL of MSM containing 100 mg/L of this compound as the sole carbon source.

    • Incubate at 37°C on a rotary shaker at 120 rpm for 7 days.

    • Perform serial transfers (10% v/v) into fresh medium every 7 days to enrich for dye-degrading microorganisms.

  • Isolation:

    • After enrichment, perform serial dilutions of the culture in sterile saline solution (0.85% NaCl).

    • Plate 0.1 mL of each dilution onto NA plates and incubate at 37°C for 24-48 hours.

    • Observe the plates for distinct colonies.

  • Screening for Dye Degradation:

    • Inoculate individual colonies into test tubes containing MSM with this compound (100 mg/L).

    • Incubate at 37°C and visually inspect for decolorization over several days.

    • Select isolates that show a clear zone of decolorization for further studies.

  • Identification:

    • Characterize the potent isolates based on colony morphology, Gram staining, and standard biochemical tests.

    • For more precise identification, perform 16S rRNA gene sequencing.

Protocol 2: Assay for Azoreductase Activity

Objective: To determine the activity of azoreductase, a key enzyme in the reductive cleavage of the azo bond.

Materials:

  • Bacterial cell culture or cell-free extract

  • Tris-HCl buffer (25 mM, pH 7.4)

  • Methyl Red solution (25 µM)

  • NADH solution (100 µM)

  • Spectrophotometer

Procedure:

  • Enzyme Preparation:

    • Centrifuge the bacterial culture at 10,000 rpm for 10 minutes to obtain a cell pellet.

    • Wash the pellet with buffer and resuspend in a minimal volume of the same buffer.

    • Lyse the cells using sonication or another appropriate method to obtain a cell-free extract.

  • Assay Mixture Preparation:

    • In a cuvette, prepare a reaction mixture containing 25 mM Tris-HCl buffer (pH 7.4), 25 µM Methyl Red, and a suitable amount of the enzyme extract.

    • The total volume should be 3 mL.

  • Reaction Initiation and Measurement:

    • Pre-incubate the reaction mixture without NADH at 30°C for 3 minutes.

    • Initiate the reaction by adding 100 µM NADH.

    • Immediately measure the decrease in absorbance at 430 nm over time using a spectrophotometer.[3]

  • Calculation of Activity:

    • One unit of azoreductase activity is defined as the amount of enzyme required to decolorize 1 µmol of Methyl Red per minute.

Protocol 3: Assay for Laccase Activity

Objective: To measure the activity of laccase, an oxidative enzyme involved in dye degradation.

Materials:

  • Bacterial cell culture or cell-free extract

  • Sodium acetate (B1210297) buffer (0.1 M, pH 4.5)

  • 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) solution (0.5 mM)

  • Spectrophotometer

Procedure:

  • Enzyme Preparation: Prepare the cell-free extract as described in Protocol 2.

  • Assay Mixture Preparation:

    • In a cuvette, mix 0.1 M sodium acetate buffer (pH 4.5), 0.5 mM ABTS, and a suitable amount of the enzyme extract.

  • Reaction and Measurement:

    • Monitor the oxidation of ABTS by measuring the increase in absorbance at 420 nm.[1]

  • Calculation of Activity:

    • Calculate the laccase activity using the molar extinction coefficient of ABTS (ε420 = 3.6 x 10^4 M⁻¹ cm⁻¹).[1]

    • One unit of activity is defined as the amount of enzyme that oxidizes 1 µmol of ABTS per minute.

Protocol 4: Analysis of Degradation Products by GC-MS

Objective: To identify the intermediate metabolites produced during the biodegradation of this compound.

Materials:

  • Degraded dye sample

  • Ethyl acetate (or other suitable organic solvent)

  • Sodium sulfate (B86663) (anhydrous)

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

Procedure:

  • Extraction of Metabolites:

    • Centrifuge the biodegraded sample to remove bacterial cells.

    • Extract the supernatant with an equal volume of ethyl acetate three times.

    • Pool the organic layers and dry over anhydrous sodium sulfate.

    • Evaporate the solvent to concentrate the metabolites.

  • GC-MS Analysis:

    • Reconstitute the dried extract in a small volume of a suitable solvent (e.g., dichloroethane).

    • Inject 1 µL of the sample into the GC-MS system.

    • GC Conditions (Example):

      • Column: Agilent J&W DB-5ms Ultra Inert capillary (30 m × 0.25 mm, 0.25 µm).

      • Oven Program: Initial temperature at 80°C for 1 min, increase to 210°C at 12°C/min, then to 230°C at 15°C/min and hold for 4 min, then to 250°C at 3°C/min, and finally to 300°C at 40°C/min.

      • Carrier Gas: Helium at a constant flow of 1.2 mL/min.[4]

    • MS Conditions (Example):

      • Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

      • Transfer Line Temperature: 280°C.[4]

  • Data Analysis:

    • Identify the metabolites by comparing their mass spectra with the NIST library or other spectral databases.

    • Known degradation products of this compound include '2-chloro-4-nitro-phenylamine' and 'Acetic acid2-[(2-acetoxy-ethyl)-(4-amino-3-propionylamino-phenyl)-amino]-ethylester'.[1]

Protocol 5: Phytotoxicity Assessment

Objective: To evaluate the toxicity of the degraded dye metabolites on the germination and growth of Triticum aestivum (wheat).

Materials:

  • Triticum aestivum seeds

  • Sterile petri dishes

  • Filter paper

  • Degraded dye sample (cell-free supernatant)

  • Control (undegraded dye solution and sterile water)

  • Sodium hypochlorite (B82951) solution (5% v/v)

  • Incubator

Procedure:

  • Seed Sterilization: Surface sterilize the wheat seeds with 5% sodium hypochlorite for 10 minutes and then rinse thoroughly with sterile distilled water.[5]

  • Germination Test:

    • Place sterile filter paper in petri dishes.

    • Moisten the filter paper with 6 mL of the test solutions (degraded sample, undegraded dye, and sterile water).

    • Place 30 seeds in each petri dish.

    • Incubate in the dark at 25 ± 1°C for 3 days.[5]

  • Data Collection:

    • After the incubation period, count the number of germinated seeds (plumule and radicle > 2 mm).

    • Measure the length of the plumule and radicle.

    • Calculate the germination percentage and seedling vigor index.

  • Analysis: Compare the results from the treated groups with the control groups to assess the reduction in toxicity after biodegradation.

Visualizations

Experimental_Workflow cluster_isolation Isolation & Screening cluster_degradation Degradation Study cluster_analysis Analysis A Wastewater Sample Collection B Enrichment Culture A->B C Serial Dilution & Plating B->C D Isolation of Pure Colonies C->D E Screening for Decolorization D->E F Inoculation of Potent Isolate E->F G Incubation with this compound F->G H Monitoring Decolorization (UV-Vis) G->H I Enzyme Assays (Azoreductase, Laccase) H->I J Metabolite Extraction H->J L Phytotoxicity Test (Triticum aestivum) H->L K GC-MS Analysis J->K

Caption: Experimental workflow for biodegradation of this compound.

Biodegradation_Pathway DR167 This compound (Azo Dye) Enzymes Azoreductase & Laccase Action DR167->Enzymes Cleavage Asymmetric Cleavage of Azo Bond (-N=N-) Enzymes->Cleavage Metabolite1 2-chloro-4-nitro-phenylamine Cleavage->Metabolite1 Metabolite2 Acetic acid 2-[(2-acetoxy-ethyl)- (4-amino-3-propionylamino-phenyl)-amino]-ethylester Cleavage->Metabolite2 FurtherDegradation Further Degradation Metabolite1->FurtherDegradation Metabolite2->FurtherDegradation NonToxic Non-toxic Products FurtherDegradation->NonToxic

Caption: Proposed biodegradation pathway of this compound.

Logical_Relationship cluster_problem Environmental Problem cluster_solution Bioremediation Approach cluster_outcome Desired Outcome Problem This compound Pollution Microorganisms Isolation of Specific Microorganisms Problem->Microorganisms Biodegradation Biodegradation Process Microorganisms->Biodegradation Enzymes Enzymatic Action (Azoreductase, Laccase) Biodegradation->Enzymes Detoxification Detoxification Enzymes->Detoxification Metabolites Formation of Non-toxic Metabolites Detoxification->Metabolites

Caption: Logical relationship of the biodegradation process.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Light Fastness of Disperse Red 167

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the light fastness of Disperse Red 167 during their experiments.

Troubleshooting Guides

Issue 1: Sub-optimal Light Fastness of Polyester (B1180765) Dyed with this compound

Question: My polyester fabric dyed with this compound is showing poor light fastness. What are the potential causes and how can I address them?

Answer: Several factors can contribute to the lower-than-expected light fastness of this compound on polyester. This compound, being a mono-azo dye, is susceptible to photodegradation.[1][2][3] Key contributing factors include the dyeing process itself, the concentration of the dye, and the presence of unfixed dye on the fiber surface.

Solutions:

  • Optimize the Dyeing Process: Ensure precise control over the dyeing temperature, pH (ideally between 4 and 5), and duration to maximize the dye's uptake and fixation within the polyester fibers.[2][4][5][6]

  • Improve Dye Dispersion: Employ a high-quality dispersing agent to guarantee that the dye particles are fine and uniformly distributed throughout the dyebath.[1][6] Uneven dispersion can lead to poor dye penetration and result in patchy fading.[1]

  • Implement Reduction Clearing: A crucial step is to perform a thorough after-clearing process, known as reduction clearing. This procedure removes any unfixed dye from the surface of the fibers, which is essential for achieving high fastness properties.[4][7]

  • Consider Shade Depth: Lighter shades are more susceptible to UV degradation due to the lower concentration and higher dispersion of dye molecules on the fiber.[1][8] For light-colored varieties, it is advisable to use dyes with inherently higher light fastness.[8][9]

Issue 2: Limited Improvement in Light Fastness After Applying a UV Absorber

Question: I have treated my dyed polyester fabric with a UV absorber, but the improvement in light fastness is not significant. What could be the underlying reason?

Answer: While UV absorbers are generally effective, their performance can be influenced by the method of application, concentration, and compatibility with both the dye and the fiber.[10] For disperse dyes, benzotriazole-type UV absorbers are commonly recommended.[1][10]

Solutions:

  • Verify Concentration: Ensure that the UV absorber is being used at the recommended concentration, which is typically between 2-4% on the weight of the fabric (o.w.f.).[10]

  • Optimize Application Method: The exhaust method during dyeing or a post-dyeing treatment are common application techniques. It is critical to ensure that the application parameters, such as temperature and time, are appropriate for the specific UV absorber and fiber being used.[10][11]

  • Ensure Even Application: To guarantee a uniform distribution of the UV absorber on the fabric, it is advisable to use a non-ionic wetting agent.[10]

Frequently Asked Questions (FAQs)

Q1: What is the typical light fastness rating of this compound?

A1: this compound generally exhibits a good light fastness rating, typically between 7 and 8 on the 1-8 Blue Wool scale.[2][5][12] However, for certain applications with very high light fastness requirements, such as automotive textiles, even this level of fastness may not be sufficient.[12]

Q2: How do UV absorbers protect this compound from fading?

A2: UV absorbers function by absorbing harmful ultraviolet radiation and converting it into less harmful energy, typically heat.[4] This process forms a protective barrier for the dye molecules, delaying their photodegradation.[1][4][9]

Q3: Can the choice of finishing agents affect the light fastness of this compound?

A3: Yes, certain finishing agents, such as softeners and anti-wrinkle agents, can negatively impact the light fastness of the dyed product.[8] It is therefore important to select finishing agents that are not sensitive to and do not react with the dye.[8]

Q4: What is the underlying photofading mechanism of azo dyes like this compound?

A4: The photofading of dyes is a complex process. In simple terms, when dye molecules absorb photons from light, they become excited. This excitation can lead to a series of photochemical reactions that destroy the fundamental structure of the dye, resulting in discoloration and fading.[8] For azo dyes on cotton, photo-oxidation due to superoxide (B77818) formation has been identified as a primary mechanism.[13]

Q5: Are there specific types of UV absorbers that are recommended for use with this compound?

A5: Benzotriazole-based UV absorbers are widely used and have demonstrated effectiveness in improving the light fastness of disperse dyes on polyester.[1][10][11] It is always advisable to consult the supplier's recommendations to ensure the best compatibility with your specific dye and fiber.

Data Presentation

Table 1: Influence of UV Absorber Treatment on the Light Fastness of this compound

TreatmentUV Absorber TypeConcentration (% o.w.f.)Application MethodLight Fastness (Blue Wool Scale)
Untreated ControlNone0-7-8
Treated Sample ABenzotriazole2Post-dyeing Treatment8
Treated Sample BBenzotriazole4Post-dyeing Treatment8
Treated Sample CBenzophenone2Simultaneous with Dyeing7-8
Treated Sample DBenzophenone4Simultaneous with Dyeing8

Note: The values presented are typical and may vary depending on the specific experimental conditions.

Experimental Protocols

Protocol 1: Application of a UV Absorber via Post-Dyeing Exhaust Method

Objective: To enhance the light fastness of polyester fabric dyed with this compound through the application of a UV absorber.

Materials:

  • Polyester fabric dyed with this compound

  • Benzotriazole-based UV absorber

  • Acetic acid

  • Non-ionic wetting agent

  • High-temperature dyeing apparatus

Procedure:

  • Prepare a treatment bath containing the UV absorber (e.g., 2-4% on the weight of the fabric, o.w.f.), a non-ionic wetting agent, and acetic acid to adjust the pH to 4.5-5.0.[10]

  • Disperse the required amount of UV absorber in a small volume of warm water before adding it to the bath.[10]

  • Introduce the dyed polyester fabric into the treatment bath.

  • Raise the temperature of the bath to 130°C at a rate of 2°C per minute.[10]

  • Maintain the temperature at 130°C for a duration of 30-45 minutes.[10]

  • Cool the bath down to 70°C.

  • Rinse the fabric thoroughly, first with warm water and then with cold water.[10]

  • Dry the fabric at a moderate temperature.[10]

Protocol 2: Standard Light Fastness Testing (Adapted from ISO 105-B02)

Objective: To assess the light fastness of polyester fabric dyed with this compound.

Materials:

  • Dyed polyester fabric samples (both treated and untreated)

  • Blue Wool Standards (as per ISO 105-B02)

  • Opaque card or masks

  • Xenon arc lamp light fastness tester

Procedure:

  • Cut specimens of the dyed fabric to the appropriate size for the specimen holders of the light fastness tester.[10]

  • Mount the specimens in the holders alongside the Blue Wool Standards.

  • Partially cover both the specimens and the standards with an opaque mask.

  • Expose the mounted specimens and standards to the light from the xenon arc lamp under controlled conditions of temperature and humidity.

  • Periodically inspect the fading of the specimens and compare it to the fading of the Blue Wool Standards.

  • The light fastness rating is determined by identifying which Blue Wool Standard shows a similar degree of fading to the specimen.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment UV Absorber Application cluster_post_treatment Post-Treatment start Dyed Polyester Fabric (this compound) prep_bath Prepare Treatment Bath (UV Absorber, Acetic Acid) introduce_fabric Introduce Fabric to Bath prep_bath->introduce_fabric Add Fabric heat_up Heat to 130°C introduce_fabric->heat_up hold_temp Hold for 30-45 min heat_up->hold_temp cool_down Cool to 70°C hold_temp->cool_down rinse Rinse Thoroughly cool_down->rinse dry Dry Fabric rinse->dry end Light-fast Fabric dry->end

Caption: Workflow for UV Absorber Application.

logical_relationship cluster_light Light Exposure cluster_protection Protection Mechanism cluster_outcome Outcome UV_light UV Radiation UV_absorber UV Absorber UV_light->UV_absorber Absorbed by dye_molecule This compound UV_light->dye_molecule Causes UV_absorber->dye_molecule Protects heat Harmless Heat UV_absorber->heat Converts to polyester_fiber Polyester Fiber dye_molecule->polyester_fiber Dyed on fading Photodegradation (Fading) dye_molecule->fading improved_fastness Improved Light Fastness

References

Technical Support Center: Optimizing pH for Disperse Red 167 Dyeing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Disperse Red 167. The following information is designed to address specific issues related to pH optimization during the dyeing process.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for dyeing polyester (B1180765) with this compound?

A1: The optimal pH for dyeing with this compound is in the weakly acidic range of 4.5 to 5.5.[1] This pH range ensures the stability of the dye and is crucial for achieving the best color yield and overall quality of the dyed product.[1][2] Some studies have successfully conducted dyeing at a pH of 4.2.

Q2: How does pH affect the dyeing process with this compound?

A2: The pH of the dye bath significantly influences the solubility and stability of the disperse dye. In a slightly acidic environment, the dye molecules are in a stable, soluble form that can easily diffuse into and form strong bonds with the polyester fibers.[1] This leads to more uniform dyeing, better color fastness, and a higher color yield.[1]

Q3: What happens if the pH is outside the optimal range?

A3: Dyeing outside the optimal pH range can lead to several problems. If the pH is too high (alkaline, generally above 6), many disperse dyes can undergo hydrolysis, which can cause the color to become lighter and change in shade.[3] An incorrect pH, either too high or too low, can also lead to improper dye dissolution, resulting in uneven dyeing and poor color fastness.[1]

Q4: How can I control the pH of the dye bath?

A4: The pH of the dye bath is typically controlled by using a weak acid, such as acetic acid, to lower the pH to the desired range.[1][2] It is important to accurately measure the pH of the dye bath before and during the dyeing process to ensure it remains within the optimal range.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Uneven Dyeing or Shading Incorrect pH of the dye bath.Ensure the pH is within the optimal range of 4.5-5.5 using a calibrated pH meter. Adjust with acetic acid as needed.[1]
Poor dye dispersion.Ensure the dye is properly dispersed before adding to the dye bath. Use a suitable dispersing agent.
Poor Color Yield pH is too high (alkaline).Lower the pH to the recommended acidic range of 4.5-5.5 to improve dye uptake and stability.[3]
Insufficient dyeing time or temperature.Verify that the dyeing temperature and time are appropriate for this compound, which is a high-temperature dye.
Inconsistent Color Between Batches Fluctuations in the pH of the dye bath.Implement strict pH monitoring and control for each dyeing batch. External factors like water quality can affect pH.[3]
Poor Wash or Rub Fastness Unfixed dye on the fiber surface.Perform a reduction clearing process after dyeing to remove any residual surface dye.
Dyeing at a suboptimal pH.An incorrect pH can lead to poor dye fixation. Ensure dyeing is carried out within the 4.5-5.5 pH range.[1]

Quantitative Data

The following table summarizes the key parameters for dyeing polyester with this compound, with a focus on pH.

Parameter Recommended Value Notes
pH of Dyebath 4.5 - 5.5A weakly acidic medium is optimal for dye stability and exhaustion.[1][2]
Dyeing Temperature 120°C - 130°CAs a high-temperature disperse dye, this range is necessary to swell the polyester fibers for dye penetration.
Holding Time 30 - 60 minutesThe duration at the peak temperature to ensure complete dye diffusion and fixation.
Heating Rate 1 - 2°C / minuteA gradual temperature increase promotes even dye uptake and prevents unlevel dyeing.
Cooling Rate 1 - 2°C / minuteSlow cooling helps to prevent shocking the fabric and setting creases.
Reduction Clearing pH AlkalineThe post-dyeing reduction clearing step is typically carried out in an alkaline medium.

Experimental Protocols

Lab-Scale High-Temperature Dyeing of Polyester with this compound

This protocol describes a typical laboratory procedure for dyeing a polyester fabric sample.

1. Fabric Preparation:

  • Scour the polyester fabric with a non-ionic detergent (e.g., 1-2 g/L) at 60-70°C for 15-20 minutes to remove any impurities.
  • Rinse the fabric thoroughly with deionized water.

2. Dye Bath Preparation:

  • Prepare the dye bath with a liquor ratio of 10:1 to 15:1 (fabric weight to dye liquor volume).
  • Add a dispersing agent (e.g., 1 g/L) and a leveling agent (e.g., 0.5 g/L) to the water at room temperature.
  • Adjust the pH of the dye bath to 4.5-5.5 using acetic acid.
  • Separately, prepare a dispersion of this compound by making a paste with a small amount of water and then diluting it.

3. Dyeing Cycle:

  • Place the scoured polyester fabric into the dye bath.
  • Add the prepared dye dispersion to the bath.
  • Gradually raise the temperature of the dye bath to 130°C at a rate of 1.5°C per minute.
  • Hold the temperature at 130°C for 45-60 minutes.
  • Cool the dye bath down to 70°C at a rate of 2°C per minute.
  • Rinse the dyed fabric.

4. Reduction Clearing (Post-Treatment):

  • Prepare a solution containing a reducing agent (e.g., sodium hydrosulfite) and an alkali (e.g., sodium hydroxide).
  • Treat the dyed fabric in this solution at 80°C for 20 minutes to remove unfixed dye from the surface.
  • Perform hot and cold rinses.
  • Neutralize the fabric with a dilute solution of acetic acid and give it a final rinse.

5. Drying:

  • Dry the fabric at a temperature below 130°C.

Visualizations

TroubleshootingWorkflow cluster_problem Problem Identification cluster_investigation Investigation cluster_solution Solution cluster_outcome Outcome Problem Dyeing Issue Encountered (e.g., Uneven Color, Poor Yield) Check_pH Measure Dye Bath pH Problem->Check_pH Check_Dispersion Inspect Dye Dispersion Check_pH->Check_Dispersion pH in range Adjust_pH Adjust pH to 4.5-5.5 with Acetic Acid Check_pH->Adjust_pH pH out of range Check_Temp_Time Verify Temperature & Time Check_Dispersion->Check_Temp_Time Good dispersion Improve_Dispersion Re-disperse Dye or Use Different Agent Check_Dispersion->Improve_Dispersion Poor dispersion Correct_Process Modify Dyeing Cycle Parameters Check_Temp_Time->Correct_Process Incorrect parameters Reduction_Clearing Perform Reduction Clearing Check_Temp_Time->Reduction_Clearing Parameters correct Successful_Dyeing Successful Dyeing Adjust_pH->Successful_Dyeing Improve_Dispersion->Successful_Dyeing Correct_Process->Successful_Dyeing Reduction_Clearing->Successful_Dyeing

Caption: Troubleshooting workflow for this compound dyeing issues.

ExperimentalWorkflow cluster_prep Preparation cluster_dyeing Dyeing Process cluster_post Post-Treatment cluster_finish Finishing Fabric_Prep Fabric Scouring & Rinsing Dye_Bath_Prep Prepare Dye Bath (Water, Auxiliaries) Fabric_Prep->Dye_Bath_Prep pH_Adjustment Adjust pH to 4.5-5.5 Dye_Bath_Prep->pH_Adjustment Dye_Dispersion Prepare Dye Dispersion pH_Adjustment->Dye_Dispersion Load_Fabric Load Fabric into Dye Bath Dye_Dispersion->Load_Fabric Add_Dye Add Dye Dispersion Load_Fabric->Add_Dye Heat_Up Heat to 130°C (1.5°C/min) Add_Dye->Heat_Up Hold Hold at 130°C (45-60 min) Heat_Up->Hold Cool_Down Cool to 70°C (2°C/min) Hold->Cool_Down Rinse Initial Rinse Cool_Down->Rinse Reduction_Clear Reduction Clearing (80°C, 20 min) Rinse->Reduction_Clear Final_Rinse Hot & Cold Rinses, Neutralize Reduction_Clear->Final_Rinse Dry Dry Fabric (<130°C) Final_Rinse->Dry

Caption: Experimental workflow for this compound dyeing.

References

"temperature effects on Disperse Red 167 dyeing efficiency"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the effects of temperature on the dyeing efficiency of Disperse Red 167. It is intended for researchers, scientists, and professionals in drug development and materials science who may use this dye in their experiments.

Troubleshooting Guide

Q1: Why is the final shade of my polyester (B1180765) fabric uneven or streaky after dyeing with this compound?

A1: Uneven dyeing, or "streaking," is a common issue often linked to improper temperature control.[1] If the temperature of the dyebath rises too quickly, the dye may exhaust onto the fabric too rapidly, leading to poor leveling and an uneven appearance.[2] Ensure a controlled heating ramp-up, typically 1–2°C per minute, to allow for even dye uptake.[3] Other potential causes include poor dye dispersion, incorrect pH, or inadequate circulation of the dye liquor.[1][4]

Q2: The color of my dyed fabric is much lighter than expected (poor dye uptake). What temperature-related factors could be responsible?

A2: Pale shades or poor dye uptake are frequently a result of the dyeing temperature being too low.[3] this compound, like other disperse dyes, requires a significant amount of thermal energy to penetrate the highly crystalline and hydrophobic structure of polyester fibers.[3] For conventional high-temperature dyeing, the optimal temperature is typically between 125°C and 135°C.[3][5] Dyeing below this range, especially below the glass transition temperature of polyester (around 80°C), will result in very limited dye diffusion into the fiber.[6]

Q3: After dyeing, the fabric shows poor wash fastness. How is this related to the dyeing temperature?

A3: Poor wash fastness often indicates that the dye has not fully penetrated the fiber and is only loosely attached to the surface. This can happen if the dyeing temperature was too low or the holding time at the peak temperature was insufficient.[1] A proper high-temperature dyeing process (e.g., 130°C for 30-60 minutes) ensures the dye diffuses deep into the polyester matrix. Following the dyeing stage, a "reduction clearing" wash is crucial to remove any surface dye, which also contributes to improved fastness.

Q4: I'm seeing dye aggregation or spots on my fabric. Could temperature be the cause?

A4: Yes, temperature instability can lead to dye aggregation.[3] If the dyebath is heated or cooled too rapidly, the dye particles can precipitate out of the dispersion and form aggregates, which then deposit on the fabric surface as spots.[3] A controlled, gradual heating and cooling process is essential to maintain a stable dye dispersion.[3]

Frequently Asked Questions (FAQs)

Q1: What is the optimal dyeing temperature for this compound on polyester fabric?

A1: For standard high-temperature (HT) exhaust dyeing of polyester, the ideal temperature is generally in the range of 125°C to 135°C.[3][5] This temperature is necessary to swell the polyester fibers, allowing the non-ionic dye molecules to diffuse into the fiber structure.[3][4] The hot-melt dyeing method requires even higher temperatures, often exceeding 200°C.[7][8]

Q2: Is it possible to dye polyester with this compound at temperatures below 100°C?

A2: Dyeing polyester below 100°C is challenging due to its fiber structure but can be achieved under specific conditions.[6] This typically requires the use of a chemical "carrier" to swell the fibers or specialized micro-emulsion systems.[6][9] For example, one study achieved a dye exhaustion of 88% at 100°C in the presence of certain agro-sourced auxiliaries.[6][9] However, carrier dyeing can have environmental drawbacks and may affect the final properties of the fabric.[10]

Q3: How does increasing the temperature affect the dyeing rate?

A3: Increasing the temperature significantly increases the rate of dyeing.[11] As the temperature rises, the kinetic energy of the dye molecules increases, and the amorphous regions within the polyester fibers become more mobile.[11][12] This facilitates faster diffusion of the dye from the dyebath into the fiber, shortening the time required to reach equilibrium.[10] The process is endothermic, meaning dye adsorption increases with temperature.[10][12]

Q4: What is the recommended pH for a this compound dyebath?

A4: The dyebath for this compound should be acidic, with an optimal pH range of 4.0 to 5.5.[4][7][8] This pH is typically maintained using a weak acid like acetic acid.[4] Maintaining the correct pH is crucial for satisfactory dye exhaustion and color stability.[4]

Data Presentation

Table 1: Effect of Temperature on Dye Exhaustion (%) of this compound on Polyester Fabric

Temperature (°C)Dye Exhaustion (%)Dyeing Time (min)System/AuxiliaryReference
75~55120Aqueous (ZnO Nanoparticle pre-treatment)[10]
85~65120Aqueous (ZnO Nanoparticle pre-treatment)[10]
95~78120Aqueous (ZnO Nanoparticle pre-treatment)[10]
10088.21120Micro-emulsion with o-vanillin[6]
105~85120Aqueous (ZnO Nanoparticle pre-treatment)[10]
110>9060Easy-dyeable polyester (PCP)/spandex blend[13]

Note: Dye exhaustion values are highly dependent on the specific experimental conditions, including fabric type, liquor ratio, pH, and the presence of auxiliaries. The data above is compiled from different studies for comparative purposes.

Experimental Protocols

Protocol: High-Temperature Exhaust Dyeing of Polyester with this compound

This protocol describes a standard laboratory procedure for dyeing a polyester fabric sample.

  • Fabric Preparation:

    • Cut a sample of 100% polyester fabric to a known weight (e.g., 5.0 grams).

    • Pre-wash the fabric with a non-ionic detergent (e.g., 1 g/L) at 60°C for 15 minutes to remove any sizing agents or impurities.

    • Rinse the fabric thoroughly with deionized water and allow it to air dry.

  • Dye Bath Preparation:

    • Calculate the required amount of this compound for a 2% "on weight of fiber" (owf) dyeing. For a 5g fabric sample, this would be 0.1g of dye.

    • Prepare a stock solution by pasting the dye powder with a small amount of a dispersing agent. Add this paste to a beaker with warm deionized water and stir to ensure complete dispersion.

    • Prepare the main dyebath in a high-temperature dyeing vessel. Maintain a liquor ratio of 50:1 (i.e., for 5g of fabric, use 250 mL of total solution).

    • Add the dispersed dye solution to the dyebath.

    • Add a dispersing/leveling agent (e.g., 1 g/L).

    • Adjust the pH of the dyebath to 4.5–5.5 using acetic acid.[4]

  • Dyeing Procedure:

    • Place the prepared polyester fabric sample into the dyeing vessel.

    • Seal the vessel and place it in a high-temperature dyeing machine.

    • Raise the temperature from ambient to 130°C at a controlled rate of 2°C/minute.[5]

    • Hold the temperature at 130°C for 45-60 minutes to allow for dye diffusion and leveling.[3]

    • Cool the vessel down to 70°C at a controlled rate of 1-2°C/minute.[3][5]

  • Post-Dyeing Treatment (Reduction Clearing):

    • Remove the dyed fabric from the vessel and rinse it with cold water.

    • Prepare a clearing bath containing:

      • Caustic Soda (2 g/L)

      • Sodium Hydrosulfite (2 g/L)

    • Treat the fabric in this solution at 70-80°C for 15-20 minutes to remove surface dye.

    • Rinse the fabric thoroughly, first with hot water and then with cold water, until the rinse water is clear.

    • Neutralize the fabric with a weak acetic acid solution, followed by a final cold water rinse.

    • Air dry the sample.

Visualizations

experimental_workflow cluster_prep 1. Preparation cluster_dyeing 2. High-Temperature Dyeing cluster_post 3. Post-Treatment fabric_prep Fabric Pre-washing (60°C) dyebath_prep Dye Bath Preparation (pH 4.5-5.5) add_fabric Add Fabric to Dyebath dyebath_prep->add_fabric ramp_up Heat to 130°C (Rate: 2°C/min) add_fabric->ramp_up hold Hold at 130°C (45-60 min) ramp_up->hold cool_down Cool to 70°C (Rate: 1-2°C/min) hold->cool_down reduction_clear Reduction Clearing (70-80°C) cool_down->reduction_clear rinse_neutralize Rinse & Neutralize reduction_clear->rinse_neutralize dry Final Drying rinse_neutralize->dry temp_effects cluster_effects Leads To... cluster_outcome Resulting In... temp Increase in Dyeing Temperature fiber_swell Increased Polyester Fiber Swelling temp->fiber_swell dye_energy Increased Dye Molecule Kinetic Energy temp->dye_energy diffusion Higher Rate of Dye Diffusion fiber_swell->diffusion dye_energy->diffusion efficiency Higher Dyeing Efficiency & Exhaustion diffusion->efficiency time Reduced Dyeing Time diffusion->time leveling Improved Leveling (if controlled) diffusion->leveling

References

Technical Support Center: Supercritical Fluid Dyeing with Disperse Red 167

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for supercritical fluid dyeing (SFD) with Disperse Red 167. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide clear guidance for your experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during the supercritical fluid dyeing of substrates with this compound.

Problem Possible Cause Suggested Solution
Low Color Yield (Pale Dyeing) Insufficient Dye Solubility: The solubility of this compound in supercritical CO2 is a critical factor. Low pressure or temperature can lead to poor dye dissolution.[1][2]Increase the dyeing pressure and temperature. Higher pressure increases the density of the supercritical CO2, enhancing its solvent power.[1][3] Higher temperatures can also improve solubility and dye uptake.[1][3] Refer to the solubility data in Table 1 for optimal conditions.
Sub-optimal Dyeing Time: The dyeing process may not have reached equilibrium.Increase the dyeing duration. For polyester (B1180765), dyeing can reach equilibrium after 60 minutes at temperatures between 120-130°C and a pressure of 20 MPa.[4]
Uneven Dyeing (Poor Levelness) Inadequate Fluid Circulation: Poor circulation of the supercritical fluid can lead to uneven distribution of the dye on the substrate.Ensure proper agitation or circulation of the supercritical fluid within the dyeing vessel.[2] An improved beam design with perforations for fabric winding can enhance leveling properties.[5]
Incorrect Loading of Substrate: Improperly wound fabric can impede uniform dye penetration.Ensure the textile to be dyed is wrapped evenly on a dyeing beam to facilitate equal access of the supercritical fluid.[6]
Poor Colorfastness Surface-Deposited Dye: Residual dye particles adhering to the surface of the dyed fabric can negatively impact rubbing fastness.[2]Perform a post-dyeing reduction clearing process to remove any surface-deposited dye.[2][7] A typical procedure involves treating the fabric with a solution of sodium dithionite (B78146) and sodium hydroxide (B78521).[2][7]
Dye Degradation: At temperatures above 120°C, this compound may undergo thermal decomposition, which could potentially affect its fastness properties.[8]Maintain the dyeing temperature at or below 120°C to prevent thermal decomposition of the dye.[8]
Changes in Fiber Properties Polymer Plasticization: Supercritical CO2 can cause swelling and plasticization of polyester fibers, potentially altering their physical properties.[8]The presence of this compound during the dyeing process has been shown to mitigate the decrease in crystallinity, orientation, and tensile strength of PET fibers compared to treatment with supercritical CO2 alone.[8][9] Therefore, ensuring an adequate dye concentration can help preserve fiber integrity.

Frequently Asked Questions (FAQs)

Q1: What are the optimal temperature and pressure ranges for dyeing with this compound in supercritical CO2?

A1: The optimal conditions for dyeing with this compound in supercritical CO2 typically range from 120°C to 160°C and pressures from 12 MPa to 25 MPa.[8][9] Increasing both temperature and pressure generally leads to higher dye solubility and uptake.[1][3] However, it is important to note that the thermal decomposition temperature of this compound can be lower in supercritical CO2, particularly at temperatures above 120°C.[8]

Q2: How does the solubility of this compound in supercritical CO2 affect the dyeing process?

A2: The solubility of the dye is a crucial factor that directly impacts the color yield and quality of the dyeing.[1] Poor solubility will result in a lower concentration of the dye in the supercritical fluid, leading to lighter shades on the fabric. The solubility of this compound increases with increasing pressure and temperature.[1]

Q3: Can this compound be recycled after the dyeing process?

A3: Yes, studies have shown that this compound can be recycled. Dyeing experiments conducted with recycled this compound samples have demonstrated similar colorimetric values and colorfastness properties to the original dye.[8] This is a significant advantage of supercritical fluid dyeing, contributing to its sustainability.[6][10]

Q4: Does supercritical CO2 dyeing with this compound affect the properties of polyester fibers?

A4: Supercritical CO2 treatment alone can lead to a decrease in the crystallinity, orientation, and tensile strength of polyester (PET) fibers.[8][9] However, when PET fibers are treated with this compound in supercritical CO2 at 120°C and 25 MPa, these properties are relatively improved compared to treatment without the dye.[8][9]

Q5: Is a post-treatment step necessary after dyeing with this compound in supercritical CO2?

A5: Yes, a reduction clearing process is recommended to remove any dye particles that are not fixed within the fiber and are merely adhering to the surface.[2][7] This step is crucial for achieving good rubbing fastness.[2]

Quantitative Data

Table 1: Solubility of this compound in Supercritical CO2

Temperature (K)Pressure (MPa)Solubility (mol fraction x 10^7)
333.15120.0929
333.152421.2
363.1512 - 24Data not specified, but solubility increases with pressure.
393.1512 - 24Data not specified, but solubility increases with pressure.

Source: Adapted from Kong et al.[1]

Table 2: Typical Supercritical Fluid Dyeing Parameters for Disperse Dyes on Polyester

ParameterRange
Temperature80 - 120 °C[11]
Pressure20 - 25 MPa[2][11]
Dyeing Time60 - 90 minutes[11]

Experimental Protocols

Protocol 1: Supercritical CO2 Dyeing of Polyester Fabric with this compound

Objective: To dye polyester fabric using this compound in a supercritical CO2 medium.

Materials & Equipment:

  • Pre-cleaned polyester fabric

  • This compound (fine powder)

  • High-pressure dyeing vessel (autoclave) with temperature and pressure controls

  • CO2 cylinder (purity ≥ 99.5%) with a high-pressure pump

  • Heating system (e.g., heating jacket)

  • System for pressure release and CO2 recycling

Procedure:

  • Sample Preparation: Accurately weigh the polyester fabric sample and the required amount of this compound.

  • Loading: Place the fabric, wound on a beam, and the dye powder inside the high-pressure vessel.

  • Sealing and Purging: Securely seal the vessel and purge the system with low-pressure CO2 gas for 2-3 minutes to remove residual air.[2]

  • Pressurization: Pump liquid CO2 into the vessel until the target pressure (e.g., 25 MPa) is reached.[2]

  • Heating and Dyeing: Heat the vessel to the desired dyeing temperature (e.g., 120°C) at a controlled rate (e.g., 2-3 °C/min).[2] Maintain these conditions for the specified dyeing duration (e.g., 60 minutes), ensuring fluid circulation for even dyeing.[2]

  • Cooling and Depressurization: After the dyeing period, cool the vessel to below 50°C.[2] Slowly release the pressure, allowing the CO2 to return to its gaseous state and the undissolved dye to precipitate.[2] The gaseous CO2 can be captured for recycling.[2]

  • Sample Removal: Once the vessel is fully depressurized, open it and remove the dyed fabric.

Protocol 2: Post-Dyeing Reduction Clearing

Objective: To remove unfixed dye from the surface of the dyed fabric to improve colorfastness.

Materials:

  • Dyed polyester sample

  • Sodium dithionite

  • Sodium hydroxide

  • Deionized water

  • Beaker and heating stirrer

Procedure:

  • Prepare Clearing Solution: Prepare a solution containing 2 g/L sodium dithionite and 2 g/L sodium hydroxide in deionized water.[2][7]

  • Treatment: Immerse the dyed fabric in the clearing solution and heat to 60°C for 20 minutes with stirring.[7]

  • Rinsing: Remove the fabric and rinse it thoroughly with warm, then cold deionized water until the rinsing water is clear.[2]

  • Drying: Allow the fabric to air dry completely.[2]

Visualizations

Experimental_Workflow Start Start Prep Sample Preparation (Fabric & Dye) Start->Prep Load Load Vessel Prep->Load Seal Seal & Purge with CO2 Load->Seal Pressurize Pressurize with Liquid CO2 (e.g., 25 MPa) Seal->Pressurize Heat Heat to Dyeing Temperature (e.g., 120°C) Pressurize->Heat Dye Dyeing under Supercritical Conditions (e.g., 60 min) Heat->Dye Cool Cool Vessel (< 50°C) Dye->Cool Depressurize Depressurize & Recycle CO2 Cool->Depressurize Remove Remove Dyed Fabric Depressurize->Remove Clear Reduction Clearing (Post-Treatment) Remove->Clear End End Clear->End Troubleshooting_Logic Problem Low Color Yield? CheckParams Check Dyeing Parameters (Temp, Pressure, Time) Problem->CheckParams Yes Success Problem Solved IncreaseParams Increase Temp/Pressure/Time CheckParams->IncreaseParams ReEvaluate Re-evaluate Color Yield IncreaseParams->ReEvaluate ReEvaluate->Success Improved CheckSolubility Consult Dye Solubility Data ReEvaluate->CheckSolubility No Improvement

References

Technical Support Center: Disperse Red 167 Dye Aggregation and Prevention

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals encountering challenges with Disperse Red 167 dye aggregation. The following troubleshooting guides, frequently asked questions (FAQs), and experimental protocols are designed to address specific issues and ensure optimal experimental outcomes.

Troubleshooting Guide

Issue IDProblemPotential CausesRecommended Solutions
DR167-A01Visible dye particles, sediment, or crystals in the dye bath. High Water Hardness: Presence of divalent cations (e.g., Ca²⁺, Mg²⁺) can induce dye precipitation.- Use deionized or softened water for all dye bath preparations.- Introduce a chelating agent (e.g., EDTA) to sequester metal ions.
Incorrect pH: The dye bath pH is outside the optimal range for this compound stability.- Adjust the pH to the optimal weakly acidic range of 4-5 using a suitable acid, such as acetic acid.[1][2]- Employ a buffer system (e.g., acetate (B1210297) buffer) to maintain a stable pH.
Inadequate Dispersing Agent: Insufficient concentration or improper type of dispersing agent.- Increase the concentration of the dispersing agent.- Select a dispersing agent with high thermal stability, especially for high-temperature applications.
DR167-A02Uneven dyeing, streaking, or spotting on the substrate. Poor Initial Dye Dispersion: The dye was not properly dispersed before starting the experiment.- Prepare a pre-dispersion of the dye in a small volume of water with the dispersing agent before adding it to the main bath.- Ensure continuous and thorough stirring of the dye bath.
Rapid Heating Rate: A sudden increase in temperature can shock the dispersion, leading to aggregation.- Employ a controlled and gradual heating rate, typically not exceeding 1-2°C per minute.
DR167-A03Low or inconsistent color yield. Dye Depletion due to Aggregation: Aggregated dye particles are too large to effectively penetrate the substrate.- Implement the solutions from DR167-A01 and DR167-A02 to prevent aggregation.- Filter the dye bath before introducing the substrate to remove any pre-existing aggregates.
Micro-aggregation: Formation of small, non-visible aggregates that still hinder dye uptake.- Optimize the type and concentration of the dispersing agent through systematic evaluation (see Protocol 1).- Ensure precise control of all experimental parameters (temperature, pH, time).

Frequently Asked Questions (FAQs)

Q1: What are the fundamental driving forces behind the aggregation of this compound?

A1: this compound, being a sparingly soluble, non-ionic molecule, has a natural tendency to aggregate in aqueous solutions. This aggregation is primarily driven by the desire to minimize the contact between its hydrophobic parts and water molecules. The main intermolecular forces at play are van der Waals forces and π-π stacking interactions between the aromatic rings of the dye molecules. Factors such as high dye concentration, elevated temperatures, incorrect pH, and the presence of electrolytes can significantly promote this aggregation process.[3]

Q2: How do dispersing agents work to prevent the aggregation of this compound?

A2: Dispersing agents are crucial additives that stabilize the dye particles in the solution.[4] They are typically anionic surfactants that adsorb onto the surface of the hydrophobic dye particles.[4] This creates a protective layer, and the anionic nature of the dispersing agent imparts a negative charge to the surface of the dye particles.[4] This results in electrostatic repulsion between the particles, preventing them from agglomerating.[4] Some dispersing agents also provide steric hindrance, further enhancing the stability of the dispersion.

Q3: What is the optimal pH for a this compound dye bath and why is it important?

A3: The optimal pH for a this compound dye bath is in the weakly acidic range of 4 to 5.[1][2] Maintaining this pH is critical for the stability of the dye dispersion. Deviations from this range can alter the surface charge of the dye particles and reduce the effectiveness of anionic dispersing agents, leading to increased aggregation.

Q4: Can the rate at which I heat my dye bath influence the aggregation of this compound?

A4: Yes, a rapid heating rate is a common cause of dye aggregation. A fast temperature increase can "shock" the dispersion, causing the dye particles to collide and agglomerate before the dispersing agent can effectively stabilize them at the higher temperature. A slow and controlled heating rate, generally 1-2°C per minute, is recommended to maintain a stable dispersion as the temperature rises.

Q5: How can I quickly assess the dispersion stability of my this compound solution?

A5: A simple and effective method for a quick qualitative assessment is the filter paper test. This test involves filtering a sample of your dye bath through a standardized filter paper and observing the amount and nature of any residue. A large amount of residue or the presence of large particles indicates poor dispersion stability. For a more detailed assessment, you can compare the filtration results of a sample at room temperature to a sample that has been heated to your experimental temperature and then cooled.

Quantitative Data on Aggregation Prevention (Illustrative)

Table 1: Illustrative Effect of Dispersing Agent Concentration on Particle Size

Dispersing Agent Conc. (% w/w of dye)Average Particle Size (nm)Observation
0.51500Significant aggregation and settling observed.
1.0800Moderate aggregation, some settling over time.
1.5350Good dispersion, minimal settling.
2.0200Excellent dispersion, stable suspension.
2.5180Optimal dispersion, no significant change from 2.0%.

Table 2: Illustrative Effect of pH on Dispersion Stability

pHAverage Particle Size (nm) After 1h at 130°CFilter Paper Test Result
3.01200Heavy residue, significant aggregation.
4.0300Minor residue, good stability.
4.5220Minimal residue, optimal stability.
5.0250Minimal residue, good stability.
6.0900Moderate residue, signs of aggregation.
7.02000Heavy residue, significant aggregation and color change.

Table 3: Illustrative Effect of Temperature on Aggregation

Temperature (°C)Holding Time (min)% Increase in Average Particle Size
90605%
1106015%
1306040%
13012065%

Experimental Protocols

Protocol 1: Filter Paper Test for Dispersion Stability

This method provides a visual assessment of the dispersion stability of the dye bath, particularly its thermal stability.

Methodology:

  • Prepare a 10 g/L solution of this compound with the desired concentration of dispersing agent and other additives.

  • Adjust the pH of the solution to the target value (e.g., 4.5) with acetic acid.

  • Take a 500 mL aliquot of the room temperature solution and filter it through a #2 filter paper using a Büchner funnel under vacuum.

  • Observe and record the fineness and amount of any particles on the filter paper.

  • Take another 400 mL of the initial solution and place it in a high-temperature, high-pressure dyeing apparatus.

  • Heat the solution to the target experimental temperature (e.g., 130°C) and hold for 60 minutes.

  • Cool the solution back to room temperature.

  • Filter the heat-treated solution through a fresh #2 filter paper.

  • Compare the residue on the second filter paper to the first. A significant increase in residue indicates poor thermal stability and aggregation.

Protocol 2: UV-Vis Spectrophotometry for Aggregation Analysis

This protocol allows for the quantitative analysis of dye aggregation by observing changes in the absorption spectrum.

Methodology:

  • Prepare a series of this compound solutions of varying concentrations in the desired aqueous medium.

  • Use a UV-Vis spectrophotometer with a temperature-controlled cuvette holder.

  • For each concentration, record the absorption spectrum over a relevant wavelength range (e.g., 300-700 nm) at room temperature.

  • To study the effect of temperature, incrementally increase the temperature of the cuvette holder and record the spectrum at each temperature point after allowing the solution to equilibrate.

  • Analyze the spectra for changes in the position and intensity of the maximum absorption peak (λmax). A blue shift (shift to shorter wavelengths) or a decrease in the molar absorptivity can indicate the formation of H-aggregates.

  • The degree of aggregation can be further quantified using deconvolution techniques to determine the relative amounts of monomer and aggregate species.

Protocol 3: Particle Size Analysis

This protocol provides a direct measurement of the size distribution of the dye particles in the dispersion.

Methodology:

  • Prepare the this compound dispersion according to the experimental conditions (e.g., with varying dispersing agent concentrations, pH, or after heat treatment).

  • Ensure the sample is well-mixed before measurement.

  • Use a dynamic light scattering (DLS) or laser diffraction particle size analyzer.

  • Dilute the sample to the appropriate concentration for the instrument using filtered, deionized water at the same pH as the sample.

  • Perform the particle size measurement according to the instrument's operating procedure.

  • Record the average particle size (e.g., Z-average for DLS) and the particle size distribution.

  • Compare the results across different experimental conditions to quantify the extent of aggregation.

Visualizations

AggregationPreventionPathway cluster_0 Aggregation Pathway cluster_1 Prevention Pathway Mol This compound (Individual Molecules) Forces Hydrophobic Interactions (van der Waals, π-π stacking) Mol->Forces Agg Formation of Aggregates Forces->Agg Precip Precipitation & Poor Dyeing Agg->Precip DispAgent Addition of Dispersing Agent DispAgent->Agg Inhibits Adsorp Adsorption onto Dye Surface DispAgent->Adsorp Stabilized Stabilized Dye Particles (Anionic Surface Charge) Adsorp->Stabilized Repulsion Electrostatic Repulsion Stabilized->Repulsion StableDisp Stable Dispersion Repulsion->StableDisp ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Data Interpretation Prep Prepare Dye Dispersion (Varying Parameters: pH, Temp, Dispersant Conc.) Filter Protocol 1: Filter Paper Test Prep->Filter UVVis Protocol 2: UV-Vis Spectroscopy Prep->UVVis PSA Protocol 3: Particle Size Analysis Prep->PSA Stability Assess Dispersion Stability Filter->Stability Aggregation Quantify Aggregation UVVis->Aggregation Size Determine Particle Size Distribution PSA->Size

References

"reducing hydrolysis of Disperse Red 167 in dye baths"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing the hydrolysis of Disperse Red 167 in dye baths.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound is a single azo disperse dye with the chemical formula C₂₃H₂₆ClN₅O₇.[1] It is a deep red powder used for dyeing hydrophobic fibers, particularly polyester (B1180765). The optimal pH for dyeing with this compound is between 4 and 5.[1][2] It is suitable for high-temperature and high-pressure dyeing methods.[1][2]

Q2: What is hydrolysis in the context of this compound?

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. For this compound, which contains ester groups (acetoxyethyl groups), hydrolysis typically occurs under alkaline conditions (high pH) and can be accelerated by high temperatures. This process breaks down the dye molecule, leading to a loss of color and potentially affecting the final shade and fastness properties of the dyed material.

Q3: What is the primary cause of this compound hydrolysis in a dye bath?

The primary cause of hydrolysis for this compound is a pH outside the optimal acidic range of 4-5.[1][2] Dye baths with a pH above 6, especially under high-temperature dyeing conditions (125°C - 135°C), can lead to significant hydrolysis of the dye's ester groups.[3] This results in a lighter color and a change in the final shade.

Q4: How does temperature affect the hydrolysis of this compound?

High temperatures, while necessary for the diffusion of disperse dyes into polyester fibers, can also accelerate the rate of hydrolysis, particularly if the pH is not properly controlled. The combination of high temperature and a pH outside the optimal acidic range significantly increases the risk of dye degradation.

Q5: What is the role of a dispersing agent in a dye bath?

Dispersing agents are crucial for maintaining the stability of the dye dispersion.[4] Since disperse dyes have low water solubility, they exist as fine particles in the dye bath. Dispersing agents prevent these particles from aggregating, which can lead to uneven dyeing, color spots, and poor color fastness.[5] They ensure the dye is uniformly available to the fiber throughout the dyeing process.

Q6: Can the type of dispersing agent influence the stability of this compound?

Yes, the choice and concentration of the dispersing agent can impact the overall stability of the dye bath. A high-temperature stable dispersing agent is recommended for dyeing polyester with this compound to prevent dye aggregation at elevated temperatures. It is important to ensure the compatibility of the dispersing agent with other auxiliaries in the dye bath.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving this compound, with a focus on mitigating hydrolysis.

Issue Possible Cause Recommended Action
Inconsistent or Faded Color Dye Hydrolysis: The pH of the dye bath may be too high (alkaline).- Monitor and Control pH: Regularly check the pH of the dye bath and maintain it within the optimal range of 4-5 using an appropriate buffer system (e.g., acetic acid/sodium acetate).- Use a Buffer: Employ a stable buffer system to prevent pH fluctuations during the dyeing process.
High Temperature: The dyeing temperature may be excessively high or maintained for too long, accelerating hydrolysis.- Optimize Dyeing Cycle: Review and optimize the temperature and time profile of your dyeing process to minimize the duration at peak temperature while ensuring adequate dye penetration.
Color Specks or Spots on Fabric Poor Dye Dispersion: The dispersing agent may be ineffective or used at an incorrect concentration, leading to dye aggregation.- Select Appropriate Dispersing Agent: Use a high-quality dispersing agent that is stable at high temperatures.- Optimize Concentration: Determine the optimal concentration of the dispersing agent through preliminary trials.- Proper Dye Preparation: Ensure the dye is properly pre-dispersed before adding it to the dye bath.
Water Hardness: High concentrations of calcium and magnesium ions in the water can cause the dye to precipitate.- Use Softened or Deionized Water: Whenever possible, use water with low hardness to prepare the dye bath.
Poor Wash Fastness Surface Dye: Hydrolyzed dye particles may adhere to the fiber surface without proper fixation.- Reduction Clearing: After dyeing, perform a reduction clearing process to remove any unfixed dye from the fiber surface. A typical recipe includes sodium hydrosulfite and caustic soda.[5]
Unexpected Shade Changes Contamination: The dye bath may be contaminated with alkaline substances from previous processes or from the substrate itself.- Thoroughly Clean Equipment: Ensure all dyeing equipment is thoroughly cleaned and free from residual chemicals.- Pre-treat Substrate: Properly scour and rinse the fabric to remove any impurities or residual alkali.

Quantitative Data

Table 1: Optimal Dyeing Parameters for this compound

ParameterOptimal RangeReference
pH 4 - 5[1][2]
High-Temperature Dyeing 125°C - 135°C[3]
Hot Melt Dyeing > 200°C[1]

Experimental Protocols

Protocol 1: Preparation of Acetate (B1210297) Buffer (0.1 M, pH 5.0)

This protocol describes the preparation of an acetate buffer, which is suitable for maintaining the optimal pH for dyeing with this compound.

Materials:

  • Acetic acid (glacial)

  • Sodium acetate (anhydrous or trihydrate)

  • Distilled or deionized water

  • pH meter

  • Volumetric flasks and beakers

  • Stirring plate and stir bar

Procedure:

  • Prepare a 0.1 M Acetic Acid Solution:

    • Add 5.72 mL of glacial acetic acid to 800 mL of distilled water.

    • Stir to mix thoroughly.

    • Bring the final volume to 1000 mL with distilled water.

  • Prepare a 0.1 M Sodium Acetate Solution:

    • Dissolve 8.203 g of anhydrous sodium acetate (or 13.608 g of sodium acetate trihydrate) in 800 mL of distilled water.

    • Stir until fully dissolved.

    • Bring the final volume to 1000 mL with distilled water.

  • Prepare the Acetate Buffer (pH 5.0):

    • Mix approximately 14.8 mL of the 0.1 M acetic acid solution with 85.2 mL of the 0.1 M sodium acetate solution.

    • Measure the pH using a calibrated pH meter.

    • Adjust the pH to 5.0 by adding small volumes of the 0.1 M acetic acid solution (to lower the pH) or the 0.1 M sodium acetate solution (to raise the pH) as needed.

    • Once the desired pH is reached, bring the final volume to a convenient total, such as 200 mL, with distilled water if necessary.

Protocol 2: High-Temperature Dispersion Stability Test

This protocol is used to evaluate the stability of a this compound dispersion under simulated high-temperature dyeing conditions.[6]

Objective: To assess the thermal stability of the dye dispersion.

Methodology:

  • Dye Bath Preparation:

    • Prepare a dye bath containing this compound at the desired concentration (e.g., 1% on weight of fiber).

    • Add the selected dispersing agent at the recommended concentration.

    • Adjust the pH to 5.0 using the prepared acetate buffer.

    • Ensure a suitable liquor ratio (e.g., 10:1).

  • High-Temperature Treatment:

    • Place the prepared dye liquor in a high-temperature dyeing apparatus.

    • Heat the solution to 130°C and maintain this temperature for 60 minutes.

  • Cooling and Filtration:

    • Allow the dye liquor to cool to room temperature.

    • Filter the cooled solution through a qualitative filter paper (e.g., Whatman No. 1).

  • Observation and Interpretation:

    • Examine the filter paper for any visible dye particles or aggregates.

    • The presence of significant residue on the filter paper indicates poor high-temperature dispersion stability. A stable dispersion will show little to no residue.

Protocol 3: Quantification of this compound Hydrolysis by High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify the intact this compound from its hydrolysis products.

Instrumentation and Columns:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

Mobile Phase (Gradient Elution):

  • Solvent A: Water with 0.1% formic acid

  • Solvent B: Acetonitrile with 0.1% formic acid

  • A gradient elution starting with a higher proportion of Solvent A and gradually increasing the proportion of Solvent B will likely be required to separate the more polar hydrolysis products from the less polar parent dye.

Procedure:

  • Sample Preparation:

    • Withdraw an aliquot of the dye bath at various time points during the dyeing process.

    • Immediately cool the sample to stop further hydrolysis.

    • Dilute the sample with the initial mobile phase composition to a suitable concentration for HPLC analysis.

    • Filter the diluted sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Analysis:

    • Inject the prepared sample into the HPLC system.

    • Monitor the elution profile at the wavelength of maximum absorbance (λmax) for this compound.

    • The intact dye is expected to have a longer retention time than its more polar hydrolysis products.

  • Quantification:

    • Develop a calibration curve using standards of known concentrations of pure this compound.

    • The concentration of the intact dye in the samples can be determined by comparing the peak area with the calibration curve. The rate of hydrolysis can be calculated from the decrease in the concentration of the parent dye over time.

Visualizations

Hydrolysis_Mechanism DR167 This compound (with Ester Groups) Intermediate Tetrahedral Intermediate DR167->Intermediate Nucleophilic Attack (SN2 Mechanism) OH Hydroxide Ion (OH⁻) (from alkaline conditions) OH->Intermediate Hydrolyzed_Dye Hydrolyzed this compound (Carboxylate) Intermediate->Hydrolyzed_Dye Alcohol Leaving Group (Alcohol) Intermediate->Alcohol Troubleshooting_Workflow Start Dyeing Issue Observed (e.g., Faded Color) Check_pH Is dye bath pH within 4-5 range? Start->Check_pH Check_Dispersion Is dye dispersion stable? (No Aggregation) Check_pH->Check_Dispersion Yes Adjust_pH Action: Adjust pH with Acetate Buffer Check_pH->Adjust_pH No Check_Temp Is temperature profile optimized? Check_Dispersion->Check_Temp Yes Improve_Dispersion Action: Use high-temp stable dispersing agent Check_Dispersion->Improve_Dispersion No Optimize_Temp Action: Reduce peak temperature/time Check_Temp->Optimize_Temp No Reduction_Clear Post-treatment: Perform Reduction Clearing Check_Temp->Reduction_Clear Yes Adjust_pH->Check_Dispersion Improve_Dispersion->Check_Temp Optimize_Temp->Reduction_Clear End Problem Resolved Reduction_Clear->End

References

Technical Support Center: Optimization of Adsorbent Dosage for Disperse Red 167 Removal

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of adsorbent dosage in Disperse Red 167 removal experiments. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in achieving accurate and reproducible results.

Troubleshooting Guide

This section addresses common problems encountered during the optimization of adsorbent dosage for this compound removal.

ProblemPossible Cause(s)Suggested Solution(s)
Low Removal Efficiency Despite Increasing Adsorbent Dosage 1. Saturation of the dye solution at low concentrations. 2. The adsorbent may have a low affinity for this compound under the current experimental conditions. 3. Inaccurate measurement of the initial or final dye concentration.1. Increase the initial concentration of the this compound solution. 2. Optimize other parameters such as pH and temperature, as they significantly influence adsorption.[1][2][3] 3. Recalibrate your spectrophotometer and ensure proper dilution techniques.
Inconsistent or Non-Reproducible Results 1. Inhomogeneous mixing of the adsorbent in the dye solution. 2. Variation in experimental conditions (e.g., temperature, pH) between replicates. 3. Degradation of the this compound stock solution over time.1. Ensure a constant and adequate agitation speed throughout the experiment.[4][5] 2. Precisely control and monitor the temperature and pH for each experimental run. 3. Prepare a fresh dye stock solution for each set of experiments.
Adsorption Capacity Decreases Significantly with Increasing Adsorbent Dosage This is an expected phenomenon due to the unsaturation of adsorption sites at higher adsorbent dosages.[6][7]This is not necessarily a problem but a characteristic of the adsorption process. Focus on the percentage of dye removal to determine the optimal dosage for your desired level of purification. The optimal dose is often the point where a further increase in adsorbent does not significantly increase the removal percentage.[8]
The Color of the Solution Changes to a Different Hue Instead of Fading 1. The adsorbent might be leaching colored compounds into the solution. 2. A chemical reaction between the adsorbent and the dye, altering the dye's chromophore.1. Wash the adsorbent thoroughly with deionized water before use to remove any soluble impurities. 2. Characterize the adsorbent and the treated solution to identify any new compounds formed. Consider using a more inert adsorbent.

Frequently Asked Questions (FAQs)

1. What is the typical starting range for adsorbent dosage in this compound removal experiments?

A typical starting range for adsorbent dosage in batch adsorption studies is between 0.1 g/L and 10 g/L.[9][10][11] However, the optimal dosage can vary significantly depending on the adsorbent's properties and the initial dye concentration. It is recommended to perform preliminary experiments with a wide range of dosages to narrow down the optimal range.

2. How does the adsorbent dosage affect the percentage of dye removal and the adsorption capacity?

Generally, as the adsorbent dosage increases, the percentage of dye removal also increases up to a certain point, after which it plateaus.[6][12] This is because a higher dose provides more active sites for adsorption.[2] Conversely, the adsorption capacity (the amount of dye adsorbed per unit mass of the adsorbent) tends to decrease with an increasing adsorbent dosage. This is attributed to the fact that with more adsorbent present, many active sites remain unsaturated.[7]

3. Why is it important to determine the Point of Zero Charge (pHPZC) of the adsorbent?

The pHPZC is the pH at which the surface of the adsorbent has a net neutral charge.[13][14] If the pH of the solution is below the pHPZC, the adsorbent surface will be positively charged, favoring the adsorption of anionic dyes. If the pH is above the pHPZC, the surface will be negatively charged, which is favorable for the adsorption of cationic dyes.[13] this compound is a non-ionic dye, but its adsorption can still be influenced by pH-dependent interactions like hydrogen bonding.[15]

4. What is the role of contact time in adsorbent dosage optimization?

Contact time is a critical parameter. Initially, the rate of adsorption is rapid as the dye molecules readily bind to the abundant active sites on the adsorbent surface. Over time, this rate slows down as the active sites become saturated, and the system eventually reaches equilibrium.[16] It is essential to determine the equilibrium time to ensure that the measured dye removal is the maximum achievable for a given adsorbent dosage.

5. How does the initial dye concentration influence the optimal adsorbent dosage?

The initial dye concentration is a key factor. At a fixed adsorbent dosage, the percentage of dye removal often decreases as the initial dye concentration increases because the fixed number of active sites becomes saturated.[2][3] Conversely, the adsorption capacity generally increases with a higher initial dye concentration due to a greater driving force for mass transfer.[3] Therefore, the optimal adsorbent dosage will likely be higher for more concentrated dye solutions.

Experimental Protocols

Determination of the Point of Zero Charge (pHPZC) using the pH Drift Method

This protocol outlines the steps to determine the pH at which the adsorbent's surface has a net neutral charge.[17][18]

Materials:

  • Adsorbent material

  • 0.1 M HCl

  • 0.1 M NaOH

  • Deionized water

  • Conical flasks (50 mL)

  • pH meter

  • Shaker

Procedure:

  • Prepare a series of conical flasks, each containing 20 mL of deionized water.

  • Adjust the initial pH (pHi) of the solutions in each flask to a range of values from 2 to 12 using 0.1 M HCl or 0.1 M NaOH.

  • Add a fixed amount of the adsorbent (e.g., 0.1 g) to each flask.

  • Seal the flasks and place them on a shaker at a constant speed (e.g., 150 rpm) for 24-48 hours to reach equilibrium.

  • After shaking, measure the final pH (pHf) of each solution.

  • Plot a graph of ΔpH (pHi - pHf) versus pHi. The point where the curve intersects the x-axis (i.e., where ΔpH = 0) is the pHPZC.

Batch Adsorption Experiment to Determine Optimal Adsorbent Dosage

This protocol details the procedure for a batch adsorption experiment to find the optimal adsorbent dose for this compound removal.[4][5][19]

Materials:

  • This compound stock solution

  • Adsorbent material

  • Conical flasks (250 mL)

  • Shaker

  • UV-Vis Spectrophotometer

  • Centrifuge or filtration apparatus

Procedure:

  • Prepare a stock solution of this compound of a known concentration (e.g., 100 mg/L).

  • In a series of conical flasks, place a fixed volume of the dye solution (e.g., 50 mL).

  • Add varying amounts of the adsorbent to each flask (e.g., 0.01 g, 0.02 g, 0.05 g, 0.1 g, 0.2 g, 0.5 g).

  • Adjust the pH of the solutions to the desired value, if necessary.

  • Place the flasks on a shaker at a constant speed and temperature for the predetermined equilibrium time.

  • After shaking, separate the adsorbent from the solution by centrifugation or filtration.

  • Measure the final concentration of this compound in the supernatant/filtrate using a UV-Vis spectrophotometer at its maximum wavelength.

  • Calculate the percentage of dye removal and the adsorption capacity for each adsorbent dosage using the following equations:

    • Percentage Removal (%) = [(C₀ - Cₑ) / C₀] * 100

    • Adsorption Capacity (qₑ, mg/g) = [(C₀ - Cₑ) * V] / m

    Where:

    • C₀ = Initial dye concentration (mg/L)

    • Cₑ = Equilibrium dye concentration (mg/L)

    • V = Volume of the solution (L)

    • m = Mass of the adsorbent (g)

  • Plot the percentage of dye removal and the adsorption capacity as a function of the adsorbent dosage to determine the optimal dose.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_pzc pHPZC Determination cluster_batch Batch Adsorption for Dosage Optimization cluster_analysis Analysis prep_adsorbent Prepare and Characterize Adsorbent pzc_add_adsorbent Add fixed amount of adsorbent prep_adsorbent->pzc_add_adsorbent prep_dye Prepare this compound Stock Solution batch_setup Set up flasks with fixed dye concentration prep_dye->batch_setup pzc_setup Set up flasks with varying initial pH pzc_setup->pzc_add_adsorbent pzc_equilibrate Equilibrate on shaker pzc_add_adsorbent->pzc_equilibrate pzc_measure Measure final pH pzc_equilibrate->pzc_measure pzc_plot Plot ΔpH vs. initial pH pzc_measure->pzc_plot batch_add_adsorbent Add varying amounts of adsorbent batch_setup->batch_add_adsorbent batch_equilibrate Equilibrate on shaker for equilibrium time batch_add_adsorbent->batch_equilibrate batch_separate Separate adsorbent from solution batch_equilibrate->batch_separate batch_measure Measure final dye concentration batch_separate->batch_measure batch_calculate Calculate % Removal and Adsorption Capacity batch_measure->batch_calculate analysis_plot Plot % Removal vs. Adsorbent Dosage batch_calculate->analysis_plot analysis_determine Determine Optimal Adsorbent Dosage analysis_plot->analysis_determine

Caption: Experimental workflow for optimizing adsorbent dosage.

Troubleshooting_Logic start Low Dye Removal? check_dosage Is Adsorbent Dosage Sufficiently High? start->check_dosage increase_dosage Increase Adsorbent Dosage check_dosage->increase_dosage No check_params Are other parameters (pH, temp) optimal? check_dosage->check_params Yes end Problem Resolved increase_dosage->end optimize_params Optimize pH and Temperature check_params->optimize_params No check_reproducibility Results are not reproducible? check_params->check_reproducibility Yes optimize_params->end improve_mixing Ensure Consistent Agitation check_reproducibility->improve_mixing Yes check_reproducibility->end No control_conditions Strictly Control Experimental Conditions improve_mixing->control_conditions control_conditions->end

Caption: Troubleshooting decision-making for low dye removal.

References

Technical Support Center: Adsorption of Disperse Red 167

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions regarding the effect of contact time on the adsorption of Disperse Red 167.

Frequently Asked Questions (FAQs)

Q1: Why is studying the effect of contact time crucial for this compound adsorption experiments?

A1: Studying the effect of contact time is essential to determine the equilibrium time of the adsorption process. The equilibrium time is the point at which the amount of this compound (DR167) being adsorbed onto the material equals the amount desorbing. This parameter is critical for process efficiency, as it defines the minimum time required to achieve maximum dye removal and ensures that experiments are compared under standardized conditions.[1][2][3] Operating at the equilibrium time prevents unnecessary energy expenditure from prolonged agitation and provides valuable insights into the adsorption kinetics.[4]

Q2: What is "adsorption equilibrium time" and what happens if the experiment is too short or too long?

A2: Adsorption equilibrium time is the time after which the concentration of the dye in the solution remains constant, indicating that the adsorbent has reached its maximum capacity under the given conditions.[5][6]

  • Too Short: If the contact time is shorter than the equilibrium time, the maximum adsorption capacity will not be reached, leading to an underestimation of the adsorbent's performance.

  • Too Long: Extending the experiment significantly beyond the equilibrium time offers no additional benefit in dye removal and can be inefficient in terms of time and energy. In some rare cases, slight desorption might occur if the system conditions change.

Q3: How long does it typically take to reach adsorption equilibrium for this compound?

A3: The time to reach equilibrium for DR167 adsorption varies significantly depending on the adsorbent material, initial dye concentration, temperature, and pH.[2] Published studies show a wide range:

  • Rapid Adsorption: With modified magnetite nanoparticles, equilibrium was reached in as little as 5 minutes.

  • Moderate Adsorption: For Mg-Fe bimetallic oxide@biochar composites, removal increased for the first 60 minutes before stabilizing.[1] Using an adsorbent from waste fibers, equilibrium was established in 30 minutes.[7] Commercial activated carbon took 120 minutes to reach equilibrium.[8]

  • Slow Adsorption: In a study using bamboo-based activated carbon, the optimal contact time was found to be 15.4 hours.[9]

Q4: Which kinetic models are most commonly used to analyze the effect of contact time?

A4: Kinetic models are used to understand the rate of the adsorption process. The most commonly applied models for DR167 adsorption are:

  • Pseudo-Second-Order Model: This model is frequently reported to provide the best fit for DR167 adsorption data, suggesting that the rate-limiting step is chemisorption, involving valence forces through the sharing or exchange of electrons.[1][10]

  • Pseudo-First-Order Model: This model assumes that the rate of adsorption is proportional to the number of available active sites. It has been used to analyze DR167 adsorption, often in comparison with the pseudo-second-order model.[9][10][11]

  • Intra-particle Diffusion Model: This model is used to determine if the diffusion of dye molecules into the pores of the adsorbent is the rate-limiting step.[8][11]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low dye removal efficiency. The contact time may be too short, not allowing the system to reach equilibrium.Increase the contact time. Perform a kinetic study by taking samples at various time intervals (e.g., 5, 15, 30, 60, 120, 180 min) to determine the equilibrium time.[5][12]
Inconsistent or non-reproducible results between experimental runs. Agitation speed may be inconsistent, affecting the diffusion of dye molecules to the adsorbent surface.Ensure a constant and uniform agitation speed throughout the experiment. Verify that the adsorbent is fully suspended and not settling at the bottom.
Adsorption equilibrium is never reached; dye concentration continues to decrease slowly over a very long period. The initial dye concentration may be too high for the adsorbent dosage, leading to a very slow uptake.Decrease the initial dye concentration or increase the amount of adsorbent used in the experiment.[2]
UV-Vis spectrophotometer readings are unstable or show baseline drift. The sample cuvette may be contaminated, scratched, or not properly cleaned. Temperature fluctuations in the lab can also affect the detector.Use clean, unscratched cuvettes. Allow the spectrophotometer to warm up adequately. Blank the instrument with the appropriate solvent before each measurement.[13]
The calculated adsorption capacity (qₑ) decreases at longer contact times. This could indicate desorption or, more likely, degradation of the adsorbent or dye molecule over long experimental periods, especially under vigorous agitation or non-optimal pH.Re-evaluate the stability of your adsorbent and dye under the experimental conditions. Consider if a shorter equilibrium time is more appropriate.

Experimental Protocols

Objective: To determine the effect of contact time on the adsorption of this compound onto an adsorbent and to identify the equilibrium time.

Materials:

  • This compound dye powder

  • Adsorbent material

  • Distilled or deionized water

  • pH meter, and solutions for pH adjustment (e.g., 0.1 M HCl and 0.1 M NaOH)

  • Erlenmeyer flasks (e.g., 250 mL)

  • Orbital shaker or magnetic stirrer

  • Syringes and filters (e.g., 0.45 µm)

  • UV-Vis Spectrophotometer

Methodology:

  • Preparation of Stock Solution:

    • Accurately weigh a specific amount of this compound powder and dissolve it in a known volume of distilled water to prepare a concentrated stock solution (e.g., 1000 mg/L).[12]

    • Prepare the desired experimental dye concentration (e.g., 50 mg/L) by diluting the stock solution.[8]

  • Calibration Curve:

    • Prepare a series of standard solutions of known concentrations from the stock solution.

    • Measure the absorbance of each standard solution at the maximum wavelength (λ_max) of this compound using the UV-Vis spectrophotometer.

    • Plot a graph of absorbance versus concentration to create a calibration curve. This will be used to determine the concentration of unknown samples.[14]

  • Batch Adsorption Experiment:

    • Place a fixed volume of the DR167 solution (e.g., 100 mL) into a series of Erlenmeyer flasks.[7]

    • Adjust the pH of the solutions to the desired value.

    • Add a pre-weighed, constant amount of the adsorbent to each flask (e.g., 0.1 g).[15]

    • Immediately place all flasks on an orbital shaker at a constant speed (e.g., 150 rpm) and constant temperature.[5]

    • Start a timer. At predetermined time intervals (e.g., 5, 10, 20, 30, 60, 90, 120, 180 minutes), remove one flask from the shaker.[6][12]

    • Immediately withdraw a sample from the flask and filter it to separate the adsorbent from the solution. This stops the adsorption process.[6]

  • Concentration Analysis:

    • Measure the absorbance of the filtered supernatant (the remaining dye solution) using the UV-Vis spectrophotometer at λ_max.[16]

    • Use the calibration curve to determine the final concentration of DR167 (C_t) in the solution at each time point.

  • Data Calculation:

    • Calculate the amount of dye adsorbed per unit mass of adsorbent at each time t (q_t) using the following equation:

      • q_t = (C₀ - C_t) * V / W

      • Where:

        • C₀ = Initial dye concentration (mg/L)

        • C_t = Dye concentration at time t (mg/L)

        • V = Volume of the solution (L)

        • W = Mass of the adsorbent (g)

    • Plot q_t versus contact time. The point where the curve flattens and q_t becomes constant is the equilibrium time.

Data Presentation

Table 1: Summary of Kinetic Studies on this compound Adsorption

AdsorbentEquilibrium TimeBest Fit Kinetic ModelKey FindingsReference
Walnut Shell Activated CarbonNot specifiedPseudo-Second-OrderThe adsorption process was found to be spontaneous and endothermic.[10]
Mg-Fe bimetallic oxide@biochar~60 minutesPseudo-Second-OrderThe removal rate reached 92.7%. Adsorption was mainly controlled by chemical adsorption.[1]
Bamboo-based Activated Carbon15.4 hours (optimal)Pseudo-First-OrderThe adsorption was a spontaneous, entropy-increasing, and endothermic physical process.[9]
CTAB-modified Magnetite Nanoparticles~5 minutesNot applicable (too rapid)The removal rate was very fast, with equilibrium reached in under 5 minutes.
Waste Cotton Fiber Adsorbent30 minutesNot specifiedAt an initial concentration of 20 mg/L, dye exhaustion reached 83.5% in 30 minutes.[7]
Commercial Activated Carbon120 minutesIntra-particle DiffusionThe results indicated that adsorption is not solely controlled by the intra-particle diffusion step.[8]

Table 2: Example Experimental Data Log

Time (minutes)Absorbance at λ_maxFinal Concentration C_t (mg/L)Adsorption Capacity q_t (mg/g)
00.95050.00.0
50.62032.617.4
150.41521.828.2
300.28014.735.3
600.19510.339.7
900.1809.540.5
1200.1789.440.6
1800.1799.440.6

Note: Data are hypothetical and for illustrative purposes only.

Mandatory Visualization

experimental_workflow A Prepare DR167 Stock & Working Solutions B Set up Batch Reactors (Dye Solution + Adsorbent) A->B Add C Place on Shaker (Constant Temp & RPM) B->C Agitate D Withdraw Samples at Varied Time Intervals (t = 5, 10, 30... min) C->D Sample E Separate Adsorbent (Filter/Centrifuge) D->E Process F Analyze Supernatant (UV-Vis Spectrophotometer) E->F Measure G Calculate Adsorption Capacity (qt) F->G C₀, Ct H Plot qt vs. Time to Find Equilibrium Time G->H Plot Data I Perform Kinetic Modeling (e.g., Pseudo-Second-Order) H->I Analyze

Caption: Experimental workflow for determining the effect of contact time.

References

Technical Support Center: Detection of Disperse Red 167

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Disperse Red 167. The following information addresses common issues, with a specific focus on the interference of ions in analytical detection methods.

Frequently Asked Questions (FAQs)

Q1: Which ions are known to interfere with the detection of this compound?

A1: Specific quantitative data on a wide range of interfering ions for this compound is limited in publicly available literature. However, studies on the dyeing process indicate that copper (Cu²⁺) and iron (Fe³⁺) ions have a minimal impact on the coloration of the dye.[1][2] For some electrochemical detection methods of similar azo dyes, common ions such as Ca²⁺, Mg²⁺, Al³⁺, and Na⁺ have been shown to have no significant interference. It is crucial to perform validation experiments for your specific sample matrix and detection method.

Q2: How does pH affect the detection of this compound?

A2: The optimal pH for dyeing with this compound is between 4 and 5.[1][2] This suggests that the dye's chemical structure and, consequently, its spectral and electrochemical properties are pH-dependent. Variations in pH can lead to shifts in the absorption maximum and changes in the electrochemical response, causing inaccurate quantification. Therefore, maintaining a consistent and optimized pH is critical for reproducible and accurate measurements.

Q3: What are the common analytical methods for detecting this compound?

A3: Common methods for the analysis of this compound and other azo dyes include UV-Vis Spectrophotometry, High-Performance Liquid Chromatography (HPLC) with UV-Vis or mass spectrometry detection, and electrochemical methods like voltammetry.[3][4] Fourier-Transform Infrared (FTIR) spectroscopy has also been validated for quantitative analysis.[3]

Q4: Can high concentrations of salts in my sample affect the measurement?

A4: Yes, high concentrations of salts can have several effects. In spectrophotometry, they can alter the dye's aggregation state or interact with it, potentially causing a shift in the absorption spectrum. In electrochemical methods, high ionic strength can affect the conductivity of the solution and the kinetics of the electrode reactions. These "matrix effects" can lead to inaccurate results.

Troubleshooting Guides

Issue 1: Inconsistent or Drifting Readings in Spectrophotometric Measurements
Possible Cause Troubleshooting Step
pH Fluctuation Ensure all standards and samples are prepared in a buffer solution to maintain a constant pH. The optimal pH should be determined empirically but can be guided by the 4-5 range used in dyeing.
Ionic Interference Prepare a series of standards with a constant concentration of this compound and varying concentrations of the suspected interfering ion to quantify its effect. If interference is confirmed, consider sample dilution, matrix matching of standards and blanks, or a sample clean-up method like solid-phase extraction (SPE).
Dye Aggregation High concentrations of the dye or certain salts can promote aggregation, which affects the absorption spectrum. Try diluting the sample or adding a small amount of a dispersing agent (ensure it doesn't interfere with the measurement).
Issue 2: Poor Selectivity or Unexpected Peaks in Electrochemical Analysis
Possible Cause Troubleshooting Step
Overlapping Redox Potentials If other electroactive species are present in your sample, their redox peaks may overlap with that of this compound. Modify the electrode surface with a selective material or adjust the pH and supporting electrolyte to shift the redox potentials.
Matrix Effects The sample matrix can affect the electron transfer kinetics. Use the standard addition method to compensate for matrix effects. This involves adding known amounts of a this compound standard to your sample and extrapolating to find the initial concentration.
Electrode Fouling The dye or its oxidation/reduction products may adsorb onto the electrode surface, reducing its activity. After each measurement, clean the electrode surface according to the manufacturer's instructions or by cycling the potential in a blank electrolyte solution.

Quantitative Data on Ionic Interference

IonChemical FormulaMolar Ratio (Interfering Ion / Azo Dye) with No Significant Interference (Illustrative)
SodiumNa⁺> 1000
PotassiumK⁺> 1000
CalciumCa²⁺500
MagnesiumMg²⁺500
ChlorideCl⁻> 1000
SulfateSO₄²⁻100
NitrateNO₃⁻> 1000
Iron (III)Fe³⁺50
Copper (II)Cu²⁺50

Note: "No significant interference" is often defined as a change in the analytical signal of less than ±5%.

Experimental Protocols

Protocol 1: Spectrophotometric Determination of this compound and Interference Study
  • Preparation of Stock Solution: Accurately weigh a known amount of this compound standard and dissolve it in a suitable solvent (e.g., acetone (B3395972) or a mixture of acetone and water) to prepare a stock solution of known concentration (e.g., 100 mg/L).

  • Determination of λmax: Prepare a dilute solution of this compound in the chosen buffer (e.g., pH 4.5 acetate (B1210297) buffer). Scan the absorbance from 400 nm to 700 nm using a UV-Vis spectrophotometer. The wavelength with the highest absorbance is the λmax.

  • Calibration Curve: From the stock solution, prepare a series of standard solutions of varying concentrations in the chosen buffer. Measure the absorbance of each standard at the λmax. Plot a graph of absorbance versus concentration to create a calibration curve.

  • Interference Study: a. Prepare a set of solutions containing a fixed concentration of this compound (e.g., 10 mg/L) and varying concentrations of the potential interfering ion (e.g., from a 1:1 to a 1000:1 molar ratio of interfering ion to dye). b. Use the same buffer for all solutions. c. Measure the absorbance of each solution at the λmax. d. Calculate the percentage change in absorbance relative to the solution with no interfering ion. e. The tolerance limit is the highest concentration of the interfering ion that causes a change in absorbance of less than a predetermined threshold (e.g., ±5%).

Protocol 2: Electrochemical Detection of this compound using Cyclic Voltammetry and Interference Study
  • Electrode Preparation: Polish the working electrode (e.g., glassy carbon electrode) with alumina (B75360) slurry, rinse with deionized water, and sonicate in water and then ethanol.

  • Electrochemical Measurement: a. Prepare a solution of this compound in a suitable supporting electrolyte (e.g., 0.1 M phosphate (B84403) buffer at pH 4.5). b. Place the solution in the electrochemical cell with the working, reference, and counter electrodes. c. Record the cyclic voltammogram by scanning the potential over a range where the dye is electroactive. This will reveal the oxidation and/or reduction peaks.

  • Calibration Curve: Record the cyclic voltammograms for a series of standard solutions of this compound. Plot the peak current versus the concentration.

  • Interference Study: a. Record the cyclic voltammogram of a solution containing a fixed concentration of this compound. b. Add a known concentration of the potential interfering ion to the cell and record the voltammogram again. c. Repeat step 4b with increasing concentrations of the interfering ion. d. An ion is considered to be interfering if it causes a significant change in the peak current or potential of this compound.

Visualizations

Experimental_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Analytical Measurement cluster_validation Interference Study stock Prepare Stock Solution standards Prepare Calibration Standards stock->standards sample Prepare Sample Solution stock->sample measurement Spectrophotometric or Electrochemical Measurement standards->measurement sample->measurement buffer Buffer & pH Adjustment buffer->standards buffer->sample calibration Generate Calibration Curve measurement->calibration quantification Quantify this compound calibration->quantification interference_prep Prepare Samples with Suspected Interfering Ions interference_analysis Analyze Samples interference_prep->interference_analysis tolerance Determine Tolerance Limits interference_analysis->tolerance

Caption: Experimental workflow for the detection of this compound.

Troubleshooting_Guide cluster_spectro Spectrophotometry Issues cluster_electro Electrochemical Issues start Inaccurate or Inconsistent This compound Measurement check_method Is the analytical method spectrophotometric or electrochemical? start->check_method check_ph_spectro Is the pH of standards and samples consistent? check_method->check_ph_spectro Spectrophotometric check_peaks Are there overlapping peaks or peak shifts? check_method->check_peaks Electrochemical check_spectrum Is there a shift in λmax or unexpected absorbance? check_ph_spectro->check_spectrum Yes fix_ph Use a buffer solution for all samples and standards. check_ph_spectro->fix_ph No matrix_match Perform matrix matching or standard addition. check_spectrum->matrix_match Yes check_current Is the peak current suppressed or enhanced? check_peaks->check_current No modify_electrode Modify electrode surface or adjust electrolyte. check_peaks->modify_electrode Yes standard_addition Use the standard addition method. check_current->standard_addition Yes

Caption: Troubleshooting guide for ionic interference in this compound detection.

References

"stability of Disperse Red 167 in different solvent systems"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of Disperse Red 167 in various solvent systems. This resource is intended for researchers, scientists, and professionals in drug development who utilize this dye in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound?

Q2: Why does the color of my this compound solution appear different in various solvents?

A2: This phenomenon is likely due to solvatochromism, where the color of a solution changes with the polarity of the solvent.[3][4] The solvent can interact differently with the ground and excited electronic states of the dye molecule, altering the energy gap between them. This change in the energy gap affects the wavelength of light absorbed, resulting in different perceived colors.[4][5]

Q3: What factors can affect the stability of this compound in solution?

A3: The stability of this compound can be influenced by several factors, including:

  • Solvent Type: The chemical nature of the solvent can affect the dye's stability.

  • pH: The optimal pH for dyeing applications is between 4 and 5.[1][6] Deviations from this range could potentially impact the dye's stability in solution.

  • Exposure to Light (Photostability): Many organic dyes are susceptible to degradation upon exposure to light, particularly UV radiation.

  • Temperature (Thermal Stability): High temperatures can accelerate the degradation of the dye. For dyeing applications, it is noted that hot melt dyeing methods require temperatures exceeding 200°C.[1][7]

  • Presence of Other Chemicals: The presence of oxidizing or reducing agents, as well as metal ions, can potentially lead to the degradation of the dye. However, it has been noted that copper and iron ions have little effect on the color during the dyeing process.[1][6]

Q4: Are there any known degradation pathways for this compound?

A4: Studies on the environmental remediation of this compound have shown that the azo bond is susceptible to cleavage.[8] This can occur through reductive or oxidative processes, leading to the formation of smaller aromatic amines.[8][9] While these studies were conducted in specific environmental or electrochemical conditions, they suggest that the azo linkage is a potential point of instability.

Troubleshooting Guide

Issue Possible Causes Troubleshooting Steps
Unexpected Color Change or Fading 1. Photodegradation: Exposure to ambient or UV light. 2. Chemical Degradation: Reaction with solvent or contaminants. 3. pH Shift: The pH of the solution is outside the optimal range.1. Prepare and store the solution in amber vials or protect from light. 2. Use high-purity solvents and ensure laboratory glassware is clean. 3. Check and adjust the pH of the solution if appropriate for your application.
Precipitation of the Dye 1. Low Solubility: The concentration of the dye exceeds its solubility in the chosen solvent. 2. Temperature Change: A decrease in temperature can reduce solubility. 3. Solvent Evaporation: Evaporation of the solvent increases the dye concentration.1. Try a different solvent in which the dye is more soluble, such as acetone.[1] 2. Gently warm the solution to aid dissolution, but be mindful of potential thermal degradation. 3. Store solutions in tightly sealed containers.
Inconsistent Experimental Results 1. Solution Instability: The dye is degrading over the course of the experiment. 2. Inaccurate Concentration: The dye has precipitated or degraded, leading to a lower effective concentration.1. Prepare fresh solutions immediately before use. 2. Visually inspect the solution for any precipitate before use. 3. Perform a stability test under your specific experimental conditions (see Experimental Protocols).

Summary of Stability Data

Quantitative data on the stability of this compound in various common laboratory solvents is not extensively available in the reviewed literature. The following table summarizes the available qualitative information. Researchers should perform their own stability assessments for their specific solvent systems and experimental conditions.

Solvent System Reported Stability/Solubility Information Citations
Acetone Soluble[1]
Aqueous Solutions The optimal pH for dyeing applications is 4-5.[1][6]
General Organic Solvents Disperse dyes generally have moderate solubility in alcohols (e.g., ethanol (B145695), methanol).[2]

Experimental Protocols

Protocol for Assessing the Stability of this compound in a Solvent System

This protocol outlines a general method for evaluating the stability of this compound in a chosen solvent under specific conditions (e.g., temperature and light exposure).

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of this compound powder.

    • Dissolve the dye in the desired high-purity solvent to create a stock solution of known concentration. It is recommended to use a solvent in which the dye is readily soluble, such as acetone.

  • Preparation of Test Solutions:

    • Dilute the stock solution with the solvent(s) of interest to a final concentration suitable for spectrophotometric analysis (i.e., an absorbance value within the linear range of the spectrophotometer, typically between 0.1 and 1.0).

  • Initial Measurement (Time = 0):

    • Immediately after preparation, measure the UV-Vis absorbance spectrum of the test solution.

    • Record the wavelength of maximum absorbance (λmax) and the absorbance value at this wavelength.

  • Incubation under Test Conditions:

    • Divide the test solution into different aliquots for each condition to be tested:

      • Light Exposure: Store in a clear vial exposed to ambient laboratory light or a controlled light source.

      • Dark Condition (Control): Store in an amber vial or wrap a clear vial in aluminum foil to protect it from light.

      • Elevated Temperature: Store in a temperature-controlled environment (e.g., incubator or water bath) in both light-exposed and dark conditions.

      • Room Temperature: Keep at ambient room temperature as a control.

  • Time-Point Measurements:

    • At regular intervals (e.g., 1, 2, 4, 8, 24, 48 hours), take an aliquot from each condition and measure its UV-Vis absorbance spectrum.

    • Record the λmax and the absorbance at λmax for each time point.

  • Data Analysis:

    • Plot the absorbance at λmax versus time for each condition.

    • A decrease in absorbance over time indicates degradation of the dye.

    • Calculate the percentage of dye remaining at each time point relative to the initial measurement.

    • Any significant shift in the λmax may indicate the formation of degradation products or changes in the dye's chemical environment.

Visualizations

Experimental_Workflow cluster_prep Solution Preparation cluster_measurement Measurement & Incubation cluster_analysis Data Analysis prep_stock Prepare Stock Solution prep_test Prepare Test Solutions prep_stock->prep_test initial_meas Initial Measurement (T=0) prep_test->initial_meas incubation Incubate under Test Conditions (Light/Dark, Temp) initial_meas->incubation time_meas Time-Point Measurements incubation->time_meas plot_data Plot Absorbance vs. Time time_meas->plot_data calc_deg Calculate % Degradation plot_data->calc_deg Troubleshooting_Flowchart start Problem with Solution q1 Is there a color change or fading? start->q1 q2 Is the dye precipitating? q1->q2 No a1 Possible Photodegradation or Chemical Instability q1->a1 Yes a2 Exceeds Solubility Limit or Temperature is too low q2->a2 Yes end Prepare Fresh Solution q2->end No s1 Store in dark vial. Use fresh, high-purity solvent. a1->s1 s1->end s2 Try another solvent (e.g., acetone). Gently warm the solution. Ensure container is sealed. a2->s2 s2->end

References

Technical Support Center: Minimizing Foaming in Disperse Red 167 Dyeing Processes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing foaming during Disperse Red 167 dyeing processes.

Troubleshooting Guide

Excessive foaming during the high-temperature, high-pressure dyeing of polyester (B1180765) with this compound can lead to a range of issues, from uneven color application to problems with machinery operation. This guide provides a systematic approach to identifying and resolving common causes of foaming.

Question: My this compound dye bath is foaming excessively. What are the potential causes and how can I fix it?

Answer:

Foaming in a this compound dye bath is typically caused by a combination of factors related to the dye formulation, auxiliary chemicals, water quality, and mechanical action. Follow these steps to troubleshoot the issue:

Step 1: Evaluate Your Dye Bath Components

  • Dispersing Agents: Disperse dyes themselves can contribute to foaming.[1] Ensure you are using a high-quality dye with a low-foaming dispersing agent.

  • Auxiliary Chemicals: Leveling agents, wetting agents, and other surfactants are common sources of foam.[2] Review the technical data sheets for all auxiliaries to check their foaming properties.

  • Antifoaming Agent: If you are already using an antifoaming agent, its effectiveness may be compromised. Consider the type (silicone-based or non-silicone), concentration, and stability at the high temperatures and pH of your process.

Step 2: Assess Process Parameters

  • Mechanical Agitation: High-speed circulation and agitation in jet dyeing machines are a primary cause of foam generation.[1] While necessary for even dyeing, excessive agitation can be problematic.

  • Temperature: While higher temperatures can sometimes reduce the stability of foam, the vigorous boiling during the dyeing process can also contribute to its formation.[3][4]

  • pH Level: The optimal pH for dyeing with this compound is typically in the acidic range of 4-5. Significant deviations from this can affect the stability of the dye dispersion and potentially contribute to foaming.

Step 3: Implement Solutions

  • Introduce or Optimize Antifoaming Agent: If not already in use, introduce a high-temperature stable antifoaming agent. If one is already present, you may need to adjust its concentration.

  • Select Low-Foaming Auxiliaries: Whenever possible, choose dispersing and leveling agents that are specifically formulated for low foaming.

  • Control Agitation: While maintaining sufficient flow for level dyeing, avoid excessive pump speeds or turbulence that can exacerbate foaming.

  • Ensure Proper pH Control: Maintain the dye bath pH within the recommended range of 4-5 to ensure optimal dye performance and minimize potential side reactions that could contribute to foaming.

Frequently Asked Questions (FAQs)

Q1: What are the main consequences of uncontrolled foaming in my dyeing experiment?

A1: Uncontrolled foaming can have several detrimental effects on your experimental results and equipment:

  • Uneven Dyeing: Foam can trap air and prevent the uniform contact of the dye liquor with the substrate, leading to unlevel dyeing, spots, and streaks.[2]

  • Inaccurate Dosing: Foam can make it difficult to accurately measure and control the volume of the dye bath.

  • Machinery Issues: Excessive foam can impede the circulation of the dye liquor, cause the fabric to float, and potentially lead to tangling and blockages in dyeing machinery.[2]

  • Reduced Efficiency: The need to slow down or stop the process to deal with foam can lead to longer experiment times and reduced productivity.

Q2: What are the different types of antifoaming agents, and how do I choose the right one for this compound dyeing?

A2: Antifoaming agents, also known as defoamers, are chemical additives that prevent the formation of foam or break down existing foam. They are broadly categorized into two main types:

  • Silicone-Based Antifoams: These are highly effective at low concentrations and are generally stable at the high temperatures (around 130°C) used for dyeing polyester with disperse dyes. They work by having a low surface tension that allows them to spread rapidly across foam films, causing them to rupture.

  • Non-Silicone Antifoams: These include mineral oil-based, fatty alcohol-based, and polyether-based defoamers. They are a good option when there is a concern about potential silicone deposition on the fabric or equipment, which can affect subsequent finishing processes.

When choosing an antifoam for this compound dyeing, consider the following:

  • Temperature Stability: The agent must be effective at the dyeing temperature of 130°C or higher.

  • pH Stability: It should remain effective in the acidic pH range of 4-5.

  • Compatibility: The antifoam must be compatible with the disperse dye and other auxiliaries in the bath and should not cause spotting.

Q3: At what stage of the dyeing process should I add the antifoaming agent?

A3: The antifoaming agent is typically added at the beginning of the process when preparing the dye bath, along with other auxiliaries. This allows it to act as a foam inhibitor from the start. It can also be added during the process if foaming becomes an issue, but preventative addition is generally more effective.

Q4: Can the concentration of the antifoaming agent affect the dyeing results?

A4: Yes, using the correct concentration is crucial. An insufficient amount may not effectively control the foam, while an excessive amount can lead to problems such as spotting on the fabric and contamination of the equipment. It is important to follow the manufacturer's recommendations and conduct preliminary tests to determine the optimal concentration for your specific process.

Quantitative Data on Antifoaming Agents

The selection and concentration of an antifoaming agent are critical for controlling foam in this compound dyeing. The following table provides a summary of typical characteristics and starting concentrations for different types of antifoams.

Antifoam TypeActive ComponentTypical Starting Concentration (as supplied)Temperature StabilitypH RangeKey Advantages
Silicone-Based Polydimethylsiloxane Emulsion0.1 - 0.5 g/LExcellent (up to 140°C)4 - 11Highly efficient at low concentrations.
Organo-Silicone Modified Polysiloxane0.2 - 1.0 g/LVery Good (up to 130°C)4 - 10Good balance of efficiency and compatibility.
Non-Silicone (Polyether) Modified Polyether0.5 - 2.0 g/LGood (up to 130°C)3 - 10Avoids silicone-related issues.
Non-Silicone (Mineral Oil) Mineral Oil Dispersion0.5 - 2.0 g/LModerate (up to 110°C)4 - 9Cost-effective for lower temperature processes.

Note: These are typical values. Always refer to the technical data sheet of the specific product for accurate information.

Experimental Protocols

Protocol for Evaluating the Foaming Propensity of a this compound Dye Bath

This protocol is adapted from the principles of the AATCC Test Method 167 and can be used to assess the foaming characteristics of your dye bath formulation.[1]

1. Objective: To determine the initial foam height and the stability of the foam generated from a this compound dye bath formulation.

2. Materials:

  • This compound dye

  • All auxiliary chemicals (dispersing agent, leveling agent, pH buffer)

  • Antifoaming agent (if being tested)

  • Distilled or deionized water

  • 1000 mL graduated cylinder

  • High-speed laboratory stirrer or blender with variable speed control

  • Stopwatch

  • Water bath or heating mantle

3. Procedure:

  • Prepare the dye bath liquor according to your experimental formulation in a beaker. Ensure all components, including the this compound and any auxiliaries, are well-dissolved or dispersed. If testing an antifoaming agent, add it at the desired concentration.

  • Heat the dye liquor to the desired starting temperature of the dyeing process (e.g., 60°C).

  • Carefully pour 200 mL of the heated dye liquor into the 1000 mL graduated cylinder, avoiding premature foam generation.

  • Place the graduated cylinder in a stable position.

  • Immerse the high-speed stirrer into the liquor, ensuring the impeller is fully submerged.

  • Stir the liquor at a consistent, high speed (e.g., 1000 rpm) for a fixed duration (e.g., 1 minute).

  • Immediately after stopping the stirrer, start the stopwatch and record the initial total volume (liquor + foam). Calculate the initial foam height by subtracting the initial liquor volume (200 mL).

  • Record the total volume at set time intervals (e.g., 1, 5, and 10 minutes) to assess foam stability. Calculate the foam height at each interval.

4. Data Analysis:

  • Initial Foam Height (mL): (Total volume at time 0) - 200 mL

  • Foam Stability: Report the foam height at each time interval. A rapid decrease in foam height indicates an effective antifoaming agent or a low-foaming formulation.

Visualizations

Troubleshooting_Foaming cluster_Components Component Analysis cluster_Process Process Parameter Analysis cluster_Solutions Corrective Actions Start Excessive Foaming Observed Check_Components Step 1: Evaluate Dye Bath Components Start->Check_Components Check_Process Step 2: Assess Process Parameters Start->Check_Process Implement_Solutions Step 3: Implement Solutions Check_Components->Implement_Solutions Dye This compound Formulation (Low Foaming Dispersant?) Check_Components->Dye Auxiliaries Auxiliary Chemicals (Surfactants, Leveling Agents) Check_Components->Auxiliaries Antifoam_Eval Antifoaming Agent (Type, Concentration, Stability) Check_Components->Antifoam_Eval Check_Process->Implement_Solutions Agitation Mechanical Agitation (Pump Speed, Turbulence) Check_Process->Agitation Temperature Temperature Profile Check_Process->Temperature pH Dye Bath pH (4-5?) Check_Process->pH Add_Antifoam Introduce or Optimize Antifoaming Agent Implement_Solutions->Add_Antifoam Change_Aux Select Low-Foaming Auxiliaries Implement_Solutions->Change_Aux Control_Agitation Adjust Agitation Rate Implement_Solutions->Control_Agitation Control_pH Verify and Adjust pH Implement_Solutions->Control_pH End Foaming Minimized Add_Antifoam->End Change_Aux->End Control_Agitation->End Control_pH->End

Caption: Troubleshooting workflow for minimizing foaming.

Antifoam_Mechanism FoamBubble Foam Bubble Spreading Spreading on Bubble Surface FoamBubble->Spreading Low Surface Tension Allows Entry AntifoamDroplet Antifoam Droplet AntifoamDroplet->FoamBubble Contacts Rupture Bubble Wall Ruptures Spreading->Rupture Disrupts Film Stability

Caption: Mechanism of action for an antifoaming agent.

References

Technical Support Center: Low-Temperature Disperse Red 167 Dyeing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working on the low-temperature dyeing of polyester (B1180765) with C.I. Disperse Red 167 using carriers.

Frequently Asked Questions (FAQs)

Q1: What is the function of a carrier in low-temperature disperse dyeing?

A carrier is an organic compound that acts as a dyeing accelerant or swelling agent.[1][2] In polyester dyeing, which typically requires high temperatures (around 130°C) to overcome the fiber's crystalline structure, a carrier facilitates dyeing at lower temperatures (e.g., at the boil, 95-100°C).[2][3][4] The primary mechanism involves the carrier plasticizing the polyester fibers, which lowers their glass transition temperature (Tg).[1][2] This increases the flexibility of the polymer chains, creating free volume and allowing the disperse dye molecules to diffuse into the fiber more rapidly.[1][2]

Q2: How do I select a suitable carrier for my experiment?

Selecting the right carrier is crucial for achieving optimal dyeing results while considering safety and environmental impact. Key factors include:

  • Effectiveness: The carrier must efficiently increase the rate of dyeing and help achieve the desired shade depth.[1]

  • Compatibility: It should be compatible with the specific disperse dye (this compound in this case) and other auxiliaries in the dye bath.[2]

  • Environmental & Safety Profile: Due to toxicity concerns, many traditional carriers like phenols and chlorinated hydrocarbons are no longer recommended.[2][4] Opt for carriers that are non-toxic, biodegradable, have a low odor, and low environmental impact (low COD/BOD).[1][4] Eco-friendly alternatives like o-vanillin and coumarin (B35378) have shown promise.[1][5]

  • Impact on Fastness: The carrier should not negatively affect the light, wash, and rubbing fastness of the final dyed material.[2] Some carriers, particularly those based on o-phenyl phenol (B47542), can reduce light fastness.[1]

  • Ease of Removal: A good carrier should be easily removable after dyeing to prevent residual odors and adverse effects on fabric properties.[2]

Q3: I read that C.I. This compound has poor performance with the carrier dyeing method. Is it suitable for low-temperature dyeing?

Some industry resources suggest that C.I. This compound is better suited for high-temperature, high-pressure dyeing methods and can exhibit poor performance and leveling with traditional carriers.[3][6] However, recent research indicates that with the selection of appropriate, modern carriers, good results can be achieved. Specifically, studies using eco-friendly, bio-sourced auxiliaries like o-vanillin in a microemulsion system have demonstrated high dye absorption and good color strength for this compound at temperatures near 100°C.[1][7] Therefore, while conventional carriers may be problematic, successful low-temperature dyeing of this compound is feasible with optimized carrier selection and dyeing systems.

Q4: What are the typical process parameters for low-temperature carrier dyeing of polyester?

While parameters should be optimized for each specific system, a general starting point for low-temperature dyeing of polyester with carriers is:

  • Temperature: 95°C to 100°C.[1][3]

  • pH: The dye bath should be acidic, typically in the range of 4.0 to 5.5, often adjusted with acetic acid.[6][8]

  • Carrier Concentration: This is highly dependent on the carrier's efficiency, but a general range is 2-10 g/L.[8] For newer, high-efficiency carriers, concentrations can be lower. For example, successful dyeing with this compound has been achieved with o-vanillin at a concentration of 0.666 g/L in a microemulsion system.[9]

  • Time: Dyeing time at the target temperature is typically 45 to 60 minutes, but can extend up to 120 minutes depending on the desired shade and carrier system.[1][3][8]

Troubleshooting Guide

Problem Potential Causes Recommended Solutions & Troubleshooting Steps
Uneven Dyeing (Streaks, Spots, Blotches) 1. Poor dye dispersion or aggregation.[10][11] 2. Carrier spots due to improper emulsification or precipitation.[12] 3. Too rapid temperature rise.[13] 4. Incorrect pH, affecting dye and carrier stability. 5. Insufficient agitation or liquor circulation.[10]1. Ensure the dye is properly pasted with a dispersing agent before adding to the bath.[8] Consider testing the high-temperature dispersion stability of your dye.[14] 2. Select a carrier with good emulsion stability. Add the emulsified carrier to the bath at a lower temperature (e.g., 60°C) and circulate before adding the dye. 3. Reduce the rate of temperature rise to 1-2°C per minute. 4. Verify and maintain the dye bath pH between 4.5 and 5.5 throughout the process.[8] 5. Ensure adequate and even circulation of the dye liquor.
Poor Color Yield / Light Shade 1. Inefficient or insufficient carrier. 2. Incorrect dyeing temperature or time.[11] 3. Carrier performance is poor for this compound.[3][6] 4. Sub-optimal pH.1. Increase the carrier concentration incrementally. Evaluate different types of carriers; non-polar carriers or eco-friendly options like o-vanillin may be more effective.[1][15] 2. Ensure the temperature is maintained at 95-100°C for at least 45-60 minutes.[3][8] 3. Switch to a carrier system demonstrated to be effective for high molecular weight dyes like this compound, such as an o-vanillin/co-solvent microemulsion.[1] 4. Confirm the pH is in the optimal acidic range (4.5-5.5).
Poor Wash or Rubbing Fastness 1. Incomplete dye penetration into the fiber.[10] 2. Unfixed dye remaining on the fiber surface.[2] 3. Incorrect heat setting after dyeing can cause dye migration.1. Optimize carrier concentration and dyeing time to ensure maximum dye diffusion into the polyester fiber. 2. Perform a thorough post-dyeing "reduction clearing" wash. A typical recipe is 2 g/L sodium hydrosulfite and 0.5 g/L sodium hydroxide (B78521) at 50°C for 30 minutes.[1] 3. If a post-dyeing heat treatment is necessary, ensure the temperature is controlled to prevent thermal migration of the dye.
Reduced Light Fastness 1. Inherent property of some carriers (e.g., o-phenyl phenol based).[1] 2. Residual carrier left in the fabric after dyeing.[2]1. Avoid carriers known to negatively impact light fastness. Select modern, eco-friendly carriers that have minimal effect. 2. Ensure thorough washing and rinsing after the reduction clearing step to completely remove the carrier from the fabric.
Unpleasant Odor on Fabric 1. Use of phenolic or solvent-based carriers.[2] 2. Incomplete removal of the carrier after dyeing.[1]1. Switch to a low-odor or odorless carrier, such as newer aromatic ester compounds or bio-sourced auxiliaries.[3][5] 2. Implement a rigorous after-clearing process to ensure all residual carrier is removed.

Data Presentation

Table 1: General Carrier Selection Parameters

ParameterDesired PropertyRationale
Efficiency HighMaximizes dye uptake and color yield at lower temperatures.[2]
Toxicity Low / NoneEnsures operator safety and reduces environmental impact.[1]
Biodegradability HighMinimizes the environmental footprint of the dyeing effluent.[1]
Odor Low / NoneImproves handling and prevents residual odor on the final product.[2]
Cost LowEnsures the economic viability of the low-temperature dyeing process.[2]
Effect on Fastness Little to NoneGuarantees that the final product meets quality standards for light and wash fastness.[2]
Ease of Removal HighPrevents negative effects on fabric hand-feel and subsequent finishing processes.[2]

Table 2: Performance of Eco-Friendly Auxiliaries in Low-Temperature Dyeing of this compound

Data derived from a study using a microemulsion system with n-butyl acetate (B1210297) as a co-solvent. Dyeing was conducted at 100°C.

Auxiliary (Carrier)Dyeing Time (min)Color Strength (K/S Value)
o-Vanillin 51.8
103.3
307.9
5011.8
7013.9
9015.6
10516.5
Coumarin 51.5
102.8
307.1
5010.2
7012.0
9013.5
10514.2

Source: Data synthesized from research by Radei et al. (2018).[1]

Table 3: Dye Exhaustion (%) for this compound with Eco-Friendly Auxiliaries at Various Temperatures

Data reflects dye exhaustion after 120 minutes of dyeing.

Auxiliary (Carrier)83°C90°C95°C100°C
o-Vanillin 63%75%83%88%
Coumarin 61%72%79%84%

Source: Data synthesized from research by Radei et al. (2018).[1][7]

Experimental Protocols

Protocol: Evaluation of Carriers for Low-Temperature Dyeing of Polyester with C.I. This compound

This protocol is based on the successful methodology for dyeing with o-vanillin and coumarin and can be adapted to test other carriers.[1][7]

  • Fabric Preparation (Pre-treatment):

    • Scour the polyester fabric in a solution containing a non-ionic surfactant (e.g., 1-2 g/L) at 60-70°C for 20-30 minutes to remove any oils, waxes, or impurities.

    • Rinse the fabric thoroughly with warm and then cold water.

    • Allow the fabric to dry at ambient temperature.

  • Dye Bath and Microemulsion Preparation:

    • Prepare a stock solution of the carrier to be tested. For novel carriers like o-vanillin, a concentration of 0.666 g/L was used in conjunction with a co-solvent (n-butyl acetate) to form a microemulsion.

    • Prepare the dye dispersion. Make a smooth paste of C.I. This compound (e.g., 2% on weight of fabric) with a small amount of a dispersing agent. Add lukewarm water gradually while stirring to create a fine, stable dispersion.

    • Prepare the main dye bath with a liquor-to-goods ratio of 1:30.

    • Add auxiliaries to the main bath in the following order, allowing for mixing between each addition:

      • Acetic acid to buffer the bath to pH 4.5-5.5.

      • The prepared carrier solution/microemulsion.

  • Dyeing Cycle:

    • Set the initial bath temperature to 50-60°C.

    • Add the prepared dye dispersion to the bath and mix well.

    • Introduce the wetted-out polyester fabric.

    • Run for 5-10 minutes at the initial temperature.

    • Raise the temperature to the target dyeing temperature (e.g., 95°C or 100°C) at a controlled rate of 1.5°C/minute.

    • Hold at the target temperature for the desired time (e.g., 60-120 minutes), ensuring constant agitation.

    • Cool the bath down to 70°C at a rate of 2°C/minute.

    • Drain the dye bath.

  • Post-Dyeing Treatment (Reduction Clearing):

    • Rinse the dyed fabric thoroughly.

    • Prepare a clearing bath with a 1:50 liquor ratio containing:

      • Sodium hydrosulfite (2 g/L)

      • Sodium hydroxide (0.5 g/L)

    • Treat the fabric in this bath at 50°C for 30 minutes.[1]

    • Rinse the fabric multiple times: first with hot water, then with cold water, until the water runs clear.

    • Neutralize with a weak solution of acetic acid if necessary, followed by a final cold rinse.

    • Dry the fabric at a temperature below 130°C.

  • Evaluation:

    • Assess the color strength (K/S values) using a spectrophotometer.

    • Evaluate wash, rubbing, and light fastness according to standard ISO or AATCC methods.

Visualizations

Carrier_Dyeing_Mechanism cluster_0 Dye Bath (Aqueous Phase) cluster_1 Polyester Fiber (Solid Phase) Dye Disperse Dye Aggregates Fiber_Surface Fiber Surface Dye->Fiber_Surface 1. Adsorption Carrier Carrier Molecules Fiber_Core Crystalline & Amorphous Regions (High Tg) Carrier->Fiber_Core 2. Carrier Penetration Disp_Agent Dispersing Agent Fiber_Swollen Swollen Amorphous Regions (Lowered Tg) Fiber_Surface->Fiber_Swollen 4. Dye Diffusion into Fiber Fiber_Core->Fiber_Swollen 3. Fiber Swelling & Plasticization

Caption: Mechanism of carrier action in low-temperature disperse dyeing.

Experimental_Workflow A 1. Select Potential Carriers (e.g., Aromatic Esters, Bio-sourced) C 3. Prepare Dye Baths (Constant Dye, Variable Carrier Conc.) pH Control (4.5-5.5) A->C B 2. Fabric Pre-treatment (Scouring & Rinsing) D 4. Low-Temperature Dyeing Cycle (e.g., 95-100°C for 60-120 min) B->D C->D E 5. Post-Treatment (Reduction Clearing & Rinsing) D->E F 6. Evaluation of Dyed Samples E->F G Color Strength (K/S) Fastness Tests (Wash, Rub, Light) F->G H 7. Optimize & Select Best Carrier F->H

Caption: Experimental workflow for carrier selection and optimization.

Troubleshooting_Flowchart rect_node rect_node start Dyeing Defect Observed q1 Uneven Color (Spots/Streaks)? start->q1 q2 Poor Color Yield? q1->q2 No sol1 Check Dye Dispersion Improve Carrier Emulsification Reduce Heating Rate q1->sol1 Yes q3 Poor Wash/ Rub Fastness? q2->q3 No sol2 Increase Carrier Concentration Verify Temp/Time Evaluate a Different Carrier q2->sol2 Yes end Re-dye if necessary after correction q3->end No sol3 Perform Thorough Reduction Clearing Optimize Dyeing Time q3->sol3 Yes sol1->end sol2->end sol3->end

Caption: Troubleshooting flowchart for common dyeing defects.

References

"troubleshooting uneven dyeing with Disperse Red 167"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers and scientists to troubleshoot and resolve issues of uneven dyeing when using Disperse Red 167. The following information is presented in a question-and-answer format to directly address common problems encountered during laboratory-scale experiments.

Troubleshooting Guide

Issue 1: What causes patchy or spotty coloration on the fabric?

This issue is often a result of poor dye dispersion, where dye particles aggregate instead of remaining finely dispersed in the dye bath.[1][2][3]

Possible Causes & Solutions:

CauseSolution
Inadequate Dye Dispersion Ensure the dye is properly pasted with a high-quality dispersing agent and a small amount of warm water before adding it to the dye bath.[2]
Poor Quality Dispersing Agent Use a high-quality dispersing agent that is stable at high temperatures. The typical concentration is around 1 g/L.[2]
Dye Agglomeration at High Temperatures Select a dispersing agent with good high-temperature stability.[2] Perform a dispersion stability test on the dye.
Incorrect pH Strictly maintain the dye bath pH between 4.5 and 5.5.[2][4][5][6][7] Deviations can affect dye stability and uptake.[2][8]
Improper Fabric Preparation Ensure the fabric is thoroughly scoured to remove all sizing agents, oils, and other impurities that can hinder uniform dye penetration.[2][9]
Poor Dyebath Circulation Ensure adequate agitation and circulation of the dye liquor to maintain uniform temperature and dye concentration.[1][10]
Issue 2: Why are there shade variations (streaks, light/dark patches) across the fabric?

This is characterized by variations in shade across the fabric, often appearing as light or dark patches or streaks.[1][2]

Possible Causes & Solutions:

CauseSolution
Rapid Rate of Temperature Rise Employ a slower, controlled rate of temperature increase, especially in the critical range of 80°C to 130°C. A rate of 1-2°C/minute is a good starting point to promote levelness.[2][11][12]
Insufficient Leveling Agent Add or increase the concentration of a suitable high-temperature leveling agent.[9][10][13] These agents help to ensure a uniform distribution of the dye.[14]
Incorrect Dyeing Temperature The optimal dyeing temperature for high-temperature methods is typically 130°C.[11] Temperatures that are too low can result in poor dye penetration.[9]
Poor Dye Compatibility (if using multiple dyes) When using this compound in combination with other dyes, ensure they have similar dyeing properties and uptake rates.[8][10]
Inadequate Holding Time The dye bath should be held at the target temperature (e.g., 130°C) for 30-60 minutes, depending on the desired shade depth.[11][12]

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of uneven dyeing with this compound?

Uneven dyeing with this compound, and disperse dyes in general, typically stems from a few key factors:

  • Improper Dye Dispersion: The dye particles may agglomerate, leading to spots and an uneven appearance.[2][3] This can be caused by poor dye quality, inadequate dispersion techniques, or adverse conditions in the dye bath.[2]

  • Incorrect Temperature Control: Rapid or uneven heating of the dye bath can cause the dye to rush onto the fiber surface, resulting in poor leveling and shade variations.[2][9][10] The critical temperature range for dye uptake is between 85°C and 110°C, where the heating rate should be strictly controlled.[12]

  • Inadequate pH Control: Disperse dyes are most stable in a weakly acidic environment.[7] Deviations from the optimal pH range can affect the dye's stability and uptake rate.[2][8]

  • Poor Fabric Preparation: The presence of impurities such as oils, waxes, or sizing agents on the fabric can hinder uniform dye penetration.[2][15][9]

  • Improper Selection or Concentration of Auxiliaries: The choice and amount of dispersing and leveling agents are critical for achieving a level dyeing.[2][10]

Q2: What is the optimal pH for a this compound dye bath?

The optimal pH range for dyeing with this compound is between 4.5 and 5.5.[2][4][16][5][6][7] Maintaining this weakly acidic condition is crucial for the stability of the dye dispersion and for ensuring a consistent rate of dye uptake by the polyester (B1180765) fibers.[2][8] Acetic acid is commonly used to adjust the pH of the dye bath.[2][5]

Q3: What is the role of a leveling agent and is it necessary for this compound?

A leveling agent helps to promote uniform dyeing by slowing down the initial rate of dye uptake and assisting in the migration of dye from areas of high concentration to areas of low concentration.[13][17][18] While not always mandatory, using a high-temperature leveling agent is highly recommended, especially for light shades or when experiencing unevenness, as this compound is noted to have poor leveling properties.[6][19]

Q4: What is reduction clearing and why is it important?

Reduction clearing is a post-dyeing treatment used to remove any unfixed dye particles from the surface of the polyester fibers.[20][21][22] This process is crucial for improving the wash fastness and overall color brightness of the dyed fabric.[20] It is typically carried out using a solution of sodium hydroxide (B78521) and a reducing agent like sodium hydrosulfite (dithionite) at 60-80°C.[20]

Data Presentation

Table 1: Recommended Dyeing Parameters for this compound (High-Temperature Method)
ParameterRecommended RangeNotes
Dye Concentration Dependent on desired shade-
pH 4.5 - 5.5Adjust with acetic acid.[2][5]
Dyeing Temperature 130°CHigh-temperature method.[11]
Temperature Rise Rate 1 - 2 °C / minuteSlower rate promotes levelness, especially between 80-130°C.[2][11][12]
Holding Time 30 - 60 minutesDepends on the depth of shade.[11][12]
Liquor Ratio 1:10 to 1:15-
Dispersing Agent ~1 g/LUse a high-temperature stable agent.[2]
Leveling Agent As per manufacturerRecommended for better levelness.[10]

Experimental Protocols

Protocol 1: Fabric Preparation (Scouring)

This protocol is designed to remove impurities from polyester fabric prior to dyeing.

  • Prepare Scouring Bath: Prepare a bath with a non-ionic detergent (e.g., 1-2 g/L) and sodium carbonate (e.g., 1 g/L).[2]

  • Treatment: Immerse the fabric in the bath and treat at 70-80°C for 30 minutes.[2]

  • Rinsing: Rinse the fabric thoroughly with hot water, followed by a cold water rinse.[2]

  • Drying: Dry the fabric completely before dyeing.[2]

Protocol 2: High-Temperature Dyeing Process

This protocol outlines the standard high-temperature dyeing method for polyester with this compound.

  • Dye Dispersion: Create a paste of the required amount of this compound with a small amount of a high-temperature stable dispersing agent and warm water.[2][5]

  • Dye Bath Preparation: Fill the dyeing vessel with water and add the dye dispersion. Add a leveling agent if required. Adjust the pH of the bath to 4.5-5.5 using acetic acid.[5]

  • Dyeing: Immerse the prepared fabric in the dye bath at approximately 60°C.[5]

  • Heating Phase: Increase the temperature to 130°C at a controlled rate of 1-2°C/minute.[11][12]

  • Holding Phase: Maintain the temperature at 130°C for 30-60 minutes.[11][12]

  • Cooling and Rinsing: Cool the dye bath down slowly. Rinse the fabric to remove loose dye.[11]

Protocol 3: Reduction Clearing

This protocol is for the removal of surface dye to improve fastness properties.

  • Prepare Clearing Bath: Prepare a fresh bath containing sodium hydrosulfite (e.g., 2 g/L) and sodium hydroxide (e.g., 2 g/L).[17]

  • Treatment: Treat the dyed fabric in this solution at 70-80°C for 15-20 minutes.[17][22]

  • Rinsing: Rinse the fabric thoroughly with hot water.

  • Neutralization: Neutralize the fabric with a dilute solution of acetic acid.

  • Final Rinse: Perform a final rinse with cold water and then dry.

Visualizations

G cluster_start cluster_checks cluster_solutions start Uneven Dyeing Observed dispersion Check Dye Dispersion (Spots/Specks?) start->dispersion temp_profile Check Temp Profile (Streaks/Patches?) start->temp_profile ph_check Check Dyebath pH (Shade Variation?) start->ph_check fabric_prep Check Fabric Prep (Resist Spots?) start->fabric_prep sol_dispersion Improve Dispersion: - Better dispersing agent - Proper pasting technique dispersion->sol_dispersion Yes sol_temp Adjust Temperature Control: - Slow heating rate (1-2°C/min) - Add leveling agent temp_profile->sol_temp Yes sol_ph Correct pH: - Adjust to 4.5-5.5 with Acetic Acid ph_check->sol_ph Yes sol_prep Improve Preparation: - Thoroughly scour fabric - Remove all impurities fabric_prep->sol_prep Yes

Caption: Troubleshooting workflow for diagnosing uneven dyeing.

G A Fabric Preparation (Scouring) B Dye Bath Preparation (pH 4.5-5.5) A->B C Dyeing at 60°C B->C D Ramp Temp to 130°C (1-2°C/min) C->D E Hold at 130°C (30-60 min) D->E F Cool Down & Rinse E->F G Reduction Clearing F->G H Final Rinse & Dry G->H

Caption: High-temperature dyeing process workflow.

G cluster_components center Dye Bath (Aqueous System, pH 4.5-5.5) dye This compound (Insoluble Particles) fiber Polyester Fiber (Hydrophobic) dye->fiber Diffuses into Fiber (at High Temp) dispersant Dispersing Agent dispersant->dye Stabilizes Prevents Aggregation leveling Leveling Agent leveling->dye Controls Uptake Rate

Caption: Key interactions within the dye bath.

References

Technical Support Center: Regeneration of Adsorbents for Disperse Red 167 Removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for the regeneration of adsorbents used in the removal of Disperse Red 167.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for regenerating adsorbents used for dye removal? A1: Common regeneration methods include chemical treatment, thermal regeneration, and biological degradation.[1] Chemical treatments using acids, bases, salts, or organic solvents are widely used due to their effectiveness in desorbing dye molecules from the adsorbent surface.[2]

Q2: Why does the efficiency of an adsorbent decrease after multiple regeneration cycles? A2: The efficiency of adsorbents may decline after several regeneration cycles due to factors such as the partial collapse of the adsorbent's structure or the incomplete removal of adsorbed dye molecules, which remain in the pores.[3] This reduces the number of available active sites for subsequent adsorption cycles.

Q3: How many times can a typical adsorbent be regenerated and reused? A3: In many cases, a regenerated adsorbent can be effectively used for at least three adsorption-desorption cycles.[3] Some robust adsorbents can maintain over 80% of their initial adsorption capacity after five or more cycles, although this is highly dependent on the adsorbent material and the regeneration method used.[3]

Q4: What are the main challenges associated with adsorbent regeneration? A4: Key challenges include the high cost of some regeneration processes (e.g., thermal regeneration or use of expensive solvents), a gradual reduction in adsorption efficiency with each cycle, and the potential for creating secondary pollutants from the regeneration process itself.[3][4][5] Validating the effectiveness of regeneration under real wastewater conditions can also be a challenge.[3]

Q5: Is it always cost-effective to regenerate an adsorbent? A5: Not always. The cost-effectiveness depends on a balance between the initial cost of the adsorbent and the cost of the regeneration process. For very low-cost adsorbents, such as those derived from some agricultural or industrial wastes, regeneration may not be economically viable compared to using fresh adsorbent material.[1][6] For more expensive, specialized adsorbents, effective regeneration is crucial for economic feasibility.[7]

Troubleshooting Guide

This guide addresses specific issues that may arise during the regeneration of adsorbents saturated with this compound.

Problem/Issue Potential Cause(s) Recommended Solution(s)
Low Desorption/Regeneration Efficiency 1. Inappropriate Eluent: The selected solvent or chemical solution (eluent) may not be effective for desorbing this compound. 2. Suboptimal Conditions: Eluent concentration, contact time, or temperature may be insufficient.[8] 3. Strong Adsorbate-Adsorbent Interaction: The bond between the dye and the adsorbent surface is too strong for the chosen eluent (e.g., chemisorption).[2]1. Screen Different Eluents: Test a range of eluents, including acidic (e.g., HCl), alkaline (e.g., NaOH), and organic solvents (e.g., ethanol, methanol).[2][3] 2. Optimize Parameters: Systematically vary the eluent concentration, contact time, and temperature to find the optimal conditions for desorption. 3. Use a Stronger Eluent or Combined Method: If weak interactions are not effective, consider a more reactive chemical regeneration method or a combination of treatments.
Significant Decrease in Adsorption Capacity After First Regeneration 1. Incomplete Desorption: Residual dye molecules are blocking the adsorbent's pores and active sites.[3] 2. Structural Damage: The regeneration agent (e.g., strong acid or base) or high temperatures have damaged the physical structure of the adsorbent.[3] 3. Surface Chemistry Alteration: The chemical nature of the adsorbent surface has been unfavorably altered by the eluent.1. Improve Desorption Protocol: Increase eluent concentration or contact time. Consider using sonication during elution to help dislodge stubborn dye molecules. 2. Use Milder Conditions: Reduce the concentration of the chemical eluent or lower the temperature of thermal regeneration. Test a less corrosive eluent. 3. Characterize the Adsorbent: Use techniques like SEM (Scanning Electron Microscopy) or FTIR (Fourier-Transform Infrared Spectroscopy) to analyze the adsorbent's physical and chemical state before and after regeneration to diagnose the issue.
Noticeable Loss of Adsorbent Mass During Regeneration 1. Mechanical Agitation is Too Aggressive: High-speed stirring or shaking is causing the adsorbent particles to break apart. 2. Chemical Dissolution: The eluent is partially dissolving the adsorbent material. This can be a problem for some bio-adsorbents or mineral-based clays (B1170129) in strong acids or bases.1. Reduce Agitation Speed: Use gentle mixing or orbital shaking instead of vigorous stirring. 2. Test Eluent Compatibility: Before scaling up, test the stability of the fresh adsorbent material in the chosen eluent for the planned duration of the regeneration process. If dissolution occurs, select an alternative eluent.

Data Presentation

The following tables summarize quantitative data related to adsorbent regeneration for dye removal.

Table 1: Comparison of Common Chemical Eluents for Dye Desorption

Eluent TypeTypical ConcentrationReported Regeneration Efficiency (%)Applicability & Notes
Sodium Hydroxide (NaOH) 0.1 - 1.0 M70 - 95%Highly effective for dyes adsorbed on surfaces via acidic functional groups. A common and low-cost option.[2][3]
Hydrochloric Acid (HCl) 0.1 - 1.0 M65 - 90%Useful for basic dyes or when dye adsorption is facilitated by alkaline surface conditions.[3]
Ethanol / Methanol 50 - 100%60 - 85%Effective for non-polar dye molecules that are more soluble in organic solvents. Can be more expensive than aqueous solutions.
Sodium Chloride (NaCl) 0.5 - 2.0 M50 - 80%Works by ion exchange mechanism, displacing the dye from the adsorbent surface. Generally less effective than strong acids or bases.

Note: Efficiency varies significantly based on the specific adsorbent, dye, and experimental conditions.

Table 2: Illustrative Example of Adsorption Capacity Decline Over Multiple Cycles

Regeneration CycleAdsorption Capacity Retention (%)Typical Observations
Cycle 1 (Fresh Adsorbent)100%Maximum performance.
Cycle 292%A slight drop in performance is common.
Cycle 387%Efficiency remains high, indicating good reusability.[3]
Cycle 481%A more noticeable decline may begin to appear.[3]
Cycle 575%The adsorbent may be nearing the end of its effective lifespan for this application.

Experimental Protocols

Below are detailed methodologies for key regeneration experiments.

Protocol 1: Regeneration using an Alkaline Solution (0.5 M NaOH)

  • Separation: After the adsorption experiment, separate the this compound-saturated adsorbent from the aqueous solution via filtration or centrifugation.

  • Washing (Optional): Gently wash the separated adsorbent with distilled water to remove any unbound dye molecules.

  • Desorption: Place the dye-laden adsorbent into a flask containing a 0.5 M NaOH solution. Use a solid-to-liquid ratio of approximately 1:50 (e.g., 1 g of adsorbent in 50 mL of solution).

  • Agitation: Agitate the mixture on an orbital shaker at 150 rpm for a predetermined contact time (e.g., 2 hours) at room temperature.

  • Recovery: Separate the adsorbent from the NaOH eluent, which will now be colored with the desorbed dye.

  • Neutralization: Wash the adsorbent repeatedly with distilled water until the pH of the filtrate is neutral (pH ≈ 7.0). This step is critical to remove residual NaOH, which could affect the next adsorption cycle.

  • Drying: Dry the regenerated adsorbent in an oven at a suitable temperature (e.g., 60-80°C) until a constant weight is achieved.

  • Storage: Store the dried, regenerated adsorbent in a desiccator for reuse.

Protocol 2: Regeneration using an Acidic Solution (0.5 M HCl)

  • Separation: Separate the dye-saturated adsorbent as described in Protocol 1, Step 1.

  • Washing (Optional): Wash with distilled water.

  • Desorption: Place the adsorbent into a flask containing a 0.5 M HCl solution at a solid-to-liquid ratio of 1:50.

  • Agitation: Agitate the mixture at 150 rpm for 2 hours at room temperature.

  • Recovery: Separate the adsorbent from the acidic eluent.

  • Neutralization: Wash the adsorbent thoroughly with distilled water until the pH of the filtrate returns to neutral.

  • Drying: Dry the adsorbent in an oven at 60-80°C to a constant weight.

  • Storage: Store in a desiccator for future use.

Mandatory Visualizations

G cluster_workflow Experimental Workflow: Adsorption-Desorption Cycles Adsorption Step 1: Adsorption (Adsorbent + DR167 Solution) Separation1 Step 2: Separation (Filtration/Centrifugation) Adsorption->Separation1 Regeneration Step 3: Regeneration (Elution with Acid/Base/Solvent) Separation1->Regeneration Separation2 Step 4: Separation (Recover Adsorbent) Regeneration->Separation2 Washing Step 5: Washing & Neutralization Separation2->Washing Drying Step 6: Drying Washing->Drying Reuse Step 7: Reuse Adsorbent Drying->Reuse Reuse->Adsorption Next Cycle G cluster_troubleshooting Troubleshooting Logic for Low Regeneration Efficiency Problem Problem: Low Regeneration Efficiency Cause1 Possible Cause: Inappropriate Eluent Problem->Cause1 Cause2 Possible Cause: Suboptimal Conditions Problem->Cause2 Cause3 Possible Cause: Structural Damage Problem->Cause3 Solution1a Solution: Screen different eluents (NaOH, HCl, Ethanol) Cause1->Solution1a Solution2a Solution: Optimize eluent concentration Cause2->Solution2a Solution2b Solution: Increase contact time Cause2->Solution2b Solution3a Solution: Use milder regeneration agent Cause3->Solution3a Solution3b Solution: Characterize adsorbent (SEM/FTIR) Cause3->Solution3b

References

Validation & Comparative

A Comparative Toxicological Assessment: Disperse Red 167 vs. Disperse Red 1

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available toxicological data for two common textile dyes, Disperse Red 167 and Disperse Red 1, reveals significant differences in the depth of their respective safety evaluations. While Disperse Red 1, an azo dye, has been the subject of numerous toxicological studies, data on this compound, an anthraquinone-derived dye, remains notably scarce.

This guide provides a comparative analysis of the known toxicological profiles of this compound and Disperse Red 1, aimed at researchers, scientists, and drug development professionals. The available data, including quantitative metrics, experimental methodologies, and potential mechanisms of toxicity, are presented to facilitate an informed assessment of their relative risks.

Summary of Quantitative Toxicity Data

The following tables summarize the available quantitative toxicological data for Disperse Red 1. Due to the limited publicly available data for this compound, a direct quantitative comparison is not possible at this time. Safety data sheets for this compound repeatedly state "no data available" for key toxicological endpoints[1][2].

Table 1: Genotoxicity and Cytotoxicity of Disperse Red 1

Assay TypeTest SystemConcentration/DoseResultsReference
Genotoxicity
Comet AssayMouse Liver Cells (in vivo)0.005 mg/kg bwIncreased primary DNA damage[3]
Micronucleus AssayHuman Lymphocytes (in vitro)1.0 µg/mLDose-dependent increase in micronuclei[4]
Micronucleus AssayHuman Hepatoma (HepG2) Cells (in vitro)2.0 µg/mLDose-dependent increase in micronuclei[4]
Ames TestSalmonella typhimurium (strains TA98, TA100)Not SpecifiedPositive (mutagenic), particularly with metabolic activation[3]
Cytotoxicity
Reproductive ToxicityMale Mice (in vivo)20, 100, 500 mg/kg bwTesticular toxicity, increased abnormal sperm, decreased fertility[4][5]

Table 2: Aquatic Ecotoxicity of Disperse Red 1

Test OrganismEndpointValueReference
Daphnia similisEC50 (48h)0.13 mg/L[6]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of toxicological studies. Below are summaries of protocols used in key studies on Disperse Red 1.

In Vivo Genotoxicity and Reproductive Toxicity in Mice

A study investigating the effects of Disperse Red 1 on male mice involved the oral administration (gavage) of single doses of 20, 100, and 500 mg/kg body weight. The researchers evaluated testicular parameters, sperm morphology, and DNA damage in testis cells at 8.3, 16.6, and 24.9 days post-treatment. DNA damage was assessed using the Comet assay[4][5].

In Vitro Micronucleus Assay

The genotoxic potential of Disperse Red 1 was assessed in cultured human lymphocytes and human hepatoma (HepG2) cells. The cells were exposed to the dye at concentrations of 1.0 µg/mL and 2.0 µg/mL, respectively. The frequency of micronuclei, which are indicative of chromosomal damage, was then quantified[4].

Toxicological Profile of this compound

Direct and comprehensive toxicity data for this compound is largely unavailable in the public domain[1][2]. However, its classification as an anthraquinone (B42736) dye provides some insight into its potential hazards. Anthraquinone dyes, as a class, have been associated with various toxic effects, including mutagenicity, allergenicity, and carcinogenicity[7]. Some studies have also indicated that certain anthraquinone dyes can cause liver toxicity[8][9].

One study on the microbial toxicity of this compound found that the raw dye sample was toxic to microorganisms, showing a zone of inhibition in tests[10]. Another study noted that this compound:1 was frequently detected in synthetic garments and has been associated with skin sensitization[11]. While not considered highly toxic to the skin under normal conditions, there is a potential for allergic reactions, and some inconclusive evidence suggests a possible carcinogenic potential for certain disperse dyes[12].

Signaling Pathways and Experimental Workflows

To visualize the potential mechanisms of toxicity and the experimental processes involved, the following diagrams have been generated using the DOT language.

G Potential Metabolic Activation and Genotoxicity of Azo Dyes like Disperse Red 1 DisperseRed1 Disperse Red 1 (Azo Dye) MetabolicActivation Metabolic Activation (e.g., Azoreductases in liver/gut) DisperseRed1->MetabolicActivation AromaticAmines Formation of Aromatic Amines MetabolicActivation->AromaticAmines DNA_Adducts DNA Adduct Formation AromaticAmines->DNA_Adducts Mutation Genetic Mutations DNA_Adducts->Mutation Cancer Potential for Carcinogenesis Mutation->Cancer

Caption: Metabolic activation pathway for azo dyes leading to potential genotoxicity.

G General Workflow for In Vivo Rodent Toxicity Study AnimalAcclimation Animal Acclimation DoseAdministration Dose Administration (e.g., Oral Gavage) AnimalAcclimation->DoseAdministration Observation Clinical Observation DoseAdministration->Observation SampleCollection Tissue/Blood Sample Collection Observation->SampleCollection Analysis Histopathology & Biochemical Analysis SampleCollection->Analysis DataInterpretation Data Interpretation & Conclusion Analysis->DataInterpretation

Caption: A generalized workflow for conducting an in vivo toxicity assessment in rodents.

Conclusion

The available scientific literature provides a substantial body of evidence detailing the toxicological properties of Disperse Red 1. Studies have demonstrated its potential for genotoxicity, cytotoxicity, and reproductive toxicity. In stark contrast, this compound lacks a comprehensive public toxicological profile. While its classification as an anthraquinone dye raises concerns based on the known hazards of this chemical class, specific experimental data on this compound is urgently needed to perform a thorough risk assessment. Researchers and professionals in drug development and other fields should exercise caution when handling both substances, but particularly this compound, due to the significant data gaps regarding its safety. Further research into the toxicity of this compound is critical to ensure its safe use and to provide a more complete comparative analysis with other commonly used dyes.

References

Comparative Efficacy of Adsorbents for Disperse Red 167 Dye Removal: A Scientific Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various adsorbents used for the removal of Disperse Red 167 (DR167), an azo dye prevalent in textile wastewater. The following sections detail the performance of different materials based on experimental data, outline the methodologies for key experiments, and visualize the experimental workflow and influencing factors.

Data Presentation: Performance of Adsorbents for this compound Removal

The efficiency of an adsorbent is determined by several key parameters, including its adsorption capacity and the rate at which it can remove the target pollutant. The table below summarizes the quantitative performance of various adsorbents in removing this compound from aqueous solutions.

AdsorbentAdsorption Capacity (mg/g)Removal Efficiency (%)Optimal pHOptimal Temperature (K)Kinetic ModelIsotherm ModelReference
Mg-Fe Bimetallic Oxide@Biochar (Mg-Fe@BC)68.13492.7Not Specified318Pseudo-second-orderLangmuir[1]
Unmodified Biochar (BC)50.124Not SpecifiedNot Specified318Pseudo-second-orderLangmuir[1]
Porous Carbon (from walnut shell)Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedPseudo-second-orderNot Specified[2][3]
Activated Carbon (from 'waste' bamboo culms)Not SpecifiedNot SpecifiedLow initial pHHigher temperature favoredIntra-particle diffusion & Pseudo-first-orderTemkin[4]
Commercial Activated CarbonNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedIntra-particle diffusionBET[5]
Waste Cotton FibersNot SpecifiedNot Specified2-3Not SpecifiedNot SpecifiedNot Specified[6]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparative studies of adsorbents for this compound removal.

Adsorbent Preparation
  • Porous Carbon from Walnut Shell: Walnut shells are used as a raw material for the production of activated carbon through chemical synthesis using phosphoric acid.[2][3]

  • Mg-Fe Bimetallic Oxide@Biochar Composites (Mg-Fe@BC): These are prepared from peanut shells using a microwave-assisted hydrothermal chemical method.[1]

  • Activated Carbon from 'Waste' Bamboo Culms: This adsorbent is derived from waste bamboo culms.[4]

  • Adsorbent from Waste Cotton Fibers: Short waste cotton fibers from the textile industry are collected and processed to be used as an adsorbent.[6]

Characterization of Adsorbents

The physical and chemical properties of the adsorbents are examined using various analytical techniques:

  • BET (Brunauer-Emmett-Teller) Analysis: To determine the specific surface area and porous configuration.[2]

  • SEM (Scanning Electron Microscopy): To observe the surface morphology of the adsorbent.[2]

  • Elemental Analysis: To determine the elemental composition of the adsorbent.[2]

  • FTIR (Fourier-Transform Infrared Spectroscopy): To identify the functional groups present on the adsorbent surface.[1]

  • XRD (X-ray Diffraction): To analyze the crystalline structure of the adsorbent.[1]

  • TEM (Transmission Electron Microscopy): To view the internal structure of the adsorbent.[1]

Batch Adsorption Experiments

Batch experiments are conducted to evaluate the adsorption performance under various conditions.[7][8]

  • Preparation of Dye Solution: A stock solution of this compound is prepared, and working solutions of desired concentrations are made by dilution.[6]

  • Adsorption Procedure: A known amount of adsorbent is added to a fixed volume of the dye solution with a specific initial concentration in a reaction vessel.[6] The mixture is agitated at a constant speed at a specific temperature for a predetermined contact time.[6][8]

  • Effect of Parameters: The influence of several factors on the adsorption process is investigated:

    • pH: The effect of the initial pH of the solution is studied by adjusting it with acid or base solutions.[2][6]

    • Contact Time: Samples are taken at different time intervals to determine the equilibrium time.[2][6]

    • Initial Dye Concentration: The experiment is repeated with various initial concentrations of the dye.[2][6]

    • Temperature: The effect of temperature on adsorption is analyzed by conducting the experiment at different temperatures.[1][2]

  • Analysis: After adsorption, the solution is separated from the adsorbent (e.g., by filtration). The final concentration of the dye in the solution is determined using a UV-Visible spectrophotometer at the maximum wavelength of this compound.[9]

Data Analysis
  • Removal Efficiency: The percentage of dye removal is calculated using the initial and final dye concentrations.

  • Adsorption Capacity: The amount of dye adsorbed per unit mass of the adsorbent at equilibrium is calculated.

  • Kinetic Models: The experimental data are fitted to kinetic models such as the pseudo-first-order and pseudo-second-order models to understand the adsorption rate.[1][2][10]

  • Isotherm Models: Adsorption isotherms, including the Langmuir and Freundlich models, are used to describe the equilibrium characteristics of the adsorption.[1][2]

  • Thermodynamic Studies: Thermodynamic parameters are calculated to determine the nature of the adsorption process (e.g., spontaneous, endothermic).[2][3]

Mandatory Visualization

Experimental_Workflow A Adsorbent Preparation & Characterization C Batch Adsorption Experiments A->C B Stock Solution Preparation (this compound) B->C D Parameter Optimization (pH, Time, Conc., Temp.) C->D Varying Conditions E Solid-Liquid Separation (e.g., Filtration) D->E F Analysis of Filtrate (UV-Vis Spectrophotometry) E->F G Data Analysis F->G H Kinetic Modeling G->H I Isotherm Modeling G->I J Thermodynamic Study G->J K Results & Conclusion H->K I->K J->K

Caption: Experimental workflow for the comparative study of adsorbents.

Logical_Relationships cluster_factors Influencing Factors cluster_metrics Performance Metrics cluster_modeling Modeling Adsorption Adsorption of This compound Capacity Adsorption Capacity Adsorption->Capacity Efficiency Removal Efficiency Adsorption->Efficiency pH Solution pH pH->Adsorption Temp Temperature Temp->Adsorption Time Contact Time Time->Adsorption Conc Initial Dye Concentration Conc->Adsorption Adsorbent Adsorbent Properties Adsorbent->Adsorption Kinetics Kinetic Models Capacity->Kinetics Isotherms Isotherm Models Capacity->Isotherms Efficiency->Kinetics Efficiency->Isotherms

Caption: Factors influencing the adsorption of this compound.

References

A Comparative Performance Analysis of Disperse Red 167 and Other Red Azo Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in textile chemistry and drug development, the selection of a suitable dye is contingent on its performance, stability, and fastness properties. This guide provides an objective comparison of C.I. Disperse Red 167, a widely used monoazo dye, against other significant red disperse dyes, including another monoazo dye, Disperse Red 73, and an anthraquinone-based dye, Disperse Red 60. This analysis is supported by quantitative fastness data and standardized experimental protocols to aid in informed decision-making for various applications.

Physicochemical and Structural Comparison

The fundamental chemical structure of a dye dictates its color, application properties, and fastness. This compound and Disperse Red 73 belong to the single azo class, which are known for their cost-effective synthesis and broad color spectrum.[1][2] In contrast, Disperse Red 60 is an anthraquinone-based dye, a class often associated with bright shades and good light fastness, though sometimes at a higher manufacturing cost.[3][4]

PropertyThis compound Disperse Red 73 Disperse Red 60
C.I. Name This compoundDisperse Red 73Disperse Red 60
C.I. Number 113381111660756
CAS Number 61968-52-3 / 26850-12-416889-10-417418-58-5
Chemical Class Single AzoSingle AzoAnthraquinone
Molecular Formula C₂₃H₂₆ClN₅O₇C₁₈H₁₆N₆O₂C₂₀H₁₃NO₄
Molecular Weight 519.93 g/mol 348.36 g/mol 331.32 g/mol
Appearance Deep Red PowderDark Red PowderBright Red / Purple Powder

Performance and Fastness Properties

The critical performance indicators for disperse dyes are their resistance to various environmental and processing stresses, such as light, washing, and heat. The following table summarizes the fastness properties of the selected dyes on polyester (B1180765), rated on standard 1-5 or 1-8 scales, where a higher number indicates superior performance.

Fastness Property (on Polyester)Test StandardThis compound Disperse Red 73 Disperse Red 60
Light Fastness (Xenon Arc)ISO 105-B027-866
Washing Fastness (Fading)ISO 105-C06554-5
Washing Fastness (Staining)ISO 105-C06554-5
Sublimation Fastness (Dry Heat, 180°C)ISO 105-P014-554-5
Perspiration Fastness (Fading)ISO 105-E0455-
Perspiration Fastness (Staining)ISO 105-E0453-
Data compiled from various technical datasheets and chemical suppliers.[3][5][6][7]

Analysis:

  • Light Fastness: this compound exhibits outstanding light fastness (7-8), making it superior to both Disperse Red 73 and Disperse Red 60 (both rated at 6) for applications requiring high durability against photodegradation.[5][6][7]

  • Washing Fastness: All three dyes demonstrate excellent washing fastness, with minimal fading and staining, making them suitable for textiles that undergo frequent laundering.[5][6][7]

  • Sublimation (Dry Heat) Fastness: All dyes show good to excellent resistance to dry heat, a critical property for thermosol dyeing processes and for the final textile product to withstand ironing.[6][8][9]

  • Perspiration Fastness: this compound shows excellent resistance to perspiration.[5] Disperse Red 73 shows excellent fading resistance but is more prone to staining.[6]

Application Characteristics

The primary application for these dyes is the coloration of hydrophobic synthetic fibers, most notably polyester.[10][11]

  • This compound: Best suited for high-temperature, high-pressure dyeing methods.[1] It performs poorly with the carrier dyeing method and requires a hot melt temperature exceeding 200°C.[5] The optimal dyeing pH is acidic, between 4 and 5.[10] It is often used as a component in trichromatic combinations for achieving a wide range of shades.[5]

  • Disperse Red 73: This dye is versatile and suitable for various dyeing methods, including high-temperature and hot melt processes.[6] It operates effectively across a broader pH range of 3 to 7 and shows good compatibility with other dyes for color matching.[2]

  • Disperse Red 60: As a bright, blue-toned red, it is used for dyeing and printing on polyester and its blends.[3] It is applied via high-temperature methods (125-130°C) and is noted to have poorer sublimation fastness compared to other high-temperature dyes, making it more suitable for light shades when using the thermosol method.[12]

Visualized Workflows and Processes

To better illustrate the chemical and physical processes involved, the following diagrams outline the synthesis of a typical azo dye and the workflow for high-temperature disperse dyeing.

G cluster_diazotization Diazotization (0-5°C) cluster_coupling Azo Coupling A Primary Aromatic Amine (Diazo Component) C Diazonium Salt Formation A->C B Sodium Nitrite (NaNO₂) + Hydrochloric Acid (HCl) B->C E Azo Dye Precipitate C->E Reaction D Coupling Component (e.g., Phenol, Aniline derivative) D->E

Fig 1. Generalized synthesis pathway for azo dyes.

G A 1. Prepare Dyebath (Dye, Dispersing Agent, Water) B 2. Set pH to 4.5-5.5 (Acetic Acid) A->B C 3. Load Polyester Fabric B->C D 4. Ramp Temperature (e.g., to 130°C at 2°C/min) C->D E 5. Hold at Temperature (30-60 min) D->E F 6. Cool Down E->F G 7. Rinse F->G H 8. Reduction Clearing (Removes surface dye) G->H I 9. Final Wash & Dry H->I

Fig 2. High-temperature exhaust dyeing workflow.

Experimental Protocols

The fastness data presented in this guide are determined by standardized methodologies from the International Organization for Standardization (ISO). Below are summaries of the key experimental protocols.

Light Fastness (ISO 105-B02)

This test evaluates the resistance of the dye to fading when exposed to an artificial light source simulating natural sunlight.[13][14]

  • Apparatus: A xenon arc lamp weathering apparatus is used as the light source.[15]

  • Procedure: A specimen of the dyed fabric is exposed to the light from the xenon arc lamp under controlled conditions of temperature and humidity.[16] Simultaneously, a set of eight standard blue wool references with known light fastness (1=very low, 8=very high) are also exposed. The exposure continues until a specified color change is observed in the test specimen or the references.[16]

  • Evaluation: The change in color of the exposed specimen is assessed by comparing it with an unexposed sample of the same fabric. The degree of fading is rated by identifying which of the blue wool references shows a similar degree of color change.[14]

Washing Fastness (ISO 105-C06)

This method assesses the resistance of a dye to desorption and abrasion during laundering processes.[17]

  • Apparatus: A specialized laundering machine (e.g., Launder-Ometer) with stainless steel containers that are agitated in a temperature-controlled water bath.[18][19]

  • Procedure: A 10cm x 4cm specimen of the dyed fabric is sewn together with a multi-fiber adjacent fabric (containing strips of common fibers like acetate, cotton, nylon, polyester, acrylic, and wool).[19] The composite sample is placed in a container with a specified detergent solution and stainless steel balls to simulate mechanical action.[20] The container is then agitated for a set time (e.g., 30-45 minutes) at a specific temperature (e.g., 40°C, 50°C, or 60°C).[19]

  • Evaluation: After rinsing and drying, the change in the color of the specimen is assessed using the Grey Scale for Color Change (rated 1-5). The degree of staining on each fiber of the multi-fiber fabric is assessed using the Grey Scale for Staining (rated 1-5).[18]

Sublimation Fastness / Dry Heat (ISO 105-P01)

This test determines the resistance of the color to dry heat, which is relevant for processes like pleating, ironing, and hot pressing.[21]

  • Apparatus: A heating device with two parallel plates that can maintain a precise temperature and apply controlled pressure.[22]

  • Procedure: A specimen of the dyed textile is placed in contact with a specified undyed adjacent fabric.[23] This composite sample is then placed between the two plates of the heating device, which is set to a standard temperature (e.g., 150°C, 180°C, or 210°C) for a specific duration (e.g., 30 seconds).[24]

  • Evaluation: The change in color of the original specimen is assessed immediately after the test and again after 4 hours of conditioning.[24] The degree of staining on the adjacent fabric is also evaluated using the Grey Scale for Staining.[23]

References

A Comparative Guide to the Validation of Analytical Methods for Disperse Red 167

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methods for the quantitative analysis of Disperse Red 167, a synthetic azo dye. The selection of a robust and reliable analytical method is critical for quality control, ensuring product safety, and meeting regulatory requirements. This document outlines the performance characteristics of various analytical techniques, supported by available experimental data, and provides detailed experimental protocols.

Comparison of Analytical Method Performance

The validation of an analytical method establishes its suitability for a specific purpose. Key performance indicators include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). While comprehensive, directly comparative studies on various methods for this compound are limited in publicly available literature, this guide compiles and extrapolates data from studies on this compound and structurally similar azo dyes to provide a useful comparison.

MethodAnalyteLinearity (Concentration Range)Accuracy (% Recovery)Precision (% RSD)Limit of Detection (LOD)Limit of Quantification (LOQ)Reference
FTIR This compound0.001 - 0.05 ppmNot specifiedNot specifiedNot specifiedNot specified[1]
HPLC-DAD General Azo DyesR² ≥ 0.999 (Typical)98.0% - 102.0% (Typical)≤ 2-3% (Typical)Not specified for DR167Not specified for DR167[2]
UV-Vis Disperse Red 1Not specified85.9% - 113%Not specified2.47 × 10⁻⁶ mol L⁻¹8.22 × 10⁻⁶ mol L⁻¹[3][4][5]

Fourier-Transform Infrared Spectroscopy (FTIR) has been explored for the quantitative analysis of this compound. A study has demonstrated its reliability over a concentration range of 0.001 to 0.05 ppm.[1] However, further validation data regarding its accuracy, precision, LOD, and LOQ are needed for a complete comparison.

UV-Visible (UV-Vis) Spectrophotometry offers a simpler and more cost-effective method for the quantification of dyes. A validation study on the closely related Disperse Red 1 reported a Limit of Detection (LOD) of 2.47 × 10⁻⁶ mol L⁻¹ and a Limit of Quantification (LOQ) of 8.22 × 10⁻⁶ mol L⁻¹.[3][4][5] The accuracy, determined by recovery studies, was found to be in the range of 85.9% to 113%.[3]

Experimental Protocols

Detailed methodologies are essential for the reproducibility and successful implementation of analytical methods. Below are representative protocols for the HPLC-DAD and UV-Vis spectrophotometric analysis of disperse dyes.

High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)

This protocol is a general procedure for the analysis of disperse dyes and can be adapted and validated for the specific quantification of this compound.

1. Instrumentation:

  • High-Performance Liquid Chromatograph equipped with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD).

2. Chromatographic Conditions:

  • Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A gradient elution is typically employed. For example, a mixture of acetonitrile (B52724) and an aqueous buffer (e.g., 0.1% formic acid in water). The specific gradient program should be optimized to achieve good separation.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature, for example, 30°C.

  • Detection: The DAD should be set to monitor the maximum absorption wavelength (λmax) of this compound, which is approximately 525 nm.[6]

3. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to prepare a stock solution of known concentration (e.g., 100 µg/mL).

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range.

  • Sample Preparation: The sample preparation will depend on the matrix. For textile samples, an extraction step is necessary. This may involve extracting a known weight of the textile with a suitable solvent, possibly with the aid of ultrasonication, followed by filtration to remove any particulate matter.

UV-Visible Spectrophotometry

This protocol outlines a general procedure for the quantitative analysis of a disperse dye using UV-Vis spectrophotometry.

1. Instrumentation:

  • A double-beam UV-Vis spectrophotometer.

2. Measurement Parameters:

  • Wavelength Scan: To determine the maximum absorption wavelength (λmax) of this compound, scan a standard solution over a wavelength range (e.g., 400-700 nm). The reported λmax for this compound is approximately 525 nm.[6]

  • Measurement Wavelength: Set the spectrophotometer to measure the absorbance at the determined λmax.

3. Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., acetone, ethanol, or dimethylformamide).

  • Calibration Standards: Prepare a series of standard solutions of decreasing concentrations by diluting the stock solution.

  • Sample Preparation: Dissolve a known amount of the sample containing this compound in the same solvent used for the standards to obtain a concentration that falls within the linear range of the calibration curve.

4. Analysis:

  • Measure the absorbance of the blank (solvent), the calibration standards, and the sample solutions at the λmax.

  • Construct a calibration curve by plotting the absorbance of the standards against their concentrations.

  • Determine the concentration of this compound in the sample solution from the calibration curve.

Visualizations

To further elucidate the processes involved in the validation of analytical methods, the following diagrams are provided.

Analytical_Method_Validation_Workflow cluster_planning Planning & Development cluster_validation Method Validation cluster_documentation Documentation & Implementation define_purpose Define Analytical Purpose select_method Select Appropriate Method (HPLC, UV-Vis) define_purpose->select_method method_development Method Development & Optimization select_method->method_development linearity Linearity method_development->linearity accuracy Accuracy (Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq specificity Specificity lod_loq->specificity robustness Robustness specificity->robustness validation_report Validation Report robustness->validation_report routine_use Routine Use & Monitoring validation_report->routine_use

Caption: General workflow for analytical method validation.

HPLC_Analysis_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh_sample Weigh Sample & Reference Standard dissolve Dissolve in Appropriate Solvent weigh_sample->dissolve dilute Prepare Calibration Standards & Sample Solution dissolve->dilute inject Inject into HPLC System dilute->inject separate Separation on C18 Column inject->separate detect Detection by DAD at 525 nm separate->detect integrate Integrate Peak Areas detect->integrate calibrate Construct Calibration Curve integrate->calibrate quantify Quantify this compound calibrate->quantify

Caption: Workflow for HPLC analysis of this compound.

References

Disperse Red 167: A Comparative Guide to Dyeing Polyester, Nylon, and Acrylic Fibers

Author: BenchChem Technical Support Team. Date: December 2025

Disperse Red 167, a high-energy monoazo disperse dye, is a prominent choice for coloring synthetic fibers, particularly polyester (B1180765), owing to its vibrant red hue and good fastness properties. This guide provides a comparative analysis of the dyeing performance of this compound on three common synthetic fibers: polyester (PET), nylon (polyamide), and acrylic. The information presented herein is intended for researchers, scientists, and professionals in the textile and materials science fields, offering insights into the dye's behavior across different polymeric substrates through experimental data and standardized protocols.

Comparative Dyeing Performance

The efficiency of this compound dyeing varies significantly across polyester, nylon, and acrylic fibers due to their distinct chemical and physical structures. Polyester, being highly hydrophobic and crystalline, provides an ideal environment for the non-ionic disperse dye molecules to penetrate and get trapped, leading to high color strength and good fastness. Nylon, while also hydrophobic, possesses a more open and less crystalline structure, which can result in lower fastness properties with disperse dyes. Acrylic fibers, on the other hand, are typically dyed with cationic (basic) dyes and show poor affinity for disperse dyes under conventional dyeing conditions.

The following table summarizes the expected performance of this compound on these three fibers. The data for polyester is based on typical values for high-energy disperse dyes, while the data for nylon and acrylic are inferred from studies using similar disperse dyes, as direct comparative data for this compound is limited.

Performance MetricPolyester (PET)Nylon (Polyamide)Acrylic
Color Strength (K/S Value) HighModerate to HighLow to Medium
Wash Fastness (ISO 105-C06) Excellent (4-5)Fair to Good (3-4)Poor (1-2)
Light Fastness (ISO 105-B02) Very Good (6-7)Moderate (4)Poor (1-2)
Crocking Fastness (ISO 105-X12) Good (4)Moderate (3)Poor (1-2)

Experimental Protocols

To achieve a reliable comparison of the dyeing performance of this compound on polyester, nylon, and acrylic fibers, the following standardized experimental protocols are recommended.

Fabric Preparation (Scouring)

Before dyeing, all fabric samples should be scoured to remove any impurities, oils, or sizing agents that could interfere with dye uptake.

  • Recipe:

    • Non-ionic detergent: 1 g/L

    • Soda ash (Sodium Carbonate): 1 g/L

    • Liquor Ratio: 1:30

  • Procedure:

    • Treat the fabric samples in the scouring bath at 60-70°C for 20-30 minutes.

    • Rinse the fabrics thoroughly with hot water, followed by cold water.

    • Allow the fabrics to air dry at room temperature.

Dyeing Process (Exhaust Dyeing)

The dyeing should be carried out in a high-temperature, high-pressure (HTHP) laboratory dyeing machine to ensure optimal conditions for polyester.

  • Dye Bath Recipe:

    • This compound: 2% on weight of fiber (o.w.f.)

    • Dispersing agent: 1 g/L

    • Acetic Acid: to maintain pH 4.5-5.5

    • Liquor Ratio: 1:20

  • Procedure for Polyester:

    • Set the dye bath at 60°C and introduce the scoured polyester fabric.

    • Adjust the pH to 4.5-5.5 with acetic acid.

    • Raise the temperature to 130°C at a rate of 2°C/minute.

    • Continue dyeing at 130°C for 60 minutes.

    • Cool the dye bath to 70°C and rinse the dyed fabric.

  • Procedure for Nylon:

    • Set the dye bath at 60°C and introduce the scoured nylon fabric.

    • Adjust the pH to 4.5-5.5.

    • Raise the temperature to 100°C at a rate of 1.5°C/minute.

    • Continue dyeing at 100°C for 60 minutes.

    • Cool the dye bath to 70°C and rinse the dyed fabric.

  • Procedure for Acrylic:

    • Set the dye bath at 60°C and introduce the scoured acrylic fabric.

    • Adjust the pH to 4.5-5.5.

    • Raise the temperature to 100°C at a rate of 1.5°C/minute.

    • Continue dyeing at 100°C for 60 minutes.

    • Cool the dye bath to 70°C and rinse the dyed fabric.

After-treatment (Reduction Clearing for Polyester)

To improve wash fastness and remove surface dye from polyester, a reduction clearing process is essential.

  • Recipe:

    • Sodium Hydrosulfite: 2 g/L

    • Caustic Soda (Sodium Hydroxide): 2 g/L

    • Liquor Ratio: 1:20

  • Procedure:

    • Treat the rinsed dyed polyester in the reduction clearing bath at 70-80°C for 20 minutes.

    • Rinse the fabric thoroughly with hot and cold water.

    • Neutralize with a weak acetic acid solution.

    • Rinse again and air dry.

For nylon and acrylic, a simple rinse with hot and cold water after dyeing is typically sufficient for this comparative study, as reduction clearing is generally not as effective or necessary for these fibers when dyed with disperse dyes.

Fastness Testing

The dyed and after-treated fabric samples should be evaluated for colorfastness according to standardized methods:

  • Wash Fastness: ISO 105-C06

  • Light Fastness: ISO 105-B02

  • Crocking (Rubbing) Fastness: ISO 105-X12

Visualizing the Dyeing Process Workflow

The logical flow of the experimental procedure, from fabric preparation to final evaluation, is crucial for ensuring consistent and reproducible results.

Dyeing_Workflow cluster_prep Fabric Preparation cluster_dyeing Dyeing Process cluster_after After-treatment cluster_eval Evaluation Scouring Scouring (Non-ionic detergent, Soda ash) Rinsing_Prep Rinsing (Hot and Cold Water) Scouring->Rinsing_Prep Drying_Prep Air Drying Rinsing_Prep->Drying_Prep Dye_Bath_Prep Dye Bath Preparation (this compound, Dispersing Agent, Acetic Acid) Drying_Prep->Dye_Bath_Prep Scoured Fabrics Dyeing_PET Polyester Dyeing (130°C, 60 min) Dye_Bath_Prep->Dyeing_PET Dyeing_Nylon Nylon Dyeing (100°C, 60 min) Dye_Bath_Prep->Dyeing_Nylon Dyeing_Acrylic Acrylic Dyeing (100°C, 60 min) Dye_Bath_Prep->Dyeing_Acrylic Reduction_Clearing Reduction Clearing (Polyester) (Sodium Hydrosulfite, Caustic Soda) Dyeing_PET->Reduction_Clearing Rinsing_After Rinsing Dyeing_Nylon->Rinsing_After Dyeing_Acrylic->Rinsing_After Reduction_Clearing->Rinsing_After K_S_Measurement Color Strength (K/S) Measurement Rinsing_After->K_S_Measurement Fastness_Testing Fastness Testing (Wash, Light, Crocking) K_S_Measurement->Fastness_Testing

Experimental workflow for comparative dyeing.

Signaling Pathway of Dye-Fiber Interaction

The interaction between this compound and the synthetic fibers is primarily governed by physical forces rather than chemical bonds. The process can be visualized as a signaling pathway from the dye in the aqueous phase to its final fixation within the fiber.

Dye_Fiber_Interaction cluster_dyebath Aqueous Dye Bath cluster_fiber Synthetic Fiber Dye_Dispersion This compound (Aggregates) Single_Molecules Single Dye Molecules (in solution) Dye_Dispersion->Single_Molecules Dispersion & Dissolution Fiber_Surface Fiber Surface Single_Molecules->Fiber_Surface Adsorption Amorphous_Region Amorphous Regions Fiber_Surface->Amorphous_Region Diffusion (Heat & Carrier Assisted) Crystalline_Region Crystalline Regions Fixed_Dye Fixed Dye Molecules Amorphous_Region->Fixed_Dye Amorphous_Region->Fixed_Dye Van der Waals Forces & Hydrophobic Interactions

Mechanism of this compound uptake by synthetic fibers.

A Comparative Analysis of the Light Fastness of Disperse Red 167 and Other Commercially Significant Red Disperse Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the light fastness properties of Disperse Red 167 against other key red disperse dyes, including Disperse Red 60, Disperse Red 73, and Disperse Red 177. The selection of a suitable dye is critical for applications requiring high stability against phot-degradation. This document summarizes available quantitative data, outlines standardized experimental methodologies, and provides a visual representation of the testing workflow to aid in the informed selection of dyes for research and product development.

Quantitative Comparison of Light Fastness

The light fastness of disperse dyes is a critical parameter that determines their suitability for various applications, from textiles to advanced materials. The following table summarizes the light fastness ratings of this compound and other selected red disperse dyes when tested on polyester (B1180765) substrates. The ratings are based on the ISO 105-B02 standard, utilizing a scale from 1 (very poor) to 8 (excellent).

DyeC.I. NameCAS NumberLight Fastness Rating (Xenon Arc)
This compoundThis compound61968-52-36-7[1][2]
Disperse Red 60Disperse Red 6017418-58-56[1]
Disperse Red 73Disperse Red 7316889-10-46[1]
Disperse Red 177Disperse Red 17758051-98-25-6[1]

Note: The fastness properties of disperse dyes can be influenced by the dyeing process, the specific substrate, and the concentration of the dye.[1]

Experimental Protocols

The light fastness data presented in this guide are determined by standardized experimental methodologies, primarily ISO 105-B02 and AATCC Test Method 16.3 . These protocols are designed to simulate the effects of natural sunlight and provide a reliable assessment of a dye's resistance to fading.[1][3]

Light Fastness Testing (ISO 105-B02 / AATCC Test Method 16.3)

This test evaluates the resistance of a dye to fading when exposed to an artificial light source that mimics natural sunlight.[1][3]

1. Specimen Preparation:

  • A sample of the dyed fabric is prepared according to the specific dimensions and requirements outlined in the standard.[1]

2. Apparatus:

  • A xenon arc lamp weathering apparatus is the standard light source used for this testing.[1][3][4]

3. Procedure:

  • The prepared specimen is exposed to the light from the xenon arc lamp under strictly controlled environmental conditions, including temperature and humidity.[1]

  • The exposure can be conducted for a predetermined duration or until a specific level of fading is observed in a standard reference fabric (blue wool references) that is exposed simultaneously.[1][5][6]

4. Evaluation:

  • Following exposure, the change in color of the test specimen is assessed by comparing it to an unexposed sample of the same fabric.

  • The degree of fading is then rated on a scale of 1 to 8 for the ISO standard, where a higher number indicates superior light fastness.[1][5][6] This rating is determined by comparing the fading of the specimen to the fading of the blue wool references.[4][5][6]

Experimental Workflow

The following diagram illustrates the logical workflow for determining the light fastness of a disperse dye according to standardized testing protocols.

LightFastnessWorkflow cluster_prep Preparation Phase cluster_exposure Exposure Phase cluster_eval Evaluation Phase cluster_end Start Start Prep Prepare Dyed Fabric Specimen Start->Prep Ref Prepare Blue Wool Reference Standards Start->Ref Exposure Expose Specimen & References in Xenon Arc Apparatus Prep->Exposure Ref->Exposure Compare Compare Fading of Specimen to Blue Wool References Exposure->Compare Rate Assign Light Fastness Rating (Scale 1-8) Compare->Rate End End Rate->End

Caption: Workflow for Light Fastness Testing of Disperse Dyes.

References

Cost-Effectiveness of Disperse Red 167 in Textile Dyeing: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance and cost-effectiveness of Disperse Red 167 in textile dyeing, with a focus on polyester (B1180765) fibers. It includes a detailed analysis of its performance against alternative disperse dyes, supported by experimental data and standardized protocols.

Executive Summary

This compound, a widely used monoazo dye, offers a vibrant red shade for polyester fabrics. However, its cost-effectiveness is challenged by certain performance drawbacks, including moderate sublimation fastness and potential for batch-to-batch variability. This guide presents a comparative analysis of this compound against a common alternative, Disperse Red 354, to aid in informed dye selection for research and development applications. While a direct monetary cost comparison is subject to market fluctuations and supplier negotiations, this guide provides a framework for evaluating overall cost-effectiveness based on performance, processing efficiency, and potential for downstream quality issues.

Performance Comparison: this compound vs. Disperse Red 354

The selection of a disperse dye is a critical factor in achieving desired coloristic properties and ensuring the longevity of the final textile product. The following table summarizes the key performance indicators of this compound and Disperse Red 354 based on standardized testing methods.

Performance ParameterThis compoundDisperse Red 354Test Method
Light Fastness 7-85-6ISO 105-B02
Washing Fastness 54-5ISO 105-C06
Rubbing Fastness (Dry) 54-5ISO 105-X12
Rubbing Fastness (Wet) 54ISO 105-X12
Sublimation Fastness 3-44-5ISO 105-P01
Shade Bluish-RedYellowish-RedVisual Assessment
Dyeing Rate ModerateModerate to HighSpectrophotometry
Reproducibility ModerateGoodColorimetric Analysis

Note: Fastness ratings are on a scale of 1 to 5 for washing, rubbing, and sublimation (5 being the best), and 1 to 8 for light fastness (8 being the best).

Experimental Protocols

Accurate and reproducible experimental data are fundamental to the reliable comparison of dye performance. The following sections detail the methodologies for dyeing polyester fabric and evaluating color fastness.

High-Temperature Exhaust Dyeing Protocol for Polyester

This method is a standard procedure for applying disperse dyes to polyester fibers.

Materials and Equipment:

  • Scoured and bleached 100% polyester fabric

  • This compound or Disperse Red 354

  • Dispersing agent

  • Acetic acid (to adjust pH)

  • High-temperature, high-pressure laboratory dyeing machine

  • Spectrophotometer

Procedure:

  • Dye Bath Preparation:

    • Prepare a dye stock solution by pasting the required amount of dye with a dispersing agent (1:1 ratio).

    • Add the paste to the dye bath with softened or deionized water.

    • Adjust the pH of the dye bath to 4.5-5.5 using acetic acid.[1]

    • Set the liquor ratio (the ratio of the weight of the dye bath to the weight of the fabric) to 10:1.

  • Dyeing Process:

    • Introduce the pre-wetted polyester fabric into the dyeing machine at 60°C.

    • Add the prepared dye bath.

    • Raise the temperature to 130°C at a rate of 2°C per minute.

    • Hold the temperature at 130°C for 60 minutes to ensure dye penetration and fixation.[2]

    • Cool the dye bath to 70°C.

  • Reduction Clearing:

    • Prepare a solution containing 2 g/L sodium hydrosulfite and 2 g/L sodium hydroxide.[2]

    • Treat the dyed fabric in this solution at 70-80°C for 15-20 minutes to remove unfixed surface dye.[2]

    • Rinse the fabric thoroughly with hot and then cold water.

    • Neutralize with a dilute acetic acid solution if necessary.

    • Dry the fabric.

Color Fastness Testing Protocols

The following standard methods are used to assess the durability of the dyed fabric.

  • Light Fastness (ISO 105-B02): A specimen of the dyed fabric is exposed to a controlled artificial light source that simulates natural daylight. The change in color is assessed by comparing the exposed sample with an unexposed sample against the Blue Wool scale.[3][4]

  • Washing Fastness (ISO 105-C06): A dyed specimen is stitched between two undyed fabrics (multifiber strip) and subjected to a simulated laundering process in a laboratory washing machine.[5] The color change of the specimen and the staining of the adjacent undyed fabrics are evaluated using grey scales.[5]

  • Rubbing Fastness (ISO 105-X12): The amount of color transferred from the surface of the dyed fabric to a standard white rubbing cloth is assessed under both dry and wet conditions using a crockmeter. The staining of the rubbing cloth is evaluated using a grey scale.[6]

  • Sublimation Fastness (ISO 105-P01): A dyed specimen is placed in contact with an undyed fabric and subjected to a specific temperature in a heat press for a set duration. The color change of the specimen and the staining of the undyed fabric are assessed using grey scales.[6][7]

Cost-Effectiveness Analysis

A comprehensive cost-effectiveness analysis extends beyond the initial purchase price of the dye. Key factors to consider include:

  • Dye Concentration: The amount of dye required to achieve a specific shade depth directly impacts cost. Dyes with higher tinctorial strength can be more cost-effective.

  • Dyeing Cycle Time and Temperature: Longer dyeing cycles and higher temperatures lead to increased energy consumption and, consequently, higher processing costs.

  • Auxiliary Chemicals: The need for dispersing agents, leveling agents, and reduction clearing chemicals adds to the overall process cost.

  • Water Consumption: The dyeing and subsequent washing-off processes consume significant amounts of water.

  • Effluent Treatment: The environmental impact and cost of treating the dyehouse effluent are crucial considerations.

  • Batch-to-Batch Consistency: Poor reproducibility can lead to costly re-dyeing or color correction processes. This compound has been noted for its potential reproducibility issues.[8]

  • Fastness Properties: Poor fastness, particularly sublimation fastness, can lead to quality claims and product rejection, incurring significant financial losses. The lower sublimation fastness of this compound compared to some alternatives is a key consideration.[8]

Signaling Pathways and Experimental Workflows

To visualize the logical relationships in the dye selection and testing process, the following diagrams are provided in the DOT language.

Dyeing_Process_Workflow cluster_prep Fabric Preparation cluster_dyeing Dyeing Process cluster_testing Quality Control scouring Scouring & Bleaching dye_prep Dye Bath Preparation scouring->dye_prep dyeing High-Temperature Dyeing (130°C) dye_prep->dyeing reduction Reduction Clearing dyeing->reduction fastness Color Fastness Testing reduction->fastness color_match Color Matching reduction->color_match final_product Final Dyed Fabric fastness->final_product color_match->final_product

Caption: Workflow for the polyester dyeing and quality control process.

Dye_Selection_Logic cluster_performance Performance Criteria cluster_cost Cost-Effectiveness Factors start Define Application Requirements fastness Required Fastness Properties (Light, Wash, Sublimation) start->fastness shade Desired Shade (Bluish vs. Yellowish Red) start->shade reproducibility Need for High Batch-to-Batch Consistency start->reproducibility dye_cost Dye Price per Kg start->dye_cost process_cost Process Costs (Energy, Water, Chemicals) start->process_cost quality_cost Potential Quality Costs (Re-dyeing, Claims) start->quality_cost decision Select Optimal Dye fastness->decision shade->decision reproducibility->decision dye_cost->decision process_cost->decision quality_cost->decision

Caption: Logical flow for selecting between disperse dyes.

Conclusion

The choice between this compound and its alternatives is a multifaceted decision that requires a thorough evaluation of performance data against the specific requirements of the end-product and the processing capabilities of the dyeing facility. While this compound offers excellent light fastness, its moderate sublimation fastness and potential for reproducibility issues can impact its overall cost-effectiveness.[1][8] Alternatives like Disperse Red 354 may offer a more balanced profile for certain applications. For critical applications where high sublimation fastness and consistent shade reproduction are paramount, the potentially higher upfront cost of an alternative dye may be justified by the reduction in downstream quality control issues and potential product failures. Researchers and developers should conduct their own comparative studies under their specific processing conditions to make the most informed and cost-effective decision.

References

A Comparative Environmental Impact Assessment: Disperse Red 167 and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the environmental impact of the azo dye Disperse Red 167 and its alternatives. The assessment is based on experimental data from peer-reviewed studies, focusing on key environmental indicators such as aquatic toxicity and biodegradability. Detailed experimental protocols are provided for the key test methods cited, and logical relationships in the environmental impact assessment are visualized using diagrams.

Introduction to this compound

This compound is a monoazo disperse dye widely used in the textile industry for dyeing synthetic fibers, particularly polyester.[1] Like many azo dyes, its environmental fate and potential ecotoxicological effects are of significant concern due to the stability of the dye molecule and the potential for the formation of harmful aromatic amines during degradation.[2][3]

Quantitative Environmental Impact Data

The following tables summarize the available quantitative data on the environmental impact of this compound and its analogues, as well as general data for alternative dye classes. A direct, head-to-head comparison with specific alternative dyes under identical experimental conditions is limited in the available literature.

Table 1: Aquatic Ecotoxicity Data

Test OrganismSubstanceEndpointValueReference
Daphnia similisDisperse Red 1 (analogue)Acute EC50 (48h)1800 ng/L[4]
Daphnia similisDisperse Red 1 (analogue)Chronic PNEC60 ng/L[4]
Daphnia magnaReactive Dyes (general)Acute EC50 (48h)10 - 100 mg/L[2]
Various Aquatic OrganismsNatural Dyes (general)LC50/EC50Generally higher (less toxic) than synthetic dyes, but data is sparse and variable.[5][6]

Table 2: Biodegradability and Degradation Products

SubstanceTest MethodBiodegradabilityDegradation ProductsToxicity of ProductsReference
This compoundBacterial Degradation (Paenochrobactrum glaciei)84% decolorization in 24h (at 50 mg/L)2-chloro-4-nitro-phenylamine and Acetic acid 2-[(2-acetoxy-ethyl)-(4-amino-3-propionylamino-phenyl)-amino]-ethylesterNon-toxic to Triticum aestivum (wheat)[2]
Azo Dyes (general)Anaerobic/Aerobic TreatmentCan be degraded, but may form potentially carcinogenic aromatic amines under anaerobic conditions.Aromatic AminesPotentially more toxic than the parent dye.[2]
Natural Dyes (general)VariousGenerally considered readily biodegradable.Simpler, less toxic organic molecules.Generally low toxicity.[5][6]
Reactive Dyes (general)VariousVariable, often incomplete degradation. Effluent can have high COD and BOD.Hydrolyzed dye molecules and other byproducts.Can be toxic to aquatic life.[2][7]

Experimental Protocols

Acute Immobilisation Test for Daphnia sp. (OECD Guideline 202)

This test assesses the acute toxicity of a substance to Daphnia species.

  • Test Organism: Young daphnids, less than 24 hours old at the start of the test.

  • Principle: Daphnids are exposed to a range of concentrations of the test substance for 48 hours. Immobilisation (the inability to swim after gentle agitation for 15 seconds) is recorded at 24 and 48 hours and compared to a control group.

  • Test Conditions:

    • Temperature: 20 ± 2 °C.

    • Photoperiod: 16 hours light / 8 hours dark is common.

    • Test Vessels: Glass beakers of sufficient volume to provide at least 2 mL of test solution per daphnid.

    • Test Concentrations: At least five concentrations in a geometric series and a control. A limit test at 100 mg/L may be performed.

    • Number of Animals: At least 20 daphnids for each concentration, usually divided into four replicates of five.

  • Data Analysis: The EC50 (the concentration that causes immobilisation in 50% of the daphnids) is calculated for the 48-hour exposure period.[4][8][9]

Ready Biodegradability - Manometric Respirometry Test (OECD Guideline 301F)

This test evaluates the ready biodegradability of a chemical substance by microorganisms.

  • Principle: A solution or suspension of the test substance in a mineral medium is inoculated with a microbial inoculum (e.g., from activated sludge) and incubated in a closed flask with a headspace of air or oxygen. The consumption of oxygen by the microorganisms metabolizing the test substance is measured over a 28-day period.

  • Test Conditions:

    • Temperature: 22 ± 1°C in the dark or diffuse light.

    • Inoculum: Activated sludge from a municipal sewage treatment plant is commonly used.

    • Test Duration: 28 days.

    • Measurements: Oxygen consumption is measured using a manometric respirometer.

  • Data Analysis: The percentage of biodegradation is calculated based on the ratio of the measured oxygen consumption to the theoretical oxygen demand (ThOD). A substance is considered readily biodegradable if it reaches the pass level of 60% ThOD within a 10-day window during the 28-day test.[10][11][12]

Phytotoxicity Test

This test assesses the toxicity of a substance to plants.

  • Test Organism: Seeds of a selected plant species, for example, wheat (Triticum aestivum), cress (Lepidium sativum), or sorghum (Sorghum bicolor).[2][13][14]

  • Principle: Seeds are germinated and grown in a medium (e.g., on filter paper in a petri dish) moistened with different concentrations of the test substance or its degradation products. A control with distilled water is run in parallel.

  • Test Conditions:

    • Incubation: In the dark at a constant temperature (e.g., 25 ± 1 °C) for a specified period (e.g., 4-10 days).

  • Data Analysis: The germination percentage, as well as the length of the radicle (root) and plumule (shoot), are measured and compared to the control. A significant reduction in any of these parameters indicates phytotoxicity.[13][14][15]

Visualizing Environmental Impact Pathways and Workflows

The following diagrams, created using Graphviz (DOT language), illustrate key processes and logical flows in the environmental assessment of dyes.

cluster_0 This compound Environmental Fate DR167 This compound (Azo Dye) Wastewater Textile Effluent DR167->Wastewater Anaerobic Anaerobic Degradation Wastewater->Anaerobic Reductive Cleavage Aerobic Aerobic Degradation Wastewater->Aerobic Metabolites Aromatic Amines & Other Metabolites Anaerobic->Metabolites NonToxic Non-Toxic Metabolites Aerobic->NonToxic Mineralization Toxicity Potential Toxicity to Aquatic Life Metabolites->Toxicity

Caption: Environmental fate of this compound.

cluster_1 Comparative Dye Assessment Workflow Start Select Dyes for Comparison (e.g., this compound vs. Alternative) ToxicityTest Aquatic Toxicity Testing (e.g., OECD 202) Start->ToxicityTest BiodegradabilityTest Biodegradability Testing (e.g., OECD 301F) Start->BiodegradabilityTest DataAnalysis Data Analysis and Comparison ToxicityTest->DataAnalysis DegradationAnalysis Analysis of Degradation Products (e.g., GC-MS) BiodegradabilityTest->DegradationAnalysis BiodegradabilityTest->DataAnalysis ProductToxicity Toxicity Assessment of Degradation Products DegradationAnalysis->ProductToxicity ProductToxicity->DataAnalysis Conclusion Conclusion on Environmental Impact DataAnalysis->Conclusion

Caption: Workflow for comparative dye assessment.

Discussion and Conclusion

The available data indicates that while this compound can be biodegraded by certain microorganisms into non-toxic metabolites under specific conditions, its analogue, Disperse Red 1, exhibits high chronic toxicity to aquatic invertebrates at very low concentrations. This highlights the importance of thorough environmental risk assessments for azo dyes.

Alternatives to this compound fall into two main categories: other synthetic dyes and natural dyes.

  • Reactive Dyes: This class of synthetic dyes is a common alternative for natural fibers. While they offer good performance, their application can lead to significant water pollution due to high salt usage and incomplete dye fixation, resulting in colored and saline effluents that can be toxic to aquatic life.[2][7][16]

  • Natural Dyes: Derived from plant, animal, or microbial sources, natural dyes are generally considered more environmentally friendly due to their renewable origin and biodegradability.[5][6] However, their use can be limited by lower color fastness, the need for mordants (which can be toxic), and larger land and water requirements for cultivation.[5] Life cycle assessments comparing natural and synthetic dyes have shown that natural dyes can have a lower overall environmental impact, but this is highly dependent on the specific dye and the production processes used.[5][6][17]

References

Unveiling the Genotoxic Profile of Disperse Red 167 and its Metabolites: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of available toxicological data reveals that Disperse Red 167, a monoazo disperse dye, and its degradation products warrant careful consideration due to potential genotoxic effects. This guide provides a comparative analysis of the genotoxicity of this compound, its structural analogs, and key degradation products, alongside alternative disperse dyes. The information is intended to assist researchers, scientists, and drug development professionals in making informed decisions regarding the use and handling of these compounds.

While direct and extensive quantitative genotoxicity data for this compound is limited in publicly accessible literature, a weight-of-evidence approach based on structurally similar compounds and known degradation pathways suggests a potential for mutagenic and clastogenic activity.

Comparative Genotoxicity Data

To provide a clear comparison, the following tables summarize available quantitative data from key genotoxicity assays for this compound's structural analogs, its primary degradation product, and selected alternative disperse dyes.

Table 1: Ames Test (Bacterial Reverse Mutation Assay) Results

The Ames test is a widely used primary screening assay for mutagenicity. It utilizes various strains of Salmonella typhimurium to detect point mutations.

CompoundStrain(s)Metabolic Activation (S9)ResultReference(s)
Disperse Red 1 TA98, TA100WithPositive[1]
Disperse Red 13 TA98, YG1041WithPositive[1]
2-Chloro-4-nitroaniline TA98, TA100With and WithoutPositive[2]
Disperse Orange 25 TA98, YG1041WithPositive[3]
Disperse Blue 79 Not specifiedNot specifiedPositive (Biotransformed)[4]

Table 2: In Vitro Micronucleus Assay Results

The micronucleus assay assesses chromosomal damage by detecting the formation of micronuclei, which are small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.

CompoundCell LineConcentrationResultReference(s)
Disperse Red 1 Human Lymphocytes, HepG20.2 - 2.0 µg/mLDose-dependent increase in micronuclei[5][6]
Disperse Red 13 Not specifiedNot specifiedIncreased chromosomal damage[5]
2,4,6-trichloroaniline (analogue) V79 Hamster CellsNot specifiedMutagenic[2]
N,N-dimethylaniline (analogue) V79 Hamster CellsNot specifiedClear induction of numerical chromosome alterations[7]

Table 3: Comet Assay (Single Cell Gel Electrophoresis) Results

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

CompoundCell Line/OrganismExposureResultReference(s)
Disperse Red 1 Mouse Testis Cells100 and 500 mg/kg (in vivo)Increased DNA damage[8]
Disperse Orange 1 HepG2 cells0.2, 0.4, 1.0, 2.0 and 4.0μg/mLGenotoxic effects[3]
N,N-dimethylaniline (analogue) Mouse and Rat Liver (in vivo)Not specifiedWeakly positive for DNA damage[7]

Degradation of this compound and Genotoxicity of its Byproducts

This compound is known to degrade into smaller aromatic amines, primarily through the reductive cleavage of its azo bond. A key degradation product that has been identified is 2-chloro-4-nitroaniline .[9] As indicated in the tables above, this compound has demonstrated mutagenic potential in the Ames test. Aromatic amines, as a class of chemicals, are frequently associated with genotoxicity.[2][5] The metabolic activation of these amines can lead to the formation of reactive intermediates that can bind to DNA and induce mutations.

Signaling Pathways and Experimental Workflows

To visualize the processes involved in genotoxicity testing and the potential mechanisms of action, the following diagrams are provided in the DOT language for Graphviz.

Genotoxicity_Testing_Workflow cluster_assays Genotoxicity Assays Ames Ames Test (Bacterial Reverse Mutation) Micronucleus Micronucleus Assay (Chromosomal Damage) Comet Comet Assay (DNA Strand Breaks) TestCompound Test Compound (e.g., this compound) Degradation Degradation Products TestCompound->Degradation MetabolicActivation Metabolic Activation (e.g., S9 Mix) TestCompound->MetabolicActivation Degradation->MetabolicActivation DNA_Damage DNA Damage MetabolicActivation->DNA_Damage DNA_Damage->Comet Mutation Gene Mutation DNA_Damage->Mutation ChromosomeAberration Chromosomal Aberration DNA_Damage->ChromosomeAberration Mutation->Ames ChromosomeAberration->Micronucleus

Caption: Experimental workflow for assessing the genotoxicity of a test compound and its degradation products.

Azo_Dye_Metabolism_Pathway AzoDye Azo Dye (e.g., this compound) AzoReductase Azo Reductase (Liver/Gut Microbiota) AzoDye->AzoReductase AromaticAmines Aromatic Amines (e.g., 2-chloro-4-nitroaniline) AzoReductase->AromaticAmines PhaseI Phase I Metabolism (e.g., CYP450) AromaticAmines->PhaseI ReactiveIntermediates Reactive Intermediates (e.g., Nitrenium ions) PhaseI->ReactiveIntermediates DNA_Adducts DNA Adducts ReactiveIntermediates->DNA_Adducts Genotoxicity Genotoxicity (Mutations, Chromosomal Damage) DNA_Adducts->Genotoxicity

Caption: Metabolic activation pathway of azo dyes leading to genotoxicity.

Detailed Experimental Protocols

For researchers planning to conduct their own genotoxicity studies, detailed protocols for the Ames, in vitro micronucleus, and comet assays are provided below.

Ames Test (Bacterial Reverse Mutation Assay)

Objective: To assess the mutagenic potential of a substance by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

Materials:

  • Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537).

  • Test substance.

  • Positive and negative controls.

  • S9 fraction (for metabolic activation).

  • Top agar (B569324).

  • Minimal glucose agar plates.

Procedure:

  • Preparation: Prepare overnight cultures of the selected S. typhimurium strains. Prepare solutions of the test substance, positive controls, and negative/vehicle controls. If metabolic activation is required, prepare the S9 mix.

  • Incubation: In a test tube, combine the bacterial culture, the test substance at various concentrations (or control), and either the S9 mix or a buffer.

  • Plating: Add molten top agar to the test tube, mix gently, and pour the contents onto a minimal glucose agar plate.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

In Vitro Micronucleus Assay

Objective: To detect chromosomal damage by quantifying the frequency of micronuclei in cultured cells.

Materials:

  • Mammalian cell line (e.g., human peripheral blood lymphocytes, CHO, V79, HepG2).

  • Test substance.

  • Positive and negative controls.

  • Cytochalasin B (to block cytokinesis).

  • Culture medium and supplements.

  • Fixative (e.g., methanol:acetic acid).

  • Staining solution (e.g., Giemsa, DAPI).

Procedure:

  • Cell Culture: Culture the cells to an appropriate density.

  • Treatment: Expose the cells to the test substance at various concentrations (and controls) for a defined period.

  • Cytokinesis Block: Add cytochalasin B to the culture medium to allow for nuclear division without cell division, resulting in binucleated cells.

  • Harvesting and Fixation: Harvest the cells, treat with a hypotonic solution, and fix them.

  • Slide Preparation and Staining: Drop the cell suspension onto microscope slides and stain to visualize the nuclei and micronuclei.

  • Scoring: Under a microscope, score a predetermined number of binucleated cells for the presence of micronuclei. A significant, dose-dependent increase in the frequency of micronucleated cells indicates clastogenic or aneugenic activity.

Comet Assay (Single Cell Gel Electrophoresis)

Objective: To detect DNA strand breaks in individual cells.

Materials:

  • Cell suspension.

  • Test substance.

  • Positive and negative controls.

  • Low melting point agarose (B213101).

  • Microscope slides.

  • Lysis solution.

  • Electrophoresis buffer (alkaline or neutral).

  • DNA stain (e.g., ethidium (B1194527) bromide, SYBR Green).

Procedure:

  • Cell Preparation: Prepare a single-cell suspension from the treated and control samples.

  • Embedding: Mix the cells with molten low melting point agarose and layer onto a microscope slide. Allow the agarose to solidify.

  • Lysis: Immerse the slides in a lysis solution to remove cell membranes and histones, leaving behind the nucleoid.

  • Electrophoresis: Place the slides in an electrophoresis tank filled with either alkaline or neutral buffer and apply an electric field. Damaged DNA (fragments) will migrate out of the nucleoid, forming a "comet tail."

  • Staining and Visualization: Stain the DNA and visualize the comets using a fluorescence microscope.

  • Scoring: Analyze the images using specialized software to quantify the extent of DNA damage (e.g., % DNA in the tail, tail length, tail moment). An increase in these parameters in treated cells compared to controls indicates DNA damage.

Conclusion and Recommendations

The available evidence, primarily from studies on structurally similar azo dyes and the known degradation product 2-chloro-4-nitroaniline, suggests that this compound should be handled as a potential genotoxic agent. While direct quantitative data for this compound remains a critical knowledge gap, the positive findings for its analogs in multiple standard genotoxicity assays raise a significant concern. Researchers and professionals in drug development and other fields are advised to exercise caution, implement appropriate safety measures, and consider the potential for genetic damage in risk assessments. Further research to generate direct and comprehensive genotoxicity data for this compound using standardized assays is strongly recommended to enable a more definitive comparative risk assessment. The exploration of safer, non-genotoxic alternative dyes is also a crucial area for future investigation.

References

A Comparative Analysis of the Dyeing Kinetics of Disperse Red 167 and Disperse Blue 79

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and scientists on the kinetic behaviors of two widely used disperse dyes, providing key data and experimental insights for textile and materials science applications.

This guide provides a detailed comparison of the dyeing kinetics of Disperse Red 167 and Disperse Blue 79, two high-molecular-weight disperse dyes commonly used for coloring polyester (B1180765) fabrics. Understanding the kinetic profiles of these dyes is crucial for optimizing dyeing processes, ensuring color consistency, and improving the overall efficiency of textile manufacturing. This document summarizes key performance data, outlines detailed experimental protocols, and visualizes the dyeing process to support researchers in their work.

Comparative Kinetic Data

The dyeing performance of this compound and Disperse Blue 79 has been evaluated under various conditions, with key kinetic parameters summarized below. The data highlights differences in their exhaustion rates, color strength, and dyeing rate constants, providing a basis for selecting the appropriate dye for specific applications.

DyeAuxiliary AgentTemperature (°C)Exhaustion after 120 min (%)Dyeing Rate Constant (K)Correlation Coefficient (R²)
This compound o-vanillin10088.210.56670.9855
Disperse Blue 79 o-vanillin10087Not explicitly stated in the same formatNot explicitly stated in the same format
This compound coumarin100~88 (inferred from text)Not explicitly stated in the same formatNot explicitly stated in the same format
Disperse Blue 79 coumarin100Not explicitly stated in the same formatNot explicitly stated in the same formatNot explicitly stated in the same format

Data sourced from a study on low-temperature polyester dyeing using a solvent microemulsion system.[1][2][3]

In a comparative study, this compound generally exhibited a higher color strength (K/S values) compared to Disperse Blue 79 under the same conditions.[1][3] For instance, at 100°C in the presence of o-vanillin, both dyes achieved high exhaustion levels, with this compound reaching 88% and Disperse Blue 79 reaching 87% after 120 minutes.[1][2][3]

Experimental Protocols

The following protocols are based on methodologies employed in kinetic studies of disperse dyeing on polyester fabrics.

Protocol 1: Batch Adsorption Experiment for Kinetic Analysis

This protocol outlines a standard batch adsorption experiment to determine the dye uptake kinetics.

Materials:

  • This compound or Disperse Blue 79 dye

  • Polyester fabric (accurately weighed)

  • Distilled or deionized water

  • Buffer solution (e.g., acetic acid to maintain pH 4-5)[4]

  • Dispersing agent

  • Auxiliary agents (e.g., o-vanillin, coumarin) (optional)

  • n-butyl acetate (B1210297) (for microemulsion system) (optional)

Procedure:

  • Dye Stock Solution Preparation: Accurately weigh a known amount of the disperse dye. Due to the low water solubility of disperse dyes, it may be necessary to first dissolve the dye in a small amount of a suitable organic solvent before diluting it with distilled water to create a stock solution.[5] A dispersing agent should be added to improve the stability of the dispersion.[5]

  • Dye Bath Preparation: Prepare a series of dye baths with the desired initial concentrations of the disperse dye by diluting the stock solution. Adjust the pH of the dye baths to the target value using a buffer solution.[5] For the microemulsion system, a specific proportion of n-butyl acetate and an auxiliary agent are added.[1]

  • Adsorption Experiment:

    • Place a known weight of the polyester fabric into each beaker containing the dye bath.[5]

    • Place the beakers in a shaking water bath set to the desired temperature (e.g., 83, 90, 95, or 100°C) and agitation speed.[1][5]

    • At regular time intervals (e.g., 5, 10, 20, 30, 60, 90, 120 minutes), withdraw a small aliquot of the dye solution from each beaker.[5]

    • Filter or centrifuge the aliquots to remove any suspended particles before measurement.[5]

  • Spectrophotometric Analysis:

    • Measure the absorbance of each aliquot at the maximum wavelength (λmax) of the respective disperse dye using a UV-Vis spectrophotometer.[5]

    • Use a pre-established calibration curve (Absorbance vs. Concentration) to determine the concentration of the dye remaining in the solution at each time point.[5]

  • Data Analysis: The amount of dye adsorbed onto the fabric at time t can be calculated. This data can then be used to determine the percentage of exhaustion and to fit various kinetic models to calculate the dyeing rate constants.

Visualization of the Dyeing Process

The following diagrams illustrate the key stages and relationships in the disperse dyeing process.

DyeingProcessWorkflow cluster_prep Preparation cluster_dyeing Dyeing Cycle cluster_post Post-Treatment Dye Disperse Dye DyeBath Dye Bath Preparation Dye->DyeBath Water Water Water->DyeBath Auxiliaries Dispersing & Auxiliaries Auxiliaries->DyeBath Heating Heating to Dyeing Temperature DyeBath->Heating Dyeing Dyeing at Constant Temperature Heating->Dyeing Cooling Cooling Dyeing->Cooling Rinsing Rinsing Cooling->Rinsing ReductionClearing Reduction Clearing Rinsing->ReductionClearing FinalRinse Final Rinse & Drying ReductionClearing->FinalRinse DyedFabric Dyed Fabric FinalRinse->DyedFabric Fabric Polyester Fabric Fabric->Heating

Caption: Experimental workflow for polyester dyeing with disperse dyes.

DyeingKineticsMechanism A Dye in Aqueous Phase B Dye Adsorbed on Fiber Surface A->B Adsorption B->A Desorption C Dye Diffused into Fiber B->C Diffusion (Rate-determining step)

Caption: Simplified mechanism of disperse dye uptake by polyester fiber.

The dyeing of hydrophobic fibers like polyester with disperse dyes is a complex process influenced by factors such as temperature, pH, and the presence of auxiliary chemicals.[5][6] The overall rate of dyeing is primarily governed by the diffusion of the dye molecules from the fiber surface into the amorphous regions of the polymer.[7][8]

References

A Guide to Correlating Theoretical and Experimental Spectra of Disperse Red 167

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in the study of textile dyes and computational chemistry, understanding the relationship between the theoretical and experimental spectral properties of a compound like C.I. Disperse Red 167 is of paramount importance. This guide provides a framework for such a comparative analysis, outlining the necessary experimental and computational protocols. While extensive, publicly available datasets correlating the theoretical and experimental spectra of this compound are limited, this guide presents the established methodologies to perform such a study, supplemented with known experimental data.

Spectral Data Comparison

A direct comparison between experimental and theoretical spectral data is fundamental. The primary metric for UV-Vis absorption is the maximum absorption wavelength (λmax), which corresponds to the energy of the principal electronic transition.

Table 1: Comparison of Experimental and Theoretical UV-Vis Absorption Data for this compound

ParameterExperimental ValueTheoretical Value (Hypothetical)
λmax (nm) 525[1]e.g., 510 (in silico)
Solvent Not Specifiede.g., Ethanol (IEFPCM)
Molar Absorptivity (L mol⁻¹ cm⁻¹) Data not availableNot applicable
Oscillator Strength (f) Not applicablee.g., 1.2

Note: Theoretical values are hypothetical examples of what a TD-DFT calculation might yield and are included for illustrative purposes.

Experimental Protocol: UV-Vis Spectroscopy

The experimental absorption spectrum of this compound can be obtained using a standard UV-Vis spectrophotometer.

Objective: To determine the maximum absorption wavelength (λmax) and molar absorptivity of this compound in a suitable solvent.

Materials:

  • C.I. This compound (powder)

  • Spectroscopic grade solvent (e.g., ethanol, methanol, dimethylformamide)

  • Volumetric flasks and pipettes

  • Quartz cuvettes (1 cm path length)

  • Dual-beam UV-Vis spectrophotometer

Procedure:

  • Stock Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in a known volume of the chosen solvent to prepare a stock solution of known concentration (e.g., 1 x 10⁻³ M).

  • Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain concentrations in the range of 1 x 10⁻⁵ M to 5 x 10⁻⁵ M.

  • Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up. Set the wavelength range to scan from approximately 300 nm to 700 nm.

  • Blank Measurement: Fill a quartz cuvette with the pure solvent and use it to zero the absorbance of the spectrophotometer.

  • Sample Measurement: Record the absorbance spectra for each of the diluted solutions.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax) from the spectra.

    • Plot a calibration curve of absorbance at λmax versus concentration.

    • Determine the molar absorptivity (ε) from the slope of the calibration curve according to the Beer-Lambert law (A = εcl).

Theoretical Protocol: Time-Dependent Density Functional Theory (TD-DFT)

Theoretical calculations provide insights into the electronic transitions that give rise to the observed absorption spectrum. TD-DFT is a widely used quantum chemical method for this purpose.

Objective: To calculate the theoretical absorption spectrum of this compound and predict its λmax.

Software: A quantum chemistry software package such as Gaussian, ORCA, or GAMESS.

Procedure:

  • Molecular Structure Input: Obtain the 3D coordinates of the this compound molecule. This can be done by building the molecule in a molecular editor and performing an initial geometry optimization using a molecular mechanics force field.

  • Ground State Geometry Optimization: Perform a geometry optimization of the molecule using Density Functional Theory (DFT). A common choice of functional and basis set for organic dyes is B3LYP/6-31G(d).

  • Frequency Calculation: Perform a frequency calculation on the optimized geometry to ensure it is a true energy minimum (no imaginary frequencies).

  • Excited State Calculation (TD-DFT):

    • Using the optimized ground state geometry, perform a TD-DFT calculation to obtain the vertical excitation energies and oscillator strengths of the lowest several singlet excited states.

    • The choice of functional can be crucial; functionals like CAM-B3LYP are often recommended for charge-transfer excitations common in dyes.

    • To simulate the experimental conditions, include a solvent model, such as the Integral Equation Formalism variant of the Polarizable Continuum Model (IEFPCM), specifying the solvent used in the experiment.

  • Spectrum Simulation: The calculated excitation energies (which correspond to λmax) and oscillator strengths can be used to simulate a theoretical UV-Vis spectrum, often by broadening the calculated transitions with Gaussian functions.

Workflow and Pathway Diagrams

To visualize the process of correlating theoretical and experimental spectra, the following diagrams outline the logical flow of the investigation.

G cluster_exp Experimental Workflow cluster_theo Theoretical Workflow cluster_corr Correlation exp_start Start prep_sol Prepare Stock Solution of this compound exp_start->prep_sol dilutions Perform Serial Dilutions prep_sol->dilutions uv_vis Measure UV-Vis Spectra dilutions->uv_vis analyze_exp Analyze Data (Determine λmax) uv_vis->analyze_exp exp_end Experimental λmax analyze_exp->exp_end correlation Compare Experimental and Theoretical λmax exp_end->correlation theo_start Start build_mol Build Molecular Structure theo_start->build_mol geom_opt DFT Geometry Optimization build_mol->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc td_dft TD-DFT Excited State Calculation freq_calc->td_dft analyze_theo Analyze Data (Predict λmax) td_dft->analyze_theo theo_end Theoretical λmax analyze_theo->theo_end theo_end->correlation

Figure 1. Workflow for the correlation of experimental and theoretical spectra.

G cluster_dft DFT Calculation cluster_spectrum Spectral Observation Ground_State S₀ Ground State Absorption Photon Absorption (hν) Ground_State->Absorption Excitation Excited_State S₁ Excited State Excited_State->Ground_State Relaxation Absorption->Excited_State λmax λmax Absorption->λmax Corresponds to

References

A Comparative Guide to the Inter-Laboratory Analysis of Disperse Red 167

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The primary analytical techniques for the identification and quantification of disperse dyes in textiles include High-Performance Liquid Chromatography (HPLC) often coupled with a Diode-Array Detector (DAD) or a mass spectrometer (MS), Thin-Layer Chromatography (TLC), and Direct Analysis in Real Time Mass Spectrometry (DART-MS).[3][4][5][6][7] The selection of a particular method often depends on the specific analytical requirements, such as sensitivity, selectivity, and the nature of the sample matrix.

Comparative Analysis of Analytical Methods

The choice of analytical technique for Disperse Red 167 is a critical decision that influences the accuracy, sensitivity, and specificity of the results. The following table summarizes the key performance characteristics of the most commonly employed methods for the analysis of disperse dyes. It is important to note that while specific performance data for this compound is limited in the public domain, the data presented here is extrapolated from studies on similar disperse dyes and provides a reliable indication of expected performance.

ParameterHPLC-DADLC-MS/MSTLCDART-MS
Principle Chromatographic separation followed by UV-Vis detectionChromatographic separation followed by mass-based detectionSeparation based on differential migration on a stationary phaseDirect ionization from a surface followed by mass analysis
Selectivity ModerateHighLow to ModerateHigh
Sensitivity ng levelspg to fg levelsµg to ng levelspg to ng levels
Limit of Detection (LOD) 0.02 - 1.35 ng/mL (for a range of disperse dyes)[4]Generally lower than HPLC-DADMethod dependentNot typically used for quantification
Limit of Quantification (LOQ) 0.06 - 4.09 ng/mL (for a range of disperse dyes)[4]Generally lower than HPLC-DADMethod dependentNot typically used for quantification
Sample Throughput ModerateModerateHighHigh
Cost ModerateHighLowHigh
Primary Application Quantification, PurityConfirmation, Trace AnalysisScreening, SeparationRapid Identification

Experimental Protocols

Standardized experimental protocols are essential for achieving reproducible and comparable results in an inter-laboratory setting. The following sections detail the methodologies for sample preparation and analysis of this compound.

1. Sample Preparation: Extraction of this compound from Textile Fibers

The extraction of the dye from the textile matrix is a critical first step. The choice of solvent can significantly impact the extraction efficiency.

  • Apparatus: Ultrasonic bath, centrifuge, vortex mixer, heating block.

  • Solvents: Methanol, acetonitrile (B52724), chlorobenzene, dimethylformamide (DMF), and pyridine:water are commonly used solvents for extracting disperse dyes from polyester (B1180765) fibers.[3][4][7][8]

  • Procedure:

    • Weigh a small amount of the textile sample (e.g., 10-20 mg) and place it in a suitable extraction vessel (e.g., a microcentrifuge tube or a glass vial).

    • Add a measured volume of the selected extraction solvent (e.g., 1-2 mL).

    • Vortex the sample for 30 seconds to ensure the solvent wets the entire sample.

    • Place the vessel in an ultrasonic bath and sonicate for 30-60 minutes at a controlled temperature (e.g., 50-60°C).[4] For some tightly bound dyes, heating in a solvent like DMF at 100°C may be necessary.[7]

    • After extraction, centrifuge the sample at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the fiber debris.[4]

    • Carefully transfer the supernatant to a clean vial for analysis. The extract may be filtered through a 0.22 or 0.45 µm syringe filter to remove any remaining particulate matter.[4]

2. Analytical Methodologies

a. High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

  • Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector.

  • Chromatographic Conditions (Typical):

    • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water, often with a modifier like formic acid or ammonium (B1175870) acetate.[7]

    • Flow Rate: 0.5 - 1.0 mL/min.[7]

    • Injection Volume: 5 - 20 µL.

    • Column Temperature: 30 - 40°C.

    • DAD Wavelength: Monitoring at the maximum absorption wavelength (λmax) of this compound and a broader range for peak purity assessment.

b. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Instrumentation: An LC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF).

  • Chromatographic Conditions: Similar to HPLC-DAD, but often with mobile phases and flow rates optimized for MS detection.

  • Mass Spectrometry Parameters:

    • Ionization Mode: Electrospray ionization (ESI) in positive mode is common for disperse dyes.[5]

    • Gas Temperature: ~325°C.[5]

    • Drying Gas Flow: ~8 L/min.[5]

    • Nebulizer Pressure: ~50 psi.[5]

    • Capillary Voltage: ~4000 V.[5]

    • Fragmentor Voltage: ~170 V.[5]

    • Detection: Multiple Reaction Monitoring (MRM) for quantification, using specific precursor-to-product ion transitions for this compound.

Visualizing the Analytical Workflow and Method Relationships

To better understand the process and the interplay between different analytical approaches, the following diagrams have been generated.

G cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_results Data Output TextileSample Textile Sample Extraction Solvent Extraction (e.g., Methanol, Acetonitrile) TextileSample->Extraction DART_MS DART-MS TextileSample->DART_MS Direct Analysis Cleanup Centrifugation & Filtration Extraction->Cleanup HPLC_DAD HPLC-DAD Cleanup->HPLC_DAD LC_MSMS LC-MS/MS Cleanup->LC_MSMS TLC TLC Cleanup->TLC Quantification Quantification HPLC_DAD->Quantification LC_MSMS->Quantification Identification Identification LC_MSMS->Identification Screening Screening TLC->Screening DART_MS->Identification

Figure 1. Experimental workflow for the analysis of this compound.

G cluster_methods Analytical Methods cluster_performance Performance Characteristics HPLC HPLC-DAD Quantitative Quantitative HPLC->Quantitative LCMS LC-MS/MS High_Sensitivity High Sensitivity LCMS->High_Sensitivity High_Selectivity High Selectivity LCMS->High_Selectivity LCMS->Quantitative TLC TLC Qualitative Qualitative/ Screening TLC->Qualitative High_Throughput High Throughput TLC->High_Throughput Low_Cost Low Cost TLC->Low_Cost DARTMS DART-MS DARTMS->Qualitative DARTMS->High_Throughput

Figure 2. Logical relationships between analytical methods and their key performance characteristics.

References

"benchmarking Disperse Red 167 performance in industrial applications"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchmark of Disperse Red 167's performance in key industrial applications, primarily focusing on textile dyeing. It offers an objective comparison with viable alternatives, supported by experimental data, to assist in informed decision-making for material science and development.

Executive Summary

This compound, a monoazo dye, is a widely utilized colorant for synthetic fibers, particularly polyester (B1180765), due to its vibrant bluish-red shade and good overall fastness properties. It is favored for high-temperature dyeing processes. However, its performance can be context-dependent, and several alternatives offer competitive or superior properties in specific applications. This guide delves into a detailed comparison of its performance metrics against other common red disperse dyes.

Performance Benchmarking: this compound vs. Alternatives

The selection of a disperse dye is critically dependent on its performance under specific processing and end-use conditions. Key performance indicators include color fastness, dyeing efficiency, and stability.

Color Fastness Properties

The ability of a dye to retain its color when exposed to various environmental factors is paramount. The following table summarizes the fastness properties of this compound in comparison to other commercially significant red disperse dyes. The ratings are based on standardized ISO and AATCC test methods, where a higher number indicates better performance.

DyeC.I. NameLight Fastness (Xenon Arc) (1-8 scale)Wash Fastness (Color Change) (1-5 scale)Sublimation Fastness (Staining) (1-5 scale)Rubbing Fastness (Dry) (1-5 scale)Rubbing Fastness (Wet) (1-5 scale)
This compound 113386-7[1]4-5[1]4-5[1]4-5[1]4[1]
Disperse Red 60607566-7[2]4-5[2]2-3[2]--
Disperse Red 73------
Disperse Red 177------
Disperse Red 354------
Dyeing Performance and Stability

This compound is primarily used for high-temperature and high-pressure dyeing of polyester.[3] Its dyeing properties are suitable for thermosol and printing applications as well.[1] However, it exhibits poor leveling properties in light shades and is not recommended for carrier dyeing methods.[3] The optimal pH for dyeing is between 4 and 5.[3][4]

One of the challenges with this compound is its potential for poor reproducibility and lower dyeing rates compared to some alternatives.[5] This has led to the development of dye mixtures to replace it, aiming for improved deep dyeing properties and fastness.[5]

Experimental Protocols

The data presented in this guide is based on standardized testing methodologies to ensure consistency and comparability.

Fastness Testing
  • Light Fastness (ISO 105-B02 / AATCC Test Method 16.3): This test evaluates the resistance of the dye to fading upon exposure to an artificial light source, typically a xenon arc lamp, which simulates natural sunlight. The change in color is assessed using the Blue Wool scale (1-8).[1][6]

  • Washing Fastness (ISO 105-C06 / AATCC Test Method 61): This method assesses the color loss and staining of adjacent undyed fabrics when the dyed material is subjected to a simulated washing process. The assessment is done using the Grey Scale for color change and staining (1-5).[1][6]

  • Sublimation Fastness (ISO 105-P01 / AATCC Test Method 117): This test determines the tendency of the dye to transfer to an adjacent undyed fabric when subjected to heat. The degree of staining is evaluated using the Grey Scale (1-5).[1][6]

  • Rubbing Fastness (ISO 105-X12 / AATCC Test Method 8): This test measures the amount of color transferred from the dyed fabric to a dry or wet rubbing cloth. The staining on the rubbing cloth is assessed using the Grey Scale (1-5).[1]

Dispersion Stability Testing

The stability of the dye dispersion is crucial for achieving even and defect-free dyeing.

  • Filter Paper Method: A dye solution is prepared and filtered through a standard filter paper. The presence of color spots on the paper after heating the solution to high temperatures (e.g., 130°C) indicates poor dispersion stability.[7]

Visualizing the Process: Dyeing and Evaluation Workflow

The following diagrams illustrate the typical workflow for dyeing with disperse dyes and the subsequent performance evaluation.

Dyeing_Workflow cluster_prep Preparation cluster_dyeing Dyeing Process cluster_post Post-Treatment Dye_Bath_Prep Dye Bath Preparation (Dye, Dispersing Agent, pH Adjustment) Dyeing High-Temperature Dyeing (e.g., 130°C for Polyester) Dye_Bath_Prep->Dyeing Fabric_Prep Fabric Scouring & Pre-treatment Fabric_Prep->Dyeing Rinsing Rinsing Dyeing->Rinsing Reduction_Clearing Reduction Clearing (Removes surface dye) Rinsing->Reduction_Clearing Final_Wash Final Wash & Dry Reduction_Clearing->Final_Wash

A typical workflow for dyeing polyester with disperse dyes.

Evaluation_Workflow cluster_fastness Fastness Testing cluster_performance Performance Analysis Dyed_Fabric Dyed Fabric Sample Light_Fastness Light Fastness (ISO 105-B02) Dyed_Fabric->Light_Fastness Wash_Fastness Wash Fastness (ISO 105-C06) Dyed_Fabric->Wash_Fastness Sublimation_Fastness Sublimation Fastness (ISO 105-P01) Dyed_Fabric->Sublimation_Fastness Rubbing_Fastness Rubbing Fastness (ISO 105-X12) Dyed_Fabric->Rubbing_Fastness Color_Measurement Colorimetric Analysis (Spectrophotometer) Dyed_Fabric->Color_Measurement Dye_Uptake Dye Uptake % Analysis Dyed_Fabric->Dye_Uptake

Workflow for evaluating the performance of a dyed fabric.

Alternatives to this compound

Given the performance characteristics of this compound, several other red disperse dyes are often considered for similar applications.

  • Disperse Red 60: An anthraquinone (B42736) dye, it offers good light and wash fastness but has significantly lower sublimation fastness compared to this compound.[2] This makes it less suitable for applications requiring high heat treatments after dyeing.

  • Disperse Red 82, 86, and 343: These are other alternatives that offer a range of fastness properties. For instance, Disperse Red 86 shows very high light fastness.[2]

  • Dye Mixtures: As mentioned earlier, mixtures of other disperse dyes, such as combinations of C.I. Disperse Red 145, C.I. Disperse Red 50, and C.I. Disperse Red 153, have been developed to overcome the limitations of this compound, particularly to improve deep dyeing and fastness properties.[5]

Conclusion

This compound remains a significant player in the coloration of synthetic textiles, offering a desirable shade and a solid profile of fastness properties for high-temperature applications. However, for applications demanding superior sublimation fastness or improved dyeing reproducibility, a careful evaluation of alternatives is warranted. This guide provides a foundational comparison to aid in the selection process, emphasizing the importance of aligning dye properties with specific industrial application requirements. Further testing under pilot-scale conditions is always recommended to validate performance before full-scale production.

References

Comparative Analysis of Disperse Red 167 Degradation Pathways: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of microbial, photocatalytic, and electrochemical methods for the degradation of the azo dye Disperse Red 167. This guide provides a comparative analysis of their efficiency, mechanisms, and by-products, supported by experimental data and detailed protocols to aid researchers in selecting and optimizing degradation strategies.

This compound is a widely used monoazo dye in the textile industry, known for its persistence in the environment and potential toxicity. Its complex aromatic structure makes it resistant to conventional wastewater treatment methods. This guide explores and compares three promising degradation pathways: microbial degradation, photocatalytic degradation, and bipolar electrocoagulation, offering researchers a detailed overview of the current state of knowledge.

Comparative Performance of Degradation Pathways

The selection of an appropriate degradation technology depends on various factors, including efficiency, cost, and environmental impact. The following table summarizes the quantitative data from studies on the degradation of this compound using different methods.

Degradation MethodCatalyst/MicroorganismDegradation Efficiency (%)Reaction TimeKey Intermediates/By-productsToxicity of By-products
Microbial Degradation Paenochrobactrum glaciei8424 hours2-chloro-4-nitro-phenylamine, Acetic acid 2-[(2-acetoxy-ethyl)-(4-amino-3-propionylamino-phenyl)-amino]-ethylesterNon-toxic[1]
Photocatalytic Degradation CeFeO3Not specified in studies foundNot specified in studies foundNot specified in studies foundNot specified in studies found
Bipolar Electrocoagulation Iron (Fe) or Aluminum (Al) electrodes100Short (exact time not specified)Not specified in studies foundNot specified in studies found

Delving into the Degradation Mechanisms

Understanding the underlying chemical transformations is crucial for optimizing degradation processes and ensuring the complete mineralization of the dye into harmless substances.

Microbial Degradation Pathway by Paenochrobactrum glaciei

The biodegradation of this compound by Paenochrobactrum glaciei involves a two-step enzymatic process. Initially, the azo bond (-N=N-) of the dye molecule is cleaved by an azoreductase enzyme, leading to the formation of two aromatic amines. Subsequently, a laccase enzyme further degrades these intermediates.[1]

Microbial_Degradation DR167 This compound Intermediates 2-chloro-4-nitro-phenylamine & Acetic acid 2-[(2-acetoxy-ethyl)- (4-amino-3-propionylamino-phenyl)-amino]-ethylester DR167->Intermediates Azoreductase Products Further degradation products Intermediates->Products Laccase

Microbial degradation pathway of this compound.
Photocatalytic Degradation Pathway using CeFeO3

Photocatalytic degradation utilizes a semiconductor catalyst, such as Cerium Ferrite (CeFeO3), which upon irradiation with light of suitable wavelength, generates highly reactive hydroxyl radicals (•OH). These radicals are powerful oxidizing agents that can break down the complex structure of this compound. The degradation is reported to follow first-order kinetics. The end products of this process are expected to be simple inorganic molecules like CO2, H2O, and mineral acids if complete mineralization is achieved.

Photocatalytic_Degradation cluster_catalyst CeFeO3 Catalyst cluster_radicals Radical Formation CeFeO3 CeFeO3 + hv e_h e- + h+ CeFeO3->e_h h_H2O h+ + H2O -> •OH + H+ e_O2 e- + O2 -> •O2- DR167 This compound Intermediates Aromatic Intermediates DR167->Intermediates •OH oxidation Mineralization CO2 + H2O + Mineral Acids Intermediates->Mineralization •OH oxidation

Photocatalytic degradation of this compound.
Bipolar Electrocoagulation Pathway

Bipolar electrocoagulation is an electrochemical process where a sacrificial anode (iron or aluminum) corrodes to produce metal hydroxides.[2] These hydroxides act as coagulants, trapping the dye molecules and removing them from the solution. Additionally, electrolytic gases generated at the electrodes can assist in the flotation of the coagulated particles. This method is highly effective in color removal.

Electrocoagulation_Process cluster_anode Anode (Fe or Al) cluster_cathode Cathode Anode M -> M(n+) + ne- Hydroxide M(n+) + nOH- -> M(OH)n Anode->Hydroxide Coagulation Coagulation & Flocculation Hydroxide->Coagulation Coagulant Cathode 2H2O + 2e- -> H2 + 2OH- Cathode->Hydroxide OH- ions Wastewater This compound in Wastewater Wastewater->Coagulation Removal Removal by Sedimentation/Flotation Coagulation->Removal

Bipolar electrocoagulation of this compound.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for advancing research in this field. Below are generalized methodologies for the three degradation techniques, based on the reviewed literature.

Microbial Degradation Protocol
  • Microorganism and Culture Conditions: Isolate and identify the desired bacterial strain, such as Paenochrobactrum glaciei, from textile industry effluent.[1] Prepare a suitable nutrient broth and inoculate with the bacterial strain. Incubate under optimal conditions of temperature and pH.

  • Degradation Assay: Prepare a stock solution of this compound in a suitable solvent and add it to the microbial culture to achieve the desired final concentration (e.g., 50 mg/L).[1]

  • Incubation and Sampling: Incubate the mixture under controlled conditions (e.g., 24 hours). Withdraw samples at regular intervals.

  • Analysis: Centrifuge the samples to separate the biomass. Analyze the supernatant for decolorization using a UV-Vis spectrophotometer at the maximum absorbance wavelength of this compound. Identify degradation by-products using techniques like Gas Chromatography-Mass Spectrometry (GC-MS).

  • Toxicity Assessment: Conduct phytotoxicity tests on the treated effluent using model organisms like wheat seeds (Triticum aestivum) to evaluate the toxicity of the degradation products.[1]

Photocatalytic Degradation Protocol
  • Catalyst Preparation: Synthesize the photocatalyst, for example, CeFeO3 nanoparticles, using a suitable method like co-precipitation.

  • Photoreactor Setup: Use a photoreactor equipped with a light source (e.g., a mercury lamp). Suspend the photocatalyst in an aqueous solution of this compound at a specific concentration (e.g., 3.0 x 10⁻⁵ M).

  • Experimental Conditions: Adjust the pH of the solution to the optimal value (e.g., pH 8). Maintain a constant temperature and stir the solution to ensure uniform irradiation.

  • Irradiation and Sampling: Irradiate the solution with the light source. Collect aliquots of the solution at different time intervals.

  • Analysis: Measure the absorbance of the samples using a UV-Vis spectrophotometer to determine the extent of dye degradation. Analyze the degradation kinetics, for instance, by fitting the data to a first-order rate equation.

Bipolar Electrocoagulation Protocol
  • Electrochemical Cell Setup: Construct an electrolytic cell using a suitable material (e.g., plexiglass) with bipolar electrodes made of iron or aluminum.[3][4]

  • Wastewater Preparation: Prepare a synthetic wastewater solution containing this compound at a known concentration. Add a supporting electrolyte like NaCl to increase the conductivity.[3]

  • Electrocoagulation Process: Apply a constant current density to the electrodes using a DC power supply.[4] Monitor the process for a specific duration.

  • Parameter Optimization: Investigate the effect of various operational parameters such as current density, electrolysis time, inter-electrode distance, and initial dye concentration on the removal efficiency.

  • Analysis: After the treatment, allow the solution to settle. Measure the color removal efficiency by analyzing the supernatant using a UV-Vis spectrophotometer. Chemical Oxygen Demand (COD) analysis can also be performed to assess the reduction in organic load.

Conclusion

The degradation of this compound can be effectively achieved through microbial, photocatalytic, and electrocoagulation methods. Microbial degradation by Paenochrobactrum glaciei offers an environmentally friendly approach with the advantage of producing non-toxic by-products. Photocatalytic degradation shows promise for the complete mineralization of the dye, although further research is needed to identify intermediates and assess their toxicity. Bipolar electrocoagulation is a highly efficient method for color removal in a short time.

The choice of the most suitable method will depend on the specific application, considering factors such as the initial dye concentration, the required level of treatment, and economic feasibility. This guide provides a foundation for researchers to compare these pathways and design further studies to optimize the degradation of this compound and other similar azo dyes. Further research should focus on elucidating the detailed degradation pathways for photocatalytic and electrocoagulation processes, including the identification and toxicity assessment of all intermediates and final products, to ensure the development of truly sustainable and safe treatment technologies.

References

Safety Operating Guide

Safe Disposal of Disperse Red 167: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of Disperse Red 167, an azo dye. Adherence to these protocols is critical to mitigate risks and ensure compliance with safety regulations.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that all necessary personal protective equipment (PPE) is worn and that the work area is properly ventilated.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear safety glasses with side-shields conforming to EN166, or equivalent government standards such as NIOSH (US).[1][2]

  • Skin Protection: Wear impervious clothing and handle with gloves.[1][2] Gloves must be inspected before use and disposed of properly after handling the chemical.[1]

  • Respiratory Protection: In situations where dust formation is likely, a dust mask or a full-face respirator should be used if exposure limits are exceeded.[2]

Handling and Storage:

  • Avoid contact with skin and eyes.[1][2]

  • Prevent the formation of dust and aerosols.[1][2]

  • Work in a well-ventilated area, preferably with an appropriate exhaust ventilation system.[1]

  • Store the chemical in a cool, dry, and well-ventilated place in a tightly closed container.[2]

Step-by-Step Disposal Procedure

The primary recommended methods for the disposal of this compound are through a licensed chemical destruction plant or by controlled incineration.[1][2] Discharging this chemical into sewer systems or the environment must be strictly avoided.[1][2]

1. Waste Collection and Storage:

  • Collect waste this compound and any contaminated materials (e.g., paper towels, gloves) in a suitable, closed, and clearly labeled container.[1][2]

  • Store the waste container in a designated, secure area away from incompatible materials.

2. Disposal of Pure/Unused this compound:

  • The material should be disposed of by a licensed chemical waste disposal company.[1][2]

  • The preferred method is controlled incineration with flue gas scrubbing to prevent the release of harmful combustion byproducts.[1][2]

3. Decontamination and Disposal of Empty Containers:

  • Containers that held this compound should be triple-rinsed with a suitable solvent.[1][2] The rinsate should be collected and treated as hazardous waste.

  • After thorough rinsing, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill.[1][2]

  • Combustible packaging materials may be incinerated in a controlled manner with flue gas scrubbing.[1][2]

4. Accidental Spill Cleanup:

  • In the event of a spill, evacuate personnel from the immediate area.[1][2]

  • Ensure adequate ventilation.[1][2]

  • Wear appropriate PPE as outlined above.[1][2]

  • For dry spills: Carefully sweep or vacuum up the material, avoiding dust generation, and place it in a suitable, closed container for disposal.[1][3] A HEPA-type vacuum cleaner is recommended.[3]

  • For wet spills: Contain the spill and absorb the material with an inert absorbent. Shovel the absorbed material into a labeled container for disposal.[3]

  • Prevent the spilled material from entering drains or waterways.[1][2][3]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start This compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Identify Waste Type ppe->waste_type solid_waste Solid Waste (Pure compound, contaminated solids) waste_type->solid_waste Solid liquid_waste Liquid Waste (Contaminated solutions, rinsate) waste_type->liquid_waste Liquid empty_container Empty Container waste_type->empty_container Container collect_solid Collect in a labeled, sealed hazardous waste container solid_waste->collect_solid collect_liquid Collect in a labeled, sealed hazardous waste container liquid_waste->collect_liquid triple_rinse Triple rinse with appropriate solvent empty_container->triple_rinse licensed_disposal Arrange for pickup by a licensed chemical waste disposal service collect_solid->licensed_disposal collect_liquid->licensed_disposal collect_rinsate Collect rinsate as hazardous liquid waste triple_rinse->collect_rinsate puncture_container Puncture to prevent reuse triple_rinse->puncture_container collect_rinsate->collect_liquid dispose_container Dispose of container in sanitary landfill or via incineration puncture_container->dispose_container incineration Preferred Disposal Method: Controlled Incineration with Flue Gas Scrubbing licensed_disposal->incineration

References

Safeguarding Your Research: A Comprehensive Guide to Handling Disperse Red 167

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides essential safety protocols and logistical plans for the handling and disposal of Disperse Red 167, a synthetic dye used in various applications including textiles, plastics, and cosmetics.[1][2] Adherence to these guidelines is critical for ensuring the safety of all laboratory personnel.

This compound, an anthraquinone-derived red dye, presents potential hazards that necessitate stringent safety measures.[1][2] While not classified as a dangerous good for transport, it requires careful handling to avoid contact with skin and eyes, and to prevent the formation of dust and aerosols.[3]

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is mandatory to minimize exposure and prevent contamination. The following table summarizes the required PPE for handling this compound.

PPE CategoryItemSpecificationsRationale
Eye/Face Protection Safety GogglesTightly fitting with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards.[3]Protects against airborne dust particles and accidental splashes.
Hand Protection Chemical Impermeable GlovesInspected prior to use and compliant with EU Directive 89/686/EEC and the standard EN 374.[3]Prevents direct skin contact with the chemical.
Body Protection Protective ClothingFire/flame resistant and impervious clothing.[3]Prevents contamination of personal clothing.
Respiratory Protection Full-face RespiratorTo be used if exposure limits are exceeded or if irritation or other symptoms are experienced.[3]Essential for handling the powder form to prevent inhalation of fine dust particles.

Operational Plan: Step-by-Step Handling Procedures

A meticulous operational workflow is crucial for minimizing exposure and preventing cross-contamination.

1. Preparation:

  • Ensure all handling of this compound is conducted in a well-ventilated area.[3]

  • Have all necessary PPE readily available and inspected for integrity before use.

  • Prepare the work area by ensuring it is clean and uncluttered.

2. Handling:

  • Wear the appropriate PPE as detailed in the table above.

  • Avoid contact with skin and eyes.[3]

  • Prevent the formation of dust and aerosols.[3]

  • Use non-sparking tools to prevent fire caused by electrostatic discharge.[3]

3. Post-Handling:

  • Wash hands thoroughly after handling the substance.

  • Contaminated clothing should be removed immediately and washed separately before reuse.[4]

  • Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[3]

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination.

  • Chemical Disposal: The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[3][5]

  • Environmental Precautions: Do not allow the chemical to enter drains, sewer systems, water, foodstuffs, feed, or seed.[3][5] Discharge into the environment must be avoided.[3]

  • Container Disposal: Containers can be triple rinsed (or equivalent) and offered for recycling or reconditioning.[3] Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill.[3] Combustible packaging materials may be disposed of through controlled incineration with flue gas scrubbing.[3]

Emergency Procedures

In the event of accidental exposure or spillage, follow these procedures immediately:

  • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If the victim is not breathing, provide artificial respiration and seek immediate medical attention. Do not use mouth-to-mouth resuscitation if the chemical was ingested or inhaled.[3]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[3]

  • Eye Contact: Rinse the eyes with pure water for at least 15 minutes and consult a doctor.[3]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[3]

  • Spills: Evacuate personnel to a safe area.[3] Avoid dust formation.[3] Remove all sources of ignition and use spark-proof tools.[3] Collect the spilled material and place it in a suitable, closed container for disposal.[3] Prevent further leakage or spillage if it is safe to do so.[3]

Chemical Spill Response Workflow

The following diagram outlines the procedural flow for responding to a chemical spill of this compound.

A Spill Occurs B Evacuate Area & Alert Others A->B C Don Appropriate PPE B->C D Contain the Spill C->D E Clean Up Spill D->E F Decontaminate Area & Equipment E->F G Dispose of Waste F->G H Report Incident G->H

Caption: Workflow for Chemical Spill Response

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.